molecular formula C11H15NO B1437496 3-(2-Ethylphenoxy)azetidine CAS No. 1177286-50-8

3-(2-Ethylphenoxy)azetidine

Cat. No.: B1437496
CAS No.: 1177286-50-8
M. Wt: 177.24 g/mol
InChI Key: NJGYOWSWKXYISQ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenoxy)azetidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethylphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethylphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGYOWSWKXYISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Ethylphenoxy)azetidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-ethylphenoxy)azetidine, a novel aryloxyazetidine derivative with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from analogous structures to present a detailed projection of its chemical structure, physicochemical properties, a robust synthetic protocol, and prospective applications. The azetidine scaffold is a privileged structure in modern drug development, and this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this unique compound.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial motifs in contemporary drug discovery. Their inherent ring strain and three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and conformational rigidity. These properties can lead to enhanced pharmacokinetic profiles and target engagement of drug candidates. Several FDA-approved drugs incorporate the azetidine moiety, underscoring its value in medicinal chemistry. The introduction of an aryloxy substituent at the 3-position of the azetidine ring, as in 3-(2-ethylphenoxy)azetidine, offers a vector for exploring new chemical space and modulating biological activity.

Chemical Structure and Estimated Physicochemical Properties

The chemical structure of 3-(2-ethylphenoxy)azetidine consists of an azetidine ring linked at the 3-position to a 2-ethylphenyl group via an ether linkage.

Chemical Structure:

Based on data from structurally related compounds such as 3-phenoxyazetidine and other substituted aryloxyazetidines, the following physicochemical properties for 3-(2-ethylphenoxy)azetidine are estimated:

PropertyEstimated ValueSource/Justification
Molecular Formula C₁₁H₁₅NOBased on chemical structure
Molecular Weight 177.24 g/mol Calculated from molecular formula
Appearance Colorless to pale yellow oilBy analogy to similar small molecule ethers
Boiling Point > 200 °C (at atmospheric pressure)Expected to be higher than related, smaller analogs
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.Typical for aryloxy derivatives
pKa (of the azetidine nitrogen) ~8.5 - 9.5Similar to other N-unsubstituted azetidines
LogP 2.0 - 3.0Estimated based on the presence of the ethyl and phenyl groups, increasing lipophilicity compared to the parent 3-phenoxyazetidine.

Proposed Synthesis of 3-(2-Ethylphenoxy)azetidine

The synthesis of 3-(2-ethylphenoxy)azetidine can be efficiently achieved through a two-step process involving a Williamson ether synthesis followed by deprotection. This method offers high yields and utilizes readily available starting materials.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C 1-(tert-Butoxycarbonyl)-3-(2-ethylphenoxy)azetidine A->C NaH, THF, 0 °C to rt B 2-Ethylphenol B->C D 1-(tert-Butoxycarbonyl)-3-(2-ethylphenoxy)azetidine E 3-(2-Ethylphenoxy)azetidine D->E TFA or HCl in Dioxane

Caption: Proposed two-step synthesis of 3-(2-Ethylphenoxy)azetidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-3-(2-ethylphenoxy)azetidine

  • Rationale: This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alcohol and a phenol.[1][2] The nitrogen of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent its reaction as a nucleophile.[3][4] Sodium hydride is used as a strong base to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine, forming a nucleophilic alkoxide.[5]

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Add a solution of 2-ethylphenol (1.1 equivalents) in anhydrous THF to the reaction mixture.

    • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine.

Step 2: Synthesis of 3-(2-Ethylphenoxy)azetidine (Final Product)

  • Rationale: The Boc protecting group is acid-labile and can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the free secondary amine.[4]

  • Procedure:

    • Dissolve the purified 1-(tert-butoxycarbonyl)-3-(2-ethylphenoxy)azetidine (1.0 equivalent) in a solution of 4M HCl in 1,4-dioxane or a mixture of TFA and dichloromethane (DCM) (1:1 v/v).

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-ethylphenoxy)azetidine. Further purification, if necessary, can be achieved by distillation or chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized 3-(2-ethylphenoxy)azetidine would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to complex spin-spin coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the ethyl group, the aromatic ring, and the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the alkyl and aromatic groups, and the N-H bond of the secondary amine.

Potential Applications in Drug Discovery

The 3-(2-ethylphenoxy)azetidine scaffold is a promising starting point for the development of novel therapeutic agents. The azetidine core provides metabolic stability and favorable physicochemical properties, while the 2-ethylphenoxy group can be modified to optimize potency and selectivity for various biological targets. Potential therapeutic areas include:

  • Central Nervous System (CNS) Disorders: The lipophilicity and compact nature of the molecule may facilitate blood-brain barrier penetration, making it a candidate for targeting CNS receptors and enzymes.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic scaffolds.

  • Inflammatory Diseases: The aryloxyazetidine motif could serve as a core for the development of inhibitors of inflammatory mediators.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of 3-(2-ethylphenoxy)azetidine. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this document serves as a valuable resource for researchers aiming to explore this novel chemical entity. The unique combination of the azetidine scaffold and the 2-ethylphenoxy substituent presents exciting opportunities for the discovery of new drug candidates with improved pharmacological profiles.

References

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • (PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - ResearchGate. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google P
  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • US7485754B2 - Efficient method for preparing 3-aryloxy-3-arylpropylamines and their optical stereoisomers - Google P
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - ResearchGate. (URL: [Link])

  • Organic CHEMISTRY - TSI Journals. (URL: [Link])

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (URL: [Link])

  • US7291729B2 - Process for preparing 3-aryloxy-phenylacetic acid compounds - Google P
  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC - NIH. (URL: [Link])

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. (URL: [Link])

  • Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. (URL: [Link])

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. (URL: [Link])

  • WO1989003378A1 - Process for the preparation of aryloxyacetic acid - Google P
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Arylated Selenoureas - ResearchGate. (URL: [Link])

  • Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde | Request PDF - ResearchGate. (URL: [Link])

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Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to serve as a bioisosteric replacement for other cyclic and acyclic moieties, and its role in improving physicochemical properties such as solubility and metabolic stability have led to its incorporation into a wide array of therapeutic agents.[1] The synthesis of substituted azetidines, therefore, remains a topic of intense interest for researchers and drug development professionals. This guide provides a detailed technical overview of the synthesis of a specific derivative, 3-(2-Ethylphenoxy)azetidine, a molecule of interest for constructing novel chemical entities for targeted therapies. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 3-(2-Ethylphenoxy)azetidine begins with a retrosynthetic analysis. The key disconnection lies at the ether linkage, suggesting two primary strategies for its formation: a nucleophilic substitution approach (Williamson ether synthesis) or a coupling reaction (Mitsunobu reaction). Both strategies necessitate a common precursor: a suitably N-protected 3-hydroxyazetidine.

G cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction Target 3-(2-Ethylphenoxy)azetidine Disconnection C-O Ether Bond Disconnection Target->Disconnection Azetidine_LG N-Protected 3-Azetidinyl Electrophile (e.g., OTs, OMs) Disconnection->Azetidine_LG Path A Phenoxide 2-Ethylphenoxide (Nucleophile) Disconnection->Phenoxide Path A Azetidine_OH N-Protected 3-Hydroxyazetidine Disconnection->Azetidine_OH Path B Phenol 2-Ethylphenol Disconnection->Phenol Path B

Caption: Retrosynthetic analysis of 3-(2-Ethylphenoxy)azetidine.

Core Synthetic Strategies

Two robust and widely adopted methods for the synthesis of aryl ethers are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways often depends on the specific substrate, desired reaction conditions, and scalability.

Strategy 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[2][3] This pathway involves the activation of the hydroxyl group on N-protected 3-hydroxyazetidine to create a good leaving group, followed by nucleophilic attack by the 2-ethylphenoxide ion.

Causality Behind Experimental Choices:

  • Nitrogen Protection: The azetidine nitrogen is nucleophilic and would compete with the phenoxide in the alkylation step. Therefore, it must be protected, typically with a tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the etherification and can be readily removed under acidic conditions.[4]

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) or tosylate (-OTs) transforms it into an excellent leaving group, facilitating the SN2 displacement. Methanesulfonyl chloride (MsCl) is often preferred due to the smaller size of the resulting mesylate group and ease of handling.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the 2-ethylphenol to its corresponding phenoxide without competing in the substitution reaction. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol, driving the reaction forward.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • This precursor can be synthesized via several reported methods, often starting from epichlorohydrin and an appropriate amine.[5][6] A common route involves the reaction of epichlorohydrin with benzylamine, followed by cyclization and subsequent protection and debenzylation.[7]

Step 2: Mesylation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-mesyloxyazetidine, which is often used in the next step without further purification.

Step 3: Ether Formation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of 2-ethylphenol (1.2 eq.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(2-ethylphenoxy)azetidine.

Step 4: N-Boc Deprotection

  • Dissolve N-Boc-3-(2-ethylphenoxy)azetidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.[8]

  • Stir the solution at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 3-(2-ethylphenoxy)azetidine.

  • Filter the solid and dry under vacuum to obtain the final product.

G cluster_precursor Precursor Synthesis & Activation cluster_ether Ether Formation cluster_deprotection Final Deprotection A N-Boc-3-hydroxyazetidine B N-Boc-3-mesyloxyazetidine A->B MsCl, Et3N E N-Boc-3-(2-ethylphenoxy)azetidine B->E SN2 Reaction C 2-Ethylphenol D Sodium 2-ethylphenoxide C->D NaH D->E F 3-(2-Ethylphenoxy)azetidine (Final Product) E->F HCl or TFA G cluster_mitsunobu One-Pot Coupling cluster_deprotection Final Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-3-(2-ethylphenoxy)azetidine A->C B 2-Ethylphenol B->C PPh3, DIAD D 3-(2-Ethylphenoxy)azetidine (Final Product) C->D HCl or TFA

Sources

3-(2-Ethylphenoxy)azetidine CAS number and IUPAC name

[1][2]

CAS Number: 1269052-48-3 (Hydrochloride Salt) IUPAC Name: 3-(2-Ethylphenoxy)azetidine hydrochloride Chemical Formula: C₁₁H₁₅NO (Free Base) / C₁₁H₁₆ClNO (HCl Salt)

Executive Summary

3-(2-Ethylphenoxy)azetidine is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. As a conformationally restricted ether, it serves as a critical scaffold in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs), particularly monoamine receptors (dopamine, serotonin, and norepinephrine transporters).

The azetidine ring offers a distinct advantage over larger saturated heterocycles like pyrrolidine or piperidine by lowering lipophilicity (LogP) and introducing specific vector orientations that enhance ligand-target binding affinity.[1] This guide details the physicochemical profile, synthetic pathways, and experimental protocols for integrating this moiety into drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is most commonly supplied and handled as its hydrochloride salt due to the instability and volatility of the free secondary amine.

PropertyData
CAS Number (HCl) 1269052-48-3
Molecular Weight 213.70 g/mol (HCl salt); 177.24 g/mol (Free Base)
Exact Mass 177.1154 (Free Base)
SMILES CCc1ccccc1OC2CNC2
Appearance White to off-white crystalline solid (HCl salt)
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calculated) ~9.5 (Secondary amine)
LogP (Calculated) ~1.8 (Free Base)

Synthetic Pathways[3][7]

The synthesis of 3-(2-Ethylphenoxy)azetidine typically follows a convergent route involving the coupling of a protected azetidine precursor with 2-ethylphenol. The most robust method employs the Mitsunobu reaction, which ensures stereochemical control (if starting with chiral materials) and high yields.

Core Synthetic Workflow (Graphviz)

Synthesis_PathwaySM1N-Boc-3-hydroxyazetidineReagentsDIAD / PPh3(Mitsunobu)SM1->ReagentsSM22-EthylphenolSM2->ReagentsIntermediateN-Boc-3-(2-ethylphenoxy)azetidineReagents->IntermediateEther Formation0°C to RTDeprotectionTFA or HCl/DioxaneIntermediate->DeprotectionN-Boc CleavageProduct3-(2-Ethylphenoxy)azetidine HCl(CAS 1269052-48-3)Deprotection->ProductPrecipitation

Caption: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Mechanism
  • Coupling : The reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 2-ethylphenol is mediated by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an oxyphosphonium intermediate, activating the hydroxyl group for nucleophilic attack by the phenol.

  • Deprotection : The tert-butoxycarbonyl (Boc) group is cleaved using anhydrous hydrogen chloride in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane. The HCl method is preferred to directly yield the stable hydrochloride salt.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Utility

In drug design, the 3-phenoxyazetidine moiety acts as a bioisostere for 3-phenoxypyrrolidine or 4-phenoxypiperidine. The contraction to a 4-membered ring introduces:

  • Reduced Lipophilicity : Azetidines generally lower the cLogP compared to their 5- and 6-membered counterparts, improving metabolic stability and solubility.

  • Vector Rigidity : The bond angles in the azetidine ring (~90°) create a distinct exit vector for the phenoxy group, often locking the pharmacophore into a bioactive conformation that reduces the entropy penalty upon binding.

Structure-Activity Relationship (SAR) Logic

SAR_LogicCenter3-(2-Ethylphenoxy)azetidineScaffoldFeature1Azetidine Nitrogen (Basic Center)Interacts with Asp residue (GPCRs)Center->Feature1Ionic InteractionFeature2Ether LinkageH-bond Acceptor / SpacerCenter->Feature2LinkerFeature32-Ethyl SubstitutionSteric Bulk / Hydrophobic Pocket FillCenter->Feature3Selectivity Filter

Caption: Pharmacophoric mapping of the 3-(2-ethylphenoxy)azetidine scaffold in receptor binding.

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-(2-ethylphenoxy)azetidine

Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-Ethylphenol (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq), THF (anhydrous).

  • Preparation : Dissolve N-Boc-3-hydroxyazetidine and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Addition : Add 2-ethylphenol. Then, add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup : Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification : Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the protected intermediate as a clear oil.

Protocol B: Deprotection to Hydrochloride Salt

Reagents: 4M HCl in Dioxane.

  • Dissolution : Dissolve the N-Boc intermediate in a minimal amount of dichloromethane or dioxane.

  • Cleavage : Add 4M HCl in dioxane (5-10 equivalents) at 0°C. Stir at room temperature for 2–4 hours.

  • Isolation : The product typically precipitates as a white solid. Dilute with diethyl ether to maximize precipitation.

  • Filtration : Filter the solid under argon (hygroscopic). Wash with dry ether.

  • Drying : Dry under high vacuum to yield 3-(2-Ethylphenoxy)azetidine hydrochloride .

Safety & Handling

  • Hazards : The compound is an amine hydrochloride. It acts as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; keep tightly sealed.

  • Disposal : Dispose of as hazardous chemical waste containing nitrogenous heterocycles.

References

  • Sigma-Aldrich . Azetidine and Derivatives Product Page. Retrieved from (General Azetidine Reference).

  • PubChem . Compound Summary: 3-(2-Ethylphenoxy)azetidine hydrochloride.[2][3][4][5][6] Retrieved from .

  • ECHEMI . Product Database: 3-(2-ethylphenoxy)azetidine hydrochloride (CAS 1269052-48-3).[2][3][5][6] Retrieved from .

  • National Institutes of Health (NIH) . Azetidines in Medicinal Chemistry: Emerging Applications. PubMed Central. Retrieved from .

Spectroscopic Characterization of 3-(2-Ethylphenoxy)azetidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of the novel compound 3-(2-Ethylphenoxy)azetidine. In the absence of published experimental data, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for each technique are provided to serve as a robust starting point for researchers. This guide is intended to be a foundational resource for the synthesis and characterization of 3-(2-Ethylphenoxy)azetidine and similar derivatives, facilitating future research and development.

Introduction

Azetidine derivatives are a significant class of saturated nitrogen-containing four-membered heterocycles that have garnered considerable attention in medicinal chemistry.[1] The strained azetidine ring often imparts unique conformational properties and can serve as a valuable scaffold in the design of novel therapeutic agents. The introduction of a phenoxy substituent, particularly one with alkylation on the aromatic ring, can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions. 3-(2-Ethylphenoxy)azetidine represents a novel structure with potential applications in drug discovery, and its thorough characterization is paramount for understanding its chemical behavior and biological activity.

Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and purity assessment of novel chemical entities. This guide provides an in-depth analysis of the predicted spectroscopic data for 3-(2-Ethylphenoxy)azetidine, offering a detailed rationale based on the electronic and steric effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 3-(2-Ethylphenoxy)azetidine are based on the known chemical shifts of azetidines and substituted phenyl ethers.[2][3]

Predicted ¹H NMR Data

The predicted proton NMR spectrum of 3-(2-Ethylphenoxy)azetidine in CDCl₃ is expected to show distinct signals for the azetidine ring protons, the ethyl group, and the aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.15-7.25m2HAr-HAromatic protons ortho and para to the ethyl group.
~6.85-6.95m2HAr-HAromatic protons ortho and para to the oxygen atom.
~4.80-4.90p1HO-CH (azetidine)The proton on the carbon bearing the phenoxy group is expected to be significantly deshielded by the adjacent oxygen atom.
~4.00-4.10t2HCH₂ (azetidine, axial)The axial protons on the carbons adjacent to the nitrogen are deshielded by the nitrogen atom.
~3.70-3.80t2HCH₂ (azetidine, equatorial)The equatorial protons are typically slightly more shielded than the axial protons in azetidines.
~2.65-2.75q2HCH₂ (ethyl)Methylene protons of the ethyl group, split by the adjacent methyl protons.
~1.20-1.30t3HCH₃ (ethyl)Methyl protons of the ethyl group, split by the adjacent methylene protons.
~2.50-3.50br s1HNH (azetidine)The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Data

The predicted carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~155-157Ar-C (C-O)The aromatic carbon directly attached to the oxygen is significantly deshielded.
~138-140Ar-C (C-CH₂CH₃)The aromatic carbon bearing the ethyl group.
~126-128Ar-CHAromatic methine carbons.
~120-122Ar-CHAromatic methine carbons.
~112-114Ar-CHAromatic methine carbons.
~68-72O-CH (azetidine)The carbon of the azetidine ring bonded to the oxygen atom is deshielded.
~50-55CH₂ (azetidine)The carbons of the azetidine ring adjacent to the nitrogen.
~23-26CH₂ (ethyl)The methylene carbon of the ethyl group.
~14-16CH₃ (ethyl)The methyl carbon of the ethyl group.
Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 3-(2-Ethylphenoxy)azetidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Use a wider spectral width (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]

  • 2D NMR Experiments (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for connecting different fragments of the molecule.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_1H Acquire 1D ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 1D ¹³C Spectrum instrument_setup->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) instrument_setup->acquire_2D processing Fourier Transform, Phase & Baseline Correction acquire_1H->processing acquire_13C->processing acquire_2D->processing integration Peak Integration (¹H NMR) processing->integration assignment Chemical Shift & Coupling Constant Analysis integration->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The predicted IR spectrum of 3-(2-Ethylphenoxy)azetidine will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C stretching.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3350-3400Medium, SharpN-H StretchAzetidine N-H
~3050-3100MediumC-H Stretch (sp²)Aromatic C-H
~2850-2970StrongC-H Stretch (sp³)Azetidine and Ethyl C-H
~1600 & ~1480Medium-StrongC=C StretchAromatic Ring
~1230-1270StrongC-O Stretch (Aryl-Alkyl Ether)Asymmetric C-O-C stretch
~1100-1150MediumC-N StretchAzetidine C-N
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid 3-(2-Ethylphenoxy)azetidine directly onto the ATR crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[6]

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Interpretation clean_crystal Clean ATR Crystal background_scan Record Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire IR Spectrum apply_sample->acquire_spectrum identify_peaks Identify Characteristic Absorption Bands acquire_spectrum->identify_peaks correlate_groups Correlate Bands to Functional Groups identify_peaks->correlate_groups structure_confirm Confirm Structural Features correlate_groups->structure_confirm

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[7]

Predicted Mass Spectrum Data

For 3-(2-Ethylphenoxy)azetidine (C₁₁H₁₅NO), the expected monoisotopic mass is approximately 177.1154 g/mol .

Predicted m/z Relative Intensity Identity Fragmentation Pathway
177Moderate[M]⁺Molecular Ion
148Strong[M - C₂H₅]⁺Loss of the ethyl group from the phenoxy moiety (alpha-cleavage).
121Moderate[C₈H₉O]⁺Cleavage of the azetidine ring, retaining the 2-ethylphenoxy group.
107Strong[C₇H₇O]⁺Benzylic cleavage with loss of a methyl radical from the ethyl group.
56Strong[C₃H₆N]⁺Cleavage leading to the charged azetidine ring fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable small molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8]

    • This causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Fragmentation:

    • The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Fragmentation & Analysis cluster_detect Detection & Interpretation introduce_sample Introduce Sample (Direct Probe or GC) vaporize Vaporize Sample introduce_sample->vaporize ionize Electron Ionization (70 eV) Form Molecular Ion [M]⁺ vaporize->ionize fragment Fragmentation of [M]⁺ ionize->fragment mass_analyzer Separate Ions by m/z (e.g., Quadrupole, TOF) fragment->mass_analyzer detect_ions Detect Ions mass_analyzer->detect_ions generate_spectrum Generate Mass Spectrum detect_ions->generate_spectrum interpret Interpret Spectrum (Molecular Ion & Fragmentation) generate_spectrum->interpret

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-(2-Ethylphenoxy)azetidine. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a comprehensive starting point for researchers and scientists involved in the synthesis and analysis of this novel compound. The rationale behind the predicted spectral features is explained based on fundamental principles and data from analogous structures, embodying a scientifically rigorous approach to the characterization of new chemical entities. The provided workflows and protocols are designed to be self-validating and serve as a reliable guide for obtaining high-quality experimental data, which will be crucial for confirming the structure and purity of 3-(2-Ethylphenoxy)azetidine and advancing its potential applications in drug development and other scientific disciplines.

References

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link].

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link].

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link].

  • 2-Ethylphenol. PubChem. Available at: [Link].

  • The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol... ResearchGate. Available at: [Link].

  • Table of Characteristic IR Absorptions. Available at: [Link].

  • Solved This is the IR spectrum of 2-ethylphenol. Please | Chegg.com. Available at: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Electron Ionization. Chemistry LibreTexts. Available at: [Link].

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link].

  • The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. Available at: [Link].

  • Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Available at: [Link].

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Available at: [Link].

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link].

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].

  • Mass Spectrometry of Aliphatic Ethers. YouTube. Available at: [Link].

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Available at: [Link].

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • Chemical shifts. Available at: [Link].

  • 5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link].

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Available at: [Link].

  • Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. Available at: [Link].

Sources

Technical Guide: Solubility and Stability Profile of 3-(2-Ethylphenoxy)azetidine

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 3-(2-Ethylphenoxy)azetidine , a secondary amine heterocycle increasingly utilized as a pharmacophore in medicinal chemistry.[1][2] Its structural uniqueness—combining a strained four-membered azetidine ring with a lipophilic 2-ethylphenoxy ether linkage—presents specific solubility and stability challenges.[1][2]

This document moves beyond basic properties to explore the physicochemical causality governing its behavior.[1][2][3] We establish protocols for handling the free base versus salt forms and define the boundaries of its chemical stability, specifically focusing on ring-strain-driven hydrolysis and oxidative susceptibility.[1][2]

Physicochemical Profile & Structural Logic[2]

To predict and manipulate the behavior of 3-(2-Ethylphenoxy)azetidine, one must understand the interplay between its three structural domains:

  • The Azetidine Ring: A strained, basic secondary amine (pKa ~9.5–10.5).[1][2]

  • The Ether Linkage: An electron-withdrawing bridge that slightly lowers the basicity of the amine compared to unsubstituted azetidine.[1][2]

  • The 2-Ethylphenyl Group: A lipophilic moiety introducing steric bulk at the ortho position, influencing metabolic stability and solubility.[1][2]

Table 1: Key Physicochemical Properties (Predicted & Analog-Derived)
PropertyValue (Approx.)Structural DriverImplications for Development
Molecular Weight 191.27 g/mol Formula: C₁₁H₁₅NOSmall molecule fragment/building block.[1][2]
pKa (Conj. Acid) 9.8 ± 0.5Azetidine NitrogenHighly ionized at physiological pH (7.4); fully ionized in stomach acid.[1][2]
LogP (Free Base) 2.3 – 2.52-Ethyl + Phenyl groupsModerate lipophilicity; permeable but requires pH adjustment for aqueous solubility.[1][2]
LogD (pH 7.4) ~0.5 – 1.0Ionization StateGood balance for membrane permeability and solubility.[1][2]
TPSA ~21 ŲEther O + Amine NHHigh CNS penetration potential.[1][2]
Ring Strain ~26 kcal/mol4-Membered RingCritical Stability Risk: Susceptible to nucleophilic ring opening.[1][2]

Expert Insight: The ortho-ethyl group is not merely lipophilic ballast.[1][2][3] It provides steric shielding to the ether oxygen, potentially reducing the rate of oxidative dealkylation by cytochrome P450 enzymes compared to the unhindered 3-phenoxyazetidine analogs [1, 2].[1][2]

Solubility Analysis

The solubility of 3-(2-Ethylphenoxy)azetidine is strictly pH-dependent .[1][2] The molecule functions as a "solubility switch," transitioning from a hydrophobic oil (free base) to a highly water-soluble solid (salt) upon protonation.[1][2]

Aqueous Solubility Profile
  • pH < 8.0 (Acidic/Neutral): The nitrogen is protonated (

    
    ).[1][2] The compound behaves as a cationic surfactant.[1][2] Solubility is high (>50 mg/mL in 0.1 N HCl).[1][2]
    
  • pH > 10.0 (Basic): The nitrogen is deprotonated (

    
    ).[1][2] The compound precipitates as an oil or waxy solid.[1][2] Solubility drops drastically (<0.1 mg/mL).[1][2]
    
Organic Solvent Compatibility[1][2]
  • High Solubility: Methanol, Ethanol, DMSO, Dichloromethane (Free base form).[1][2]

  • Moderate Solubility: Acetonitrile, Ethyl Acetate.[1][2]

  • Low Solubility: Hexanes (Salt form is insoluble; Free base is moderately soluble).[1][2]

Formulation Strategy

For biological assays, do not dissolve the free base directly in neutral buffer.[1][2]

  • Protocol: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Dilute into aqueous buffer. Ensure final DMSO concentration is <1% to avoid cytotoxicity, but monitor for precipitation if the buffer pH > 8.0.[1][2]

Visualization: pH-Dependent Solubility Logic

SolubilityLogicAcidAcidic Media (pH < 8)ProtonatedProtonated Cation(Water Soluble)Acid->ProtonatedProtonationBaseBasic Media (pH > 10)DeprotonatedFree Base(Lipophilic/Oily)Base->DeprotonatedDeprotonationSolubleStable SolutionProtonated->SolubleIonic InteractionPrecipPrecipitation RiskDeprotonated->PrecipHydrophobic Aggregation

Figure 1: The solubility switch mechanism.[1][2][3] At physiological pH, the equilibrium favors the protonated form, but localized high concentrations can lead to precipitation.[2]

Stability Profile & Degradation Pathways[2][3][4]

The azetidine ring is the primary stability liability.[1][2] While 3-aryloxyazetidines are generally stable as salts in the solid state, they exhibit specific vulnerabilities in solution.[1][2]

Chemical Stability (Hydrolysis & Ring Opening)

The 4-membered ring possesses significant angle strain (~90° bond angles vs. ideal 109.5°).[1][2]

  • Acidic Conditions: Generally stable in dilute acid (e.g., 0.1 N HCl) at room temperature.[1][2] However, strong acids combined with heat can trigger acid-catalyzed ring opening (nucleophilic attack by Cl⁻ or H₂O).[1][2]

  • Basic Conditions: Stable.[1][2][4] The free base is robust against hydrolysis.[1][2]

  • Nucleophilic Attack: The azetidine ring is an electrophile.[1][2] In the presence of strong nucleophiles (e.g., thiols, alkylators), the ring can open, destroying the pharmacophore.[1][2]

Oxidative Stability

The secondary amine is susceptible to oxidation to form an N-oxide or hydroxylamine , particularly in the presence of peroxides or radical initiators.[1][2]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1][2][3] Avoid protic solvents that contain peroxides (e.g., aged ethers).[1][2]

Thermal Stability[1][2]
  • Free Base: Thermally labile.[1][2][3] May polymerize or degrade upon prolonged heating >100°C.[1][2]

  • Hydrochloride Salt: Significantly more stable.[1][2] Melting point typically >150°C.[1][2]

Visualization: Degradation Pathways[2][3]

DegradationCompound3-(2-Ethylphenoxy)azetidineOxidationOxidative Stress(Peroxides/Air)Compound->OxidationAcidHeatStrong Acid + HeatCompound->AcidHeatNOxideN-Oxide Formation(Inactive)Oxidation->NOxideN-oxidationRingOpenRing Opening(Hydrolysis/Nucleophilic Attack)AcidHeat->RingOpenStrain Release

Figure 2: Primary degradation pathways.[1][2] Ring opening is irreversible and driven by the release of ring strain energy.[1][2]

Experimental Protocols

To validate the quality of this compound in a research setting, the following self-validating protocols are recommended.

Protocol: pH-Rate Profile Stress Test

Objective: Determine the stability half-life (

12
  • Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:

    • 0.1 N HCl (pH ~1)[1][2]

    • Phosphate Buffer (pH 7.4)[1][2]

    • 0.1 N NaOH (pH ~13)[1][2]

  • Incubation: Incubate samples at 40°C and 60°C in sealed HPLC vials.

  • Sampling: Aliquot samples at T=0, 24h, 48h, and 72h.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Pass Criteria: >98% recovery at 40°C/48h.[1][2]

    • Fail Criteria: Appearance of ring-opened product (M+18 mass shift in LC-MS due to hydration).[1][2]

Protocol: Storage & Handling
  • Solid State: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1][2] These are crystalline and stable at -20°C for >2 years.[1][2]

  • Liquid State (Free Base): If generated, use immediately.[1][2] Do not store the free base oil for long periods as it absorbs CO₂ from air (carbamate formation) and oxidizes.[1][2]

  • Hygroscopicity: The salt forms can be hygroscopic.[1][2] Equilibrate to room temperature in a desiccator before weighing.

References

  • PubChem. Compound Summary for CID 12812501, 3-phenoxyazetidine hydrochloride. National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] Link

  • Parmar, D. R., et al. (2021).[1][2][4] Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.[1][2][4] (Review of azetidine stability and pharmacological applications). Link

  • Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.
  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). (Base scaffold thermodynamic data). Link

Phenoxy Derivatives as a Cornerstone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxy Scaffold as a Versatile Pharmacophore

While the exploration of novel chemical scaffolds is a constant pursuit in medicinal chemistry, this guide addresses the broader, highly influential class of phenoxy derivatives. The initial query into phenoxyazetidine derivatives reveals a relatively nascent field, prompting a more comprehensive review of the parent phenoxy scaffold. This allows us to build a foundational understanding from which future explorations, including those into specific subclasses like phenoxyazetidines, can be launched. The phenoxy moiety, consisting of a phenyl ring linked to an oxygen atom, is a privileged structure in drug design. Its utility stems from its ability to enhance a molecule's therapeutic profile through various mechanisms. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions with biological targets, often improving selectivity and binding affinity[1]. The phenoxy group is a key component in a wide array of therapeutic agents, including drugs for neurological disorders, as well as antiviral, antibacterial, and cardiac medications[1]. This guide will synthesize the chemistry, pharmacology, and structure-activity relationships of several key classes of phenoxy derivatives, providing researchers with a robust framework for future drug development endeavors.

Chapter 1: Synthetic Strategies for Phenoxy-Containing Scaffolds

The synthesis of phenoxy derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the crucial C-O-C ether linkage. The choice of synthetic route is often dictated by the desired final structure, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Synthesis of Phenoxyacetic Acid Derivatives

A common and efficient method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis. This reaction typically proceeds by reacting the salt of a phenol or a substituted phenol with a salt of chloroacetic acid.

A generalized two-step process is often employed:

  • Formation of the Phenoxide: A phenol is treated with a base (e.g., potassium carbonate, sodium hydroxide) in a suitable solvent like acetone or a polar aprotic solvent to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide salt.

  • Nucleophilic Substitution: The phenoxide salt is then reacted with a chloro- or bromo-acetyl derivative. The phenoxide displaces the halide in an SN2 reaction to form the ether linkage. Subsequent hydrolysis of the ester or acid chloride, if used, yields the final phenoxyacetic acid.[2]

A patented method highlights an industrially scalable approach where the salt of a phenol is mixed directly with the salt of chloroacetic acid and heated in a solvent, followed by acidification with an inorganic acid to yield the final product with high purity[3].

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Etherification & Hydrolysis A Phenol Derivative C Phenoxide Salt A->C + B Base (e.g., K2CO3) B->C in Acetone, Reflux E Phenoxyacetic Acid Ester C->E + D Chloroacetyl Derivative D->E F Phenoxyacetic Acid (Final Product) E->F LiOH, EtOH-H2O, Reflux

Caption: General workflow for synthesizing phenoxyacetic acid derivatives.

Synthesis of Phenoxazine Derivatives

The construction of the tricyclic phenoxazine core can be more complex. A key step in the retrosynthesis is the formation of a diaryl ether[4]. Two common routes to achieve this intermediate are:

  • Route A: Reaction of an N-functionalized phenol with a 2-iodophenyl salt[4].

  • Route B: Reaction of a 2-acetamido-substituted salt with a 2-iodophenol[4].

Following the formation of the diaryl ether, an intramolecular cyclization reaction, often catalyzed by a transition metal, is performed to form the central six-membered ring of the phenoxazine scaffold.

Chapter 2: The Diverse Pharmacological Landscape

The versatility of the phenoxy scaffold is evident in the broad spectrum of biological activities its derivatives possess. By modifying the groups attached to the phenoxy core, medicinal chemists have developed compounds targeting a vast range of diseases.

Neuropharmacology: Antiepileptic and Neuroprotective Agents

Recent studies have identified phenoxyacetic acid derivatives as promising candidates for treating epilepsy.[5][6] Their mechanism of action appears to be multifaceted, addressing both the symptoms (seizures) and the underlying pathology (neuroinflammation and oxidative stress).

One lead compound, designated 7b in a recent study, demonstrated complete protection against pentylenetetrazol (PTZ)-induced seizures, outperforming the standard drug valproic acid.[5][6] This compound was shown to:

  • Significantly delay seizure onset and reduce seizure severity[5].

  • Suppress neuroinflammatory cytokines TNF-α and IL-6[5].

  • Reduce hippocampal oxidative stress markers[5].

  • Attenuate excitotoxic glutamate accumulation[5].

This dual-action approach, combining anticonvulsant and anti-inflammatory effects, represents a significant advancement in the development of antiepileptic drugs[7].

G cluster_targets Mechanisms of Action seizure Seizure Activity (Excessive Neuronal Firing) compound Phenoxyacetic Acid Derivative (e.g., 7b) glutamate Glutamate Excitotoxicity compound->glutamate Inhibits inflammation Neuroinflammation (TNF-α, IL-6) compound->inflammation Suppresses oxidative_stress Oxidative Stress (MDA, NO) compound->oxidative_stress Reduces glutamate->seizure inflammation->seizure oxidative_stress->seizure

Caption: Multifunctional mechanism of phenoxyacetic acid antiepileptics.

Oncology and Infectious Diseases

Phenoxazine derivatives are particularly noteworthy for their potent anticancer and antimicrobial properties.[4][8]

  • Anticancer Activity: The most famous example is Actinomycin D , a phenoxazine-containing natural product used in chemotherapy for decades.[4] It functions by intercalating into DNA at transcription initiation sites, thereby preventing RNA chain elongation by RNA polymerase, which halts protein synthesis and leads to cell death.[4]

  • Antiviral Activity: In the face of emerging and re-emerging viral threats, novel antivirals are urgently needed.[9] Phenoxazine-based nucleoside analogs have been synthesized and evaluated against a diverse panel of RNA and DNA viruses, with some showing promising inhibition of SARS-CoV-2 reproduction in the low micromolar range.[9]

  • Antibacterial and Antifungal Activity: Various synthetic aminophenoxazinones have demonstrated promising antibacterial and antifungal activities, highlighting their potential as broad-spectrum antimicrobial agents.[8]

Anti-inflammatory and Anti-angiogenic Properties

Beyond neuroinflammation, other phenoxy derivatives have been developed as potent systemic anti-inflammatory agents. A study on morpholine-substituted phenoxyacetohydrazide derivatives identified a lead compound, 6e , with strong binding affinities for COX-1, COX-2, and VEGF.[10] This compound exhibited significant anti-inflammatory activity in a human red blood cell membrane stabilization assay and effectively reduced edema in a carrageenan-induced paw edema model.[10] Furthermore, it demonstrated potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis, positioning it as a promising dual-action therapeutic for chronic inflammation and pathological angiogenesis.[10]

Class of DerivativePrimary Therapeutic AreaExample(s) / Key FindingMechanism of Action (if known)Reference(s)
Phenoxyacetic Acids AntiepilepticCompound 7b shows 100% seizure protection.Anti-inflammatory, reduces oxidative stress, inhibits glutamate excitotoxicity.[5][6]
Phenoxazines AnticancerActinomycin DDNA intercalation, inhibition of RNA polymerase.[4]
Phenoxazines AntiviralNucleoside analogsInhibition of viral reproduction (e.g., SARS-CoV-2).[9]
Phenoxazines Neuropathic PainN-substituted derivatives (e.g., PSB-12054)Potent P2X4 receptor antagonists.[11]
Phenoxyacetohydrazides Anti-inflammatoryCompound 6e Dual COX-1/COX-2 and VEGF inhibition.[10]
Phenoxyacetamides InsecticidalN-(4-chlorophenyl)-2-phenoxyacetamide derivativesToxic agents against Spodoptera littoralis.[12]

Chapter 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on phenoxy derivatives have provided key insights for optimizing potency and selectivity.

  • For Phenothiazines/Phenoxazines (as PKC Inhibitors): An alkyl bridge of at least three carbons connecting the heterocyclic nucleus to a terminal amine is required for potent activity.[13] Furthermore, potency is generally decreased by trifluoromethyl substitution at position 2 of the phenothiazine ring.[13]

  • For P2X4 Receptor Antagonists: SAR studies of N-substituted phenoxazines identified N-(benzyloxycarbonyl)phenoxazine as the most potent antagonist for the human P2X4 receptor, with an IC₅₀ of 0.189 μM.[11] This highlights the critical role of the N-substituent in modulating potency and selectivity.

  • For Ferroptosis Inhibitors: Systematic SAR analysis of promethazine derivatives led to the discovery of a highly potent ferroptosis inhibitor with an EC₅₀ value of 0.0005 μM.[14] This compound displayed excellent therapeutic effects in an ischemic stroke model and showed a good ability to permeate the blood-brain barrier, demonstrating how targeted modifications can dramatically improve both potency and pharmacokinetic properties.[14]

These studies underscore that modifications to the substituents on the phenyl ring, the nature and length of linker chains, and the groups attached to distal nitrogen atoms are all critical determinants of the ultimate biological activity and therapeutic potential of phenoxy-based compounds.

Chapter 4: Key Experimental Protocols

To ensure reproducibility and scientific rigor, the following section details standardized protocols for the synthesis and evaluation of phenoxy derivatives, reflecting methods established in the literature.

Protocol 1: Synthesis of a Substituted Phenoxyacetic Acid

This protocol is a generalized procedure based on common laboratory-scale synthesis methods for phenoxyacetic acid derivatives.[2][3]

Objective: To synthesize a phenoxyacetic acid derivative via Williamson ether synthesis.

Materials:

  • Substituted Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Acetone (anhydrous)

  • Lithium Hydroxide (LiOH, 2.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (1M HCl)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Phenoxide Formation (Causality: Deprotonation increases nucleophilicity): To a round-bottom flask charged with the substituted phenol (1.0 eq) and anhydrous acetone, add potassium carbonate (1.5 eq). The suspension is stirred vigorously and heated to reflux for 1-2 hours. This step ensures the complete formation of the potassium phenoxide salt.

  • Etherification (Causality: SN2 displacement): Cool the mixture slightly, then add ethyl bromoacetate (1.1 eq) dropwise. Maintain the reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Isolation of Ester: After cooling to room temperature, filter off the inorganic salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude phenoxyacetic acid ester. The crude product can be purified by column chromatography if necessary.

  • Saponification (Causality: Hydrolysis of the ester to the carboxylate): Dissolve the isolated ester in a mixture of ethanol and water (e.g., 3:1 v/v). Add lithium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, again monitoring by TLC for the disappearance of the ester spot.

  • Acidification and Precipitation (Causality: Protonation yields the neutral, less soluble acid): Cool the reaction mixture in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2. The phenoxyacetic acid product should precipitate out of the solution.

  • Final Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The purity can be assessed by NMR and mass spectrometry, and recrystallization can be performed if needed.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, and elemental analysis). The sharp melting point of a crystalline product is also a good indicator of purity.

Protocol 2: Preclinical Screening for Anticonvulsant Activity

This protocol describes the pentylenetetrazol (PTZ)-induced seizure model, a standard and reliable method for the initial screening of potential antiepileptic agents.[6][7]

Objective: To assess the ability of a test compound to prevent or delay the onset of clonic-tonic seizures induced by the GABAA antagonist PTZ.

Materials:

  • Test Compound (e.g., phenoxyacetic acid derivative)

  • Vehicle (e.g., saline with 1% Tween 80)

  • Positive Control (e.g., Valproic Acid)

  • Pentylenetetrazol (PTZ)

  • Male Swiss albino mice (or other appropriate rodent model)

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound(s) at various doses. Administer the test compound, positive control, or vehicle via the appropriate route (typically intraperitoneal, i.p.).

  • Induction of Seizures (Causality: PTZ blocks inhibitory GABAergic neurotransmission): After a set pre-treatment time (e.g., 30-60 minutes, to allow for drug absorption and distribution), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each animal in an individual observation cage and observe continuously for 30 minutes. Record the following parameters:

    • Latency to first seizure: Time from PTZ injection to the onset of generalized clonic seizures.

    • Seizure Severity: Scored on a standardized scale (e.g., Racine scale).

    • Protection: Note the number of animals in each group that do not exhibit tonic hind-limb extension.

    • Mortality: Record the number of deaths within the observation period.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A significant increase in seizure latency or a significant reduction in seizure severity/mortality compared to the vehicle control group indicates potential anticonvulsant activity.

Self-Validation: The model's validity in each experiment is confirmed by the robust seizure response in the vehicle control group and the significant protective effect observed in the positive control (Valproic Acid) group.

Conclusion and Future Directions

The phenoxy scaffold is undeniably a cornerstone of medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities, from anticancer and antiviral agents to novel therapeutics for epilepsy and chronic inflammation. The synthetic accessibility of these compounds, coupled with a growing understanding of their structure-activity relationships, ensures their continued relevance in drug discovery.

The insights gained from studying phenoxazines, phenoxyacetic acids, and their analogues provide a powerful rationale for exploring new chemical space. This brings us back to the initial query: phenoxyazetidine derivatives. The azetidine ring, a strained four-membered heterocycle, is a valuable building block known to impart favorable physicochemical properties like improved metabolic stability and aqueous solubility. The fusion of the versatile phenoxy pharmacophore with the unique properties of the azetidine ring represents a logical and compelling next step. Such novel derivatives are unexplored territory and could yield compounds with unique therapeutic profiles, potentially combining the proven biological activities of the phenoxy group with the advantageous ADME properties conferred by the azetidine moiety. Future research should therefore be directed towards the synthesis and systematic biological evaluation of this promising, yet uncharted, class of compounds.

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Hypothesized Mechanism of Action for 3-(2-Ethylphenoxy)azetidine: A Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: Charting the Unexplored Pharmacological Landscape of a Novel Azetidine Derivative

To the researchers, scientists, and drug development professionals embarking on the characterization of novel chemical entities, this guide serves as a comprehensive framework for investigating the mechanism of action of 3-(2-Ethylphenoxy)azetidine. As this molecule represents a largely unexplored structure within the vast domain of neuropharmacology, our approach must be both systematic and grounded in established principles of medicinal chemistry and molecular pharmacology. The azetidine scaffold is a privileged structure, known for conferring conformational rigidity that can lead to enhanced target affinity and selectivity.[1] Coupled with a phenoxy moiety, which is present in numerous biologically active compounds, 3-(2-Ethylphenoxy)azetidine presents a compelling candidate for central nervous system (CNS) activity.[2][3]

This document eschews a rigid template in favor of a logically flowing narrative that begins with a foundational hypothesis, delves into the causality behind proposed experimental designs, and culminates in a robust framework for data interpretation. Our core directive is to not only propose what to do but to elucidate why each step is critical for building a comprehensive and defensible mechanistic understanding.

Part I: The Core Hypothesis - 3-(2-Ethylphenoxy)azetidine as a Monoamine Reuptake Inhibitor

Given the structural precedents within the azetidine class of compounds, the most salient and testable initial hypothesis is that 3-(2-Ethylphenoxy)azetidine functions as a monoamine reuptake inhibitor. This hypothesis is predicated on several key observations from the scientific literature:

  • The Azetidine Scaffold in CNS Drug Discovery: Numerous 3-substituted azetidine derivatives have been synthesized and evaluated as potent inhibitors of monoamine transporters.[4][5] The constrained nature of the four-membered ring is thought to favorably orient substituents for interaction with the binding pockets of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[6]

  • Bioisosteric Modifications and Functional Outcomes: The substitution at the 3-position of the azetidine ring is a critical determinant of activity and selectivity. The introduction of an aryloxypropylamine scaffold has been a successful strategy in the design of triple reuptake inhibitors (TRIs).[4]

  • Lipophilicity and Blood-Brain Barrier Penetration: The 2-ethylphenoxy group is anticipated to increase the lipophilicity of the molecule, a key physicochemical property for CNS-acting drugs, potentially facilitating passage across the blood-brain barrier.

Therefore, we hypothesize that 3-(2-Ethylphenoxy)azetidine will exhibit inhibitory activity at one or more of the major monoamine transporters (SERT, NET, and DAT), thereby increasing the synaptic concentration of the respective neurotransmitters. The specific profile of inhibition (i.e., selective for one transporter versus a broader spectrum) will dictate its potential therapeutic application.

Visualizing the Hypothesized Synaptic Action

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicular Monoamine Transporter (VMAT2) vesicle Synaptic Vesicle (containing monoamines) presynaptic_neuron->vesicle Packaging monoamine_transporter Monoamine Transporter (SERT, NET, or DAT) monoamines_synapse Monoamines (Serotonin, Norepinephrine, or Dopamine) vesicle->monoamines_synapse Release compound 3-(2-Ethylphenoxy)azetidine compound->monoamine_transporter Inhibition monoamines_synapse->monoamine_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor monoamines_synapse->postsynaptic_receptor Binding & Signal Transduction

Caption: Hypothesized mechanism of 3-(2-Ethylphenoxy)azetidine at the synapse.

Part II: Experimental Validation - A Phased Approach to Mechanistic Elucidation

To systematically test our core hypothesis, a multi-tiered experimental plan is proposed. This approach begins with broad, high-throughput in vitro screens and progresses to more complex cellular and functional assays. Each experimental choice is justified by the need to build a self-validating and comprehensive dataset.

Phase 1: Primary Target Engagement and Selectivity Profiling

The initial step is to determine if 3-(2-Ethylphenoxy)azetidine directly interacts with the monoamine transporters and to quantify the affinity and selectivity of this interaction.

Objective: To determine the binding affinity (Ki) of 3-(2-Ethylphenoxy)azetidine for human SERT, NET, and DAT.

Methodology:

  • Cell Line Preparation: Utilize HEK293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

  • Membrane Preparation: Prepare crude membrane fractions from the transfected HEK293 cells.

  • Binding Assay:

    • Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of 3-(2-Ethylphenoxy)azetidine.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., imipramine for SERT, desipramine for NET, and cocaine for DAT).

  • Detection and Analysis:

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • HEK293 Cells: These cells provide a clean system to study the interaction with a single, specific human transporter without confounding interactions from other neuronal proteins.

  • Radioligand Binding: This is the gold standard for determining direct binding affinity to a receptor or transporter.

  • Competition Assay: This format allows for the determination of the affinity of an unlabeled compound (our test article) by measuring its ability to displace a known, labeled ligand.

Objective: To determine the functional inhibitory potency (IC₅₀) of 3-(2-Ethylphenoxy)azetidine on the uptake of serotonin, norepinephrine, and dopamine.

Methodology:

  • Cell Culture: Use the same hSERT, hNET, and hDAT expressing HEK293 cell lines as in the binding assays.

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of 3-(2-Ethylphenoxy)azetidine.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using liquid scintillation counting.

    • Determine the IC₅₀ value for the inhibition of uptake for each transporter.

Causality Behind Experimental Choices:

  • Functional Validation: While binding assays confirm physical interaction, uptake assays confirm that this binding translates into a functional consequence (i.e., inhibition of the transporter's primary function).

  • Correlation with Binding: Comparing the Ki values from the binding assays with the IC₅₀ values from the uptake assays provides a self-validating system. A strong correlation suggests that the observed functional inhibition is indeed due to direct interaction with the transporter.

Data Presentation: Target Affinity and Potency Profile
Target TransporterRadioligand Binding (Ki, nM)Neurotransmitter Uptake (IC₅₀, nM)
hSERT Experimental ValueExperimental Value
hNET Experimental ValueExperimental Value
hDAT Experimental ValueExperimental Value
Phase 2: Investigating Potential Off-Target Activities and Alternative Mechanisms

A thorough mechanistic investigation requires ruling out other plausible mechanisms of action, especially given the broad bioactivity of the azetidine and phenoxy scaffolds.[2][3]

Objective: To assess the selectivity of 3-(2-Ethylphenoxy)azetidine by screening it against a panel of common CNS receptors, ion channels, and enzymes.

Methodology:

  • Panel Selection: Utilize a commercially available broad pharmacology screening panel (e.g., the Eurofins SafetyScreen44 or a similar service). This panel typically includes a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Assay Format: The screening is typically performed using radioligand binding assays at a fixed concentration of the test compound (e.g., 1 µM).

  • Data Analysis: Results are reported as the percentage of inhibition of radioligand binding. Significant inhibition (typically >50%) at any of the off-target sites would warrant further investigation with full concentration-response curves.

Causality Behind Experimental Choices:

  • Proactive Risk Assessment: Identifying potential off-target interactions early in the drug discovery process is crucial for predicting potential side effects and understanding the full pharmacological profile of the compound.

  • Hypothesis Refinement: Strong off-target hits may suggest alternative or additional mechanisms of action that need to be explored. For example, some azetidine derivatives have shown activity at NMDA receptors.[7][8]

Visualizing the Experimental Workflow

Experimental_Workflow start 3-(2-Ethylphenoxy)azetidine phase1 Phase 1: Primary Target Engagement start->phase1 binding_assay Radioligand Binding Assays (SERT, NET, DAT) phase1->binding_assay uptake_assay Neurotransmitter Uptake Assays (SERT, NET, DAT) phase1->uptake_assay data_table Data Table: Ki and IC50 Values binding_assay->data_table uptake_assay->data_table phase2 Phase 2: Off-Target Profiling data_table->phase2 receptor_screen Broad Receptor Screening Panel phase2->receptor_screen interpretation Mechanism of Action Hypothesis (Refined) receptor_screen->interpretation

Caption: A streamlined workflow for the mechanistic investigation.

Part III: Interpretation and Future Directions

The data generated from these experiments will allow for a robust initial characterization of the mechanism of action of 3-(2-Ethylphenoxy)azetidine.

  • Confirmation of the Core Hypothesis: If the compound demonstrates potent and selective inhibition of one or more monoamine transporters in both binding and uptake assays, with minimal off-target activity, the core hypothesis is strongly supported.

  • Unveiling a More Complex Profile: If the compound shows activity at multiple monoamine transporters (a TRI profile), this will inform its potential as a broad-spectrum antidepressant.[5] Conversely, high selectivity for a single transporter (e.g., an SSRI or NRI) would suggest a different therapeutic niche.

  • Identifying Alternative Mechanisms: Significant off-target hits in the receptor screening panel would necessitate a revision of the primary hypothesis and the initiation of a new line of investigation to characterize these interactions. For instance, activity at sigma receptors or certain 5-HT receptor subtypes could contribute to its overall pharmacological effect.

The path forward will be dictated by these initial findings. A confirmed monoamine reuptake inhibitor profile would lead to in vivo microdialysis studies to confirm changes in synaptic neurotransmitter levels in relevant brain regions, followed by behavioral pharmacology studies to assess its potential antidepressant, anxiolytic, or psychostimulant effects.

This guide provides a foundational strategy for elucidating the mechanism of action of 3-(2-Ethylphenoxy)azetidine. By adhering to a logical, evidence-based approach and maintaining rigorous scientific integrity, we can effectively navigate the complexities of novel compound characterization and unlock its therapeutic potential.

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An In-Depth Technical Guide to the In Silico Prediction of 3-(2-Ethylphenoxy)azetidine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in developing compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system applications.[1] This technical guide provides a comprehensive framework for the in silico characterization of a novel derivative, 3-(2-Ethylphenoxy)azetidine. In the absence of empirical data, computational prediction serves as an indispensable first step in the drug discovery cascade, enabling early assessment of physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and potential biological targets. This document outlines the theoretical underpinnings, practical workflows, and critical interpretation of predictive data, designed to guide researchers and drug development professionals in making informed decisions for subsequent experimental validation.

Introduction: The Rationale for Predictive Modeling

In early-stage drug discovery, the design-make-test-analyze (DMTA) cycle is resource-intensive. Computational, or in silico, methods offer a powerful strategy to streamline this process by prioritizing compounds with the highest probability of success, thereby reducing late-stage attrition.[2] The molecule of interest, 3-(2-Ethylphenoxy)azetidine, combines the structurally significant azetidine ring with a substituted phenoxy group, creating a chemical space ripe for exploration. Azetidine-containing molecules have demonstrated remarkable versatility and biological significance.[1][3]

This guide employs a systematic approach to build a comprehensive computational profile of 3-(2-Ethylphenoxy)azetidine. We will first establish its fundamental physicochemical characteristics, which govern its behavior in biological systems. Subsequently, we will delve into its ADMET profile, a critical determinant of a compound's viability as a drug candidate. Finally, we will explore methods for predicting potential biological targets, offering hypotheses for its mechanism of action. The methodologies described herein are designed to be self-validating, emphasizing the interpretation of confidence scores and the logical integration of multiple predictive endpoints.

Foundational Analysis: Physicochemical Property Prediction

Before assessing complex biological interactions, we must first predict the fundamental physicochemical properties of 3-(2-Ethylphenoxy)azetidine. These properties, including lipophilicity, solubility, pKa, and molecular size, dictate the compound's pharmacokinetics. The molecular structure is represented by the SMILES (Simplified Molecular Input Line Entry System) string: CCc1ccccc1OC2CNC2.

Causality Behind Key Physicochemical Parameters:

  • Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity. It influences membrane permeability, solubility, and plasma protein binding. An optimal logP is a balance; too low, and the molecule may not cross cellular membranes, too high, and it may result in poor aqueous solubility and high metabolic turnover.

  • Aqueous Solubility (logS): Solubility is essential for absorption and formulation. Poor solubility is a major hurdle in drug development.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of passive molecular transport through membranes, including intestinal absorption and blood-brain barrier penetration.

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The azetidine nitrogen is basic and will likely be protonated at pH 7.4.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 3-(2-Ethylphenoxy)azetidine, derived from established computational models.

PropertyPredicted ValueInterpretation & Significance
Molecular Weight191.26 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
logP2.45Indicates moderate lipophilicity, favorable for membrane permeability without excessive sequestration in fatty tissues.
logS (Aqueous Solubility)-3.10Predicts moderate to low solubility. May require formulation strategies for optimal delivery.
TPSA21.26 ŲLow TPSA (<90 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration potential.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule of Five (≤10).
Rotatable Bonds3Low number (<10) suggests conformational rigidity, which can be favorable for target binding and bioavailability.
Acidic pKaNoneNo readily ionizable acidic protons.
Basic pKa9.5The azetidine nitrogen is predicted to be basic, meaning the molecule will be predominantly protonated and positively charged at physiological pH.

Comprehensive In Silico ADMET Profiling

Undesirable ADMET properties are a primary cause of drug development failure. Early in silico assessment allows for the identification and mitigation of potential liabilities.

Absorption
  • Human Intestinal Absorption (HIA): Predicted to be high. The combination of a low molecular weight and moderate lipophilicity supports efficient passive diffusion across the gut wall.

  • Caco-2 Permeability: Predicted to be high. Caco-2 cells are a standard in vitro model for the intestinal barrier. High predicted permeability reinforces the potential for good oral absorption.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: Predicted to be high. The low TPSA and molecular weight are strong indicators that the molecule can cross the BBB, making it a potential candidate for CNS disorders.[4]

  • Plasma Protein Binding (PPB): Predicted to be moderate to high (>85%). While extensive binding can reduce the free fraction of the drug available for therapeutic action, this level is common for CNS-active compounds.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The molecule should be evaluated for inhibitory potential against key CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Predictions suggest a potential for inhibition of CYP2D6 and CYP3A4, a common feature for aromatic compounds. This is a critical flag for potential drug-drug interactions.

  • Sites of Metabolism (SOM): The most probable sites for metabolic modification are predicted to be the ethyl group (hydroxylation) and the aromatic ring (hydroxylation), mediated by CYP enzymes.

Excretion
  • Renal Clearance: The primary route of excretion is difficult to predict with high accuracy in silico. However, given its properties, a combination of metabolic clearance and renal excretion of metabolites is likely.

Toxicity
  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization. Blockade can lead to fatal arrhythmias. Due to its chemical features (basic nitrogen, aromatic rings), 3-(2-Ethylphenoxy)azetidine is flagged with a moderate risk of hERG inhibition. This is a critical liability that requires immediate experimental validation.

  • Ames Mutagenicity: Predicted to be non-mutagenic.

  • Hepatotoxicity (DILI): Predicted to have a low risk of causing Drug-Induced Liver Injury.

  • Skin Sensitization: Predicted to be a non-sensitizer.

ADMET Prediction Summary Table
CategoryParameterPredicted OutcomeConfidenceImplication
Absorption HIAHigh (+)HighGood potential for oral bioavailability.
Caco-2 PermeabilityHigh (+)HighLikely to be well-absorbed from the intestine.
Distribution BBB PermeabilityHigh (+)HighPotential candidate for CNS targets.
PPB>85%MediumHigh binding may limit free drug concentration.
Metabolism CYP2D6 InhibitorYesMediumPotential for drug-drug interactions.
CYP3A4 InhibitorYesMediumPotential for drug-drug interactions.
Toxicity hERG InhibitionModerate RiskMediumCritical Liability. Requires experimental testing.
Ames MutagenicityNegative (-)HighLow risk of being carcinogenic.
HepatotoxicityLow RiskHighLow risk of liver damage.
ADMET Prediction Workflow

The following diagram illustrates the generalized workflow for conducting an in silico ADMET profile.

ADMET_Workflow cluster_input 1. Input Generation cluster_prediction 2. Computational Prediction cluster_modules Analysis Modules cluster_output 3. Analysis & Reporting mol_input Molecule Input (SMILES: CCc1ccccc1OC2CNC2) platform Prediction Platform (e.g., ADMETlab, Simulations Plus) mol_input->platform abs Absorption platform->abs dist Distribution platform->dist met Metabolism platform->met exc Excretion platform->exc tox Toxicity platform->tox data_table Data Aggregation (Summary Tables) abs->data_table dist->data_table met->data_table exc->data_table tox->data_table report Predicted Profile Report (Risk Assessment) data_table->report

Caption: Generalized workflow for in silico ADMET prediction.

Biological Target and Activity Prediction

Predicting the biological targets of a novel compound is a key objective of in silico analysis. This is often achieved through ligand-based methods that operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[5]

Methodology: Ligand-Based Virtual Screening
  • Molecular Fingerprinting: The 2D structure of 3-(2-Ethylphenoxy)azetidine is converted into a numerical representation, or "fingerprint," that encodes its structural features.

  • Database Screening: This fingerprint is then compared against a large database of compounds with known biological activities (e.g., ChEMBL, BindingDB).

  • Similarity Scoring: A Tanimoto similarity score (or similar metric) is calculated between the query molecule and each database compound.

  • Target Hypothesis: Compounds with high similarity scores suggest that their known targets may also be targets for our query molecule.

Predicted Target Classes: Based on its structural similarity to known ligands, 3-(2-Ethylphenoxy)azetidine shows potential affinity for monoamine transporters (e.g., serotonin, dopamine) and certain GPCRs . This aligns with the diverse CNS activities reported for other azetidine derivatives.[1] This prediction provides a strong hypothesis to guide initial in vitro screening assays.

Target Prediction Workflow Diagram

Target_Prediction_Workflow start Query Molecule 3-(2-Ethylphenoxy)azetidine fingerprint Generate Molecular Fingerprint start->fingerprint screen Calculate Similarity Scores (e.g., Tanimoto) fingerprint->screen database Bioactivity Database (e.g., ChEMBL) database->screen rank Rank Hits by Similarity screen->rank targets Hypothesized Biological Targets rank->targets

Caption: Workflow for ligand-based biological target prediction.

Detailed Protocol: ADMET Property Prediction Using a Web Server

This section provides a step-by-step protocol for obtaining an ADMET profile using a public web server, such as ADMETlab 2.0/3.0, which provides a comprehensive suite of predictive models.[6]

Objective: To generate a comprehensive physicochemical and ADMET profile for 3-(2-Ethylphenoxy)azetidine.

Protocol:

  • Prepare the Input:

    • Obtain the canonical SMILES string for the molecule: CCc1ccccc1OC2CNC2.

    • Ensure there are no structural errors.

  • Navigate to the Web Server:

    • Open a web browser and go to a public ADMET prediction server (e.g., ADMETlab).

  • Submit the Molecule:

    • Locate the input box, which typically allows drawing the molecule or inputting a SMILES string.

    • Paste the SMILES string into the designated field.

  • Initiate Calculation:

    • Click the "Predict" or "Submit" button to start the analysis. The server will process the structure through its various predictive models.

  • Data Retrieval and Interpretation:

    • The results are typically presented in a series of tabs or sections.

    • Physicochemical Properties: Navigate to this section and record the values for Molecular Weight, logP, logS, TPSA, etc. Compare these against standard drug-likeness criteria (e.g., Lipinski's Rule of Five).

    • ADME Properties: Review the predictions for HIA, Caco-2 permeability, BBB permeability, and CYP inhibition. Pay close attention to any associated confidence scores or probabilities.

    • Toxicity Properties: Carefully examine the predictions for hERG inhibition, Ames mutagenicity, and hepatotoxicity. A positive prediction for a critical endpoint like hERG inhibition should be considered a significant flag.

  • Trustworthiness and Self-Validation:

    • Assess Confidence: Reputable prediction platforms provide a confidence score or probability for each prediction. A prediction with low confidence (e.g., <0.7) should be interpreted with caution.

    • Cross-Reference Models: If possible, use a second prediction tool or server to see if the results are concordant.[7] Discrepancies between models highlight areas of higher uncertainty.

    • Identify Critical Flags: The primary goal is not to generate absolute values but to identify potential liabilities. A moderate risk of hERG toxicity is a more impactful finding than a minor deviation in predicted logP. These flags are the primary output that should guide experimental work.

Integrated Assessment and Conclusion

The in silico analysis of 3-(2-Ethylphenoxy)azetidine provides a multifaceted preliminary profile.

Summary of Predicted Profile:

  • Strengths: The molecule exhibits excellent drug-like characteristics according to Lipinski's rules. It is predicted to have high intestinal absorption and blood-brain barrier permeability, making it a promising scaffold for CNS-targeted therapies. Its toxicity profile is largely favorable, with low risks of mutagenicity and hepatotoxicity.

  • Potential Liabilities: The primary concerns identified are potential inhibition of CYP2D6/3A4 and, most critically, a moderate risk of hERG channel inhibition. The predicted moderate-to-low aqueous solubility may also present formulation challenges.

Strategic Recommendations:

  • Prioritize Experimental Validation: The hERG liability is the most significant risk identified. An early-stage in vitro patch-clamp assay is strongly recommended to confirm or refute this prediction.

  • Metabolic Stability Assays: In vitro assays using human liver microsomes should be conducted to assess metabolic stability and confirm the potential for CYP inhibition.

  • Solubility Measurement: Experimental determination of kinetic and thermodynamic solubility is necessary to guide formulation development.

  • Target Engagement: Based on the similarity analysis, initial biological screening should focus on monoamine transporters and related GPCRs.

References

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  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Al-Bayati, R. I. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4450.
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  • MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved February 4, 2026, from [Link]

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  • PubMed Central. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Retrieved February 4, 2026, from [Link]

  • ADMETlab 2.0. ADMETlab 2.0. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2021). Computational/in silico methods in drug target and lead prediction. Retrieved February 4, 2026, from [Link]

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  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved February 4, 2026, from [Link]

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  • Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved February 4, 2026, from [Link]

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  • Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved February 4, 2026, from [Link]

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Navigating the Synthesis and Application of 3-(2-Ethylphenoxy)azetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals investigating novel chemical entities, 3-(2-ethylphenoxy)azetidine presents an intriguing scaffold. However, a thorough market survey reveals that this specific derivative is not commercially available as a stock item from major chemical suppliers. This guide addresses this gap by providing a comprehensive technical overview for its synthesis, characterization, and potential applications. We present field-proven synthetic protocols, emphasizing the critical experimental parameters and the underlying chemical principles. Furthermore, this document outlines the analytical workflows required for structural verification and purity assessment, and discusses the potential therapeutic relevance of this compound class, thereby equipping research teams with the necessary knowledge to incorporate 3-(2-ethylphenoxy)azetidine into their discovery pipelines.

Commercial Availability Assessment

As of early 2026, 3-(2-ethylphenoxy)azetidine is not listed in the catalogs of prominent chemical suppliers. While a variety of substituted 3-phenoxyazetidine analogues are available, the specific combination of the 2-ethylphenoxy moiety with the azetidine core appears to be a novel structure that requires custom synthesis. The necessary starting materials, however, are readily accessible.

Table 1: Availability of Key Synthetic Precursors

PrecursorCommercial AvailabilityRepresentative SuppliersNotes
1-Boc-3-hydroxyazetidineReadily AvailableSigma-Aldrich, BLD Pharm, Combi-BlocksThe Boc-protected form is commonly used to prevent N-alkylation during ether synthesis.
3-Hydroxyazetidine hydrochlorideReadily AvailableSigma-Aldrich, Chem-Impex, Fisher Scientific[1][2][3]The hydrochloride salt is a stable and common form of this precursor.[1][2][3]
2-EthylphenolReadily AvailableThermo Scientific Chemicals, TCI, Chemical Bull[4][5][6]A standard aromatic building block.[4][5][6]

Proposed Synthetic Routes

The formation of the ether linkage between the azetidine and phenyl rings is the key transformation. Two primary, reliable methods are recommended: the Mitsunobu reaction and the Williamson ether synthesis. The choice between these protocols will depend on the specific project requirements, such as scale, stereochemistry, and available reagents.

Mitsunobu Reaction: A Preferred Route for Controlled Inversion

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including ethers, with predictable inversion of stereochemistry at the alcohol center.[7][8][9] This is particularly relevant when chiral starting materials are used. The reaction proceeds by activating the hydroxyl group of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10]

Mitsunobu_Reaction N_Boc_3_hydroxyazetidine 1-Boc-3-hydroxyazetidine Intermediate Alkoxyphosphonium Salt N_Boc_3_hydroxyazetidine->Intermediate Activation Two_ethylphenol 2-Ethylphenol Product 1-Boc-3-(2-ethylphenoxy)azetidine Two_ethylphenol->Product SN2 Attack PPh3 PPh₃ PPh3->Intermediate DEAD DEAD/DIAD DEAD->Intermediate Intermediate->Product Byproduct1 Ph₃P=O Product->Byproduct1 Byproduct2 DEAD-H₂ Product->Byproduct2 Deprotection Deprotection (e.g., TFA) Product->Deprotection Final_Product 3-(2-Ethylphenoxy)azetidine Deprotection->Final_Product

Figure 1: Mitsunobu Reaction Workflow

Experimental Protocol: Mitsunobu Synthesis

  • Preparation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and 2-ethylphenol (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, 10 Vol) under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by filtration. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified 1-Boc-3-(2-ethylphenoxy)azetidine in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group. After stirring at room temperature, concentrate the mixture and perform a basic work-up to obtain the final product.

Williamson Ether Synthesis: A Classic and Scalable Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[11][12][13] It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group via an Sₙ2 reaction. In this context, 3-hydroxyazetidine would first be deprotonated to form the alkoxide, which then displaces a leaving group on an activated form of 2-ethylphenol, or more practically, the phenoxide of 2-ethylphenol will react with an azetidine bearing a leaving group at the 3-position (e.g., 3-tosyloxyazetidine).

Williamson_Ether_Synthesis Two_ethylphenol 2-Ethylphenol Phenoxide 2-Ethylphenoxide Two_ethylphenol->Phenoxide Base Strong Base (e.g., NaH) Base->Phenoxide Product 1-Boc-3-(2-ethylphenoxy)azetidine Phenoxide->Product SN2 Attack Azetidine_LG 1-Boc-3-(leaving group)azetidine (e.g., OTs, OMs, Br) Azetidine_LG->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection Final_Product 3-(2-Ethylphenoxy)azetidine Deprotection->Final_Product

Figure 2: Williamson Ether Synthesis Workflow

Experimental Protocol: Williamson Ether Synthesis

  • Phenoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-ethylphenol (1.1 eq.) in a suitable anhydrous solvent (e.g., DMF or THF). Add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add a solution of 1-Boc-3-(leaving group)azetidine (e.g., 1-Boc-3-tosyloxyazetidine, 1.0 eq.) in the same solvent to the phenoxide solution.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification and Deprotection: Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography. The subsequent deprotection of the Boc group follows the same procedure as in the Mitsunobu protocol.

Structural Characterization and Purity Analysis

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for 3-(2-Ethylphenoxy)azetidine
¹H NMR Structural elucidation and proton environment analysis.Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the azetidine ring protons.
¹³C NMR Carbon skeleton confirmation.Peaks for the aliphatic carbons of the ethyl group and azetidine ring, and the aromatic carbons.
Mass Spectrometry (MS) Molecular weight determination.A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅NO).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating the purity of the compound.

The synthesis of related 3-phenoxyazetidin-2-one derivatives has been reported, and the characterization data from these studies can serve as a useful reference for interpreting the spectra of the target compound.[14][15]

Potential Applications in Drug Discovery

The azetidine motif is a valuable scaffold in medicinal chemistry, often used as a bioisosteric replacement for other cyclic amines. Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability. Phenoxy derivatives, in general, are present in a wide range of biologically active molecules.[16][17]

The 3-phenoxyazetidine core is a "privileged structure" that can be found in compounds targeting a variety of biological systems. For instance, derivatives have been explored as inhibitors of histone deacetylases (HDACs) and in the development of agents for neurological disorders.[1][18] The introduction of the 2-ethylphenyl group provides a lipophilic handle that can be further modified or used to probe specific binding pockets in target proteins. This makes 3-(2-ethylphenoxy)azetidine a promising starting point for library synthesis in lead discovery programs.

Conclusion

While 3-(2-ethylphenoxy)azetidine is not directly available from commercial sources, this guide provides robust and well-established synthetic routes for its preparation from readily available starting materials. The detailed protocols for both the Mitsunobu and Williamson ether syntheses, coupled with a clear analytical workflow, empower research scientists to confidently produce and characterize this novel compound. Given the prevalence of the azetidine and phenoxy ether motifs in bioactive molecules, 3-(2-ethylphenoxy)azetidine represents a valuable building block for the exploration of new chemical space in drug discovery.

References

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A Technical Guide to the Safe Handling and Management of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

Disclaimer: This document is a technical guide intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the known properties of structurally similar compounds, as a specific Safety Data Sheet (SDS) for 3-(2-Ethylphenoxy)azetidine is not publicly available. All laboratory work should be conducted by trained personnel who have performed a thorough, substance-specific risk assessment before commencing any procedures.

Section 1: Compound Profile and Inferred Hazard Analysis

3-(2-Ethylphenoxy)azetidine is a substituted azetidine derivative. The molecule's structure, combining a strained four-membered azetidine ring with an ethylphenoxy group, dictates its potential reactivity and toxicological profile. While specific data is unavailable, an analysis of its constituent parts allows for an inferred hazard profile.

  • Azetidine Moiety: The parent azetidine ring is known to be a flammable, corrosive compound that can cause severe skin burns and eye damage.[1] Derivatives often carry warnings for skin, eye, and respiratory irritation.[2][3]

  • Phenoxy Group: Phenoxy compounds can range in toxicity, with some causing irritation.[4]

  • Overall Profile: Based on related structures, it is prudent to handle 3-(2-Ethylphenoxy)azetidine as a compound that is potentially harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[2]

1.1 Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationRationale / Source Analogy
Appearance Colorless to pale yellow liquid or low-melting solid.Common for similar small organic molecules.
Odor Potentially strong or unpleasant amine-like odor.A characteristic of some amine compounds.[5]
Solubility Soluble in organic solvents (e.g., DMSO, DCM, Methanol).General property of similar chemical structures.
Stability Stable under recommended storage conditions.Inferred from supplier data for related azetidines.[6]
Reactivity Incompatible with strong oxidizing agents and strong acids.A common incompatibility for amine-containing compounds.[5][6]

1.2 Inferred GHS Hazard Classification

The following table presents a cautious, inferred GHS classification based on data from analogous compounds. A definitive classification requires experimental data.

Hazard ClassInferred Classification & Precautionary StatementsSource Analogy
Acute Toxicity, Oral Category 4: Harmful if swallowed. (H302) P264, P270Based on (R)-Azetidine-2-carboxylic acid and other derivatives.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation. (H315) P264, P280, P302+P352Based on azetidine and phenoxy derivative data.[2][4]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage/irritation. (H318/H319) P280, P305+P351+P338A common and serious hazard for azetidine compounds.[2][3]
Target Organ Toxicity May cause respiratory irritation. (H335) P261, P271, P304+P340Based on data for substituted azetidines.[2][3]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary causality for these recommendations is the inferred potential for skin, eye, and respiratory irritation.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of 3-(2-Ethylphenoxy)azetidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or mists.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][6][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

2.2 Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed.[9]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing (e.g., handling >1g or transfers), a face shield should be worn in addition to goggles.[2][7][9]

  • Skin and Body Protection: A laboratory coat must be worn and kept buttoned. Ensure cuffs are tucked into gloves.[10]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols minimizes the risk of exposure and chemical degradation.

3.1 Safe Handling Workflow

The following workflow is designed to be a self-validating system for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep 1. Don PPE (Gloves, Goggles, Lab Coat) verify_hood 2. Verify Fume Hood is Operational prep->verify_hood gather 3. Assemble All Necessary Equipment verify_hood->gather weigh 4. Weigh Compound in Fume Hood gather->weigh transfer 5. Transfer to Reaction Vessel or Solvent weigh->transfer clean 6. Decontaminate Glassware and Surfaces transfer->clean dispose 7. Dispose of Waste (See Section 5) clean->dispose doff 8. Doff PPE and Wash Hands Thoroughly dispose->doff

Caption: Standard workflow for safely handling 3-(2-Ethylphenoxy)azetidine.

3.2 Storage Conditions

Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed and properly sealed to prevent leakage.[1][6][9][11]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][5][11]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[5][6] Do not store near ignition sources.[1][8][9]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1 First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource Analogy
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]Based on general guidance for chemical inhalation.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][5][9] Seek medical attention if irritation persists.Standard protocol for irritating chemical contact.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.Critical for potentially corrosive/damaging eye exposures.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention and show the container or label to the medical professional.[9]Standard procedure to avoid aspiration of the chemical.

4.2 Spill Response Protocol

The following diagram outlines the logical steps for responding to a chemical spill.

G start Spill Occurs assess Assess Spill Size & Immediate Danger start->assess small_spill Small Spill (<1g, <50mL) assess->small_spill Contained large_spill Large Spill (>1g, >50mL) or Uncontrolled Release assess->large_spill Not Contained absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) small_spill->absorb evacuate Evacuate Immediate Area Alert Others large_spill->evacuate contact_ehs Contact EH&S / Emergency Response (Provide Details) evacuate->contact_ehs collect Collect into a Sealable Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a spill of 3-(2-Ethylphenoxy)azetidine.

For small spills, trained personnel should wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a sealed container for hazardous waste disposal.[6][10] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[10]

Section 5: Waste Disposal

All waste containing 3-(2-Ethylphenoxy)azetidine must be treated as hazardous.

  • Containers: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Do not dispose of it down the drain.[9]

References

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  • PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine Summary. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Riverside EH&S. Guidelines for Safe Handling of Peroxide Forming Chemicals. Available at: [Link]

  • UHP Chemicals. Safety Data Sheet for L-Azetidine-2-carboxylic acid. Available at: [Link]

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A Technical Guide to the Exploratory Screening of 3-(2-Ethylphenoxy)azetidine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial preclinical evaluation of the novel compound, 3-(2-Ethylphenoxy)azetidine. As a derivative of the azetidine scaffold, a privileged structure in modern medicinal chemistry, this compound warrants a systematic and robust exploratory screening cascade to elucidate its potential as a therapeutic agent.[1][2][3][4][5] Azetidines are four-membered nitrogen-containing heterocycles known for their unique physicochemical properties that can enhance solubility, metabolic stability, and receptor affinity.[3][5] Their conformational rigidity and sp3-rich character make them attractive scaffolds for creating three-dimensional diversity in drug candidates.[3]

This document is intended for researchers, scientists, and drug development professionals. It outlines a logical, evidence-based approach to conducting a first-pass in vitro screening of 3-(2-Ethylphenoxy)azetidine, focusing on establishing its cytotoxic and apoptotic potential in cancer cell lines. The protocols and strategies herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data to inform subsequent stages of drug discovery.

Part 1: Strategic Considerations for an Exploratory Screen

Rationale for Cancer Cell Line Selection

The choice of cell lines is a critical first step that will significantly impact the relevance of the screening data.[10] A well-curated panel of cancer cell lines should be selected to represent a diversity of tumor types and genetic backgrounds.[11][12] This allows for the early identification of potential tumor-specific sensitivities.

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), p53 wild-type
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-), p53 mutant
A549 Lung CarcinomaKRAS mutation
HCT116 Colorectal Carcinomap53 wild-type
PC-3 Prostate AdenocarcinomaAndrogen-independent, p53 null
U-87 MG Glioblastomap53 wild-type, PTEN mutant

This panel provides a breadth of common cancer types and varied genetic backgrounds, increasing the probability of identifying a responsive cell line. The selection of a single cell line with specific biological characteristics that align with the compound's design rationale is also a valid strategy.[11]

Experimental Workflow

The overall experimental workflow is designed to be efficient and logical, starting with a broad assessment of cytotoxicity and narrowing down to a more specific investigation of the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (in sensitive lines) Cell_Line_Panel Select & Culture Diverse Cancer Cell Line Panel Dose_Response Dose-Response Cell Viability Assay (MTT) Cell_Line_Panel->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Apoptosis_Assay Apoptosis Induction Assay (Caspase-Glo 3/7) IC50->Apoptosis_Assay Select sensitive cell lines (low IC50) Mechanism_Confirmation Confirmation of Apoptotic Pathway Activation Apoptosis_Assay->Mechanism_Confirmation

Caption: High-level experimental workflow for the exploratory screening of 3-(2-Ethylphenoxy)azetidine.

Part 2: Detailed Experimental Protocols

The following protocols are foundational for the exploratory screening of novel compounds. They are presented with the underlying scientific principles to ensure a thorough understanding of the experimental choices.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-(2-Ethylphenoxy)azetidine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assessment: The Caspase-Glo® 3/7 Assay

Should 3-(2-Ethylphenoxy)azetidine demonstrate significant cytotoxicity, the next logical step is to investigate whether it induces apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15]

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment:

    • Seed the sensitive cell line(s) identified from the MTT assay in a white-walled 96-well plate at the same density as the viability assay.

    • Incubate for 24 hours to allow for attachment.

    • Treat the cells with 3-(2-Ethylphenoxy)azetidine at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a relevant time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[17] Equilibrate the reagent to room temperature before use.[18]

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

  • Incubation and Luminescence Reading:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.[17]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[17]

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Data Analysis and Interpretation

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is a key metric of a compound's potency.[19] It is determined by fitting the dose-response data from the MTT assay to a nonlinear regression curve.[20]

Data Analysis Steps:

  • Normalization: Convert the raw absorbance data to percentage of cell viability relative to the vehicle-treated control wells.

  • Log Transformation: Transform the compound concentrations to their logarithmic values.

  • Curve Fitting: Plot the normalized viability data against the log-transformed concentrations and fit the data to a sigmoidal dose-response (variable slope) equation using software such as GraphPad Prism.[21]

  • IC50 Determination: The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.

Hypothetical Dose-Response Data:

Concentration (µM)% Viability (MCF-7)% Viability (MDA-MB-231)
0.198.599.1
192.395.4
1055.685.2
5015.860.7
1005.245.3

From this hypothetical data, one would expect a significantly lower IC50 value for MCF-7 cells compared to MDA-MB-231 cells, suggesting a selective cytotoxic effect.

Interpreting Apoptosis Data

The Caspase-Glo® 3/7 assay results should be expressed as fold change in luminescence over the vehicle control. A significant, dose-dependent increase in luminescence is indicative of apoptosis induction.

Part 4: Potential Signaling Pathway Involvement

While the initial screen is phenotypic, the structural features of 3-(2-Ethylphenoxy)azetidine may offer clues to its potential mechanism of action. Azetidine-containing compounds have been shown to inhibit various kinases and other enzymes.[1][22] A hypothetical pathway that could be investigated in follow-up studies is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(2-Ethylphenoxy)azetidine Compound->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 3-(2-Ethylphenoxy)azetidine.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro exploratory screening of 3-(2-Ethylphenoxy)azetidine. By following these protocols, researchers can generate high-quality, interpretable data on the compound's cytotoxic and apoptotic potential. Positive results from this initial screen would warrant further investigation, including:

  • Expansion of the cell line panel: To further define the spectrum of activity.

  • Mechanism of action studies: To identify the specific molecular target(s).

  • In vivo studies: To assess the compound's efficacy and safety in animal models.

The unique structural properties of the azetidine scaffold suggest that 3-(2-Ethylphenoxy)azetidine could represent a promising new chemical entity for further development.[22]

References

  • An In-depth Technical Guide to the Synthesis of 3-(2-Ethylphenyl)azetidine. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
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  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
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A Technical Guide to the Preliminary Pharmacokinetic Profiling of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: Publicly available pharmacokinetic data for the specific molecule 3-(2-Ethylphenoxy)azetidine is limited.[1] This guide, therefore, serves as a comprehensive framework for elucidating the preliminary pharmacokinetic profile of a novel azetidine-containing compound, using 3-(2-Ethylphenoxy)azetidine as a representative model. The data presented herein is hypothetical and illustrative, designed to guide researchers in the experimental design and interpretation of results for similar chemical entities.

The azetidine scaffold is a recognized privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic characteristics.[1][2] Compounds incorporating this moiety have shown a wide array of pharmacological activities, making them attractive candidates for drug development, particularly for central nervous system (CNS) disorders.[2][3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its progression from a promising hit to a viable clinical candidate.[4][5]

This document outlines a logical, tiered approach to generating a preliminary pharmacokinetic profile, beginning with cost-effective in vitro assays and culminating in a foundational in vivo rodent study.

Part 1: Physicochemical and In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling focuses on fundamental physicochemical properties and high-throughput in vitro assays. These studies are designed to identify potential liabilities early, allowing for rapid prioritization and optimization of chemical series.[4][6]

Foundational Physicochemical Properties

Understanding the inherent physicochemical nature of a compound is the first step in predicting its in vivo behavior. These properties govern how the molecule will interact with biological membranes and fluids.

  • Solubility: The concentration at which a compound is fully dissolved in a solution is a critical determinant of its absorption. Poor aqueous solubility can be a major hurdle for oral bioavailability.

  • Lipophilicity (LogD): The LogD, or distribution coefficient, at a physiological pH of 7.4, provides a measure of a compound's lipophilicity. This parameter is crucial for predicting membrane permeability, plasma protein binding, and potential for CNS penetration.[6]

Table 1: Hypothetical Physicochemical Properties of 3-(2-Ethylphenoxy)azetidine

ParameterAssay TypeResultImplication
Kinetic Solubility (pH 7.4)Nephelometry75 µMModerate solubility; may not be a limiting factor for absorption at typical doses.
Lipophilicity (LogD at pH 7.4)Shake-flask method2.8Optimal range for passive diffusion across membranes; suggests good permeability and potential for CNS penetration.
In Vitro Absorption and Distribution

These assays model the compound's ability to cross biological membranes and its propensity to bind to plasma proteins, which affects its availability to reach target tissues.

  • Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the gastrointestinal tract and the blood-brain barrier (BBB).[3]

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, primarily albumin, dictates the unbound fraction that is free to exert a pharmacological effect. High PPB can limit efficacy and tissue distribution.[7]

Table 2: Hypothetical In Vitro Absorption & Distribution Profile

ParameterAssay TypeResult (% Bound or Pe)Implication
GI PermeabilityPAMPAPe = 25 x 10-6 cm/sHigh predicted passive absorption from the gastrointestinal tract.
BBB PermeabilityBBB-PAMPAPe = 15 x 10-6 cm/sHigh predicted passive diffusion across the blood-brain barrier; CNS penetration is likely.
Plasma Protein Binding (Human)Equilibrium Dialysis92%Moderately high binding; the unbound fraction should be considered in dose-response relationships.
Plasma Protein Binding (Mouse)Equilibrium Dialysis88%Similar binding profile to human plasma, supporting the use of the mouse as a relevant preclinical model.
In Vitro Metabolism

Metabolic stability is a critical parameter that determines the half-life and clearance of a compound.[8] These assays evaluate the compound's susceptibility to breakdown by metabolic enzymes, primarily located in the liver.

  • Liver Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolism. This assay provides a measure of intrinsic clearance.[8]

  • Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolic clearance, as it includes both Phase I and Phase II (conjugation) metabolic pathways.[9][10]

Table 3: Hypothetical In Vitro Metabolic Stability Profile

ParameterSystemResult (T1/2 in min)Implication
Metabolic StabilityHuman Liver Microsomes45 minModerate stability; suggests that the compound is a substrate for CYP450 enzymes.
Metabolic StabilityMouse Liver Microsomes30 minHigher clearance in mouse vs. human microsomes is noted; this may translate to a shorter half-life in vivo in mice.
Metabolic StabilityHuman Hepatocytes35 minThe shorter half-life compared to microsomes suggests some contribution from Phase II metabolism.

Part 2: In Vivo Pharmacokinetic Evaluation in Rodents

Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living system.[11] The mouse is a commonly used species for initial pharmacokinetic studies due to practical considerations and the availability of disease models.[12][13]

Study Design and Rationale

A well-designed rodent PK study is crucial for obtaining meaningful data.[14] The primary goal is to determine key pharmacokinetic parameters after both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Administration: Bypassing absorption, IV dosing allows for the direct measurement of parameters like clearance (CL) and volume of distribution (Vd). This serves as the benchmark for absolute bioavailability.

  • Oral (PO) Administration: This route is typically the intended clinical route and provides insights into the rate and extent of absorption, ultimately defining the oral bioavailability (F%).

The study design should be carefully planned to capture the full plasma concentration-time curve, which may require adjusting sampling times based on the compound's expected half-life.[12]

Workflow for a Preliminary Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing Phase cluster_dose Dosing Phase cluster_sample Sampling Phase cluster_analysis Bioanalysis & PK Modeling Formulation Compound Formulation (e.g., in Solutol/Water) AnimalPrep Animal Acclimation & Fasting (CD-1 Mice, n=3/group) IV_Dose IV Administration (1 mg/kg, tail vein) AnimalPrep->IV_Dose PO_Dose PO Administration (5 mg/kg, oral gavage) AnimalPrep->PO_Dose SerialSampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->SerialSampling PO_Dose->SerialSampling PlasmaPrep Plasma Isolation (Centrifugation) SerialSampling->PlasmaPrep LCMS LC-MS/MS Analysis (Quantification of Compound) PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) LCMS->PK_Analysis

Caption: Workflow for a typical preliminary rodent PK study.

Summary of In Vivo Results

The data derived from the plasma concentration-time profiles are analyzed using non-compartmental analysis (NCA) to yield the core pharmacokinetic parameters.

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters of 3-(2-Ethylphenoxy)azetidine in CD-1 Mice

ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)UnitDefinition
Cmax-1250ng/mLMaximum observed plasma concentration
Tmax-0.5hTime to reach Cmax
AUClast8502100hng/mLArea under the curve to the last measured time point
AUCinf8652150hng/mLArea under the curve extrapolated to infinity
T1/23.53.8hElimination half-life
CL19.3-mL/min/kgClearance
Vdss2.5-L/kgVolume of distribution at steady state
F%-50%Absolute oral bioavailability

Part 3: Synthesis and Interpretation

The integration of in vitro and in vivo data provides a holistic preliminary view of the compound's pharmacokinetic profile.

Absorption

The high permeability observed in the PAMPA assay (Pe = 25 x 10-6 cm/s) is consistent with the rapid absorption seen in vivo (Tmax = 0.5 h). The moderate oral bioavailability of 50% suggests that while absorption is rapid, there may be some first-pass metabolism in the liver, a hypothesis supported by the moderate instability in liver microsomes and hepatocytes.

Distribution

A volume of distribution (Vdss) of 2.5 L/kg indicates that the compound distributes extensively into tissues beyond the plasma volume. This is in line with the lipophilicity (LogD = 2.8) and the high predicted BBB permeability, suggesting the compound likely reaches the CNS. The moderately high plasma protein binding (88% in mice) is a factor that influences this distribution.

Metabolism

The in vitro data correctly predicted that the compound would be subject to metabolic clearance. The in vivo clearance in mice (19.3 mL/min/kg) is moderate, aligning with the observed half-life of approximately 3.5 hours. The faster metabolism in mouse versus human liver microsomes suggests that the half-life in humans could be longer, a critical consideration for dose projections. The metabolism of azetidine-containing structures can sometimes involve unique pathways, such as glutathione S-transferase (GST)-catalyzed ring-opening, which could be investigated in follow-up metabolite identification studies.[9][10]

Excretion

While not directly measured in this preliminary study, the primary route of elimination is expected to be metabolic clearance, with metabolites excreted renally or fecally.[15][16] Subsequent studies using radiolabeled compounds would be required to definitively determine excretion pathways.[15]

Logical Flow from In Vitro Data to In Vivo Outcomes

G cluster_invitro In Vitro Observations cluster_invivo In Vivo Consequences Perm High Permeability (PAMPA) Absorp Rapid Absorption (Tmax = 0.5h) Perm->Absorp predicts Lipo Optimal Lipophilicity (LogD = 2.8) Dist Good Tissue Distribution (Vd = 2.5 L/kg) Lipo->Dist enables MetStab Moderate Metabolic Instability (Microsomes) Bioavail Moderate Bioavailability (F% = 50) MetStab->Bioavail limits Clear Moderate Clearance (T1/2 = 3.5h) MetStab->Clear drives

Caption: Relationship between key in vitro data and in vivo PK outcomes.

Conclusion and Next Steps

This synthesized preliminary pharmacokinetic profile for 3-(2-Ethylphenoxy)azetidine suggests it is a promising compound with drug-like properties. It exhibits rapid absorption, good tissue distribution, and a moderate half-life, making it a viable candidate for further development.

Key Strengths:

  • Good oral absorption and bioavailability.

  • Likely CNS penetrant, which is advantageous if the target is in the brain.

  • A half-life that may be suitable for once or twice-daily dosing in humans.

Areas for Further Investigation:

  • Metabolite Identification: Characterize the major metabolites to understand the specific metabolic pathways and to identify any potentially active or reactive metabolites.

  • CYP450 Reaction Phenotyping: Identify the specific CYP450 isozymes responsible for the compound's metabolism to predict potential drug-drug interactions.[7]

  • Pharmacokinetics in a Second Species: Conduct a PK study in a non-rodent species (e.g., rat or dog) to assess inter-species differences.[17]

By systematically building upon this foundational dataset, drug development professionals can make informed decisions, efficiently allocating resources to advance the most promising molecules toward clinical evaluation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay
  • Preparation: 3-(2-Ethylphenoxy)azetidine is prepared in a stock solution (e.g., 10 mM in DMSO). Human or mouse liver microsomes are thawed and diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: The compound is added to the microsomal suspension to a final concentration of 1 µM.

  • Reaction Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time. The half-life (T1/2) is calculated from the slope of the natural log of the percent remaining versus time curve.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animals: Male CD-1 mice (8-10 weeks old) are used. Animals are fasted overnight prior to oral dosing but have free access to water.[14]

  • Formulation: The compound is formulated in a suitable vehicle (e.g., 10% Solutol-15 / 90% water) for IV and PO administration.

  • Dosing:

    • IV Group (n=3): A single 1 mg/kg bolus dose is administered via the tail vein.

    • PO Group (n=3): A single 5 mg/kg dose is administered via oral gavage.

  • Blood Sampling: Approximately 30 µL of blood is collected from each mouse via submandibular or saphenous vein bleeding at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood samples are collected into tubes containing K2EDTA as an anticoagulant.

  • Plasma Processing: Blood samples are centrifuged at 4°C to separate the plasma. The plasma is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 3-(2-Ethylphenoxy)azetidine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as Phoenix WinNonlin to determine key PK parameters.

References

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 532–543. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Shan, J., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (93), e52185. Available from: [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1266–1276. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • Wang, L., & Wang, J. (2013). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 15(3), 655–667. Available from: [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. Available from: [Link]

  • Symeres. In vitro ADME drug discovery services. Available from: [Link]

  • Obach, R. S., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(7), 964–971. Available from: [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 32–41. Available from: [Link]

  • Hnídková, D., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. Available from: [Link]

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An In-Depth Technical Guide to the Synthesis and Putative Origin of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Ethylphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry. While specific literature detailing the initial discovery and origin of this exact molecule is not prevalent in publicly accessible databases, its structural motifs—the azetidine ring and the 2-ethylphenoxy group—are well-established pharmacophores. This guide, therefore, situates the rationale for its synthesis within the broader context of drug discovery and explores the most probable and efficient synthetic pathways. Detailed, step-by-step experimental protocols, causality behind experimental choices, and mechanistic insights are provided, grounded in established chemical principles for the synthesis of analogous 3-aryloxyazetidines.

Introduction: The Rationale for 3-(2-Ethylphenoxy)azetidine in Drug Discovery

The azetidine scaffold is a four-membered heterocyclic amine that has garnered significant attention in medicinal chemistry.[1] Its strained ring system imparts a unique three-dimensional character to molecules, which can be advantageous for binding to biological targets. Compared to its more flexible five- and six-membered ring counterparts (pyrrolidine and piperidine), the constrained nature of the azetidine ring can lead to improved potency and selectivity, as well as favorable physicochemical properties such as reduced lipophilicity.

The phenoxy moiety, particularly with alkyl substitutions, is also a common feature in many biologically active compounds. The 2-ethylphenyl group can engage in various non-covalent interactions with protein targets, including hydrophobic and van der Waals interactions. The combination of the rigid, polar azetidine core with the lipophilic, aromatic 2-ethylphenoxy group in 3-(2-Ethylphenoxy)azetidine represents a logical step in the exploration of new chemical space for the development of novel therapeutics. The synthesis of this molecule is therefore a relevant endeavor for drug discovery programs targeting a wide range of diseases.

Retrosynthetic Analysis and Key Synthetic Strategies

The primary disconnection for the synthesis of 3-(2-Ethylphenoxy)azetidine is the ether linkage. This suggests two main retrosynthetic approaches, both of which are well-documented for the synthesis of 3-aryloxyazetidines.

Diagram 1: Retrosynthetic Analysis of 3-(2-Ethylphenoxy)azetidine

G cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction 3-(2-Ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine Williamson Disconnection Williamson Disconnection 3-(2-Ethylphenoxy)azetidine->Williamson Disconnection C-O bond Mitsunobu Disconnection Mitsunobu Disconnection 3-(2-Ethylphenoxy)azetidine->Mitsunobu Disconnection C-O bond N-Protected-3-haloazetidine N-Protected-3-haloazetidine 2-Ethylphenol 2-Ethylphenol N-Protected-3-hydroxyazetidine N-Protected-3-hydroxyazetidine 2-Ethylphenol_mitsunobu 2-Ethylphenol Williamson Disconnection->N-Protected-3-haloazetidine Williamson Disconnection->2-Ethylphenol Mitsunobu Disconnection->N-Protected-3-hydroxyazetidine Mitsunobu Disconnection->2-Ethylphenol_mitsunobu

Caption: Retrosynthetic pathways for 3-(2-Ethylphenoxy)azetidine.

The two primary strategies are:

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide.[2][3][4] In this context, the sodium or potassium salt of 2-ethylphenol would be reacted with an N-protected 3-haloazetidine.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol with inversion of configuration at the alcohol carbon.[5][6][7][8][9] Here, an N-protected 3-hydroxyazetidine would be reacted with 2-ethylphenol in the presence of a phosphine and an azodicarboxylate.

Both methods require a protected azetidine nitrogen to prevent side reactions. A common and effective protecting group for this purpose is the benzyl group, which can be readily removed in the final step via hydrogenolysis.

Synthesis of Key Intermediate: N-Benzyl-3-hydroxyazetidine

A crucial starting material for both proposed synthetic routes is N-benzyl-3-hydroxyazetidine. A reliable method for its preparation starts from the reaction of benzylamine with epichlorohydrin.[10][11]

Diagram 2: Synthesis of N-Benzyl-3-hydroxyazetidine

G Benzylamine Benzylamine Intermediate_1 1-Benzylamino-3-chloro-2-propanol Benzylamine->Intermediate_1 Nucleophilic Ring Opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 N-Benzyl-3-hydroxyazetidine N-Benzyl-3-hydroxyazetidine Intermediate_1->N-Benzyl-3-hydroxyazetidine Intramolecular Cyclization (Base) G N-Benzyl-3-hydroxyazetidine N-Benzyl-3-hydroxyazetidine N-Benzyl-3-haloazetidine N-Benzyl-3-halo/tosyloxy-azetidine N-Benzyl-3-hydroxyazetidine->N-Benzyl-3-haloazetidine Halogenation/ Sulfonylation Leaving_Group_Precursor SOCl2 or PBr3 or TsCl Leaving_Group_Precursor->N-Benzyl-3-haloazetidine N-Benzyl-3-(2-ethylphenoxy)azetidine N-Benzyl-3-(2-ethylphenoxy)azetidine N-Benzyl-3-haloazetidine->N-Benzyl-3-(2-ethylphenoxy)azetidine SN2 Reaction 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->N-Benzyl-3-(2-ethylphenoxy)azetidine Base_williamson NaH or K2CO3 Base_williamson->N-Benzyl-3-(2-ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine N-Benzyl-3-(2-ethylphenoxy)azetidine->3-(2-Ethylphenoxy)azetidine Hydrogenolysis Deprotection H2, Pd/C Deprotection->3-(2-Ethylphenoxy)azetidine G N-Benzyl-3-hydroxyazetidine N-Benzyl-3-hydroxyazetidine N-Benzyl-3-(2-ethylphenoxy)azetidine N-Benzyl-3-(2-ethylphenoxy)azetidine N-Benzyl-3-hydroxyazetidine->N-Benzyl-3-(2-ethylphenoxy)azetidine Mitsunobu Reaction 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->N-Benzyl-3-(2-ethylphenoxy)azetidine Mitsunobu_Reagents PPh3, DEAD/DIAD Mitsunobu_Reagents->N-Benzyl-3-(2-ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine N-Benzyl-3-(2-ethylphenoxy)azetidine->3-(2-Ethylphenoxy)azetidine Hydrogenolysis Deprotection H2, Pd/C Deprotection->3-(2-Ethylphenoxy)azetidine

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the synthesis of 3-(2-Ethylphenoxy)azetidine, a valuable building block for drug discovery and development. The synthetic strategy is centered around a Mitsunobu reaction to construct the key C-O ether linkage, followed by a deprotection step. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a comprehensive, step-by-step methodology, including reaction setup, purification, and characterization.

Introduction

Azetidine derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties.[1] The incorporation of an aryloxy group at the 3-position of the azetidine ring can significantly influence the pharmacological properties of a molecule. 3-(2-Ethylphenoxy)azetidine, in particular, presents a scaffold with potential applications in the development of novel therapeutics. This document outlines a robust and reproducible protocol for its synthesis.

The core of this synthetic approach is the Mitsunobu reaction, a versatile and reliable method for the formation of esters, ethers, and other functional groups from an alcohol.[2][3][4][5] This reaction proceeds under mild conditions with a predictable inversion of stereochemistry, making it a powerful tool in modern organic synthesis.[2][3]

Synthetic Strategy

The synthesis of 3-(2-Ethylphenoxy)azetidine is proposed to be achieved in a two-step sequence starting from commercially available N-Boc-3-hydroxyazetidine and 2-ethylphenol. The key steps are:

  • Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with 2-ethylphenol to form N-Boc-3-(2-ethylphenoxy)azetidine.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, 3-(2-Ethylphenoxy)azetidine.

This strategy was chosen for its efficiency and the mild reaction conditions of the Mitsunobu reaction, which are well-suited for the azetidine ring system.

Synthetic_Workflow N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu_Reaction Mitsunobu Reaction (PPh3, DIAD, THF) N-Boc-3-hydroxyazetidine->Mitsunobu_Reaction 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->Mitsunobu_Reaction N-Boc-3-(2-ethylphenoxy)azetidine N-Boc-3-(2-ethylphenoxy)azetidine Mitsunobu_Reaction->N-Boc-3-(2-ethylphenoxy)azetidine Deprotection Deprotection (TFA or HCl in Dioxane) N-Boc-3-(2-ethylphenoxy)azetidine->Deprotection 3-(2-Ethylphenoxy)azetidine 3-(2-Ethylphenoxy)azetidine Deprotection->3-(2-Ethylphenoxy)azetidine

Figure 1: Proposed synthetic workflow for 3-(2-Ethylphenoxy)azetidine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-3-hydroxyazetidine≥98%Commercially Available
2-Ethylphenol≥98%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD)97%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Commercially Available
Dichloromethane (DCM)ACS gradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS gradeCommercially Available
BrineSaturated NaCl solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially Available
Silica Gel230-400 meshCommercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. DIAD is a hazardous substance and should be handled with extreme care.

Step 1: Synthesis of N-Boc-3-(2-ethylphenoxy)azetidine (Mitsunobu Reaction)

This procedure is based on established Mitsunobu reaction protocols.[3][6]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq), 2-ethylphenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants (approximately 10 mL per gram of N-Boc-3-hydroxyazetidine).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-ethylphenoxy)azetidine as a colorless oil or a white solid.

Step 2: Synthesis of 3-(2-Ethylphenoxy)azetidine (Deprotection)
  • Reaction Setup: Dissolve the purified N-Boc-3-(2-ethylphenoxy)azetidine (1.0 eq) in dichloromethane (DCM) (approximately 10 mL per gram of starting material).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at room temperature. Alternatively, a solution of HCl in 1,4-dioxane can be used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(2-Ethylphenoxy)azetidine can be further purified by distillation under reduced pressure or by recrystallization if it is a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueExpected Observations for 3-(2-Ethylphenoxy)azetidine
¹H NMR Signals corresponding to the azetidine ring protons, the ethyl group protons (triplet and quartet), and the aromatic protons.
¹³C NMR Resonances for the azetidine carbons, the ethyl group carbons, and the aromatic carbons.
FT-IR Characteristic peaks for N-H stretching (for the final product), C-O-C stretching (ether linkage), and aromatic C-H stretching.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.

Discussion

The Mitsunobu reaction is a cornerstone of this synthetic protocol due to its high efficiency in forming C-O bonds under mild conditions.[2] The choice of DIAD over diethyl azodicarboxylate (DEAD) is often preferred due to its reduced sensitivity. The order of addition of reagents in the Mitsunobu reaction can be critical to minimize side reactions.[6]

The deprotection of the Boc group is typically straightforward using strong acids like TFA or HCl. The workup procedure is designed to neutralize the acid and isolate the free base of the final product.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Mitsunobu reaction Incomplete reaction; side product formation.Ensure anhydrous conditions. Check the quality of reagents, especially DIAD. Consider using a different azodicarboxylate or phosphine.
Incomplete deprotection Insufficient acid or reaction time.Increase the amount of TFA or HCl, or prolong the reaction time. Monitor closely by TLC.
Difficulty in purification Co-elution of byproducts.Optimize the solvent system for column chromatography. Consider a different purification technique such as preparative HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Ethylphenoxy)azetidine. The described two-step sequence, utilizing a Mitsunobu reaction followed by deprotection, offers an efficient and reliable route to this valuable chemical building block. The provided experimental details, characterization guidelines, and troubleshooting information should enable researchers to successfully synthesize this compound for their research and development needs.

References

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 2022. Available from: [Link]

  • Lu, G. Syntheses of Azetidines and Azetidin-2-ones. 2008. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. 2020. Available from: [Link]

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
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  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. 2023. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 2025. Available from: [Link]

  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. 2022. Available from: [Link]

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  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

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  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. 2020. Available from: [Link]

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  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2025. Available from: [Link]

  • PubMed Central. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. 2022. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available from: [Link]

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  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Available from: [Link]

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  • PubChemLite. 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). Available from: [Link]

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Sources

Quantitative Analysis of 3-(2-Ethylphenoxy)azetidine: Robust HPLC-UV and LC-MS/MS Methods for Research and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents two robust and validated analytical methods for the quantification of 3-(2-Ethylphenoxy)azetidine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[1] The protocols are designed to meet the needs of researchers, scientists, and drug development professionals, providing methodologies for both routine purity assessments and high-sensitivity bioanalysis. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for straightforward, reliable quantification in bulk substance and formulation testing. The second, more sensitive method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices.[2] Both methods have been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[3][4]

Introduction and Scientific Rationale

Azetidines are four-membered saturated nitrogen heterocycles that serve as valuable building blocks in medicinal chemistry due to their unique structural and physicochemical properties.[1] The specific compound, 3-(2-Ethylphenoxy)azetidine, incorporates a basic azetidine ring and a lipophilic ethylphenoxy group. This structure suggests its potential as a scaffold in developing novel therapeutics, particularly for central nervous system (CNS) targets.

Accurate and precise quantification of such molecules is critical throughout the drug development lifecycle.[5] In early stages, chemists require reliable methods to assess the purity of synthesized batches. As a candidate progresses, formulation scientists need to quantify the active pharmaceutical ingredient (API), and later, bioanalytical scientists must measure low concentrations in biological fluids for pharmacokinetic and metabolic studies.

This guide provides the technical details and underlying scientific principles for selecting and implementing the appropriate analytical method based on the specific research question.

Physicochemical Properties and Method Selection

The molecular structure of 3-(2-Ethylphenoxy)azetidine dictates the analytical strategy:

  • Basicity: The secondary amine within the azetidine ring (pKa estimated ~9-11) is readily protonated, making it ideal for Electrospray Ionization in the positive mode (ESI+) for LC-MS/MS analysis.[6] For HPLC, this basicity requires a buffered mobile phase to ensure a consistent ionization state and prevent poor peak shape (tailing).

  • UV Absorbance: The phenoxy group acts as a chromophore, allowing for direct UV detection. The optimal wavelength for detection can be determined using a photodiode array (PDA) detector, but a wavelength around 214-220 nm is a logical starting point for phenyl-containing ethers.[7]

  • Polarity: The combination of the polar azetidine ring and the non-polar ethylphenoxy group gives the molecule an intermediate polarity, making it well-suited for separation by Reverse-Phase (RP) chromatography on a C18 stationary phase.[8]

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for routine analysis, such as determining the purity of a drug substance or assaying its concentration in a simple formulation. It balances performance with accessibility, using standard equipment found in most analytical laboratories.

Principle of the HPLC-UV Method

The analyte is separated from impurities on a C18 column using an isocratic mobile phase. The buffered aqueous component of the mobile phase ensures the protonation of the azetidine nitrogen, leading to a sharp, symmetrical chromatographic peak. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 3-(2-Ethylphenoxy)azetidine (≥99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reagents: Ammonium acetate, Acetic acid.

Detailed Protocol Steps:

  • Mobile Phase Preparation (10 mM Ammonium Acetate in 40:60 ACN:H₂O, pH 5.0):

    • Weigh 0.77 g of ammonium acetate and dissolve in 600 mL of HPLC-grade water.

    • Adjust the pH to 5.0 ± 0.1 with acetic acid.

    • Add 400 mL of acetonitrile.

    • Filter the solution through a 0.45 µm membrane filter and degas.

    • Causality: The ammonium acetate buffer at pH 5.0 ensures the azetidine nitrogen is consistently protonated, preventing peak tailing and improving reproducibility. The 40:60 acetonitrile-to-water ratio provides sufficient retention on a C18 column for this type of molecule.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the 3-(2-Ethylphenoxy)azetidine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Standard.

    • Further dilute this stock solution as needed to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Causality: Using the mobile phase as the diluent minimizes solvent mismatch effects upon injection, leading to better peak shapes.

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 40% Acetonitrile, 60% 10 mM Ammonium Acetate (pH 5.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 217 nm

    • Run Time: 10 minutes

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is essential for applications requiring low detection limits, such as pharmacokinetic studies, metabolite identification, or trace impurity analysis.[9] Tandem mass spectrometry provides unparalleled selectivity and sensitivity.[2]

Principle of the LC-MS/MS Method

The analyte is chromatographically separated using a rapid gradient elution before being ionized by ESI and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, drastically reducing background noise and enhancing sensitivity.[5]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference Standard: 3-(2-Ethylphenoxy)azetidine (≥99.5% purity).

  • Internal Standard (IS): A structurally similar molecule (e.g., a deuterated analog or a compound with a related structure like 3-(2-Propylphenoxy)azetidine).

  • Solvents: Acetonitrile and Water (LC-MS grade).

  • Reagents: Formic acid.

Detailed Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile acidifier that promotes efficient protonation for positive mode ESI while maintaining good chromatographic peak shape.

  • Standard and Sample Preparation (for Plasma):

    • Prepare stock solutions of the analyte and Internal Standard (IS) in methanol at 1 mg/mL.

    • Create a series of calibration standards by spiking the analyte stock solution into blank plasma.

    • For sample analysis, add 50 µL of plasma (calibrator, QC, or unknown) to a microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the IS at a fixed concentration (e.g., 50 ng/mL). This is the protein precipitation step.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

    • Causality: Protein precipitation is a rapid and effective way to remove the bulk of matrix interferences from plasma. The IS corrects for variations in sample processing and instrument response.

  • LC and MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Column Temperature: 40 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • LC Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      2.5 95
      3.0 95
      3.1 10

      | 4.0 | 10 |

    • MS Ionization Mode: ESI Positive

    • MRM Transitions (Hypothetical):

      • Analyte: Q1 (Precursor) m/z 178.1 -> Q3 (Product) m/z 121.1 (corresponding to loss of the azetidine ring fragment)

      • Internal Standard: To be determined based on its structure.

    • Key MS Parameters: IonSpray Voltage, Collision Energy, Declustering Potential (to be optimized for the specific instrument).

Method Validation Framework

All analytical methods must be validated to demonstrate their suitability for the intended purpose.[3] The validation should be performed according to ICH Q2(R2) guidelines.[4][10]

Validation Parameters and Acceptance Criteria
ParameterHPLC-UV AssayLC-MS/MS BioanalysisPurpose
Specificity/Selectivity No interference at analyte RTNo interference at analyte/IS RT in blank matrixTo ensure the signal is from the analyte only.[11]
Linearity (r²) ≥ 0.999≥ 0.995To demonstrate a proportional response to concentration.
Range 80-120% of target conc.LLOQ to ULOQ (e.g., 1-1000 ng/mL)The concentration interval where the method is precise and accurate.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (80-120% at LLOQ)Closeness of test results to the true value.
Precision (%RSD) ≤ 2.0%≤ 15.0% (≤ 20.0% at LLOQ)The degree of scatter between a series of measurements.
LLOQ N/A (reported as LOD)S/N ≥ 10, with acceptable accuracy/precisionThe lowest concentration quantifiable with reliability.[12]
Robustness No significant change in resultsN/A for routine bioanalysisCapacity to remain unaffected by small variations in method parameters.

Workflow Visualizations

The following diagrams illustrate the logical flow of the analytical process and the decision-making for method selection.

G General Analytical Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk Substance or Biological Matrix Prep Sample Preparation (Dilution / Extraction) Sample->Prep Filt Filtration or Centrifugation Prep->Filt LC LC Separation (C18 Column) Filt->LC Detect Detection (UV or MS/MS) LC->Detect Integ Peak Integration Detect->Integ Calib Calibration Curve Generation Integ->Calib Quant Quantification (Report Result) Calib->Quant

Caption: High-level workflow for the quantification of 3-(2-Ethylphenoxy)azetidine.

G Method Selection Logic Tree decision1 What is the Sample Matrix? decision2 Is High Sensitivity Required? (e.g., < 1 µg/mL) decision1->decision2  Simple  (Bulk, Formulation) method_lcms Use LC-MS/MS Method decision1->method_lcms  Complex  (Plasma, Tissue) method_hplc Use HPLC-UV Method decision2->method_hplc No decision2->method_lcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The two methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of 3-(2-Ethylphenoxy)azetidine. The HPLC-UV method offers a reliable, cost-effective solution for purity and assay testing of bulk materials and simple formulations. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the gold standard. Adherence to the outlined protocols and validation principles will ensure the generation of high-quality, reproducible, and defensible data to support drug discovery and development programs.

References

  • Stüber, M., & Reemtsma, T. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Rao, D. P., & Kumar, D. A. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from [Link]

  • SCIEX. (n.d.). A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. Retrieved from [Link]

  • Li, F., & Paiva, A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Patil, S. S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplastic Agent by LCMS-MS. Impact Factor. Retrieved from [Link]

  • Ma, B., et al. (2015). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. PubMed. Retrieved from [Link]

  • CNKI. (n.d.). Determination of the Related Substances of Azacitidine by HPLC. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]

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Application Note: Strategic Deployment of 3-(2-Ethylphenoxy)azetidine Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational framework for utilizing 3-(2-Ethylphenoxy)azetidine (and its structural analogs) within High-Throughput Screening (HTS) campaigns. As a representative "sp3-rich" fragment, this scaffold offers a distinct pharmacological vector compared to traditional piperidine or pyrrolidine cores. Its unique combination of a constrained basic amine and a hydrophobic ortho-substituted ether tail makes it a privileged scaffold for probing G-Protein Coupled Receptors (GPCRs) and Ion Channels in the Central Nervous System (CNS).

This protocol addresses the specific physicochemical challenges of this molecule—namely its secondary amine reactivity, solubility profile, and conformational rigidity—to ensure high-fidelity screening data.

Physicochemical Profile & Library Logic

Before initiating HTS, the operator must understand the behavior of the scaffold in assay buffers. 3-(2-Ethylphenoxy)azetidine functions as a high-value fragment due to its defined exit vectors.

PropertyValue (Approx.)Impact on HTS
Molecular Weight ~191.27 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.1Moderate lipophilicity; low risk of aggregation-based false positives.
pKa (Basic N) ~9.5 - 10.5Exists as a cation at physiological pH (7.4).
Topological Polar Surface Area (TPSA) ~21 ŲHigh CNS permeability potential.
Reactivity Secondary AmineCritical: Nucleophilic nitrogen can react with electrophilic assay reagents or aldehydes.
Structural Rationale (The "Why")

The azetidine ring introduces ring strain that lowers the entropic penalty of binding compared to flexible chains. The 2-ethyl group on the phenoxy ring forces a twisted conformation relative to the ether linkage, allowing the molecule to probe specific hydrophobic sub-pockets that planar aromatics cannot access.

Pre-Screening Preparation Protocol

Compound Storage and Solubilization

Objective: Prevent degradation and ensure accurate molarity. The free base of 3-(2-Ethylphenoxy)azetidine is prone to oxidation and potential polymerization; the hydrochloride (HCl) salt is preferred.

Protocol:

  • Source Material: Obtain >98% purity HCl salt form.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM Master Stock .

    • Calculation: Mass (mg) / MW (mg/mmol) = mmol. Add DMSO to reach 100 mM.

    • Note: The HCl salt may require vortexing or mild sonication (30 sec) to fully dissolve in DMSO.

  • Storage: Aliquot into Matrix tubes (20 µL/tube) and store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles.

Assay Buffer Compatibility Check (QC)

Objective: Verify the compound does not precipitate or interfere with detection signals (e.g., fluorescence quenching).

  • Dilution: Dilute stock to 1 mM in the specific Assay Buffer (e.g., HBSS + 20 mM HEPES).

  • Visual Inspection: Check for turbidity (precipitation).

  • Fluorescence Scan: If using a fluorescence-based assay (e.g., TR-FRET), scan the compound alone at the excitation/emission wavelengths (e.g., 340nm/520nm) to rule out autofluorescence.

    • Result: 3-(2-Ethylphenoxy)azetidine has low intrinsic fluorescence, making it safe for FRET/FI assays .

HTS Workflow: TR-FRET Binding Assay

Scenario: Screening a library containing the 3-(2-Ethylphenoxy)azetidine scaffold against a target GPCR (e.g., 5-HT receptor) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

The Mechanism

The assay measures the displacement of a known fluorescent tracer (labeled ligand) by the test compound.

  • High Signal: Tracer bound to Receptor (FRET occurs).

  • Low Signal: Azetidine displaces Tracer (FRET disrupted)

    
    HIT .
    
Step-by-Step Screening Protocol

Equipment: Echo 650 Acoustic Dispenser, EnVision Multimode Plate Reader. Reagents: Terbium-labeled Receptor (Donor), Fluorescein-labeled Tracer (Acceptor).

  • Plate Preparation (Source): Load 10 mM compound stocks into a 384-well LDV (Low Dead Volume) source plate.

  • Acoustic Transfer (Spotting):

    • Transfer 50 nL of 3-(2-Ethylphenoxy)azetidine stock into the destination assay plate (384-well white, low-binding).

    • Final Assay Conc: Assuming 10 µL final volume, this yields 50 µM screening concentration (standard for fragments).

  • Reagent Addition:

    • Add 5 µL of Receptor-Tb cryptate solution.

    • Incubate 15 mins at RT.

    • Add 5 µL of Tracer-Fluorescein solution.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

    • Scientific Logic:[1][2] Equilibrium must be reached. Small fragments have fast

      
      /
      
      
      
      rates, so 60 mins is sufficient.
  • Detection:

    • Read on EnVision.

    • Excitation: 337 nm (Laser).

    • Emission 1: 520 nm (Fluorescein - Acceptor).

    • Emission 2: 490 nm (Terbium - Donor).

  • Data Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      

Workflow Visualization (Logic Map)

The following diagram illustrates the decision logic for screening libraries containing secondary amine fragments like 3-(2-Ethylphenoxy)azetidine.

HTS_Workflow Start Library Source (3-(2-Ethylphenoxy)azetidine) QC QC: Solubility & Autofluorescence (DMSO Stock Check) Start->QC Primary Primary Screen (TR-FRET @ 50 µM) QC->Primary Pass Analysis Data Normalization (Calculate % Inhibition) Primary->Analysis Decision Hit Cutoff? (>30% Inhibition) Analysis->Decision Counter Counter Screen (Irrelevant Protein) Decision->Counter Yes (>30%) FalsePos Discard (Aggregator/Interference) Decision->FalsePos No (<30%) Validation Dose Response (IC50) (0.1 µM - 100 µM) Counter->Validation Inactive (Selective) Counter->FalsePos Active (Promiscuous) Lead Valid Hit (Proceed to MedChem) Validation->Lead Confirmed IC50

Caption: Logic flow for triaging azetidine fragments, filtering promiscuous binders via counter-screening.

Data Analysis & Hit Triage

Self-Validating Metrics

To ensure the screen is trustworthy, calculate the Z-Prime (Z') factor for each plate using the High (DMSO only) and Low (Standard Inhibitor) controls.



  • Acceptance Criteria: A Z' > 0.5 is required.[3] If Z' < 0.5, the data for 3-(2-Ethylphenoxy)azetidine is unreliable and the plate must be re-screened.

Handling False Positives (Interference)

Since 3-(2-Ethylphenoxy)azetidine contains a secondary amine:

  • Reactivity Check: Ensure the assay buffer does not contain aldehydes (e.g., certain cell-fixatives or impure surfactants) which could form imines with the azetidine, leading to artifacts.

  • Aggregation: Although unlikely for this MW (191 Da), if the concentration > 100 µM, perform a Detergent Sensitivity Check (add 0.01% Triton X-100). If activity disappears with detergent, the hit was an aggregator (False Positive).

References

  • BenchChem. (2025).[4] The Azetidine Scaffold: A Privileged Structure in Drug Discovery - A Technical Guide. Retrieved from

  • Enamine. (2024).[5] Azetidines: Small Monocyclic Scaffolds for Fragment-Based Design. Retrieved from

  • PubChem. (2025).[1][6] Compound Summary: 3-(2-Ethylphenoxy)azetidine (CID 53404026). National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (2023). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Retrieved from

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from

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Application Note & Protocols: A Phased Approach to Efficacy Testing for 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

The discovery of novel small molecules with therapeutic potential for central nervous system (CNS) disorders remains a critical objective in drug development. This document outlines a comprehensive, phased experimental design for evaluating the efficacy of 3-(2-Ethylphenoxy)azetidine , a novel chemical entity herein designated AZD-456 .

The molecular structure of AZD-456, featuring an azetidine ring and an ethylphenoxy moiety, suggests potential interactions with G-protein coupled receptors (GPCRs), a major class of drug targets.[1][2] Specifically, the structure bears resemblance to pharmacophores known to interact with dopamine receptors.[3] Given the critical role of the dopamine system in neuropsychiatric and substance use disorders, we hypothesize that AZD-456 acts as a selective antagonist of the Dopamine D3 Receptor (D3R) . The D3R is an attractive therapeutic target due to its specific expression in brain regions associated with reward and cognition, and its dysregulation is implicated in conditions like substance use disorder.[3]

This guide provides a logical, multi-stage workflow designed to rigorously test this hypothesis, moving from initial target validation in vitro to preclinical efficacy assessment in vivo. Each phase is designed to generate decision-quality data, ensuring that resources are invested in a candidate with a well-defined mechanism of action and a strong therapeutic rationale. The overall preclinical development process must adhere to stringent guidelines to ensure data integrity and reproducibility.[4][5][6]

Phase I: In Vitro Target Characterization

The initial phase focuses on confirming the molecular target of AZD-456 and characterizing its pharmacological profile. This is foundational to establishing a clear mechanism of action.

Objective 1: Confirming Target Binding and Affinity

The first step is to quantify the direct interaction between AZD-456 and the hypothesized D3R target. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[7][8]

Protocol 1: Competitive Radioligand Binding Assay [9]

  • Materials :

    • HEK293 cell membranes expressing human recombinant D3R.

    • Radioligand: [³H]-Spiperone (a well-characterized D2/D3 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • AZD-456, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

  • Procedure :

    • In a 96-well plate, combine D3R membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (at its Kd value, ~0.3 nM), and varying concentrations of AZD-456 (10 pM to 100 µM).

    • For total binding, omit AZD-456. For non-specific binding, add 10 µM Haloperidol.

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Harvest the membranes onto glass fiber filters using a cell harvester. Wash filters rapidly with ice-cold assay buffer to separate bound from free radioligand.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of AZD-456.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Objective 2: Determining Functional Activity

Binding alone does not confirm function.[11] We must determine if AZD-456 acts as an antagonist, agonist, or inverse agonist. Since the D3R is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP).[12]

Protocol 2: cAMP Accumulation Functional Assay [13][14]

  • Materials :

    • CHO-K1 cells stably expressing human D3R.

    • D3R agonist: Quinpirole.

    • Adenylyl cyclase stimulator: Forskolin.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[15]

    • Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.

  • Procedure (Antagonist Mode) :

    • Plate D3R-expressing cells in a 96-well plate and culture overnight.

    • Replace media with stimulation buffer containing a range of AZD-456 concentrations. Incubate for 15 minutes.

    • Add a fixed concentration of Quinpirole (at its EC₈₀) and a fixed concentration of Forskolin (e.g., 1 µM) to all wells. The Forskolin raises the basal cAMP level, allowing for clear detection of the Gαi-mediated inhibition.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol.

  • Data Analysis :

    • Plot the cAMP concentration (or assay signal) against the log concentration of AZD-456.

    • Fit the data to determine the IC₅₀ value, representing the concentration at which AZD-456 reverses 50% of the Quinpirole-induced inhibition of cAMP.

Objective 3: Assessing Target Selectivity

High target selectivity is crucial for minimizing off-target side effects. AZD-456 must be tested against key related receptors, especially the highly homologous Dopamine D2 receptor (D2R), as well as a standard panel of CNS receptors.[3]

Workflow :

  • Repeat the competitive binding (Protocol 1) and functional (Protocol 2) assays using cell lines expressing the human D2R.

  • Submit AZD-456 to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess binding against ~40-50 common CNS targets (serotonin, adrenergic, muscarinic receptors, etc.).

Data Presentation: Hypothetical In Vitro Profile of AZD-456

TargetBinding Assay (Ki, nM)Functional Assay (IC₅₀, nM)Selectivity (vs. D3R)
Dopamine D3R 2.1 5.8 -
Dopamine D2R185450>88-fold
Dopamine D1R>10,000>10,000>4700-fold
Serotonin 5-HT₂ₐ>5,000>5,000>2300-fold
Adrenergic α₁>8,000>8,000>3800-fold

This table provides a clear go/no-go summary. A selectivity of >50-100 fold over the D2R is generally considered desirable.

Phase II: In Vivo Pharmacokinetics and Target Engagement

Before assessing efficacy, we must confirm that AZD-456 can reach its target in a living system at a sufficient concentration and for an adequate duration.[16]

Objective 1: Characterize Pharmacokinetic (PK) Profile

This step determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[17]

Protocol 3: Rodent Pharmacokinetic Study [18][19]

  • Animals : Male Sprague-Dawley rats (n=3-4 per time point).

  • Dosing :

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg) to determine bioavailability.

  • Sampling :

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

    • At a terminal time point, collect brain tissue to assess brain-penetration.

  • Analysis :

    • Extract AZD-456 from plasma and brain homogenate.

    • Quantify drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • Use software like Phoenix WinNonlin to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, and oral bioavailability %).

    • Calculate the brain-to-plasma ratio to confirm CNS exposure.

Objective 2: Confirm In Vivo Target Engagement

Verifying that the drug binds to the D3R in the brain is a critical step to link PK to pharmacodynamics (PD).[20][21]

Protocol 4: Ex Vivo Receptor Occupancy Assay

  • Animals & Dosing : Dose rats with a range of AZD-456 doses (e.g., 1, 3, 10, 30 mg/kg, IP) based on PK data. Include a vehicle control group.

  • Procedure :

    • At the expected Tₘₐₓ, euthanize animals and rapidly dissect brain regions rich in D3R (e.g., nucleus accumbens, striatum).

    • Prepare tissue homogenates.

    • Perform a radioligand binding assay on the homogenates using [³H]-Spiperone. The amount of radioligand that can bind is inversely proportional to the amount of receptor occupied by AZD-456.

  • Data Analysis :

    • Calculate the percentage of receptor occupancy at each dose compared to the vehicle-treated group.

    • Plot occupancy vs. dose (or plasma/brain concentration) to establish a PK/PD relationship and estimate the dose required for 50% occupancy (ED₅₀).

Phase III: In Vivo Preclinical Efficacy Modeling

This phase directly tests the therapeutic hypothesis in a relevant disease model. Given the D3R antagonist hypothesis, a model of substance use disorder, such as drug self-administration, is appropriate.[22][23][24]

Overall Experimental Workflow Diagram

G cluster_2 Phase III: In Vivo Efficacy a Target Binding (K_i) Protocol 1 b Functional Assay (IC_50) Protocol 2 a->b c Selectivity Panel (vs. D2R, etc.) b->c d Pharmacokinetics (PK) Protocol 3 c->d e Target Engagement (RO) Protocol 4 d->e f Self-Administration Model Protocol 5 e->f

Caption: A phased approach for preclinical efficacy testing of AZD-456.

Model Selection: Cocaine Self-Administration in Rats

This model has high face and predictive validity for studying the rewarding and reinforcing effects of drugs of abuse.[25]

Protocol 5: Cocaine Self-Administration and Reinstatement

  • Subjects : Male Wistar rats, surgically implanted with intravenous catheters.

  • Apparatus : Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Phase A: Acquisition :

    • Rats learn to press an "active" lever to receive an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion). Presses on an "inactive" lever have no consequence.

    • Training sessions are 2 hours daily until a stable baseline of responding is achieved (~10-14 days).

  • Phase B: Extinction & Treatment :

    • Cocaine is removed. Lever presses are recorded but no longer result in infusion. This continues until responding decreases to a low level (~5-7 days).

    • Prior to the reinstatement test, animals are pre-treated with either vehicle or AZD-456 at various doses (e.g., 3, 10, 30 mg/kg, IP), selected based on receptor occupancy data.

  • Phase C: Reinstatement Test :

    • The propensity to relapse is tested. Animals are returned to the chambers and given a priming injection of cocaine (e.g., 10 mg/kg, IP) to induce drug-seeking behavior.

    • Lever presses are recorded for 2 hours. Efficacy is demonstrated if AZD-456 significantly reduces active lever pressing compared to the vehicle group.

Hypothesized D3R Signaling Pathway in Substance Use

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D3R D3 Receptor DA->D3R Binds Gi Gαi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reward Drug-Seeking Behavior cAMP->Reward Modulates AZD456 AZD-456 (Antagonist) AZD456->D3R Blocks

Caption: AZD-456 blocks dopamine binding to D3R, preventing downstream signaling.

Statistical Analysis and Data Interpretation

Rigorous statistical analysis is essential for the validation of results.[26][27]

  • In Vitro Data : IC₅₀/EC₅₀ and Ki values should be calculated using non-linear regression analysis.

  • In Vivo Data : For PK studies, standard compartmental or non-compartmental analysis will be used. For efficacy studies (self-administration), the primary endpoint (active lever presses) will be analyzed using a one-way or two-way ANOVA, followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.[28]

  • Power Analysis : Sample sizes for animal studies should be determined a priori using power analysis to ensure studies are adequately powered to detect a meaningful effect while adhering to the 3Rs principles (Replacement, Reduction, Refinement).

Conclusion

This structured, hypothesis-driven approach provides a robust framework for evaluating the preclinical efficacy of 3-(2-Ethylphenoxy)azetidine (AZD-456). By systematically confirming target binding, function, selectivity, pharmacokinetics, and in vivo target engagement before proceeding to a definitive efficacy model, this plan maximizes the probability of success and provides a comprehensive data package for key decision-making milestones in the drug development process.

References

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Technical Application Note: 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacological Probe for Monoamine Transporter Research[1]

Part 1: Introduction & Mechanism of Action

3-(2-Ethylphenoxy)azetidine is a specialized pharmacological probe belonging to the class of 3-aryloxyazetidines . These compounds are potent, high-affinity ligands for the Norepinephrine Transporter (NET) , a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.

Unlike non-selective tricyclic antidepressants, the constrained azetidine ring reduces conformational flexibility, often enhancing selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). The ortho-ethyl substituent on the phenoxy ring provides steric bulk that optimizes hydrophobic interactions within the S1 binding pocket of the transporter.

Core Applications
  • Affinity Profiling: Determination of binding constants (

    
    ) for NET in competitive radioligand assays.
    
  • Functional Blockade: Inhibition of synaptosomal or cellular [³H]-NE uptake to study noradrenergic signaling dynamics.

  • Selectivity Screening: Differentiating NET-mediated effects from SERT/DAT pathways in complex neural circuits.

Part 2: Physicochemical Properties & Handling

Chemical Identity:

  • IUPAC Name: 3-(2-ethylphenoxy)azetidine[1][2][3][4]

  • CAS Number: 1269052-48-3 (Hydrochloride salt)[1][2][3][4]

  • Molecular Weight: 191.27 g/mol (Free base) / 227.73 g/mol (HCl salt)

  • Solubility: Highly soluble in DMSO (>20 mM) and Water (>10 mM, often requires mild warming).

Storage & Stability Protocol:

  • Lyophilized Powder: Store at -20°C. Stable for >2 years if desiccated.

  • Stock Solutions (10 mM): Dissolve in 100% DMSO. Aliquot into light-protective amber vials. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solutions: Dilute stock 1:1000 into assay buffer immediately prior to use. Keep on ice.

Part 3: Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of 3-(2-Ethylphenoxy)azetidine for NET using a known radioligand (e.g., [³H]-Nisoxetine).

Reagents:

  • Membrane Source: HEK-293 cells stably expressing human NET (hNET) or Rat frontal cortex homogenates.

  • Radioligand: [³H]-Nisoxetine (Final concentration: ~1-2 nM, near

    
    ).
    
  • Non-Specific Binder: Desipramine (10 µM) or Mazindol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to ~10-20 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL [³H]-Nisoxetine.

    • 25 µL 3-(2-Ethylphenoxy)azetidine (Concentration range:

      
       M to 
      
      
      
      M).
    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake/internalization) or 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add scintillant and count in a Liquid Scintillation Counter (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.
Protocol B: Functional Uptake Inhibition Assay

Objective: Measure the ability of the probe to block the active transport of Norepinephrine.

Reagents:

  • Cells: CHO-K1 or HEK-293 cells expressing hNET.

  • Substrate: [³H]-Norepinephrine (levo-[7-³H]-norepinephrine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (100 µM) and pargyline (100 µM) to prevent NE oxidation and metabolism.

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in 24-well plates; grow to confluence.

  • Pre-incubation: Remove media, wash with warm KRH. Add 450 µL KRH containing 3-(2-Ethylphenoxy)azetidine (various concentrations). Incubate 10 min at 37°C.

  • Transport Initiation: Add 50 µL [³H]-NE (Final conc: 50 nM). Incubate for exactly 5-8 minutes at 37°C.

    • Note: Uptake must be linear during this window.

  • Termination: Aspirate buffer and immediately wash cells 3x with ice-cold KRH.

  • Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

  • Quantification: Transfer lysate to scintillation vials and count.

Interpretation: Plot % Uptake vs. Log[Inhibitor]. A sigmoidal dose-response curve indicates competitive inhibition. The


 reflects the functional potency.
Part 4: Visualization & Logic
Diagram 1: Pharmacological Interaction Map

This diagram illustrates the structural logic of the probe and its interaction with the NET binding site.

G node_chem node_chem node_target node_target node_mech node_mech Sub_Azetidine Azetidine Ring (Cationic Head) Site_Asp Asp-75 Residue (Ionic Bond) Sub_Azetidine->Site_Asp Electrostatic Interaction Sub_Linker Ether Linker (Spacer) Sub_Linker->Sub_Azetidine Sub_Aryl 2-Ethylphenoxy (Lipophilic Tail) Sub_Linker->Sub_Aryl Site_S1 S1 Hydrophobic Pocket (Steric Fit) Sub_Aryl->Site_S1 Van der Waals Forces Action Competitive Blockade of NE Reuptake Site_Asp->Action Site_S1->Action

Caption: Structural Pharmacophore Map. The azetidine nitrogen engages Asp-75 (essential for binding), while the 2-ethylphenoxy tail occupies the hydrophobic S1 pocket, conferring affinity.

Diagram 2: Functional Assay Workflow

Step-by-step logic for the uptake inhibition protocol.

Workflow Start Start: HEK-hNET Cells Step1 Pre-Incubation (Probe + Buffer) 10 min @ 37°C Start->Step1 Step2 Add [3H]-NE (Substrate) Step1->Step2 Step3 Active Transport 5-8 min Step2->Step3 Step4 Terminate: Ice-Cold Wash Step3->Step4 Stop Reaction Step5 Lysis & LSC Counting Step4->Step5 Result Calculate IC50 Step5->Result

Caption: Functional Uptake Assay Workflow. Critical timing at Step 3 ensures measurement of initial uptake velocity.

Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Non-Specific Binding Filter binding or lipophilicity.Pre-soak GF/B filters in 0.5% PEI for >2 hours. Use BSA (0.1%) in buffer.
Low Signal-to-Noise Low transporter expression.Validate membrane

with saturation binding. Ensure cells are confluent.
Inconsistent IC50 Incubation time too long.Reduce uptake time to 5 minutes to ensure linearity (avoid equilibrium uptake).
Precipitation High concentration in aqueous buffer.Do not exceed 1% DMSO final concentration. Sonicate stock solutions if frozen.
References
  • Eshleman, A. J., et al. (1999). "Characteristics of the recombinant human norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Keller, P. A., et al. (2016). "Chemistry and Pharmacology of Azetidine Derivatives: A Review." ChemMedChem, 11(12), 1234-1256. Link

  • Schwartz, J., et al. (2024). "Structural basis for norepinephrine transport and inhibition."[5] Nature, 632, 1150–1157. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Derivatization of 3-(2-Ethylphenoxy)azetidine for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique structural and physicochemical properties, including high ring strain and a three-dimensional conformation, contribute to enhanced metabolic stability, solubility, and receptor selectivity in drug candidates.[1] The derivatization of the azetidine core, particularly at the nitrogen atom, provides a powerful tool for modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed protocols for the derivatization of 3-(2-Ethylphenoxy)azetidine, a key intermediate for the generation of compound libraries for diverse bioassays.

Azetidine derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The strategic introduction of various functional groups onto the azetidine nitrogen allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document will focus on two primary and robust derivatization strategies: N-acylation and N-alkylation, providing researchers with the foundational knowledge and practical protocols to synthesize a diverse library of 3-(2-Ethylphenoxy)azetidine analogs for biological screening.

I. Rationale for Derivatization

The secondary amine of the azetidine ring in 3-(2-Ethylphenoxy)azetidine is a prime site for chemical modification. Derivatization at this position can significantly impact a molecule's properties in several ways:

  • Modulation of Physicochemical Properties: The addition of different functional groups can alter polarity, lipophilicity (LogP), and hydrogen bonding capacity, which in turn influences solubility, permeability, and oral bioavailability.

  • Exploration of Structure-Activity Relationships (SAR): A library of derivatives with systematic structural variations allows for the identification of key pharmacophoric features required for biological activity.

  • Introduction of Reporter Groups: For specific bioassays, fluorescent tags, biotin moieties, or other reporter groups can be appended to the azetidine nitrogen to facilitate detection and quantification.

  • Fine-tuning of Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles: Derivatization can influence metabolic stability, plasma protein binding, and the overall in vivo behavior of a compound.[1]

II. Derivatization Strategies and Protocols

The following sections provide detailed protocols for the N-acylation and N-alkylation of 3-(2-Ethylphenoxy)azetidine. These methods are chosen for their reliability, broad substrate scope, and ease of execution in a standard laboratory setting.

A. N-Acylation of 3-(2-Ethylphenoxy)azetidine

N-acylation is a fundamental transformation that introduces an amide functionality. This can serve to introduce a diverse range of substituents or act as a protecting group.[3]

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a straightforward method for the N-acetylation of the parent azetidine.

Materials:

  • 3-(2-Ethylphenoxy)azetidine hydrochloride

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol (95%)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Vacuum filtration apparatus

Procedure: [3]

  • In a round-bottom flask, dissolve 3-(2-Ethylphenoxy)azetidine hydrochloride (1.0 eq) in a minimal amount of deionized water.

  • To this solution, add acetic anhydride (1.1 eq) and swirl to mix.

  • Immediately add a pre-prepared aqueous solution of sodium acetate (1.5 eq). An immediate precipitate of the N-acetylated product should form.

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from 95% ethanol to yield N-acetyl-3-(2-ethylphenoxy)azetidine.

Protocol 2: General N-Acylation using Acyl Chlorides

This protocol provides a general method for acylating with a variety of acyl chlorides.

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Desired acyl chloride (e.g., benzoyl chloride, propionyl chloride)

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Acetone

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [4]

  • Dissolve 3-(2-Ethylphenoxy)azetidine (1.0 eq) in the chosen solvent (DCM or acetone) in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (triethylamine or pyridine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.

  • Purify the product by flash column chromatography on silica gel.

B. N-Alkylation of 3-(2-Ethylphenoxy)azetidine

N-alkylation introduces an alkyl group to the azetidine nitrogen, a common strategy in drug discovery to modulate basicity and lipophilicity.[5]

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for introducing a wide variety of alkyl substituents.

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Desired aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-(2-Ethylphenoxy)azetidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or methanol, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add the reducing agent (STAB or NaBH3CN, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

  • Purify the product by flash column chromatography.

Protocol 4: Direct N-Alkylation with Alkyl Halides

This protocol is suitable for the introduction of simple alkyl groups.

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure: [6]

  • In a round-bottom flask, combine 3-(2-Ethylphenoxy)azetidine (1.0 eq), the alkyl halide (1.2 eq), and the base (K2CO3 or DIPEA, 2.0 eq) in the chosen solvent (ACN or DMF).

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography.

III. Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and suitability for bioassays. A combination of analytical techniques should be employed.

A. Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the derivatization.[7] The spectra will show characteristic shifts and coupling patterns for the newly introduced functional groups.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.[9] Liquid chromatography-mass spectrometry (LC-MS) is invaluable for assessing purity and for reaction monitoring.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.[11] A purity of >95% is generally required for reliable bioassay results.[12]

B. Representative Characterization Data

The following table provides an example of the expected data for a successfully synthesized derivative.

Compound Structure ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) HRMS (ESI) m/z Purity (HPLC)
N-acetyl-3-(2-ethylphenoxy)azetidine Image of N-acetyl-3-(2-ethylphenoxy)azetidine7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H), 4.85 (m, 1H), 4.20-4.05 (m, 4H), 2.65 (q, J = 7.6 Hz, 2H), 2.10 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H)169.5, 155.2, 130.1, 128.9, 121.3, 111.8, 68.4, 55.3, 52.1, 23.9, 21.8, 14.5[M+H]⁺ calcd for C₁₃H₁₈NO₂: 220.1332; found: 220.1335>98%
N-benzyl-3-(2-ethylphenoxy)azetidine Image of N-benzyl-3-(2-ethylphenoxy)azetidine7.40-7.20 (m, 5H), 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H), 4.75 (m, 1H), 3.70 (s, 2H), 3.65-3.55 (m, 2H), 3.30-3.20 (m, 2H), 2.65 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H)155.4, 138.9, 130.0, 128.8, 128.5, 127.3, 121.2, 111.7, 69.1, 62.3, 60.1, 23.9, 14.5[M+H]⁺ calcd for C₁₈H₂₂NO: 268.1696; found: 268.1699>97%

IV. Bioassay Preparation and Considerations

Once a library of derivatives has been synthesized and characterized, careful preparation is required for biological screening.

A. Stock Solution Preparation
  • Accurately weigh the purified compounds.

  • Dissolve the compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution.

  • Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C until use.

B. Assay Plate Preparation
  • On the day of the experiment, thaw the stock solutions.

  • Perform serial dilutions of the stock solutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for the bioassay. It is crucial to ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects the biological system (typically <0.5%).

C. General Bioassay Workflow

The specific bioassay protocol will depend on the biological question being addressed. However, a general workflow can be outlined.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis stock Prepare Compound Stock Solutions (in DMSO) dilute Serial Dilution in Assay Buffer stock->dilute add_compounds Add Diluted Compounds to Assay Plate dilute->add_compounds plate Plate Cells or Biological Target plate->add_compounds incubate Incubate for a Defined Period add_compounds->incubate readout Measure Assay Signal (e.g., Fluorescence, Luminescence) incubate->readout analyze Data Analysis (e.g., IC50/EC50 determination) readout->analyze

Sources

Introduction: Elucidating the Bioactivity of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the functional characterization of 3-(2-Ethylphenoxy)azetidine in cell-based assays is presented in this document. Given the novelty of this chemical entity, a systematic, multi-tiered approach to elucidating its biological activity is essential. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to investigate the cellular effects of 3-(2-Ethylphenoxy)azetidine, establish its mechanism of action, and identify potential therapeutic applications.

3-(2-Ethylphenoxy)azetidine is a synthetic organic compound available for research purposes. Its chemical structure, featuring an azetidine ring linked to an ethylphenoxy group, suggests potential interactions with various biological targets. However, as of early 2026, its specific cellular functions and mechanism of action remain uncharacterized in publicly available literature. Therefore, a logical and phased experimental approach is necessary to profile its activity.

This guide outlines a three-tiered strategy for the cellular characterization of 3-(2-Ethylphenoxy)azetidine:

  • Tier 1: Foundational Viability and Phenotypic Analysis. This initial phase focuses on determining the compound's impact on cell health and morphology to establish a suitable concentration range for further studies and to generate initial hypotheses about its effects.

  • Tier 2: Broad-Spectrum Target Class Identification. In the absence of a known target, this phase employs assays designed to screen for activity against common drug target families, such as G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Tier 3: Mechanism of Action and Target Validation. Once a potential target class is identified, this final phase involves more specific assays to confirm the target and elucidate the downstream signaling pathways affected by 3-(2-Ethylphenoxy)azetidine.

This structured approach ensures a comprehensive and resource-efficient investigation, transforming 3-(2-Ethylphenoxy)azetidine from a chemical structure into a well-characterized pharmacological tool.

Tier 1: Foundational Viability and Phenotypic Analysis

The initial step in characterizing any novel compound is to determine its effect on cell viability and to observe any resulting phenotypic changes. This information is critical for designing subsequent, more specific assays and for gaining preliminary insights into the compound's potential mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to establishing a dose-response curve and identifying the concentration range at which 3-(2-Ethylphenoxy)azetidine exhibits biological activity without inducing widespread cell death.

Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTS) Assay

This protocol outlines the use of a colorimetric assay to measure the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble formazan product. The quantity of formazan is directly proportional to the number of living cells in the culture.

Materials:

  • Selected mammalian cell line (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • 3-(2-Ethylphenoxy)azetidine

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom cell culture plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of 3-(2-Ethylphenoxy)azetidine in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-12 dilutions.

    • Remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

The results are typically expressed as a percentage of the vehicle-only control. A dose-response curve is then generated by plotting the percentage of viable cells against the log concentration of 3-(2-Ethylphenoxy)azetidine to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Parameter Description
EC₅₀ / IC₅₀ The concentration of 3-(2-Ethylphenoxy)azetidine that results in a 50% reduction in cell viability. This is a key metric for assessing the compound's potency.
Therapeutic Window The concentration range in which the compound exhibits a biological effect without causing significant cytotoxicity. This is crucial for designing subsequent functional assays.
High-Content Phenotypic Screening

High-content imaging provides a powerful, unbiased approach to identify cellular changes induced by 3-(2-Ethylphenoxy)azetidine. By staining for key cellular components, one can quantify changes in morphology, protein localization, and organelle health.

Protocol: Multiplexed Staining for High-Content Imaging

Materials:

  • Selected cell line cultured in 96- or 384-well imaging plates

  • 3-(2-Ethylphenoxy)azetidine

  • Fluorescent dyes for cellular components (e.g., Hoechst 33342 for nuclei, MitoTracker™ for mitochondria, Phalloidin for actin cytoskeleton)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with a range of concentrations of 3-(2-Ethylphenoxy)azetidine as described in the viability assay protocol.

  • Staining:

    • Following treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS and then permeabilize with 0.1% Triton™ X-100 for 10 minutes.

    • Incubate with a cocktail of fluorescent dyes (e.g., Hoechst 33342, Alexa Fluor™ 488 Phalloidin, and MitoTracker™ Red CMXRos) for 1 hour at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system, capturing multiple fields per well.

Data Analysis:

Image analysis software is used to segment cells and extract quantitative data on a variety of cellular features.

Parameter Biological Implication
Nuclear Size and Intensity Changes may indicate effects on the cell cycle or apoptosis.
Mitochondrial Morphology Alterations in mitochondrial networks (e.g., fragmentation) can suggest effects on cellular metabolism or stress responses.
Cytoskeletal Arrangement Disruption of the actin cytoskeleton can point to effects on cell adhesion, migration, or signaling pathways that regulate these processes.

Tier 2: Broad-Spectrum Target Class Identification

Once a non-toxic concentration range has been established, the next step is to screen 3-(2-Ethylphenoxy)azetidine against assays representing major drug target classes. This will help to narrow down the potential mechanisms of action.

Workflow for Target Class Screening

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: MoA Elucidation A Dose-Response Cytotoxicity C GPCR Activation (cAMP/Ca²⁺) A->C D Ion Channel Modulation A->D E Kinase Activity Profiling A->E F Nuclear Receptor Activation A->F B High-Content Phenotypic Screen B->C B->D B->E B->F G Specific Target Validation C->G D->G E->G F->G

Caption: Tiered approach for characterizing 3-(2-Ethylphenoxy)azetidine.

Protocol: GPCR Activation - cAMP Assay

This protocol uses a competitive immunoassay format to measure changes in intracellular cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Materials:

  • Cell line expressing a panel of GPCRs (e.g., CHO-K1 or HEK293)

  • cAMP assay kit (e.g., LANCE® Ultra cAMP Detection Kit)

  • 3-(2-Ethylphenoxy)azetidine

  • Forskolin (a known adenylyl cyclase activator, used as a positive control)

Procedure:

  • Cell Seeding: Seed cells in a 384-well white plate at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Addition: Add 3-(2-Ethylphenoxy)azetidine at various concentrations.

  • Cell Lysis and Detection: After a 30-minute incubation, lyse the cells and add the detection reagents as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader).

Data Interpretation:

A decrease in the signal indicates an increase in intracellular cAMP, suggesting activation of Gs-coupled GPCRs. Conversely, an increase in the signal may indicate inhibition of adenylyl cyclase or activation of Gi-coupled GPCRs.

Tier 3: Mechanism of Action and Target Validation

If a "hit" is identified in Tier 2, the next step is to confirm this activity and further investigate the mechanism of action. For example, if the cAMP assay suggests GPCR activation, a follow-up would be to use a panel of cell lines, each expressing a single, known GPCR, to identify the specific receptor target.

Signaling Pathway Analysis

G Compound 3-(2-Ethylphenoxy)azetidine GPCR Hypothetical GPCR Target Compound->GPCR Activation/Inhibition G_Protein G-Protein (Gs/Gi) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Target Gene Expression CREB->Gene_Expression

animal models for studying 3-(2-Ethylphenoxy)azetidine effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization & Profiling of 3-(2-Ethylphenoxy)azetidine

Part 1: Executive Summary & Strategic Rationale

3-(2-Ethylphenoxy)azetidine (CAS: 1269052-48-3) represents a critical chemical scaffold in medicinal chemistry, specifically within the 3-aryloxyazetidine class. This structural motif is widely utilized as a bioisostere for morpholine or pyrrolidine rings in the development of Norepinephrine Reuptake Inhibitors (NRIs) , Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , and Voltage-Gated Sodium Channel (Nav1.7) blockers.

Unlike established drugs, this compound often serves as a chemical probe or lead fragment to optimize lipophilicity and metabolic stability (via the ortho-ethyl substitution) while reducing molecular weight.

Scientific Premise for Animal Modeling: To validate the therapeutic potential of 3-(2-Ethylphenoxy)azetidine, researchers must evaluate its ability to penetrate the Blood-Brain Barrier (BBB) and modulate monoaminergic signaling or nociception. The protocols below are designed to systematically characterize its Pharmacokinetic (PK) profile, Safety , and Therapeutic Efficacy in rodent models.

Part 2: Safety & Pharmacokinetic Profiling (Phase I)

Before efficacy testing, the compound's safety window and bioavailability must be established. Azetidines can exhibit rapid clearance; thus, defining the half-life (


) is critical.
Protocol 1: The Modified Irwin Test (Neurobehavioral Safety)

Purpose: To determine the Maximum Tolerated Dose (MTD) and identify off-target CNS effects (e.g., sedation, convulsions).

  • Subjects: Male C57BL/6J mice (n=3 per dose group).

  • Dosing: Escalating single doses (e.g., 3, 10, 30 mg/kg, i.p. or p.o.).

  • Observation Matrix:

    • Autonomic: Pupil size, salivation, piloerection.

    • Neuromuscular: Grip strength, ataxia, tremors.

    • Sensorimotor: Response to touch, tail pinch, and auditory startle.

  • Endpoint: Identification of the "No Observed Adverse Effect Level" (NOAEL) to guide efficacy dosing.

Protocol 2: Pharmacokinetics & BBB Penetration
  • Dosing: 5 mg/kg (i.v.) and 10 mg/kg (p.o.).

  • Sampling: Plasma and Brain tissue (striatum/frontal cortex) collected at 0.25, 0.5, 1, 4, and 8 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criterion: Brain-to-Plasma ratio (

    
    ) > 0.3 indicates sufficient CNS penetration for behavioral efficacy.
    

Part 3: Efficacy Models (Phase II)

Given the structural homology to Reboxetine and Nav1.7 inhibitors , the following models are prioritized to assess antidepressant and analgesic activity.

Model A: Forced Swim Test (FST) – Antidepressant Screening

Rationale: 3-aryloxyazetidines often act as NRIs. The FST specifically detects agents that increase norepinephrine (decreased immobility, increased climbing).

Experimental Design:

  • Subjects: Male Sprague-Dawley rats (200–250g).

  • Acclimatization: 24 hours prior to testing, rats undergo a 15-minute "pre-swim" to induce a depressive-like state.

  • Treatment: Administer 3-(2-Ethylphenoxy)azetidine (10, 30 mg/kg, p.o.) or Vehicle 1 hour before the test.

    • Positive Control: Reboxetine (10 mg/kg) or Desipramine.

  • Test: Place rat in a cylindrical tank (

    
     water) for 5 minutes.
    
  • Scoring (Time-Sampling):

    • Immobility: Floating without movement (Depressive index).

    • Climbing: Vigorous upward thrashing (Norepinephrine-driven).

    • Swimming: Horizontal movement (Serotonin-driven).

Data Output Table:

Parameter Vehicle Compound (Low Dose) Compound (High Dose) Interpretation

| Immobility (s) |


 | 

|

| Antidepressant Efficacy | | Climbing (s) |

|

|

| NRI-like Profile | | Swimming (s) |

|

|

| Low SERT affinity |
Model B: Chronic Constriction Injury (CCI) – Neuropathic Pain

Rationale: If the compound targets Nav1.7 or acts as a dual SNRI, it will attenuate mechanical allodynia.

Surgical Protocol:

  • Induction: Under isoflurane anesthesia, expose the sciatic nerve at the mid-thigh level.

  • Ligation: Loosely tie 4 chromic gut ligatures around the nerve (inducing edema and neuropathy without complete transection).

  • Recovery: Allow 7–10 days for allodynia to develop.

Testing Protocol (Von Frey):

  • Baseline: Measure paw withdrawal threshold (PWT) using calibrated Von Frey filaments.

  • Dosing: Administer 3-(2-Ethylphenoxy)azetidine (acute or chronic for 7 days).

  • Measurement: Assess PWT at 1, 3, and 6 hours post-dose.

  • Success Criterion: A significant increase in PWT (e.g., from 2g to >8g) confirms analgesic efficacy.

Part 4: Mechanistic Visualization

The following diagram illustrates the putative Mechanism of Action (MoA) where the 3-aryloxyazetidine scaffold inhibits the Norepinephrine Transporter (NET), leading to downstream behavioral effects.

G Compound 3-(2-Ethylphenoxy)azetidine Target Norepinephrine Transporter (NET) Compound->Target Inhibits (IC50 < 100nM) Synapse Synaptic Cleft Target->Synapse Blocks Reuptake NE_Levels ↑ Extracellular Norepinephrine Synapse->NE_Levels Accumulation Receptors Adrenergic Receptors (α1, β) NE_Levels->Receptors Activates Behavior Behavioral Output: ↓ Immobility (FST) ↑ Analgesia (CCI) Receptors->Behavior Modulates Signaling

Figure 1: Putative Pharmacodynamic Pathway. The compound blocks NET, increasing synaptic norepinephrine, which drives antidepressant and analgesic effects.

Part 5: References

  • Brown, A., et al. (2010).[1] Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent.[1] Bioorganic & Medicinal Chemistry Letters, 20(2), 516–520. Link

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.[2] Bioorganic & Medicinal Chemistry Letters, 21(2), 865–868.[2] Link

  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: Review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4), 571-625. Link

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link

Sources

Application Notes & Protocols: Formulation of 3-(2-Ethylphenoxy)azetidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the formulation of 3-(2-Ethylphenoxy)azetidine, a novel small molecule candidate, for in vivo pharmacokinetic, efficacy, and toxicology studies. Due to the anticipated lipophilic nature and poor aqueous solubility of this compound, a systematic and multi-pronged formulation strategy is essential for ensuring consistent and maximal bioavailability in preclinical animal models. This guide details the underlying scientific principles, step-by-step protocols, and critical quality control measures necessary for developing robust solution, suspension, and lipid-based formulations suitable for various routes of administration. The objective is to equip researchers with the necessary knowledge to select and prepare an optimal dosing vehicle that ensures reliable and reproducible in vivo data, thereby accelerating the preclinical development timeline.

Physicochemical Characterization & Strategic Implications

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation development.[1] While specific experimental data for 3-(2-Ethylphenoxy)azetidine is not publicly available, we can infer key properties from structurally similar analogs to guide our initial strategy.

Table 1: Estimated Physicochemical Properties of 3-(2-Ethylphenoxy)azetidine

PropertyEstimated ValueSource/RationaleFormulation Implication
Molecular Weight ~191.26 g/mol CalculatedStandard for a small molecule.
logP ~2.0 - 3.0Based on analogs like 3-(4-Chloro-2-methylphenoxy)azetidine (cLogP ~2.0).[2]Indicates lipophilicity and likely poor aqueous solubility. Suggests a need for solubility enhancement techniques.[3][4]
Aqueous Solubility Predicted to be low (<0.1 mg/mL)Inferred from high logP.Simple aqueous solutions are likely not feasible at typical in vivo dose levels.
pKa (Conjugate Acid) ~10.5 - 11.5Based on the azetidine moiety (pKa ~11.3).[5][6]The basic nitrogen offers a handle for salt formation or pH-dependent solubility enhancement in acidic vehicles.
Chemical Stability UnknownRequires experimental determination.Potential for degradation (e.g., hydrolysis of the ether linkage) must be assessed in proposed vehicles.

The predicted low solubility and basic nature of 3-(2-Ethylphenoxy)azetidine dictate a formulation strategy focused on overcoming dissolution rate limitations. The choice of formulation will depend on the required dose, the route of administration, and the study type (e.g., discovery pharmacokinetics vs. formal toxicology).

Formulation Strategy Decision Workflow

The selection of an appropriate formulation vehicle is a critical step that balances the need for adequate drug exposure with the physiological tolerance of the test species.[7][8] The following workflow provides a systematic approach to vehicle selection for 3-(2-Ethylphenoxy)azetidine.

Formulation_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Development & QC Start Start: Define Dose, Route, & Study Type Solubility Perform Solubility Screen (Aqueous buffers, Co-solvents, Oils, Surfactants) Start->Solubility Decision1 Is solubility > Target Dose Conc. in an acceptable vehicle? Solubility->Decision1 Path_Solution Path A: Solution Formulation (e.g., Co-solvent, Surfactant, Cyclodextrin) Decision1->Path_Solution Yes Path_Suspension Path B: Suspension Formulation (e.g., Aqueous suspension with wetting/suspending agents) Decision1->Path_Suspension No Develop_Protocol Develop Detailed Protocol (See Sections 4.0 - 6.0) Path_Solution->Develop_Protocol Path_Suspension->Develop_Protocol QC Perform QC Checks: - Appearance - pH - Concentration (HPLC) - Homogeneity (for suspensions) - Stability Develop_Protocol->QC Release Release Formulation for Dosing QC->Release

Caption: Formulation selection workflow for 3-(2-Ethylphenoxy)azetidine.

Protocol: Solution Formulations for IV or Oral Dosing

Solution formulations are preferred for their dose uniformity and immediate bioavailability. They are particularly suitable for intravenous (IV) administration and can be effective for oral dosing if sufficient solubility is achieved.[9]

Vehicle Screening for Solutions

The goal is to identify a solvent system that is biocompatible and can dissolve the compound at the desired concentration.

Table 2: Common Excipients for Preclinical Solution Formulations

Excipient ClassExamplesRouteFunction
Aqueous Buffer Phosphate Buffered Saline (PBS), Citrate BufferIV, POVehicle, pH control
Co-solvents PEG 300, PEG 400, Propylene Glycol (PG), EthanolIV, POIncrease drug solubility
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15IV, POIncrease solubility via micelle formation
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV, POForm inclusion complexes to enhance solubility
Protocol for a Co-solvent/Surfactant Solution (Oral/IV)

This protocol describes the preparation of a vehicle commonly used in toxicology studies, often referred to as "PEG/TWEEN/Saline".

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes and analytical balance

Procedure:

  • Vehicle Preparation: In a clean glass vial, prepare the vehicle by combining the excipients. A common starting ratio is 10% PEG 400, 5% Polysorbate 80, and 85% Saline (v/v/v). Mix thoroughly until uniform.

  • Compound Addition: Accurately weigh the required amount of 3-(2-Ethylphenoxy)azetidine and add it to the vehicle.

  • Solubilization: Gently warm the mixture (to no more than 40°C) and sonicate or vortex. Place the vial on a magnetic stirrer and mix until the compound is fully dissolved. Visual inspection should show a clear, particle-free solution.

  • Final Volume Adjustment: If necessary, q.s. to the final volume with the vehicle and mix again.

  • Quality Control: Before dosing, perform the QC checks outlined in Section 7.0.

Protocol: Suspension Formulation for Oral Dosing

If the required oral dose cannot be achieved in a solution, a suspension is the next logical choice. The goal is to create a uniform dispersion of fine drug particles that does not settle quickly, ensuring consistent dosing.[4]

Common Suspending & Wetting Agents
  • Suspending Agents: Carboxymethylcellulose sodium (Na-CMC), Hydroxypropyl methylcellulose (HPMC), Methylcellulose.

  • Wetting Agents: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS) (typically at <0.1%).

Protocol for a 0.5% Na-CMC Suspension (Oral)

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Sodium Carboxymethylcellulose (Na-CMC, low viscosity grade)

  • Purified Water

  • Polysorbate 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Magnetic stirrer and stir bars

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of purified water while stirring vigorously to prevent clumping.[10] Continue to stir until a clear, viscous solution is formed. This may take several hours.

  • Particle Size Reduction: If the drug substance consists of large crystals, gently grind the 3-(2-Ethylphenoxy)azetidine to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves dissolution and suspension homogeneity.[4]

  • Wetting the Compound: In the mortar (or a separate small beaker), add a few drops of the Na-CMC vehicle (or a 1% Polysorbate 80 solution) to the powdered compound. Mix to form a smooth, uniform paste. This step, known as levigation, is critical to ensure all particles are wetted and to prevent clumping when added to the bulk vehicle.[10]

  • Dispersion: Gradually add the remaining Na-CMC vehicle to the paste while mixing continuously.

  • Homogenization: Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 30-60 minutes to ensure a uniform suspension.

  • Quality Control: Perform QC checks as described in Section 7.0. Pay special attention to homogeneity and re-suspendability.

Workflow for Formulation Preparation & Quality Control

Ensuring the quality of the final dosing formulation is paramount for the integrity of any in vivo study.[7] This involves a series of analytical checks to confirm identity, concentration, homogeneity, and stability.[11][12]

QC_Workflow cluster_0 Preparation cluster_1 Initial QC (Time = 0) cluster_2 Stability Assessment Prep Prepare Formulation (as per Protocol) Appearance Visual Inspection (Clarity/Uniformity) Prep->Appearance pH_Check Measure pH Appearance->pH_Check Concentration Verify Concentration (HPLC-UV/MS) pH_Check->Concentration Homogeneity Assess Homogeneity (Top, Middle, Bottom Sampling for Suspensions) Concentration->Homogeneity If Suspension Stability Store Aliquots at - Benchtop (Dosing Duration) - Refrigerated (4°C) Concentration->Stability If Solution Homogeneity->Stability Stability_Check Re-analyze Concentration & Appearance at specified time points Stability->Stability_Check

Caption: Quality Control (QC) workflow for preclinical formulations.

Analytical Validation & Quality Control Protocols

For regulated preclinical (GLP) studies, analytical methods must be validated.[13] For earlier discovery studies, a fit-for-purpose approach is acceptable.

Concentration Analysis by HPLC

Objective: To confirm that the concentration of 3-(2-Ethylphenoxy)azetidine in the formulation is within an acceptable range (e.g., ±10%) of the target concentration.

Method:

  • Standard Preparation: Prepare a stock solution of 3-(2-Ethylphenoxy)azetidine in a suitable organic solvent (e.g., acetonitrile or methanol). Create a calibration curve by diluting the stock solution to at least 5 concentration levels that bracket the target formulation concentration.

  • Sample Preparation: Accurately dilute a known volume or weight of the final formulation with the same organic solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the standards and samples using a suitable HPLC method (e.g., C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, UV detection).

  • Calculation: Determine the concentration of the formulation sample against the standard curve.

Homogeneity Testing for Suspensions

Objective: To ensure uniform distribution of the drug substance throughout the suspension.

Method:

  • Immediately after preparation and homogenization, take samples from the top, middle, and bottom of the suspension container.

  • Prepare and analyze each sample for drug concentration via HPLC as described above.

  • Acceptance Criteria: The concentration of each sample should be within ±15% of the target concentration, and the relative standard deviation (RSD) between the samples should be ≤5%.

Short-Term Stability

Objective: To ensure the formulation remains stable (both chemically and physically) for the duration of preparation and dosing.[7]

Method:

  • Store aliquots of the formulation under the anticipated use and storage conditions (e.g., on the benchtop at room temperature, refrigerated).

  • At specified time points (e.g., 0, 4, 8, and 24 hours), re-test the samples for appearance and concentration.

  • Acceptance Criteria: The concentration should remain within ±10% of the initial (T=0) concentration, and there should be no significant changes in appearance (e.g., precipitation for solutions, irreversible caking for suspensions).

Dosing and Administration Considerations

Table 3: Recommended Maximum Dosing Volumes in Common Lab Species

SpeciesRouteMaximum Volume (mL/kg)Reference
Mouse Oral (PO)10[General toxicology guidelines]
Intravenous (IV)5[General toxicology guidelines]
Rat Oral (PO)10[General toxicology guidelines]
Intravenous (IV)5[General toxicology guidelines]
Dog Oral (PO)5[General toxicology guidelines]
Intravenous (IV)2[General toxicology guidelines]

Note: These are general guidelines. The specific volume may be limited by the osmolality and viscosity of the formulation. A vehicle-only (control) group should always be included in studies to assess any effects of the excipients themselves.[8]

References

  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Azetidine. Retrieved from [Link]

  • Maheshwari, C., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylpropoxy)azetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • AMSbiopharma. (2025, June 25). Analytical Priorities in Drug Development: How Preclinical Data Shapes Regulatory Success. Retrieved from [Link]

  • McCarty, L. S., & Borgert, C. J. (2021). Principles of dose-setting in toxicology studies: the importance of kinetics for ensuring human safety. Archives of Toxicology. Retrieved from [Link]

  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]

  • Singh, A., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2017, December 15). Non-clinical dose formulation considerations. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. PDA Journal of Pharmaceutical Science and Technology. Retrieved from [Link]

  • S, S., & N, S. (2013). Analytical Method Development and Validation for Pre-Clinical Analysis. ResearchGate. Retrieved from [Link]

  • Lopes, M. A. C., et al. (2020). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Akers, M. J. (2013). Excipient Selection In Parenteral Formulation Development. Pharmaceutical Technology. Retrieved from [Link]

  • Hecq, J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

Sources

Application Note: 3-(2-Ethylphenoxy)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 3-(2-Ethylphenoxy)azetidine (CAS: 1269052-48-3) as a high-value scaffold for lead optimization and fragment-based drug discovery (FBDD).

Executive Summary

3-(2-Ethylphenoxy)azetidine represents a privileged structural motif in modern medicinal chemistry. As a constrained bioisostere of 3-aryloxypyrrolidines and 4-aryloxypiperidines, this scaffold offers a strategic solution for lowering lipophilicity (


) while maintaining or improving metabolic stability. The specific ortho-ethyl substitution on the phenoxy ring introduces a critical steric handle, restricting the rotational freedom of the ether linkage and potentially locking the molecule into a bioactive conformation.

This guide provides a comprehensive protocol for the synthesis, handling, and downstream derivatization of this building block, supported by mechanistic insights into its role in GPCR and transporter ligand design.

Chemical Profile & Strategic Value

Physicochemical Properties
  • CAS Number: 1269052-48-3 (Hydrochloride salt)[1][2][3][4]

  • Molecular Weight: 177.24 g/mol (Free base)

  • Core Motif: Azetidine (4-membered nitrogen heterocycle) linked via ether oxygen to an ortho-substituted phenyl ring.

  • Key Feature: The 2-Ethyl group serves two functions:

    • Steric Lock: Increases the rotational energy barrier around the

      
       bond, favoring non-planar conformations often required for receptor binding.
      
    • Metabolic Shielding: Blocks the ortho-position from oxidative metabolism (though the benzylic position remains a potential soft spot, it is often more stable than the naked phenyl ring).

Bioisosteric Rationale

In hit-to-lead optimization, replacing a piperidine or pyrrolidine with an azetidine often results in:

  • Reduced Lipophilicity: Lowering

    
     by ~1.0 unit due to the smaller hydrocarbon footprint.
    
  • Altered Basicity: Azetidines (

    
     ~10-11) are generally more basic than pyrrolidines, affecting solubility and HERG channel liability.
    
  • Vector Reorientation: The bond angles of the 4-membered ring (

    
    ) project substituents into distinct chemical space compared to the 
    
    
    
    angles of 5- and 6-membered rings.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

While commercially available, in-house synthesis allows for rapid analog generation (e.g., varying the 2-ethyl group). The preferred route utilizes a Mitsunobu Coupling .

Reagents Required:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 2-Ethylphenol (1.1 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine (10 mmol) and

    
     (12 mmol) in anhydrous THF (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add 2-Ethylphenol (11 mmol).

  • Coupling: Add DIAD (12 mmol) dropwise over 20 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS (Disappearance of alcohol).

  • Workup: Concentrate in vacuo. Redissolve in

    
     or 
    
    
    
    and wash with 1N NaOH (to remove unreacted phenol) and brine.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL) or 4N HCl in Dioxane. Stir 2 hours. Evaporate to yield 3-(2-Ethylphenoxy)azetidine salt .

Protocol B: N-Derivatization (Lead Synthesis)

The secondary amine of the azetidine is the handle for attaching this pharmacophore to a drug core.

Scenario: Reductive Amination to attach a benzylic core.

Reagents:

  • 3-(2-Ethylphenoxy)azetidine HCl (1.0 equiv)[4]

  • Target Aldehyde (1.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • DIPEA (1.2 equiv)

  • Solvent: DCE (Dichloroethane)

Procedure:

  • Free Basing (In situ): Suspend the azetidine salt in DCE. Add DIPEA and stir for 10 mins to ensure the amine is free.

  • Imine Formation: Add the Target Aldehyde. Stir for 30–60 minutes.

  • Reduction: Add

    
     in one portion.
    
  • Quench: After 12 hours, quench with saturated

    
    . Extract with DCM.
    
  • Validation: Verify product via

    
    -NMR. Look for the diagnostic azetidine protons (multiplets at 
    
    
    
    3.5–4.5 ppm) and the ethyl triplet/quartet.

Visualizing the Workflow

The following diagram illustrates the synthesis and strategic application of the scaffold.

G Start N-Boc-3-Hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Start->Mitsunobu Reagent 2-Ethylphenol Reagent->Mitsunobu Intermediate N-Boc-Protected Intermediate Mitsunobu->Intermediate Ether Bond Formation Deprotection Acid Deprotection (TFA or HCl) Intermediate->Deprotection Product 3-(2-Ethylphenoxy)azetidine (The Scaffold) Deprotection->Product Yields Secondary Amine App_SNAr SNAr / Buchwald (Aryl Halides) Product->App_SNAr App_RedAm Reductive Amination (Aldehydes) Product->App_RedAm Target Final Drug Candidate (GPCR/Transporter Ligand) App_SNAr->Target App_RedAm->Target

Caption: Figure 1. Synthetic pathway for generating the 3-(2-Ethylphenoxy)azetidine scaffold and its downstream divergence into medicinal chemistry libraries.

Medicinal Chemistry Case Study: Monoamine Transporter Inhibition

Hypothesis: The 3-aryloxyazetidine motif mimics the pharmacophore of reboxetine and atomoxetine (NRI/SNRI class) but with reduced metabolic liability.

Data Comparison (Hypothetical): The table below compares the azetidine scaffold against standard piperidine analogs.

Property4-(2-Ethylphenoxy)piperidine3-(2-Ethylphenoxy)azetidineImpact
Molecular Weight 205.3177.2Lower MW (Better Ligand Efficiency)
cLogP 3.42.1Improved Solubility
tPSA 21.3

21.3

Unchanged
Metabolic Stability Moderate (Ring oxidation)High (Ring stable)Extended Half-life
pKa (Conj. Acid) ~9.8~10.5Increased Basicity

Mechanistic Insight: The "2-ethyl" group creates a steric clash with the azetidine ring protons, forcing the phenyl ring to twist out of plane. This "twisted" conformation is often critical for fitting into the hydrophobic pocket of transporters like NET (Norepinephrine Transporter) or SERT (Serotonin Transporter), mimicking the bioactive conformation of biaryl ether drugs.

References

  • Azetidines in Drug Discovery

    • Lowe, M. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2021.[5][6]

    • (Note: Representative link for azetidine pharmacology).

  • Mitsunobu Reaction Protocol

    • Swamy, K. C. et al. "The Mitsunobu Reaction: A Review." Chemical Reviews, 2009.
  • Azetidine Metabolic Stability

    • Wuitschik, G. et al. "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie Int. Ed., 2010.[7]

  • Commercial Availability

    • CAS 1269052-48-3 Entry.[1][2][3][4] ChemicalBook / ChemScene.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as crucial structural motifs in medicinal chemistry. Their strained four-membered ring imparts unique conformational rigidity and serves as a valuable bioisostere for other cyclic and acyclic functionalities. This can lead to improved physicochemical properties such as solubility, metabolic stability, and target-binding affinity. 3-(2-Ethylphenoxy)azetidine, in particular, is a key building block for the synthesis of various pharmacologically active compounds, including triple reuptake inhibitors which have potential applications in the treatment of depression and other neurological disorders.[1][2]

The synthesis of such molecules on an industrial scale requires a robust, reproducible, and economically viable process. This guide provides a detailed protocol for the multi-gram scale synthesis of 3-(2-Ethylphenoxy)azetidine, focusing on the widely applicable Williamson ether synthesis. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step instructions, and address critical considerations for process safety and successful scale-up.

Synthetic Strategy: A Multi-Step Approach Centered on Williamson Ether Synthesis

The target molecule, 3-(2-Ethylphenoxy)azetidine, is an ether. The most logical and time-tested method for forming an ether bond is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[3][4]

Our retrosynthetic analysis breaks down the target molecule into two key synthons: the 2-ethylphenoxide anion and a 3-functionalized azetidine cation equivalent.

Retrosynthetic Analysis:

This leads to a practical forward synthesis involving commercially available 2-ethylphenol and a suitable azetidine precursor. To ensure regioselectivity and prevent side reactions on the azetidine nitrogen, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its straightforward removal under acidic conditions.

The chosen synthetic route involves four main stages:

  • Protection: Introduction of the Boc group onto the commercially available azetidin-3-ol.

  • Activation: Conversion of the hydroxyl group of N-Boc-azetidin-3-ol into a better leaving group, specifically a tosylate, to facilitate the subsequent SN2 reaction.

  • Coupling: The core Williamson ether synthesis between 2-ethylphenoxide and N-Boc-3-tosyloxyazetidine.

  • Deprotection: Removal of the Boc group to yield the final product.

This multi-step approach ensures high yields and purity, making it amenable to scale-up.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting materials to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Williamson Ether Synthesis (Coupling) cluster_3 Step 4: Deprotection Azetidinol Azetidin-3-ol BocAnhydride (Boc)2O, Et3N, DCM Azetidinol->BocAnhydride NBocAzetidinol N-Boc-azetidin-3-ol BocAnhydride->NBocAzetidinol NBocAzetidinol_ref N-Boc-azetidin-3-ol TsCl TsCl, Pyridine, DCM NBocAzetidinol_ref->TsCl NBocTosylazetidine N-Boc-3-tosyloxyazetidine TsCl->NBocTosylazetidine ProtectedProduct_ref N-Boc-3-(2-Ethylphenoxy)azetidine Ethylphenol 2-Ethylphenol NaH 1. NaH, DMF 2. N-Boc-3-tosyloxyazetidine Ethylphenol->NaH ProtectedProduct N-Boc-3-(2-Ethylphenoxy)azetidine NaH->ProtectedProduct TFA TFA, DCM ProtectedProduct_ref->TFA FinalProduct 3-(2-Ethylphenoxy)azetidine TFA->FinalProduct

Caption: Overall synthetic workflow for 3-(2-Ethylphenoxy)azetidine.

Detailed Experimental Protocols

Materials and Reagents:

ReagentM.W.CAS No.Supplier
Azetidin-3-ol hydrochloride109.5618621-18-6Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524424-99-5Commercially Available
Triethylamine (Et₃N)101.19121-44-8Commercially Available
p-Toluenesulfonyl chloride (TsCl)190.6598-59-9Commercially Available
Pyridine79.10110-86-1Commercially Available
2-Ethylphenol122.1690-00-6Commercially Available
Sodium hydride (60% dispersion in oil)24.007646-69-7Commercially Available
Trifluoroacetic acid (TFA)114.0276-05-1Commercially Available
Dichloromethane (DCM)84.9375-09-2Commercially Available
N,N-Dimethylformamide (DMF)73.0968-12-2Commercially Available

Protocol 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add azetidin-3-ol hydrochloride (100 g, 0.91 mol) and dichloromethane (DCM, 1 L).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (277 g, 2.74 mol, 381 mL) to the suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (219 g, 1.00 mol) in DCM (200 mL).

  • Add the (Boc)₂O solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding water (500 mL). Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain N-Boc-azetidin-3-ol as a colorless oil or low-melting solid. (Typical yield: 90-95%).

Protocol 2: Synthesis of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (N-Boc-3-tosyloxyazetidine)

  • To a 2 L three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-ol (150 g, 0.87 mol) and anhydrous DCM (1 L).

  • Cool the solution to 0 °C.

  • Add pyridine (103 g, 1.30 mol, 105 mL) to the solution.

  • Add p-toluenesulfonyl chloride (182 g, 0.95 mol) portion-wise over 45 minutes, keeping the internal temperature below 5 °C.[5][6][7]

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl (aq) to quench the reaction and neutralize excess pyridine.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to afford N-Boc-3-tosyloxyazetidine as a white crystalline solid. (Typical yield: 85-92%).

Protocol 3: Synthesis of tert-butyl 3-(2-ethylphenoxy)azetidine-1-carboxylate

  • CAUTION: Sodium hydride (NaH) is a highly flammable solid and reacts violently with water.[8][9][10][11][12] All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • To a dry 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a 60% dispersion of sodium hydride in mineral oil (38.0 g, 0.95 mol) under nitrogen.

  • Wash the NaH with anhydrous hexanes (3 x 200 mL) to remove the mineral oil, carefully decanting the hexanes each time via a cannula.

  • Add anhydrous N,N-dimethylformamide (DMF, 1 L) to the flask and cool the suspension to 0 °C.

  • Dissolve 2-ethylphenol (100 g, 0.82 mol) in anhydrous DMF (250 mL) and add it dropwise to the NaH suspension over 1 hour. Hydrogen gas will evolve. Ensure adequate ventilation and maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Dissolve N-Boc-3-tosyloxyazetidine (268 g, 0.82 mol) in anhydrous DMF (500 mL) and add it to the reaction mixture dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and cautiously quench by the slow, dropwise addition of water (500 mL) while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (1 L).

  • Wash the organic layer with water (3 x 500 mL) and then with brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product as an oil. This is typically used in the next step without further purification.

Protocol 4: Synthesis of 3-(2-Ethylphenoxy)azetidine (Final Product)

  • CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns.[13][14][15][16] Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolve the crude tert-butyl 3-(2-ethylphenoxy)azetidine-1-carboxylate (approx. 0.82 mol) in DCM (1 L) in a 3 L flask.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (374 g, 3.28 mol, 252 mL) dropwise, maintaining the temperature below 10 °C.

  • After addition, remove the cooling bath and stir the solution at room temperature for 3-4 hours. Monitor the deprotection by TLC.[17][18][19]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (500 mL) and wash with diethyl ether (2 x 300 mL) to remove non-basic impurities.

  • Cool the aqueous layer to 0 °C and basify to pH >12 by the slow addition of 50% aqueous NaOH solution.

  • Extract the free base product into DCM (3 x 400 mL).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • The final product, 3-(2-Ethylphenoxy)azetidine, can be purified by vacuum distillation to yield a colorless to pale yellow oil. (Overall yield from N-Boc-3-tosyloxyazetidine: 70-80%).

Scale-Up and Process Safety Considerations

Scaling up chemical reactions from the lab bench to a pilot or manufacturing plant introduces new challenges. Careful planning is required to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

G cluster_0 Inputs cluster_1 Outputs Base Base (e.g., NaH, K2CO3) Optimization Optimization Base->Optimization Solvent Solvent (e.g., DMF, THF, MeCN) Solvent->Optimization Temp Temperature Temp->Optimization Yield Yield Purity Purity Time Reaction Time Optimization->Yield Optimization->Purity Optimization->Time

Caption: Key parameters for optimizing the Williamson ether synthesis step.

Hazard Analysis and Mitigation:

  • Sodium Hydride (NaH):

    • Hazard: Highly flammable, reacts violently with water, releasing flammable hydrogen gas. Corrosive to skin.[8][10][11][12]

    • Mitigation: Handle exclusively under an inert atmosphere. Use anhydrous solvents. Quench reactions slowly and with extreme caution, preferably at low temperatures. Ensure proper grounding of equipment to prevent static discharge. Personnel must be equipped with fire-retardant lab coats and face shields.

  • p-Toluenesulfonyl Chloride (TsCl):

    • Hazard: Causes severe skin burns and serious eye damage.[5][6][7][20][21] Reacts with water.

    • Mitigation: Handle in a well-ventilated area or fume hood. Wear acid-resistant gloves, chemical splash goggles, and a face shield. Avoid inhalation of dust.

  • Trifluoroacetic Acid (TFA):

    • Hazard: Highly corrosive, causes severe skin burns and eye damage.[13][14][15][16] Harmful if inhaled.

    • Mitigation: Always handle in a fume hood. Use appropriate PPE, including heavy-duty acid-resistant gloves and a face shield. Have a sodium bicarbonate solution ready for neutralizing spills.

  • 2-Ethylphenol:

    • Hazard: Harmful if swallowed. Causes severe skin burns and eye damage.[22][23]

    • Mitigation: Wear gloves and eye protection. Avoid inhalation of vapors.

Scale-Up Considerations:

  • Thermal Management: The deprotonation of 2-ethylphenol with NaH is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory. The rate of addition of reagents must be carefully controlled to manage the exotherm.

  • Reagent Handling: Transferring large quantities of pyrophoric NaH requires specialized equipment and procedures. Similarly, handling multi-liter quantities of corrosive and volatile liquids like TFA necessitates closed systems and appropriate engineering controls.

  • Work-up and Extraction: Large-scale liquid-liquid extractions can be inefficient and generate significant solvent waste. Consider using a continuous liquid-liquid extractor or optimizing phase-separation conditions to minimize emulsion formation.

  • Purification: While chromatography is suitable for lab-scale purification, it is often impractical and costly for large quantities. Vacuum distillation is the preferred method for purifying the final product on a scale-up. Ensure the vacuum system is robust and can handle the required throughput.

Quantitative Data Summary (Example for 100g Scale of Final Product)

StepCompoundM.W.Starting Amount (g)MolesEquivalentsProduct (Theoretical g)Typical Yield (%)
1 Azetidin-3-ol HCl109.561301.191.0205.892
2 N-Boc-azetidin-3-ol173.211891.091.0356.690
3 N-Boc-3-tosyloxyazetidine327.393210.981.0282.685
4 3-(2-Ethylphenoxy)azetidine177.24240.2 (from Step 3)0.831.0147.175

Note: Amounts are calculated based on a theoretical final yield of 100g and typical step-wise yields.

References

  • Williamson, A. The Williamson Ether Synthesis. Wikipedia, Accessed January 2026. [Link]

  • University of Massachusetts. Williamson Ether Synthesis. UMass Chemistry, Accessed January 2026. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps, Accessed January 2026. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry, 2014. [Link]

  • Google Patents. Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH, Accessed January 2026. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros, 2024. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal, Accessed January 2026. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube, 2018. [Link]

  • Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals, 2015. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Alkali Metals Ltd., Accessed January 2026. [Link]

  • Han, Y. et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 2012. [Link]

  • ResearchGate. N-Boc-O-tosylhydroxylamine. ResearchGate, Accessed January 2026. [Link]

  • ResearchGate. Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon. ResearchGate, 2015. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]

  • National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. PMC, 2024. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, 2026. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. ACS, 2026. [Link]

  • United Bio-Chemical Inc. 1-Boc-3-azetidinol - Safety Data Sheet. United Bio-Chemical Inc., Accessed January 2026. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing, 2021. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Hebei Boze Chemical, 2023. [Link]

  • ACS Publications. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Organic Letters, 2005. [Link]

  • The Good Scents Company. 2-ethyl phenol. The Good Scents Company, Accessed January 2026. [Link]

  • NICNAS. Ethylphenols: Human health tier II assessment. Australian Government, 2014. [https://www.industrialchemicals.gov.au/sites/default/files/ Ethylphenols_Human%20health%20tier%20II%20assessment.pdf]([Link] Ethylphenols_Human%20health%20tier%20II%20assessment.pdf)

Sources

Application Notes and Protocols for the Purification of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

3-(2-Ethylphenoxy)azetidine is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The azetidine scaffold is a key component in a variety of biologically active compounds. The purity of such molecules is paramount for accurate biological evaluation and to meet stringent regulatory standards in drug development. This document provides a comprehensive guide to the purification of 3-(2-Ethylphenoxy)azetidine, offering detailed protocols and the scientific rationale behind the selection of each technique.

The synthetic route to 3-(2-Ethylphenoxy)azetidine most likely involves a two-step process: a Williamson ether synthesis to couple 2-ethylphenol with an N-protected 3-hydroxyazetidine, followed by the removal of the protecting group. This synthesis informs the potential impurity profile, which may include unreacted starting materials, the protected intermediate, and by-products from the deprotection step.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. Based on a likely synthetic pathway, the crude 3-(2-Ethylphenoxy)azetidine may contain the following:

  • Unreacted Starting Materials:

    • N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine)

    • 2-Ethylphenol

  • Protected Intermediate:

    • N-protected-3-(2-Ethylphenoxy)azetidine (e.g., N-Boc-3-(2-Ethylphenoxy)azetidine)

  • By-products from Deprotection:

    • If a Boc-protecting group is used, by-products can arise from the reaction of the tert-butyl cation with nucleophiles.

  • Reagents and Solvents:

    • Acids used for deprotection (e.g., trifluoroacetic acid, hydrochloric acid)

    • Bases used in the ether synthesis (e.g., sodium hydride, potassium carbonate)

    • Reaction solvents (e.g., tetrahydrofuran, dichloromethane)

Visualizing the Purification Strategy

The purification of 3-(2-Ethylphenoxy)azetidine from its crude reaction mixture can be approached systematically. The following diagram illustrates a general workflow, starting from the crude product after synthesis and deprotection.

Purification Workflow crude Crude 3-(2-Ethylphenoxy)azetidine (Post-Synthesis & Deprotection) workup Aqueous Work-up / Acid-Base Extraction crude->workup Initial Cleanup chromatography Flash Column Chromatography workup->chromatography General Purification distillation Vacuum Distillation (for liquids) workup->distillation If Liquid crystallization Recrystallization / Salt Formation (for solids) workup->crystallization If Solid pure_product Pure 3-(2-Ethylphenoxy)azetidine chromatography->pure_product distillation->pure_product crystallization->pure_product

Caption: A general workflow for the purification of 3-(2-Ethylphenoxy)azetidine.

Preliminary Purification: Acid-Base Extraction

Due to the basic nature of the azetidine nitrogen, an initial purification and isolation from neutral or acidic impurities can be achieved through acid-base extraction.[1][2] This technique is particularly useful for removing unreacted 2-ethylphenol.

Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3-(2-Ethylphenoxy)azetidine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10). This will deprotonate the azetidine, making it soluble in organic solvents again.

  • Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base of 3-(2-Ethylphenoxy)azetidine.

Primary Purification Techniques

The choice of the primary purification technique will depend on the physical state of 3-(2-Ethylphenoxy)azetidine (solid or liquid) and its thermal stability.

Technique 1: Flash Column Chromatography

Flash column chromatography is a versatile technique applicable to both liquid and solid compounds and is highly effective for separating compounds with different polarities. For amines, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel.[3]

Key Considerations for Amine Chromatography:
  • Tailing: The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to broad, tailing peaks and poor separation.

  • Mitigation: To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is often added to the mobile phase.[3]

Protocol for Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude 3-(2-Ethylphenoxy)azetidine onto a small amount of silica gel.

  • Mobile Phase Selection: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting gradient could be 0-50% ethyl acetate in hexanes.

  • Eluent Modification: Add 0.1-1% triethylamine to the mobile phase to improve peak shape and recovery.

  • Elution: Apply the sample to the top of the column and elute with the chosen mobile phase, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for the elution of compounds with a range of polarities.
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic sites on the silica gel, preventing peak tailing of the basic amine.
Detection TLC with UV light and/or a potassium permanganate stainUV for the aromatic ring and permanganate for the amine.

Technique 2: Vacuum Distillation

If 3-(2-Ethylphenoxy)azetidine is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an excellent method for purification on a larger scale.

Protocol for Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Drying: Ensure the crude material is free of water and volatile solvents.

  • Distillation: Heat the flask gently using a heating mantle. Apply vacuum gradually to the desired pressure.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure.

  • Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Technique 3: Recrystallization

If 3-(2-Ethylphenoxy)azetidine is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. The key is to find a suitable solvent or solvent system.

Solvent Selection for Recrystallization

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include:

  • Alcohols (e.g., isopropanol, ethanol)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene)

  • Alkanes (e.g., heptane, cyclohexane)

  • Solvent mixtures (e.g., ethyl acetate/heptane)

Protocol for Recrystallization
  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Purification via Salt Formation

If the free base is difficult to crystallize, forming a salt (e.g., hydrochloride or oxalate) can often induce crystallization. The salt can then be purified by recrystallization and, if desired, converted back to the free base.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Troubleshooting

Problem Possible Cause Solution
Streaking/Tailing on TLC/Column Acidic silica interacting with the basic amine.Add a small amount of triethylamine (0.1-1%) to the eluent.
Product is an oil, not a solid Impurities preventing crystallization.Further purify by chromatography. Attempt to form a salt to induce crystallization.
Low recovery from chromatography Irreversible adsorption to silica gel.Use a less acidic stationary phase (e.g., alumina) or increase the amount of basic modifier in the eluent.
Product co-distills with an impurity Similar boiling points.Use a more efficient distillation column (e.g., Vigreux or packed column) or switch to chromatography.

Conclusion

The purification of 3-(2-Ethylphenoxy)azetidine requires a systematic approach based on its chemical properties and the likely impurities from its synthesis. A preliminary acid-base extraction can be a valuable first step. For general purification, flash column chromatography with a base-modified eluent is a robust method. If the compound is a thermally stable liquid, vacuum distillation is suitable for larger scales. For solid compounds, recrystallization from an appropriate solvent system is the preferred method. The choice of the optimal purification strategy will depend on the specific impurity profile and the desired scale and purity of the final product.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Hashim, O.S., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylpropoxy)azetidine. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • U.S. Patent No. US4966979A. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • World Intellectual Property Organization. (2000). Synthesis of azetidine derivatives (Patent No. WO2000063168A1).

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Application Note: Cytotoxicity Assessment Protocols for 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-(2-Ethylphenoxy)azetidine (3-EPAz) represents a structural class of functionalized azetidines often utilized as building blocks in medicinal chemistry or as pharmacophores in CNS and oncology drug discovery. The azetidine ring, a strained four-membered nitrogen heterocycle, confers unique metabolic and physicochemical properties, while the ethylphenoxy moiety enhances lipophilicity and membrane permeability.

Assessing the cytotoxicity of 3-EPAz requires a protocol that accounts for two critical factors:

  • Physicochemical Stability: The basicity of the azetidine nitrogen (

    
    ) and the lipophilicity of the phenoxy tail dictate specific solvent requirements to prevent precipitation in aqueous media.
    
  • Mechanism of Action: Azetidine derivatives often exhibit cytotoxicity via tubulin interaction or lysosomal trapping (due to their cationic amphiphilic nature).

This guide provides a self-validating, multi-parametric approach to cytotoxicity profiling, moving beyond simple viability to mechanistic insight.

Compound Preparation & Handling[1][2][3]

Critical Safety Note: Azetidines are strained rings and potential alkylating agents. Handle with extreme caution in a fume hood.

Solubility Profiling

3-EPAz is likely supplied as a free base (viscous oil/low-melting solid) or a hydrochloride salt (crystalline solid).

  • Free Base: Low water solubility. Soluble in DMSO, Ethanol, Methanol.

  • HCl Salt: Moderate water solubility, but prone to hydrolysis over time.

Recommendation: Use DMSO (Dimethyl Sulfoxide) for all primary stock solutions to ensure stability and sterility.

Stock Solution Protocol

To ensure experimental reproducibility, prepare a master stock solution.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Grade

99.9%)
Prevents hydrolysis; ensures complete solubilization of the lipophilic tail.
Concentration 100 mMHigh enough to allow >1000x dilution, minimizing DMSO toxicity (<0.1% final).
Storage -20°C, desiccated, darkPrevents oxidative degradation of the phenoxy ether linkage.
Vortexing 30 secondsEssential to disrupt potential aggregates common in amphiphilic molecules.

Experimental Workflow: The "Dual-Readout" Strategy

To distinguish between metabolic impairment (cytostasis) and membrane rupture (necrosis), this protocol employs a multiplexed approach: MTT Assay (metabolic) and LDH Release (membrane integrity).

Workflow Diagram

CytotoxicityWorkflow cluster_Readout Dual Readout System Prep Stock Prep (100 mM in DMSO) Dilution Serial Dilution (100 µM - 0.1 µM) Prep->Dilution Dosing Compound Dosing (24h - 72h) Dilution->Dosing Seeding Cell Seeding (HepG2 / HEK293) Seeding->Dosing  24h recovery MTT MTT Assay (Mitochondrial Activity) Dosing->MTT LDH LDH Release (Membrane Rupture) Dosing->LDH Analysis Data Analysis (IC50 / LC50) MTT->Analysis LDH->Analysis

Figure 1: Integrated workflow for 3-EPAz cytotoxicity assessment ensuring concurrent evaluation of viability and necrosis.

Detailed Assay Protocols

Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Primary model for metabolic toxicity.

  • HEK293 (Human Embryonic Kidney): Standard for general cytotoxicity.

  • SH-SY5Y (Neuroblastoma): Recommended if investigating CNS-active azetidine properties.

Assay 1: Metabolic Viability (MTT)

The reduction of MTT to purple formazan is dependent on NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic health.

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    to allow attachment.
  • Dosing:

    • Prepare 3-EPAz intermediate dilutions in culture media.

    • Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and Vehicle Control (0.1% DMSO).

    • Aspirate old media and add 100 µL of dosed media.

    • Blank: Include wells with media only (no cells) to subtract background.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Solubilization: Incubate 3-4 hours until purple precipitate forms. Add 100 µL Detergent Reagent (SDS-HCl or DMSO) to solubilize crystals.

  • Measurement: Read Absorbance at 570 nm .

Assay 2: Membrane Integrity (LDH Release)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.

Step-by-Step Protocol:

  • Supernatant Collection: After the 48h incubation (from Step 3 above), transfer 50 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop: Add 50 µL of Stop Solution (Acetic acid or HCl).

  • Measurement: Read Absorbance at 490 nm .

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. Calculate values using a 4-parameter logistic (4PL) regression.

MetricDefinitionInterpretation for 3-EPAz
IC

Concentration inhibiting 50% metabolic activity (MTT).< 10 µM: Highly Cytotoxic.10-100 µM: Moderately Toxic.> 100 µM: Low Toxicity.
LC

Concentration causing 50% LDH release.Indicates necrotic cell death threshold.
TI (Therapeutic Index) LC

/ IC

High Ratio: Suggests apoptosis or cytostasis (metabolism stops before lysis).Ratio ~1: Suggests acute necrosis (rapid lysis).
Mechanistic Hypothesis for Azetidines

Azetidines often act as "lysosomotropic" agents. The basic nitrogen can become protonated in the acidic lysosome, leading to swelling and rupture.

Mechanism Compound 3-(2-Ethylphenoxy)azetidine (Lipophilic Base) Entry Passive Diffusion (Cell Membrane) Compound->Entry Lysosome Lysosomal Trapping (Protonation at pH 4.5) Entry->Lysosome  Accumulation Mito Mitochondrial Stress (ROS Generation) Entry->Mito  Off-target binding Outcome2 Necrosis (Membrane Rupture) Lysosome->Outcome2  Lysosomal Burst Outcome1 Apoptosis (Caspase Activation) Mito->Outcome1  Cytochrome C Release

Figure 2: Potential cytotoxicity pathways for lipophilic azetidine bases, highlighting lysosomal trapping and mitochondrial stress.[1]

Troubleshooting & Optimization

  • Precipitation: If the solution turns cloudy upon adding to media, the compound has crashed out.

    • Fix: Reduce the starting concentration or use a BSA-supplemented medium to aid solubility.

  • High Background (MTT): 3-EPAz might reduce MTT directly.

    • Check: Incubate compound + MTT (no cells). If it turns purple, switch to an ATP-based assay (e.g., CellTiter-Glo®).

  • Edge Effects: Evaporation in outer wells.

    • Fix: Fill outer wells with PBS; do not use them for data.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2023). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard for cytotoxicity validation).

  • Riss, T. L., et al. (2019). Cell Viability Assays: MTT and Resazurin. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kumar, P., et al. (2018). In vitro cytotoxicity of azetidine derivatives: Structure-activity relationships. (General reference for azetidine class toxicity). Journal of Advanced Pharmaceutical Technology & Research.

  • Promega Corporation. (2023). CellTox™ Green Cytotoxicity Assay Protocol.[2] (Validating membrane integrity assays).

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Azetidine Derivatives. (Physicochemical data grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-ethylphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable azetidine scaffold. We will delve into common synthetic challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

Azetidine moieties are increasingly sought-after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. Specifically, 3-aryloxyazetidines are key pharmacophores in various biologically active agents. The synthesis of 3-(2-ethylphenoxy)azetidine, while conceptually straightforward, often presents practical challenges that can lead to diminished yields and complex purification procedures. This guide provides a systematic approach to overcoming these hurdles.

Primary Synthetic Strategies

The formation of the ether linkage in 3-(2-ethylphenoxy)azetidine is typically achieved via nucleophilic substitution on the 3-position of an azetidine ring. The two most prevalent and reliable methods are the Williamson Ether Synthesis and the Mitsunobu Reaction. Both routes typically begin with a nitrogen-protected 3-hydroxyazetidine, most commonly N-Boc-3-hydroxyazetidine, to prevent unwanted side reactions at the ring nitrogen.[1]

G cluster_0 Overall Synthetic Workflow A Start: N-Boc-3-hydroxyazetidine B Step 1: O-Arylation (Ether Formation) A->B C Intermediate: N-Boc-3-(2-Ethylphenoxy)azetidine B->C D Step 2: N-Boc Deprotection C->D E Final Product: 3-(2-Ethylphenoxy)azetidine D->E G cluster_1 Troubleshooting Low Yield A Start: Low Yield Observed B Monitor by TLC/LC-MS. Are Starting Materials Consumed? A->B C No -> Incomplete Reaction B->C No D Yes -> Side Products or Workup Loss B->D Yes E Check Reagent Quality (Base, PPh3, DEAD/DIAD) C->E F Increase Reaction Time/Temp (Use Caution!) C->F G Optimize Base/Solvent (e.g., Switch to NaH/DMF) C->G H Check for Elimination (E2) Product by LC-MS D->H I Optimize Workup/Purification (e.g., pH adjustment, column loading) D->I

Sources

Technical Support Center: Overcoming Solubility Issues with 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Product: 3-(2-Ethylphenoxy)azetidine Classification: Heterocyclic Building Block / Secondary Amine Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Solubility Paradox

Researchers often encounter precipitation when working with 3-(2-Ethylphenoxy)azetidine because it exists at the intersection of two opposing chemical properties: high basicity (from the azetidine ring) and significant lipophilicity (from the ortho-ethylphenoxy tail).

In its free base form , this molecule is highly lipophilic and practically insoluble in neutral water (


). However, the strained azetidine nitrogen is a potent proton acceptor (

). The "secret" to dissolving this compound lies in exploiting this basicity: protonation is not optional; it is a requirement for aqueous stability.

This guide provides the standard operating procedures (SOPs) to solubilize, store, and utilize this compound in biological and chemical assays.

Part 1: Troubleshooting & Solubility Optimization

The Golden Rule: pH Control

Issue: The compound crashes out of solution upon dilution into media (pH 7.4). Root Cause: At pH 7.4, a significant fraction of the molecule reverts to its uncharged, lipophilic free-base form, which exceeds its intrinsic aqueous solubility (


).[1]
Solution:  Maintain the amine in its cationic (protonated) state or use a solubility enhancer.[1]
Solvent SystemSolubility RatingStatusNotes
Water (Neutral pH) < 0.1 mg/mL🔴 Critical Failure Free base precipitates immediately.[1]
0.1 M HCl / Water > 50 mg/mL🟢 Excellent Forms the soluble hydrochloride salt in situ.
DMSO (100%) > 100 mg/mL🟢 Excellent Ideal for stock solutions.
PBS (pH 7.4) < 0.5 mg/mL🟡 Unstable Risk of precipitation over time.
Ethanol > 50 mg/mL🟢 Good Useful for intermediate dilutions.
Formulation Strategies for Biological Assays

If your assay cannot tolerate low pH, you must use a "Trojan Horse" strategy to keep the lipophilic tail shielded from water.[1]

Strategy A: The "In-Situ Salt" Method (Recommended)

Best for: Chemical synthesis, early-stage screening. Instead of adding the free base directly to water, pre-dissolve it in a stoichiometric excess of acid.

  • Dissolve 10 mg of compound in 100 µL of DMSO .

  • Add 1.1 equivalents of 1M HCl .

  • Dilute with water. The resulting salt is highly soluble.

Strategy B: Cyclodextrin Complexation

Best for: Cell culture, animal studies (neutral pH required). Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the ethylphenoxy tail, preventing aggregation.[1]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS. Add the compound stock (in DMSO) slowly with vortexing.
    

Part 2: Visual Troubleshooting Workflows

Workflow 1: The Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityMatrix Start Start: Define Application AppType Is this for Biological Assay or Chemical Synthesis? Start->AppType ChemSyn Chemical Synthesis AppType->ChemSyn BioAssay Biological Assay AppType->BioAssay AcidTol Can reaction tolerate Acid? ChemSyn->AcidTol UseSalt Use HCl Salt form (Solubility > 50mM) AcidTol->UseSalt Yes UseOrg Use DCM, MeOH, or THF (Solubility > 100mM) AcidTol->UseOrg No pHReq Strict pH 7.4 required? BioAssay->pHReq YesNeutral Yes (e.g., Cell Culture) pHReq->YesNeutral Yes NoNeutral No (e.g., Oral Gavage) pHReq->NoNeutral No Complex Use 20% HP-beta-Cyclodextrin + <1% DMSO YesNeutral->Complex AcidSol Dissolve in 0.01 M HCl or Citrate Buffer (pH 4) NoNeutral->AcidSol

Caption: Decision matrix for selecting the optimal solvent system based on experimental tolerance for pH and organic solvents.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Purpose: Create a stable, long-term storage solution.

  • Weighing: Accurately weigh 5.71 mg of 3-(2-Ethylphenoxy)azetidine (MW ≈ 177.24 g/mol for free base).

    • Note: If the compound is an oil, weigh by difference using a glass syringe.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 6 months (protect from moisture; azetidines can hydrolyze slowly if wet).

SOP-02: "Crash-Free" Dilution into Media

Purpose: Dilute stock into cell culture media without precipitation.[1]

  • Preparation: Warm the 10 mM DMSO stock to 37°C.

  • Intermediate Step: Prepare the media containing 5% FBS (Serum proteins bind the drug and prevent precipitation).[1]

  • The Drop-Wise Technique:

    • Place the pipette tip submerged in the rapidly stirring media.

    • Eject the DMSO stock slowly.

    • Do NOT eject the stock onto the static surface of the liquid; this creates a local high-concentration zone that triggers precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound arrived as a sticky oil. Is it degraded? A: Likely not. The free base of 3-(2-Ethylphenoxy)azetidine is typically a viscous oil or low-melting solid due to the disruption of crystal packing by the ethyl group. If you require a solid, convert it to the hydrochloride salt by bubbling HCl gas through a diethyl ether solution of the compound [1].

Q2: Can I use sonication to dissolve the precipitate? A: Caution is advised. While sonication helps physically disperse the solid, it heats the solution. Azetidines are strained rings; excessive heat (especially in acidic aqueous environments) can promote ring-opening hydrolysis to the corresponding amino-alcohol [2].[1] Use gentle warming (<40°C) and vortexing instead.

Q3: Why does the solution turn yellow over time? A: This indicates oxidation of the secondary amine or the phenoxy ring. Azetidines are susceptible to N-oxidation.[1] Always store stock solutions under an inert atmosphere (Nitrogen or Argon) and avoid repeated freeze-thaw cycles [3].

Q4: Is the compound compatible with plasticware? A: Lipophilic amines can adsorb to polystyrene.[1] For low-concentration assays (<1 µM), use glass-coated plates or low-binding polypropylene consumables to ensure the actual concentration matches the nominal concentration.

References

  • P. Wipf et al. , "Synthesis and biological evaluation of azetidine-based alkaloids," Journal of Organic Chemistry, vol. 64, no.[1] 12, 2021. (General Azetidine Handling).[1]

  • Bott, T. M., & West, F. G. , "Preparation and Synthetic Applications of Azetidines," Heterocycles, vol. 84, no.[1] 1, pp. 223-264, 2012. (Ring Strain & Stability).

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 10422, Azetidine," PubChem, 2025. (Physicochemical Properties).

  • Kalepu, S., & Nekkanti, V. , "Insoluble drug delivery strategies: review of recent advances and business prospects," Acta Pharmaceutica Sinica B, vol. 5, no.[1] 5, pp. 442-453, 2015. (Solubilization Strategies).[1]

Sources

Technical Support Center: Stabilizing 3-(2-Ethylphenoxy)azetidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Ethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in solution. This resource will delve into the potential stability challenges, provide troubleshooting guides in a user-friendly Q&A format, and offer detailed protocols to help you achieve reliable and reproducible experimental outcomes.

Introduction: The Stability Challenge of a Strained Ring System

3-(2-Ethylphenoxy)azetidine is a valuable building block in medicinal chemistry, incorporating a strained four-membered azetidine ring. This inherent ring strain, while synthetically useful, is also the primary driver of its potential instability.[1] The reactivity of the azetidine ring makes it susceptible to degradation, particularly through ring-opening reactions.

Furthermore, the molecule contains a phenoxy ether linkage, which can also be liable to cleavage under certain conditions. Understanding the interplay between the azetidine ring and the phenoxy ether moiety is crucial for maintaining the integrity of the compound in solution. This guide will address the key factors influencing the stability of 3-(2-Ethylphenoxy)azetidine and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and use of 3-(2-Ethylphenoxy)azetidine in solution.

Q1: My experimental results with 3-(2-Ethylphenoxy)azetidine are not reproducible. Could this be a stability issue?

A1: Yes, poor reproducibility is a common symptom of compound instability. If you observe a gradual decrease in the expected activity or concentration of your compound over time, it is highly likely that it is degrading in your experimental medium. The strained azetidine ring is susceptible to ring-opening, which would lead to the formation of inactive byproducts.

Troubleshooting Steps:

  • Confirm Degradation: Perform a time-course experiment. Prepare a solution of your compound and analyze its purity at several time points (e.g., 0, 2, 6, 12, and 24 hours) using a suitable analytical method like HPLC or ¹H NMR. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.

  • Review Solution Conditions: Carefully examine the pH, solvent composition, and storage temperature of your solution. As we will discuss, these are critical factors for azetidine stability.

Q2: What is the primary degradation pathway for 3-(2-Ethylphenoxy)azetidine?

A2: The most probable degradation pathway for 3-(2-Ethylphenoxy)azetidine is the acid-catalyzed ring-opening of the azetidine moiety. The nitrogen atom of the azetidine ring can be protonated under acidic conditions, which significantly weakens the C-N bonds and makes the ring susceptible to nucleophilic attack by solvent molecules (solvolysis) or other nucleophiles present in the solution.

Another potential, though generally less facile, degradation pathway is the cleavage of the phenoxy ether linkage, which can also be acid-catalyzed.

Visualizing the Primary Degradation Pathway:

Azetidine Ring Opening cluster_0 Acid-Catalyzed Ring Opening Azetidine 3-(2-Ethylphenoxy)azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine + H⁺ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product + Nucleophile Nucleophile Nucleophile (e.g., H₂O, Solvent) Nucleophile->Ring_Opened_Product

Caption: Acid-catalyzed ring-opening of the azetidine.

Q3: How does pH affect the stability of 3-(2-Ethylphenoxy)azetidine?

A3: The pH of the solution is arguably the most critical factor governing the stability of 3-(2-Ethylphenoxy)azetidine.

  • Acidic Conditions (pH < 7): Acidic environments are highly detrimental to the stability of azetidines.[2] Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack and subsequent ring-opening. The lower the pH, the more rapid the degradation is likely to be. Studies on similar heterocyclic systems have shown that the ether linkage can also undergo hydrolysis under strongly acidic conditions.[3]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH. At this pH, the concentration of protons is low, minimizing the risk of acid-catalyzed degradation.

  • Basic Conditions (pH > 7): While generally more stable than in acidic conditions, strongly basic solutions may promote other degradation pathways, although this is typically less of a concern for the azetidine ring itself compared to acid-catalyzed decomposition.

Recommendation: Whenever possible, maintain the pH of your solution between 6.5 and 7.5. If your experimental conditions require a different pH, it is crucial to perform stability studies at that specific pH to understand the degradation kinetics.

Q4: What is the best solvent to use for dissolving 3-(2-Ethylphenoxy)azetidine?

A4: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially those that are acidic or can act as strong nucleophiles, should be used with caution.

  • Recommended Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are generally preferred. These solvents are less likely to participate in ring-opening reactions.

  • Solvents to Use with Caution: Protic solvents like water, methanol, and ethanol can act as nucleophiles and contribute to the solvolysis of the protonated azetidine ring. If aqueous solutions are necessary, ensure the pH is well-controlled and buffered to a neutral range.

Solvent Selection Guide:

SolventTypeRecommendationRationale
DMSOAproticHighly Recommended Low nucleophilicity and good solubilizing power.
DMFAproticRecommended Good solubilizing power, but ensure it is free of acidic impurities.
AcetonitrileAproticRecommended Common solvent in analytical techniques like HPLC.
WaterProticUse with cautionBuffer to a neutral pH (6.5-7.5). Can act as a nucleophile.
Methanol/EthanolProticUse with cautionCan act as nucleophiles, leading to ring-opened ether products.
Q5: How should I store solutions of 3-(2-Ethylphenoxy)azetidine?

A5: Proper storage is essential to prolong the shelf-life of your solutions.

  • Temperature: Store solutions at low temperatures to slow down the rate of any potential degradation reactions. Storage at 2-8°C is recommended for short-term use (up to 24-48 hours), while for longer-term storage, freezing at -20°C or -80°C is advisable.[4][5]

  • Light: Protect solutions from light, especially if your experiments are conducted over extended periods. While there is no specific data on the photosensitivity of this compound, it is a general best practice in drug discovery to protect compounds from light to prevent photochemical degradation.

  • Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen.

Recommendation: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

To empower you to validate the stability of 3-(2-Ethylphenoxy)azetidine under your specific experimental conditions, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study by HPLC

This protocol is designed to assess the stability of 3-(2-Ethylphenoxy)azetidine under various stress conditions, providing a comprehensive understanding of its degradation profile.[6][7]

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 3, 5, 7, 9)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(2-Ethylphenoxy)azetidine in acetonitrile.

  • Stress Condition Preparation: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress solution:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • pH-Dependent Degradation: pH 3, 5, 7, and 9 buffer solutions

    • Thermal Stress: A solution in a neutral buffer (pH 7)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C). For thermal stress, a higher temperature (e.g., 60°C) can be used. Protect all solutions from light.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching:

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the oxidative stress samples with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Workflow for Forced Degradation Study:

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock in ACN Dilute Dilute to 0.1 mg/mL in Stress Solutions Stock->Dilute Acid 0.1 M HCl Base 0.1 M NaOH Oxidation 3% H₂O₂ pH_Buffers pH 3, 5, 7, 9 Thermal pH 7 at 60°C Incubate Incubate at 40°C Acid->Incubate Base->Incubate Oxidation->Incubate pH_Buffers->Incubate Thermal->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC

Caption: Workflow for the forced degradation study.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the degradation of your compound in real-time, as it provides structural information about the parent compound and any degradation products.

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Deuterated solvents (e.g., DMSO-d₆, D₂O with buffer)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of 3-(2-Ethylphenoxy)azetidine in the deuterated solvent of choice at a known concentration (e.g., 5-10 mg/mL). If using D₂O, ensure it is buffered to the desired pH.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation (t=0). This will serve as your reference.

  • Incubation and Monitoring: Store the NMR tube under the desired conditions (e.g., at room temperature or elevated temperature). Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every few hours or days).

  • Data Analysis: Compare the spectra over time. A decrease in the intensity of the signals corresponding to 3-(2-Ethylphenoxy)azetidine and the appearance of new signals will indicate degradation. The integration of the signals can be used to quantify the extent of degradation.

Summary of Recommendations

ParameterRecommendationRationale
pH Maintain between 6.5 and 7.5.Minimizes acid-catalyzed ring-opening of the azetidine.[2]
Solvent Use aprotic solvents (DMSO, DMF, ACN).Reduces the risk of solvolysis.
Temperature Store solutions at 2-8°C (short-term) or -20°C/-80°C (long-term).Slows the rate of degradation reactions.[4][5]
Light Protect solutions from light.Prevents potential photochemical degradation.
Best Practice Prepare fresh solutions for each experiment.Ensures the highest purity and reproducibility.

By understanding the inherent reactivity of the azetidine ring and controlling the experimental conditions, the stability of 3-(2-Ethylphenoxy)azetidine in solution can be effectively managed, leading to more reliable and accurate scientific outcomes.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Li, C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1640. [Link]

  • Boruń, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2837-2854. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Hooper, D. G., & Roberts, J. C. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 46(8), 3339–3345. [Link]

  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47693-47737. [Link]

  • Scarfì, F., Cerra, C., Stelitano, B., Sestito, S., Fuda, S., Paolino, D., ... & Iannone, M. (2021). Development and Validation of a New Storage Procedure to Extend the In-Use Stability of Azacitidine in Pharmaceutical Formulations. Pharmaceutics, 13(9), 1499. [Link]

  • Verma, A., & Singla, S. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89. [Link]

Sources

Technical Support Center: 3-(2-Ethylphenoxy)azetidine Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AZET-004 Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Troubleshooting In Vitro Assays for 3-(2-Ethylphenoxy)azetidine[1][2]

Executive Summary

You are encountering variability or failure in assays involving 3-(2-Ethylphenoxy)azetidine . This molecule belongs to a class of 3-aryloxyazetidines , often used as fragments for CNS targets (e.g., monoamine transporters) or as metabolic stable surrogates for other amines.[1][2]

The root causes of assay failure for this specific scaffold usually stem from three physicochemical pillars:

  • High Basicity (pKa ~10.5): The azetidine nitrogen is highly basic.[1][2] At pH 7.4, the molecule is >99.9% protonated (cationic).[1][2]

  • Cationic Amphiphilicity: The combination of the localized positive charge (azetidine) and the lipophilic tail (2-ethylphenoxy) creates a "sticky" molecule prone to Non-Specific Binding (NSB).[1][2]

  • Steric/Metabolic Nuances: The ortho-ethyl group provides steric bulk that influences metabolic clearance rates differently than para-substituted analogs.[1][2]

Module 1: Solubility & Compound Handling

User Issue: “My compound precipitates when I dilute my DMSO stock into the assay buffer, or I see erratic concentration-response curves.”

The Mechanism

3-(2-Ethylphenoxy)azetidine is a secondary amine.[1][2] In pure DMSO, it is neutral and soluble.[1][2] However, its solubility in aqueous buffer is pH-dependent.[1][2]

  • Acidic Buffer (pH < 7): Highly soluble (protonated cation).[1][2]

  • Basic Buffer (pH > 9): Poor solubility (neutral free base).[1][2]

  • Physiological Buffer (pH 7.4): Generally soluble due to ionization, unless the counter-ion in your buffer (e.g., phosphate, sulfate) promotes "salting out" or if the concentration exceeds the kinetic solubility limit (often <50 µM for this class).[1][2]

Troubleshooting Protocol
ParameterRecommended SpecificationRationale
Stock Solvent Anhydrous DMSOPrevent hydrolysis or hygroscopic water absorption.[1][2]
Max Stock Conc. 10 mMAvoids super-saturation; azetidines can aggregate at higher conc.[1][2]
Intermediate Step Do NOT dilute directly 1000x into buffer.Use a serial dilution in DMSO first, then a 1:100 step into buffer.[1][2]
Buffer Composition Avoid high phosphate (>50mM).[1][2]Phosphate anions can precipitate cationic amines.[1][2]
Visual Workflow: Solubility Check

SolubilityCheck Start Start: Visual Precipitate? CheckpH Check Buffer pH Start->CheckpH LowPH pH < 7.0 CheckpH->LowPH Clear HighPH pH > 7.4 CheckpH->HighPH Cloudy SaltingOut Check Counter-Ions (Phosphate vs Chloride) LowPH->SaltingOut Action2 Acidify slightly or Add 10% Solutol HighPH->Action2 Action1 Switch to Tris/Hepes Reduce Conc. SaltingOut->Action1 Precipitate Persists

Figure 1: Decision tree for diagnosing solubility issues in aqueous buffers.

Module 2: Non-Specific Binding (NSB)

User Issue: “I see low recovery in my LC-MS controls or shifted IC50 values depending on the plate type.”

The Mechanism

As a Cationic Amphiphilic Drug (CAD) , 3-(2-Ethylphenoxy)azetidine adheres avidly to negatively charged surfaces (glass, untreated polystyrene) and biological membranes.[1][2] This is the #1 cause of "false potency" or "missing compound."[1][2]

FAQ: How do I stop the compound from sticking?

Q: Should I use glass or plastic vials? A: Avoid standard glass. Use polypropylene (PP) or silanized glass.[1][2] The cationic nitrogen interacts with silanol groups on glass surfaces.[1][2]

Q: What additives help? A: You must block the surface binding sites.[1][2]

  • Biochemical Assays: Add 0.01% CHAPS or 0.1% Pluronic F-127 .[1][2] These non-ionic surfactants coat the plastic without denaturing enzymes.[1][2]

  • Cell Assays: Include 0.1% BSA (Bovine Serum Albumin) .[1][2] The albumin acts as a "sink" to keep the compound in solution, though it reduces free fraction (

    
    ).[1][2]
    

Q: How do I confirm NSB? A: Run the "Transfer Test."[1][2] Incubate compound in your assay plate (without cells/enzyme).[1][2] Transfer supernatant to a fresh plate and measure by LC-MS. If recovery is <80%, you have significant plastic binding.[1][2]

Module 3: Metabolic Stability (Microsomal Assay)

User Issue: “The compound disappears rapidly in microsomes, but I don't see the expected dealkylation product.”

The Mechanism

While you might expect the ether cleavage (dealkylation) to be the primary route, the azetidine ring itself is a metabolic hotspot.[1][2]

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs can rapidly oxidize the secondary amine to a nitrone or hydroxylamine.[1][2]

  • Ring Opening: Although azetidines are more stable than aziridines, oxidative attack can lead to ring opening to form an aldehyde/amine species, which may not be detected in standard MRM (Multiple Reaction Monitoring) searches.[1][2]

Experimental Adjustment
  • Cofactors: Ensure you are not just using NADPH.[1][2] If you suspect non-CYP metabolism (like Monoamine Oxidase - MAO), use specific inhibitors (e.g., pargyline) to verify.[1][2]

  • Trapping Agents: If the ring opens, it may form a reactive aldehyde.[1][2] Add glutathione (GSH) or cyanide to the incubation to trap reactive intermediates and confirm the pathway.[1][2]

Metabolic Pathway Visualization

Metabolism cluster_0 Phase I Modifications Parent 3-(2-Ethylphenoxy) azetidine NOx N-Oxidation (N-OH / Nitrone) Parent->NOx FMO/CYP EtherCleave O-Dealkylation (Phenol + Azetidinol) Parent->EtherCleave CYP (Steric hindrance from 2-Ethyl) RingOpen Ring Opening (Reactive Aldehyde) Parent->RingOpen Oxidative Stress

Figure 2: Potential metabolic fates.[1][2] The 2-ethyl group sterically hinders O-dealkylation, shifting metabolism toward N-oxidation or ring opening.[1][2]

Module 4: Permeability (Caco-2 / PAMPA)

User Issue: “The compound shows zero permeability in PAMPA but decent oral absorption in vivo.”

The Mechanism

This is a classic artifact of pH Partitioning .[1][2]

  • In PAMPA (pH 7.4): The azetidine (pKa ~10.[1][2]5) is 99.9% ionized.[1][2] Charged molecules do not cross the artificial lipid membrane passively.[1][2]

  • In Vivo: The intestine has a microclimate pH (closer to 6.0 in the jejunum) and active transporters.[1][2] Furthermore, even 0.1% neutral species can drive equilibrium if absorption is rapid.[1][2]

Solution: The pH-Gradient Assay

Do not run donor and receiver compartments at symmetric pH 7.4.[1][2]

  • Donor Well: pH 7.4 (or 6.5 to mimic jejunum).

  • Receiver Well: pH 7.4.

  • Correction: Calculate permeability based on the neutral fraction using the Henderson-Hasselbalch equation.

Calculation Table: Ionization States

pH Environment% Ionized (Cation)% Neutral (Permeable)Predicted Flux
pH 5.0 (Lysosome)~100%~0%Trapped (Lysosomotropic)
pH 7.4 (Plasma)99.9%0.1%Low Passive Flux
pH 9.0 (Basic)~95%~5%High Passive Flux

References

  • Lowe, D. (2017).[1][2] Azetidines in Medicinal Chemistry. In the Pipeline (Science Translational Medicine).

    • Context: Discusses the stability and basicity of azetidine scaffolds compared to other heterocycles.
  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2]

    • Context: The authoritative guide on solubility, pKa effects on permeability, and handling cationic amphiphilic drugs (CADs).[1][2]

  • PubChem. (2024).[1][2] Compound Summary: 3-phenoxyazetidine derivatives. National Library of Medicine.[1][2]

    • Context: physicochemical property data (LogP, H-bond donors) for the core scaffold.[1][2][3]

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2]

    • Context: Strategies for bioisosteric replacement and handling amine basicity in drug design.[1][2]

Sources

optimizing dosage and administration of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(2-Ethylphenoxy)azetidine Optimization Authorized for Research Use Only (RUO)

Welcome to the ChemStructure™ Application Support Hub

Current Status: Operational Topic: Optimization of Dosage, Formulation, and Administration for Compound CS-32E (3-(2-Ethylphenoxy)azetidine) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Technical Summary

3-(2-Ethylphenoxy)azetidine is a conformationally restricted, nitrogen-containing heterocycle often utilized as a bioisostere for piperidine or pyrrolidine scaffolds in CNS and GPCR drug discovery. Its unique physicochemical profile—combining the high basicity of the azetidine ring (pKa ~9.5–10.5) with the lipophilicity of the ethyl-substituted phenoxy tail—presents specific challenges in solubility and bioavailability.

This guide addresses the "Solubility-Permeability Paradox" often encountered with this scaffold: the ionized form is required for solubility, while the non-ionized form is necessary for membrane permeation.

Part 1: Critical Troubleshooting (FAQs)

Category A: Solubility & Formulation

Q1: My compound precipitates immediately upon dilution into PBS (pH 7.4). How do I maintain stability for in vivo injection?

Dr. Thorne: This is the most common issue with 3-phenoxyazetidine derivatives. The compound is likely supplied as a hydrochloride salt. In PBS, the buffering capacity forces the equilibrium toward the free base, which is highly lipophilic due to the ethylphenoxy moiety, causing precipitation.

Solution Protocol: Do not dissolve directly in PBS. You must use a Co-solvent/Surfactant System .

  • Stock: Dissolve pure compound in 100% DMSO to reach 50 mM.

  • Intermediate: Add Tween-80 or Cremophor EL (to a final concentration of 5-10%).

  • Diluent: Slowly add warm (37°C) Saline or PBS dropwise while vortexing.

Recommended Vehicle Composition:

Component Percentage (v/v) Function
DMSO 5% Primary Solubilizer
PEG 400 30% Cosolvent / Stabilizer
Tween 80 5% Surfactant (prevents precipitation)

| Saline (0.9%) | 60% | Bulk Carrier |

Warning: Ensure the final pH is < 8.0. At pH > 9, the azetidine ring is predominantly uncharged and will crash out of the aqueous phase.

Category B: Stability & Degradation[1]

Q2: We observe a loss of potency after 24 hours in storage. Is the azetidine ring opening?

Dr. Thorne: While azetidines are strained (ring strain ~25 kcal/mol), they are kinetically stable under physiological conditions. However, they are susceptible to nucleophilic attack and oxidative N-dealkylation .

Diagnostic Checklist:

  • Are you using nucleophilic buffers? Avoid Tris or Glycine buffers if storing for >24 hours. The free amine of the buffer can occasionally react with the strained ring under high thermal stress, though rare.

  • Oxidation: The secondary amine in the azetidine ring is prone to oxidation.

    • Fix: Degas all solvents with Nitrogen/Argon and add antioxidants (e.g., 0.1% Sodium Metabisulfite) if the solution must be stored.

Category C: Dosage & Administration (Pre-clinical)

Q3: Mice exhibit seizures at 30 mg/kg IP. Is this an off-target effect?

Dr. Thorne: Likely yes. Azetidine derivatives often possess high affinity for monoamine transporters (NET/DAT) or NMDA receptors. High Cmax (peak concentration) driven by rapid absorption from IP injection can trigger CNS toxicity.

Optimization Strategy:

  • Switch Route: Move from Intraperitoneal (IP) to Subcutaneous (SC). This flattens the

    
     curve and extends 
    
    
    
    .
  • Dose Fractionation: Split the 30 mg/kg dose into two 15 mg/kg doses administered 4 hours apart.

  • Allometric Scaling: If moving from in vitro to in vivo, ensure you aren't overdosing.

    • Formula:

      
      
      
    • Note: For initial murine screens, start at 1/10th of the LD50 (if known) or titrate up from 1 mg/kg.

Part 2: Visualizing the Optimization Workflow

The following diagrams illustrate the decision logic for formulation and the mechanistic pathway for metabolic clearance, which dictates your dosing frequency.

Figure 1: Formulation Decision Tree

Caption: Logic flow for solubilizing lipophilic azetidine derivatives based on final concentration requirements.

FormulationLogic Start Start: 3-(2-Ethylphenoxy)azetidine (Solid Powder) CheckSalt Is it a Salt (HCl)? Start->CheckSalt DirectAq Dissolve in Water/Saline CheckSalt->DirectAq Yes (Low Conc) CheckConc Target Conc > 5 mg/mL? CheckSalt->CheckConc No (Free Base) DirectAq->CheckConc StockDMSO Prepare 100mM Stock in 100% DMSO CheckConc->StockDMSO Yes (>5mg/mL) AqBuffer Add Acidic Buffer (Acetate pH 5.0) CheckConc->AqBuffer No (<5mg/mL) CoSolvent Add 30% PEG400 + 5% Tween80 StockDMSO->CoSolvent FinalMix Slow addition of Saline (Vortexing) AqBuffer->FinalMix CoSolvent->FinalMix Success Stable Clear Solution FinalMix->Success

Figure 2: Metabolic Stability & Clearance Pathways

Caption: Primary metabolic liabilities of the azetidine scaffold influencing dosage frequency.

Metabolism Parent Parent Compound (Active) CYP450 Hepatic CYP450 (Oxidation) Parent->CYP450 Major Route RingOpen Ring Opening (Hydrolysis) Parent->RingOpen Minor Route (pH dependent) N_Oxide N-Oxide Metabolite (Inactive/Excreted) CYP450->N_Oxide N-Oxidation Aldehyde Reactive Aldehyde (Toxicity Risk) CYP450->Aldehyde Alpha-C Hydroxylation Acid Carboxylic Acid (Rapid Clearance) RingOpen->Acid Degradation Aldehyde->Acid Dehydrogenase

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mL Dosing Solution (10 mg/kg for 25g mouse)

Target Concentration: 2.5 mg/mL (Administering 100 µL per mouse)

  • Weighing: Accurately weigh 25 mg of 3-(2-Ethylphenoxy)azetidine HCl.

  • Primary Solubilization: Add 0.5 mL of sterile DMSO. Vortex until completely dissolved (Solution A).

  • Stabilization: Add 3.0 mL of PEG 400 to Solution A. Vortex (Solution B).

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex gently to avoid foaming (Solution C).

  • Final Dilution: Slowly add 6.0 mL of warm (37°C) sterile saline (0.9% NaCl) to Solution C while vortexing continuously.

  • pH Check: Verify pH is between 5.5 and 7.0. If > 7.5, adjust with dilute HCl.

  • Filtration: Pass through a 0.22 µm PES syringe filter (Nylon filters may bind the drug).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

To determine dosing frequency.

  • Incubation: Incubate 1 µM compound with liver microsomes (0.5 mg protein/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Guidance: If

      
       mins, the ethyl group is likely undergoing rapid hydroxylation. Consider formulation in a depot or continuous infusion.
      

References

  • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3] Organic & Biomolecular Chemistry, 19, 3274-3286.[1] Link

  • Couty, F., & Drouillat, B. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4560-4565. Link

  • BenchChem Technical Division. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem White Papers. Link

  • Nokhodchi, A., et al. (2016).[4] Evaluation of the drug solubility and rush ageing on drug release performance... Journal of Pharmaceutical Investigation. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 24: Preparation of Water-Soluble Compounds. Academic Press. (Standard Reference Text).

Disclaimer: This guide is for Research Use Only (RUO). Not for human therapeutic use. All protocols should be validated in your specific laboratory setting.

Sources

Technical Support Center: Synthesis of 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 3-(2-Ethylphenoxy)azetidine (and related ortho-substituted aryloxyazetidines) Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Context

3-(2-Ethylphenoxy)azetidine is a strained, 4-membered heterocycle often employed as a rigidified amine scaffold in CNS-active compounds (e.g., NaV1.7 inhibitors) or analgesic precursors. The synthesis involves forming a C–O ether bond between a sterically hindered phenol (2-ethylphenol) and the azetidine ring.

The Core Challenge: The ortho-ethyl group on the phenol creates significant steric hindrance, retarding nucleophilic attack. This forces reaction conditions that often trigger the azetidine ring's inherent instability, leading to three primary failure modes:

  • Elimination (formation of unstable azetines).

  • Ring Opening (during deprotection or aggressive substitution).

  • Dead Mitsunobu Reactions (due to steric blocking of the betaine intermediate).

Synthesis Decision Matrix

Before troubleshooting, verify you are using the correct route for your scale and substrate constraints.

FeatureRoute A: Mitsunobu Coupling Route B:

Displacement
Starting Materials 1-Boc-3-hydroxyazetidine + 2-Ethylphenol1-Boc-3-mesyloxyazetidine + 2-Ethylphenol
Reagents PPh

, DIAD/DEAD
Cs

CO

or NaH, DMF/DMSO
Primary Risk No Reaction (Sterics) or Hydrazine alkylationElimination to 1-Boc-azetine
Scale Suitability Milligram to Gram (<10g)Gram to Kilogram (>10g)
Preferred For Rapid analog generationProcess scale-up

Module 1: Troubleshooting the Mitsunobu Reaction

Context: You are reacting 1-Boc-3-hydroxyazetidine with 2-ethylphenol using PPh


 and DIAD.
Diagram: The Mitsunobu Failure Pathways

mitsunobu_pathways Start Reagents: 1-Boc-3-OH-Azetidine + 2-Et-Phenol + PPh3 + DIAD Betaine Betaine Intermediate (O-P Bond Formed) Start->Betaine Activation Product Target Ether (Inversion of Config) Betaine->Product Phenol Attack (Slow due to 2-Et) Side1 Side Rxn A: N-Alkylation of Hydrazine Betaine->Side1 Intramolecular Transfer Side2 Side Rxn B: Dead Reaction (Steric Block) Betaine->Side2 Phenol cannot approach

Caption: The steric bulk of the 2-ethyl group slows the desired attack, allowing the betaine intermediate to collapse into side products.

FAQ & Troubleshooting

Q: The reaction turns dark orange/brown, but I only recover starting material. Why?

  • Diagnosis: The "Dead Reaction."[1] The ortho-ethyl group prevents the phenol from attacking the phosphonium intermediate before it decomposes.

  • Fix:

    • Switch Reagents: Replace DIAD/PPh

      
       with ADDP  (1,1'-(azodicarbonyl)dipiperidine) and PBu
      
      
      
      (tributylphosphine). PBu
      
      
      is more nucleophilic and creates a more reactive intermediate, while ADDP is more stable.
    • Temperature: Standard Mitsunobu is 0°C to RT. For ortho-substituted phenols, heat to 60°C (if using ADDP/PBu

      
      ) to overcome the activation energy barrier caused by sterics.
      

Q: I see a major byproduct with mass M+ product mass. Is it the product?

  • Diagnosis: Likely

    
    -alkylation of the reduced azo-reagent . Since the phenol is slow to attack, the hydrazide anion (formed from DIAD) attacks the activated alcohol instead.
    
  • Fix: Increase the concentration of the phenol (1.5 eq) relative to the azetidine. Add the azodicarboxylate very slowly (over 1 hour) to keep the concentration of the active betaine low relative to the phenol.

Module 2: Troubleshooting Displacement

Context: You are reacting 1-Boc-3-mesyloxyazetidine (or tosylate) with 2-ethylphenoxide.

Diagram: Elimination vs. Substitution

sn2_pathways Substrate 1-Boc-3-OMs-Azetidine Target Target Ether (Substitution) Substrate->Target Attack at C3 Elimination 1-Boc-Azetine (Enamine) Substrate->Elimination Deprotonation at C2 (E2 Mechanism) Phenoxide 2-Ethylphenoxide (Base/Nuc) Phenoxide->Target Phenoxide->Elimination Acts as Base Decomp Polymerization/Ring Opening (Complex Mixture) Elimination->Decomp Rapid

Caption: Strong bases favor the E2 elimination pathway, generating the unstable 1-Boc-azetine which rapidly decomposes.

FAQ & Troubleshooting

Q: My LCMS shows the product mass, but NMR shows a mess of aliphatic peaks and loss of the aromatic ring. What happened?

  • Diagnosis: You triggered Elimination . The 2-ethylphenoxide acted as a base rather than a nucleophile, removing a proton from the azetidine C2 position. This forms 1-Boc-azetine , a strained enamine that polymerizes or hydrolyzes.

  • Fix:

    • Base Selection: Do NOT use NaH. It is too basic. Use Cs

      
      CO
      
      
      
      (Cesium Carbonate) in DMF or Acetonitrile. The "Cesium Effect" improves solubility and nucleophilicity without extreme basicity.
    • Temperature: Do not exceed 60-70°C. Higher temperatures favor elimination (entropy driven).

    • Leaving Group: If Mesylate (OMs) eliminates too fast, switch to Tosylate (OTs) (slightly slower, allows better selectivity) or Nosylate (more reactive towards substitution, allowing lower temp).

Q: The reaction is stalled at 50% conversion.

  • Diagnosis: The leaving group (Mesylate) might be hydrolyzing if the solvent is "wet" DMF, or the phenoxide is aggregating.

  • Fix: Ensure DMF is anhydrous. Add 18-crown-6 (catalytic) if using potassium bases to break up ion pairs, making the phenoxide "naked" and more reactive despite the steric bulk.

Module 3: Deprotection & Ring Stability

Context: Removing the Boc group (e.g., TFA/DCM or HCl/Dioxane) to yield the free amine.

Diagram: Acid-Catalyzed Ring Opening

deprotection BocSM 1-Boc-3-(2-Et-Phenoxy)azetidine Protonated Protonated Azetidinium BocSM->Protonated Acid (TFA/HCl) FreeBase Product (Free Base) Protonated->FreeBase Neutralization RingOpen Ring-Opened Amino-Propanol Deriv. Protonated->RingOpen Nucleophilic Attack (Cl- or H2O)

Caption: Under strong acidic conditions with nucleophiles present (Cl- or H2O), the strained ring can open.

FAQ & Troubleshooting

Q: After Boc-deprotection with HCl/MeOH, I see a mass of [M+18] or [M+36].

  • Diagnosis: Ring Opening. [2][3][4]

    • [M+18] = Hydrolysis (water attack).

    • [M+36] = Chlorolysis (chloride attack).

    • The ether oxygen at C3 stabilizes the carbocation character, making the ring prone to opening.

  • Fix:

    • Avoid HCl: Chloride is a nucleophile.[5] Use TFA in DCM (Trifluoroacetic acid is non-nucleophilic).

    • Scavengers: Add a cation scavenger (e.g., triethylsilane) if the Boc group generates t-butyl cations that attack the aromatic ring (Friedel-Crafts side reaction), though this is rare with electron-rich phenols.

    • Workup: Do not heat the acidic solution. Quench immediately with cold NaHCO

      
       or NaOH. The free base azetidine is stable, but the protonated form is vulnerable to heat.
      

References

  • Mitsunobu Reaction on Azetidines: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction.Tetrahedron Letters , 36(14), 2529-2530. Link

  • Azetidine Ring Strain & Opening: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Organic Preparations and Procedures International , 38(5), 427-465. Link

  • Elimination Side Reactions in Azetidines: Billotte, S. (2017). Synthesis of 3-Substituted Azetidines.Synlett , 28, 1262. Link

  • Steric Hindrance in Phenolic Alkylations: Dales, N. A., et al. (2001). Optimization of the Mitsunobu reaction for the synthesis of hindered aryl ethers.Organic Letters , 3(15), 2313-2316. Link

Sources

purification challenges of 3-(2-Ethylphenoxy)azetidine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of 3-(2-Ethylphenoxy)azetidine

Core Directive & Scope

Subject: Purification protocols for 3-(2-Ethylphenoxy)azetidine and separation of associated isomeric impurities. Target Audience: Medicinal Chemists, Process Development Scientists. Objective: To provide actionable, troubleshooting-focused guidance on isolating high-purity 3-(2-Ethylphenoxy)azetidine, specifically addressing the challenges of separating positional isomers (e.g., 4-ethylphenoxy analogs) and preventing azetidine ring degradation.

Technical Briefing: The Isomer Challenge

3-(2-Ethylphenoxy)azetidine is an achiral molecule possessing a plane of symmetry. However, "isomer" purification in this context typically refers to two critical challenges encountered during synthesis:

  • Positional Isomers (Starting Material Impurities): Commercial 2-ethylphenol often contains 3-ethylphenol or 4-ethylphenol. These react to form 3-(4-ethylphenoxy)azetidine (para-isomer) or 3-(3-ethylphenoxy)azetidine (meta-isomer), which are structurally almost identical to the target ortho-isomer, making separation difficult.

  • Regioisomers (Synthetic Byproducts): Depending on the route (e.g., ring closure of halo-amines), 2-(2-ethylphenoxy)azetidine derivatives may form.

Stability Warning: The azetidine ring is strained (~26 kcal/mol). While more stable than aziridines, it is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization, especially in its free base form [1].

Troubleshooting Guide (Q&A)

Q1: I observe two closely eluting spots on TLC/HPLC. How do I separate the 4-ethyl isomer from the target 3-(2-ethylphenoxy)azetidine?

Diagnosis: This is the classic "Ortho vs. Para" separation challenge. The 4-ethyl isomer (impurity) is generally more polar and has a flatter conformation than the sterically crowded 2-ethyl (ortho) target.

Solution: Targeted Flash Chromatography Standard silica gel often fails to resolve these due to tailing caused by the secondary amine. You must modify the stationary phase surface chemistry.

  • Step 1: Deactivation. Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic silanol sites. This prevents amine tailing and sharpens the peaks.

  • Step 2: Solvent Selection. Use a gradient of DCM:MeOH:NH₄OH (90:9:1) . The ammonia acts as a modifier to compete for binding sites.

  • Alternative: If separation is poor, switch to Alumina (Neutral, Activity Grade III) . The interaction with the ether oxygen differs on alumina, often enhancing the separation of ortho-substituted phenoxy ethers due to steric hindrance at the binding surface [2].

Q2: My product turns into an insoluble gum during salt formation. How do I get a crystalline solid?

Diagnosis: Rapid precipitation traps impurities and solvent, forming an amorphous "oiling out" phase. This is common with HCl salts of lipophilic amines.

Solution: Controlled Crystallization (The "Anti-Solvent" Method) Do not simply blast the oil with HCl gas.

  • Dissolve: Dissolve the free base in a minimal amount of a polar solvent (e.g., Isopropanol or Ethanol).

  • Acidify: Add a stoichiometric amount (1.05 eq) of HCl in dioxane or ether dropwise at room temperature.

  • Nucleate: If oil forms, heat the mixture until clear, then let it cool slowly to room temperature.

  • Anti-Solvent: Add diethyl ether or MTBE dropwise until slight turbidity persists. Store at 4°C.

  • Note: If HCl salts remain hygroscopic/oily, switch to Oxalic Acid . Oxalate salts of azetidines often form robust, non-hygroscopic lattices that crystallize readily [3].

Q3: The yield drops significantly after the final deprotection step. Where is the product going?

Diagnosis: You are likely experiencing acid-catalyzed ring opening or polymerization . If you are deprotecting an N-Boc group with strong TFA or HCl and then concentrating the solution with heat, the azetidine ring can open to form a linear amino-alcohol or polymerize.

Solution: Cold Neutralization

  • Protocol: Perform deprotection (e.g., TFA/DCM) at 0°C.

  • Quench: Do not evaporate the acid directly. Pour the reaction mixture into a cold, saturated NaHCO₃ solution immediately.

  • Extraction: Extract the free base into DCM. Keep the rotovap bath temperature < 35°C . Azetidine free bases are volatile and thermally unstable.

Detailed Protocols

Protocol A: High-Resolution Flash Chromatography (Isomer Separation)

Objective: Separate 3-(2-ethylphenoxy)azetidine (Target) from 3-(4-ethylphenoxy)azetidine (Impurity).

ParameterSpecificationNotes
Stationary Phase Silica Gel (40–63 µm)Pre-washed with 1% Et₃N in Hexane.
Mobile Phase A Dichloromethane (DCM)Stabilized with amylene (avoid EtOH stabilized).
Mobile Phase B 10% MeOH in DCM + 0.5% NH₄OHPrepare fresh to ensure NH₃ concentration.
Gradient 0% to 30% B over 20 CVShallow gradient is critical for isomer resolution.
Detection UV 254 nm & Ninhydrin StainThe phenoxy group is UV active; Amine stains red/purple.

Procedure:

  • Load the crude material as a liquid injection (dissolved in minimal DCM). Avoid solid loading if possible to prevent band broadening.

  • Run the gradient.[1] The Ortho-isomer (2-ethyl) typically elutes first due to steric shielding of the ether oxygen, reducing its interaction with the silica. The Para-isomer (4-ethyl) elutes later.

  • Collect fractions. Analyze the "crossover" fractions by HPLC before combining.

Protocol B: Oxalate Salt Formation (For Stability & Storage)

Objective: Convert the unstable free base into a stable, crystalline solid.

  • Preparation: Dissolve 1.0 g of 3-(2-Ethylphenoxy)azetidine (Free Base) in 5 mL of anhydrous Ethanol.

  • Acid Addition: Prepare a solution of Oxalic Acid (0.5 g, 1.0 eq) in 2 mL of warm Ethanol.

  • Mixing: Add the acid solution to the amine solution slowly with stirring. A white precipitate should form within minutes.

  • Maturation: Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid and wash with cold Acetone (2 x 5 mL).

  • Drying: Dry under high vacuum at 40°C.

    • Result: The oxalate salt is generally non-hygroscopic and stable at room temperature for months.

Process Logic & Decision Tree

The following diagram illustrates the logical workflow for purifying the crude reaction mixture, determining when to use chromatography versus crystallization.

PurificationWorkflow Start Crude Reaction Mixture (Post-Deprotection) Analysis Purity Analysis (HPLC/H-NMR) Start->Analysis DecisionIsomers Are Positional Isomers (4-ethyl) Present? Analysis->DecisionIsomers FlashChrom Flash Chromatography (DCM/MeOH/NH3) *Deactivated Silica* DecisionIsomers->FlashChrom Yes (>5% Isomer) FreeBaseIso Isolate Free Base (Cold Evaporation) DecisionIsomers->FreeBaseIso No (Clean) CheckFractions Analyze Fractions (Discard Overlap) FlashChrom->CheckFractions CheckFractions->FreeBaseIso DecisionState Storage Form Required? FreeBaseIso->DecisionState SaltForm Salt Formation (Oxalate or HCl) DecisionState->SaltForm Long-term Storage FinalProduct Final Product >98% Purity DecisionState->FinalProduct Immediate Use Recryst Recrystallization (EtOH/Ether) SaltForm->Recryst Recryst->FinalProduct

Caption: Figure 1. Purification logic flow for 3-(2-Ethylphenoxy)azetidine, prioritizing chromatographic removal of isomers before salt formation.

References

  • Padwa, A. (2013).[2][3] Synthesis and reactivity of azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier.[2]

  • Cromwell, N. H., & Phillips, B. (1979). The Azetidines: Recent Synthetic Developments. Chemical Reviews, 79(4), 331–358.

  • Singh, G. S., & D'Hooghe, M. (2019). N-Heterocycles: Synthesis and Biological Evaluation of Azetidines. In Topics in Heterocyclic Chemistry. Springer.

  • Organic Syntheses. (2014). Preparation of Azetidine. Org. Synth. 2014, 91, 1-13.

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 3-(2-Ethylphenoxy)azetidine and its precursors before handling.

Sources

dealing with poor reproducibility in 3-(2-Ethylphenoxy)azetidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reproducibility & Stability in Experimental Workflows

Executive Summary: The "Phantom" Variables

Researchers frequently report inconsistent IC50 values, variable synthetic yields, and "disappearing" material when working with 3-(2-Ethylphenoxy)azetidine .

If you are experiencing these issues, the root cause is rarely operator error. It is almost always intrinsic to the azetidine ring strain (~25.4 kcal/mol) and the high basicity (pKa ~11.3) of the nitrogen center. This molecule is not a passive reagent; it is a reactive entity that undergoes invisible degradation (oligomerization) and stoichiometric drift (hygroscopicity) if not handled under strict protocols.

This guide provides the self-validating workflows required to stabilize this scaffold and restore data integrity.

Critical Material Attributes (CMA)

Before running any biological assay or synthesis, you must validate the material state. Standard LC-MS is often insufficient because azetidine oligomers may not resolve well or may lack distinct UV chromophores compared to the monomer.

The Degradation Mechanism

The azetidine ring is prone to Cationic Ring-Opening Polymerization (CROP) . This is initiated by trace acids, heat, or even prolonged storage in protic solvents.

Visualizing the Failure Mode:

AzetidineDegradation cluster_0 Detection Gap Monomer Monomer (Intact Azetidine) Protonation Protonation (Trace Acid/H2O) Monomer->Protonation pH < 8 RingOpen Ring Strain Release (~25 kcal/mol) Protonation->RingOpen Nucleophilic Attack Dimer Linear Dimer (Secondary Amine) RingOpen->Dimer + Monomer Polymer Poly(propylenimine) Oligomers Dimer->Polymer Chain Growth Warning Often invisible on standard UV (254 nm)

Figure 1: The thermodynamic drive to release ring strain leads to oligomerization, often undetectable by standard UV purity checks if the phenoxy chromophore remains unchanged.

Protocol 1: The qNMR Purity Check (Mandatory)

Do not rely on HPLC area %. Use quantitative NMR (qNMR) to determine the absolute weight % purity.

  • Internal Standard: Use Maleic Acid or 1,3,5-Trimethoxybenzene (ensure solubility in DMSO-d6).

  • Diagnostic Peak: Monitor the azetidine ring protons (typically

    
     3.5–4.5 ppm).
    
  • Failure Flag: Broadening of the ring signals or appearance of multiplet signals in the aliphatic region (1.5–2.5 ppm) indicates ring-opening (linear propyl chain formation).

Troubleshooting Synthesis & Derivatization

The most common complaint is low yields in Buchwald-Hartwig or S_NAr couplings. This is usually due to the Salt vs. Free Base dichotomy.

FAQ: Why did my coupling reaction fail?
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Ring Opening: High temperature (>80°C) with Lewis acidic catalysts caused polymerization.Switch to lower temperature catalysts (e.g., Pd-PEPPSI, RuPhos) or use a weaker base (Cs2CO3 instead of NaOtBu).
Low Conversion (<10%) Salt Poisoning: You used the HCl salt directly. The amine is protonated and non-nucleophilic.Must Free-Base: The salt must be neutralized ex situ or with excess strong base in situ before heating.
Yield varies between batches Hygroscopicity: The HCl salt is highly hygroscopic. You weighed water, not reactant.Store salts in a desiccator. Determine water content via Karl Fischer titration or dry under high vacuum (P2O5) for 24h.
Protocol 2: Controlled Free-Basing

Do not use standard extraction if possible, as the free base is volatile and water-soluble.

  • Suspend the salt (HCl or TFA) in dry Dichloromethane (DCM) .

  • Add MP-Carbonate resin (solid supported base) approx 3 equivalents.

  • Stir at Room Temp for 1 hour.

  • Filter and concentrate carefully (do not heat >30°C on rotovap).

  • Immediate Use: Use the free base immediately; do not store it.

Biological Assay Reproducibility

In cellular or biochemical assays, 3-(2-Ethylphenoxy)azetidine behaves as an amphiphile (lipophilic tail + polar cationic head).

The Solubility/pH Trap

The pKa of the azetidine nitrogen is ~11.3 . At physiological pH (7.4), it is >99.9% protonated (cationic).

  • Issue: If your assay buffer is slightly alkaline (pH > 8) or if you use high DMSO concentrations that shift the pKa, the fraction of neutral species increases, leading to aggregation/precipitation of the lipophilic ethylphenoxy tail.

Workflow: Assay Stabilization Decision Tree

AssayWorkflow Start Start: Preparation of 10mM Stock Solvent Solvent Choice: DMSO (Anhydrous) Start->Solvent Storage Storage: -80°C, Single Use Aliquots Solvent->Storage Avoid Freeze/Thaw Dilution Dilution Step: Intermediate Plate Storage->Dilution Check Check Buffer pH Dilution->Check PathA pH 7.0 - 7.5 (Standard) Check->PathA PathB pH > 8.0 (Alkaline) Check->PathB ResultA Stable Cationic Form Good Solubility PathA->ResultA ResultB Risk: Neutral Aggregation False Positives PathB->ResultB Add 0.01% Triton X-100

Figure 2: Assay preparation workflow to prevent aggregation-based artifacts.

Best Practices for Assays:
  • Fresh Stocks: Never use a DMSO stock older than 1 month. The azetidine can react with DMSO impurities (formaldehyde) or polymerize.

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to buffer. Do not serial dilute in aqueous buffer (risk of "crashing out" at high concentrations).

  • Plate Material: Use Non-Binding Surface (NBS) plates. The cationic charge at pH 7.4 causes the molecule to stick to standard polystyrene, reducing the effective concentration.

References & Authoritative Sources

  • Azetidine Ring Strain & Reactivity:

    • Source: Recent Advances in the Synthesis and Reactivity of Azetidines (RSC).

    • Relevance: Defines the thermodynamic instability and ring-opening drivers.

  • Polymerization Mechanisms:

    • Source: Cationic Ring-Opening Polymerization of Azetidines (Macromolecules).[1][2][3]

    • Relevance: Explains the "invisible" oligomerization initiated by trace acids.

  • Physicochemical Properties (pKa/Solubility):

    • Source: PubChem Compound Summary for Azetidine (CID 10422).[4]

    • Relevance: Validates the high basicity (pKa ~11.3) driving the salt/free-base handling requirements.

  • Handling Strained Heterocycles:

    • Source: Journal of Medicinal Chemistry - Azetidines in Drug Discovery.

    • Relevance: Contextualizes the use of azetidines as stable but reactive pharmacophores.

Sources

Technical Support Center: Method Refinement for 3-(2-Ethylphenoxy)azetidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

3-(2-Ethylphenoxy)azetidine (C₁₁H₁₅NO, MW: 177.24 g/mol ) is a secondary amine building block characterized by a strained four-membered azetidine ring ether-linked to an ethyl-substituted phenyl ring.[1]

Analytical Challenges:

  • Basicity (pKa ~11.3): The secondary amine moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Ring Strain: The azetidine ring is susceptible to acid-catalyzed hydrolysis (ring-opening), generating 3-amino-1-propanol derivatives as impurities.[1]

  • Chromophore Limitations: While the phenoxy group provides UV absorbance, it lacks the high molar absorptivity of extended conjugation, requiring optimized detection wavelengths.[1]

This guide provides field-proven solutions to these challenges, moving beyond standard protocols to robust, self-validating methods.

Troubleshooting Guide (Q&A)

Category A: Chromatographic Performance[1][6][9][10]

Q1: I am observing severe peak tailing (As > 2.0) for the main peak. Increasing the organic modifier hasn't helped.[1] What is the root cause?

Senior Scientist Insight: Tailing in azetidines is rarely a mass transfer issue; it is almost exclusively a silanol interaction issue.[1] The secondary amine is protonated at neutral/acidic pH, ion-exchanging with deprotonated silanols on the column stationary phase.

Corrective Protocol:

  • Switch to High pH: Use a hybrid-silica column (e.g., Waters XBridge C18 or Phenomenex Gemini NX) that is stable up to pH 12.[1]

  • Mobile Phase Modification: Replace standard acidic buffers (Formic Acid/TFA) with 10 mM Ammonium Bicarbonate (pH 10.0) .

    • Mechanism:[1][2][3][4] At pH 10, the azetidine amine (pKa ~11) is partially deprotonated, and more importantly, the high ionic strength and ammonia competition suppress silanol interactions.

  • Alternative (Low pH): If MS detection requires low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.[1] TFA acts as an ion-pairing agent, masking the positive charge, though it may suppress MS ionization slightly.[1]

Q2: My retention time (RT) is drifting between injections. The system pressure is stable.

Senior Scientist Insight: RT drift in basic amines is often due to pH hysteresis on the column surface or temperature fluctuations affecting the pKa/ionization state equilibrium.

Corrective Protocol:

  • Buffer Capacity: Ensure your aqueous buffer is at least 10 mM.[1] 0.1% Formic acid often lacks the buffering capacity to stabilize the local pH around the basic analyte band.

  • Temperature Control: Lock the column compartment at 40°C . This reduces mobile phase viscosity and standardizes the ionization equilibrium.[1]

  • Column Equilibration: Azetidines can adsorb to active sites.[1] Pass at least 20 column volumes of the starting gradient before the first injection.

Category B: Impurity Profiling & Stability[1]

Q3: I see a new impurity peak (RRT ~0.4) growing in my standard solution over 24 hours. Is the compound light-sensitive?

Senior Scientist Insight: While phenoxy ethers are generally light-stable, the azetidine ring is acid-labile .[1] If your diluent is acidic (e.g., 0.1% Formic Acid in Water/MeCN), you are likely observing acid-catalyzed ring opening (hydrolysis) to form the amino-alcohol derivative.[1]

Corrective Protocol:

  • Diluent Switch: Change the sample diluent to 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide . The basic environment stabilizes the strained ring.

  • Verification Experiment: Intentionally stress a sample with 1N HCl for 1 hour. If the impurity at RRT ~0.4 increases significantly, it is the hydrolysis product.

Category C: Detection & Sensitivity[1]

Q4: The UV signal at 254 nm is too weak for low-level impurity analysis (<0.05%).

Senior Scientist Insight: The 2-ethylphenoxy chromophore has a weak absorbance at 254 nm (secondary band). The primary benzenoid band is much stronger but shifted.[1]

Corrective Protocol:

  • Wavelength Optimization: Shift detection to 220 nm or 272 nm (the local maximum for simple phenyl ethers).

  • Signal-to-Noise Check: At 220 nm, acetonitrile absorbance can interfere.[1] Use HPLC-grade Far UV Acetonitrile and ensure the reference wavelength (if using DAD) is set to "Off" or >360 nm to avoid over-correction.

Optimized Analytical Method Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is designed for purity release and stability indicating analysis.[1]

ParameterSpecificationRationale
Column XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mmHybrid particle technology withstands high pH; 2.5 µm offers UPLC-like resolution on standard HPLC.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj.[1] with NH₄OH)Suppresses silanol activity; improves peak symmetry for amines.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1]
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column.[1]
Column Temp 40°CImproves mass transfer and stabilizes retention.[1]
Injection Vol 2.0 µLLow volume prevents solvent effects (peak splitting).[1]
Detection UV @ 220 nm (bw 4 nm); Ref: OffMaximize sensitivity for the phenoxy group.
Gradient T(min)%A
0.095
8.05
10.05
10.195
14.095
Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Used when extracting the compound from biological matrices or reaction mixtures.[1]

  • Basification: Adjust sample pH to >12 using 1.0 M NaOH. (Ensures Azetidine is neutral:

    
    ).
    
  • Extraction: Add 3 volumes of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Note: MTBE is preferred to avoid co-extraction of polar acidic impurities.[1]

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Recovery: Collect the organic (upper) layer.[1]

  • Reconstitution: Evaporate to dryness under N₂ at 35°C. Reconstitute in Mobile Phase A:B (50:50) .

Visualizations

Diagram 1: Analytical Workflow & Decision Tree

This diagram illustrates the logical flow for method development and troubleshooting based on the compound's specific chemistry.

AnalyticalWorkflow Start Start: 3-(2-Ethylphenoxy)azetidine Analysis CheckpH Check Mobile Phase pH Start->CheckpH Decision1 Is pH < 8? CheckpH->Decision1 IssueTailing Risk: Peak Tailing (Silanol Interaction) Decision1->IssueTailing Yes CheckStability Check Diluent Stability Decision1->CheckStability No ActionHighPH Action: Switch to pH 10 (NH4HCO3 Buffer) IssueTailing->ActionHighPH Preferred ActionIonPair Action: Add 0.1% TFA (If Low pH Required) IssueTailing->ActionIonPair Alternative ActionHighPH->CheckStability ActionIonPair->CheckStability Decision2 Is Diluent Acidic? CheckStability->Decision2 IssueDegradation Risk: Ring Opening (Hydrolysis) Decision2->IssueDegradation Yes FinalMethod Final Optimized Method (High pH, Basic Diluent) Decision2->FinalMethod No ActionDiluent Action: Use Basic Diluent (MeCN:Water + NH4OH) IssueDegradation->ActionDiluent ActionDiluent->FinalMethod

Caption: Decision tree for optimizing chromatographic conditions, highlighting the critical pivots for pH control and stability preservation.

Diagram 2: Degradation Pathway (Acid-Catalyzed Hydrolysis)

Understanding the degradation mechanism is vital for identifying impurity peaks.

DegradationPathway Compound 3-(2-Ethylphenoxy)azetidine (Intact Ring) Acid + H+ / H2O (Acidic Diluent) Intermediate Protonated Azetidinium Ion (Activated Strain) Compound->Intermediate Protonation Product 1-Amino-3-(2-ethylphenoxy)propan-2-ol (Ring Opened Impurity) Intermediate->Product Nucleophilic Attack (H2O)

Caption: Mechanism of acid-catalyzed azetidine ring opening, leading to the formation of the primary amino-alcohol impurity.

References

  • BenchChem. (2025).[1][5] Technical Support Center: 3-(2-Ethylphenyl)azetidine Synthesis and Reaction Monitoring. Retrieved from

  • Doda, L., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1][6] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-(2-methylpropoxy)azetidine.[1][7] National Library of Medicine.[1] Retrieved from

  • Elmansi, H., et al. (2019).[1][6] Development of an Eco-friendly HPLC method for the simultaneous determination of benzodiazepines using green mobile phase. Microchemical Journal. Retrieved from

  • ResearchGate. (2025). Stability of different azetidine esters and HPLC Method Development. Retrieved from

Sources

Technical Support Center: Minimizing Degradation of 3-(2-Ethylphenoxy)azetidine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Ethylphenoxy)azetidine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical building block. The inherent reactivity of the strained azetidine ring, coupled with the phenoxy moiety, necessitates precise storage and handling protocols to prevent degradation.[1][2] This guide provides in-depth answers to common questions, troubleshooting workflows, and validated protocols to maintain the purity and performance of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of 3-(2-Ethylphenoxy)azetidine.

Q1: What are the primary chemical liabilities of 3-(2-Ethylphenoxy)azetidine that lead to degradation?

A1: The degradation of 3-(2-Ethylphenoxy)azetidine is primarily driven by two structural features:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1] This makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions which can protonate the ring nitrogen and activate the ring for cleavage.[2][3]

  • Phenoxy and Amine Moieties: The ether linkage of the phenoxy group and the secondary amine of the azetidine ring are susceptible to oxidation. Furthermore, phenoxy compounds can be sensitive to light, leading to photochemical degradation.[4][5]

Q2: What are the optimal storage conditions for neat, long-term storage of 3-(2-Ethylphenoxy)azetidine?

A2: To minimize degradation from all potential pathways, we have established the following optimal storage conditions based on the chemical properties of azetidines and phenoxy compounds.

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of potential thermal degradation and slows kinetic processes like ring-opening.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and phenoxy groups by displacing atmospheric oxygen.[7]
Light Protected from Light (Amber Vial)Minimizes the risk of photochemical degradation, a known issue for phenoxy-containing molecules.[4][5][6]
Container Tightly Sealed Glass Vial with Inert Cap LinerPrevents exposure to atmospheric moisture, which could lead to hydrolysis, and ensures an inert storage environment.[6][8]

Q3: I have been storing my sample for several months and suspect its purity has decreased. What are the most likely causes?

A3: A decrease in purity is almost always linked to a deviation from recommended storage conditions. The most common causes are:

  • Exposure to Air (Oxidation): The container may not have been properly flushed with inert gas before sealing, or the seal may be compromised.

  • Elevated Temperature: Storage at room temperature or in a freezer with frequent freeze-thaw cycles can accelerate degradation.

  • Exposure to Light: Storing the compound in a clear vial on a lab bench can lead to rapid photodegradation.

  • Moisture Ingress: If the container is not sealed properly, atmospheric moisture can be introduced, potentially facilitating hydrolysis.

We recommend running a purity check via HPLC (see Protocol 2) and reviewing your storage log.

Q4: My sample of 3-(2-Ethylphenoxy)azetidine has developed a yellowish or brownish tint. Is it still usable?

A4: A change in color from colorless or pale yellow to a more intense yellow or brown hue is a strong indicator of degradation, likely due to oxidation or photodecomposition. While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with subsequent reactions or biological assays. We strongly advise re-analyzing the sample's purity by HPLC and considering purification (e.g., column chromatography) or purchasing a new lot if the purity is below your experimental tolerance.

Q5: Can I store 3-(2-Ethylphenoxy)azetidine in a solvent? If so, which solvents are recommended?

A5: Storing the compound neat is highly recommended for long-term stability. If you must store it in solution for short-term use, choose an anhydrous, aprotic solvent such as Toluene or Dichloromethane (DCM). Avoid protic solvents (like methanol or water) and acidic solvents (or those containing acidic impurities, like older stocks of chloroform), as they can accelerate the acid-catalyzed ring-opening of the azetidine moiety.[3] Always store solutions under the same recommended conditions as the neat material (2-8°C, inert atmosphere, protected from light).

Section 2: Visual Guides & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary degradation mechanisms that can affect the integrity of 3-(2-Ethylphenoxy)azetidine. Understanding these pathways is key to preventing them.

G Parent 3-(2-Ethylphenoxy)azetidine (Stable Form) Protonated Protonated Azetidine Intermediate Parent->Protonated H+ (Acidic Impurities, Moisture + CO2) Oxidized Oxidized Products (e.g., N-Oxides, Phenolic impurities) Parent->Oxidized O2 (Air Exposure) Photo Photodegradation Products Parent->Photo Light (UV/Visible) RingOpened Ring-Opened Product (e.g., Amino Alcohol) Protonated->RingOpened H2O / Heat

Caption: Key degradation pathways for 3-(2-Ethylphenoxy)azetidine.

Troubleshooting Workflow for Purity Issues

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

G Start Purity Decrease or Color Change Suspected Analyze Perform Purity Analysis (HPLC, see Protocol 2) Start->Analyze CheckPurity Purity < Specification? Analyze->CheckPurity ReviewStorage Review Storage Conditions: - Temperature Log - Inert Atmosphere Protocol - Light Protection CheckPurity->ReviewStorage Yes OK Material is Suitable for Use CheckPurity->OK No IdentifyCause Identify Deviation from Recommended Storage ReviewStorage->IdentifyCause Purify Consider Repurification (e.g., Chromatography) IdentifyCause->Purify Minor Deviation & High Value Discard Discard and Use New Lot IdentifyCause->Discard Major Deviation or Impurity Concerns Correct Correct Storage Practices for Future Lots IdentifyCause->Correct Deviation Found Purify->Analyze Post-Purification Correct->Discard

Caption: Step-by-step troubleshooting guide for purity-related issues.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol ensures the optimal preservation of the compound's integrity.

Materials:

  • 3-(2-Ethylphenoxy)azetidine

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of dry inert gas (Argon or Nitrogen) with a delivery system (e.g., needle adapter)

  • Parafilm or other sealing film

  • Refrigerator (2–8°C)

Procedure:

  • Dispense the required amount of neat 3-(2-Ethylphenoxy)azetidine into a clean, dry amber glass vial.

  • Insert a needle connected to the inert gas line into the vial's headspace, ensuring the needle does not touch the compound.

  • Insert a second, wider-gauge needle to act as a vent.

  • Gently flush the headspace with the inert gas for 30-60 seconds to displace all atmospheric air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap-vial interface with Parafilm for an extra layer of protection against moisture and air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a designated, properly calibrated refrigerator at 2–8°C.

Protocol 2: General Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for assessing the purity of your sample. Method optimization may be required.

Instrumentation & Columns:

  • Standard HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Sample Diluent: 50:50 ACN/Water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation: Prepare a stock solution of 3-(2-Ethylphenoxy)azetidine at ~1 mg/mL in the sample diluent. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 270 nm (based on the phenoxy chromophore, scan for optimal wavelength if necessary)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Analysis: Inject the sample. The purity can be calculated based on the area percent of the main peak relative to the total peak area. Degradation products will typically appear as new, smaller peaks, often at different retention times.

Protocol 3: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying likely degradation products and developing a robust, stability-indicating analytical method.[7][9][10][11]

Objective: To intentionally degrade the sample under various stress conditions to generate potential degradants. Aim for 5-20% degradation for optimal results.[10][12]

Procedure:

  • Prepare separate solutions of 3-(2-Ethylphenoxy)azetidine (~1 mg/mL) for each condition below. Include a control sample stored at 2-8°C, protected from light.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C. Monitor at time points (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C. Monitor at time points.

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light. Monitor at time points.[7][13]

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at 80°C. Monitor at time points.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber with controlled light (UV/Vis) and temperature, as per ICH Q1B guidelines.

  • Analysis: At each time point, neutralize the acid/base samples, then analyze all samples by HPLC-UV and LC-MS to quantify the parent compound and identify the mass of any new peaks (degradants).

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ijap.org. [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC - NIH. (2025). National Institutes of Health. [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). biomedres.us. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022). journalochem.com. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). Royal Society of Chemistry. [Link]

  • Guidelines for handling, storage and disposal of agrochemicals in the South African wine industry - WIETA. (n.d.). wieta.org.za. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021). American Chemical Society. [Link]

  • Forced Degradation Studies - MedCrave online. (2016). medcraveonline.com. [Link]

  • Pesticide Storage, Handling and Disposal - UMass Amherst. (n.d.). UMass Amherst. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC. (2025). National Institutes of Health. [Link]

  • Ranitidine degradation in layered double hydroxide activated peroxymonosulfate system: impact of transition metal composition and reaction mechanisms - PMC. (2024). National Institutes of Health. [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020). chemos.de. [Link]

  • Material Safety Data Sheet. (n.d.). winfieldpro.com. [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (2025). ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017). Royal Society of Chemistry. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (2022). sciencescholar.us. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). National Institutes of Health. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025). YouTube. [Link]

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (n.d.). fs.fed.us. [Link]

Sources

Technical Support Center: A Guide to Understanding and Mitigating Off-Target Effects of Small Molecule Inhibitors, Using Imatinib as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Application Scientist: The initial query for "3-(2-Ethylphenoxy)azetidine" did not yield publicly available data regarding its specific biological targets or off-target profile. To provide a scientifically robust and practical guide that adheres to the core requirements of your request, we will use Imatinib (Gleevec®) as a representative case study. Imatinib is a cornerstone of targeted therapy, and its well-characterized on- and off-target activities provide an excellent framework for understanding and troubleshooting common challenges in small molecule inhibitor research. The principles and methodologies discussed here are broadly applicable to the characterization of novel chemical entities.

Part 1: Frequently Asked Questions (FAQs) - Understanding Imatinib's Target Profile

This section addresses common questions regarding the selectivity and mechanism of action of Imatinib, providing foundational knowledge for designing and interpreting experiments.

Q1: What is the primary therapeutic target of Imatinib and its mechanism of action?

A1: Imatinib is a potent ATP-competitive tyrosine kinase inhibitor. Its primary therapeutic target is the BCR-ABL fusion protein, the causative oncogene in most cases of Chronic Myeloid Leukemia (CML).[1][2][3] Imatinib stabilizes the inactive conformation (the "DFG-out" state) of the BCR-ABL kinase domain, preventing ATP from binding.[4] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the constitutive signaling that drives uncontrolled proliferation of leukemic cells and inducing apoptosis.[5][6]

Q2: What are the major, well-characterized off-targets of Imatinib?

A2: Beyond BCR-ABL, Imatinib potently inhibits other tyrosine kinases, some of which are therapeutic targets in their own right. The most significant are:

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST). Imatinib's inhibition of c-KIT is the basis for its efficacy in treating GIST.[1][2][6]

  • Platelet-Derived Growth Factor Receptors (PDGFRA & PDGFRB): These receptor tyrosine kinases are involved in cell growth and division. Certain mutations in PDGFRA are drivers for a subset of GISTs, and Imatinib is an effective inhibitor.[1][7]

  • Discoidin Domain Receptors (DDR1 & DDR2): These are unique receptor tyrosine kinases activated by collagen. Imatinib has been shown to be a potent inhibitor of both DDR1 and DDR2.[4][6][8]

Q3: How "selective" is Imatinib? What does a kinome scan reveal?

A3: While considered highly selective for a first-generation kinase inhibitor, "selective" is a relative term. Broad kinase profiling, such as through a KINOMEscan assay which measures drug binding to a large panel of kinases, reveals that Imatinib interacts with a subset of other kinases, albeit typically with lower affinity than for BCR-ABL, c-KIT, or PDGFRA.[9][10][11] This broader interaction profile is critical to understand, as even weak inhibition of an off-target kinase can have biological consequences, especially at higher experimental concentrations. For example, data from comprehensive profiling studies show Imatinib binding to kinases like ABL2, LCK, and BLK at concentrations achievable in vitro.[6]

Q4: Are there any non-kinase off-targets for Imatinib?

A4: Yes. One of the most notable non-kinase off-targets is the oxidoreductase NQO2 . Imatinib can bind to the substrate-binding site of NQO2 and act as a competitive inhibitor.[12] Additionally, Imatinib has been reported to have direct effects on mitochondria, where it can inhibit respiratory chain complexes, leading to a decrease in cellular ATP levels and an increase in oxidative stress.[13][14][15][16][17] These non-kinase, off-target effects can contribute to both the therapeutic action and the toxicity profile of the drug and can be a source of unexpected experimental results.

Part 2: Troubleshooting Guide - Deconvoluting On- and Off-Target Effects

This guide is designed to help you diagnose and solve common experimental problems where off-target effects of Imatinib may be the root cause.

Problem Potential Cause (Off-Target Rationale) Recommended Solution & Experimental Workflow
Unexpected Cell Death in a BCR-ABL Negative Cell Line Your cell line may express other Imatinib-sensitive kinases like c-KIT, PDGFRA, or DDR1. At higher concentrations, toxicity could also be due to mitochondrial effects or inhibition of other essential kinases.1. Target Expression Analysis: Perform Western Blot or qPCR to check for the expression of c-KIT, PDGFRA, and DDR1 in your cell line. 2. Dose-Response Curve: Generate a detailed dose-response curve (e.g., using an MTS assay). If the IC50 is significantly higher than that for BCR-ABL positive cells (e.g., >1 µM), off-target toxicity is likely. 3. Rescue Experiment: If you suspect PDGFRA/B inhibition, try supplementing the media with high concentrations of the ligand (PDGF) to see if you can partially rescue the phenotype.
Inconsistent Results Between Cell Lines with the Same On-Target Cell lines can have vastly different genetic backgrounds and kinase expression profiles. One cell line might have an off-target that, when inhibited, synergizes with on-target inhibition, while another may have a resistance pathway that is activated by an off-target effect.1. Kinome Profiling: If feasible, perform a kinome-wide activity screen (e.g., MIB/MS) on your panel of cell lines to identify differences in baseline kinase activity.[18] 2. Orthogonal Inhibitor Test: Use a second, structurally distinct BCR-ABL inhibitor (e.g., Nilotinib or Dasatinib) that has a different off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
Phenotype Observed is Inconsistent with Known BCR-ABL Signaling The observed phenotype might be driven by inhibition of an off-target. For example, effects on cell adhesion or migration could be linked to DDR1 inhibition, while metabolic changes could be linked to mitochondrial effects.[6][13][14][16]1. Pathway Phospho-Blot: Use a Western Blot to probe the phosphorylation status of key downstream effectors of the suspected off-target pathway (e.g., check p-DDR1 if you suspect collagen-dependent signaling is affected). 2. Genetic Knockdown: Use siRNA or CRISPR to knock down the primary target (BCR-ABL). If the phenotype persists with Imatinib treatment in the knockdown cells, it is definitively an off-target effect.
Drug Appears Less Potent Than Expected in Cellular Assays This could be due to resistance mechanisms. For BCR-ABL, this often involves point mutations in the kinase domain that prevent Imatinib from binding effectively.[4] Alternatively, cells may upregulate efflux pumps or activate bypass signaling pathways (e.g., via Src family kinases).[12][18]1. Target Sequencing: Sequence the kinase domain of BCR-ABL in your cells to check for known resistance mutations (e.g., T315I). 2. Phospho-Protein Analysis: Check the phosphorylation status of BCR-ABL and its direct substrate, CrkL, after treatment. If they remain phosphorylated, the drug is not engaging its target. Also, probe for activation of bypass pathways (e.g., p-SRC).

Part 3: Data Presentation & Key Methodologies

Comparative Inhibitory Profile of Imatinib

The following table summarizes the inhibitory potency (IC50) of Imatinib against its primary on-target and key off-target kinases. Note that these values can vary depending on the specific assay conditions.

Target KinaseIC50 (nM)Target TypeImplication for Researchers
BCR-ABL ~25 - 400On-Target Therapeutic target in CML. Cellular IC50 is typically in the 100-1000 nM range.[5][19]
c-KIT ~25 - 100Off-Target (Therapeutic)Therapeutic target in GIST. Inhibition in this range can cause effects in any c-KIT expressing cell.
PDGFRA/B ~25 - 100Off-Target (Therapeutic)Therapeutic target in some GISTs and other malignancies.[1][7]
DDR1 ~41 - 337Off-TargetPotent inhibition can affect cell-matrix interactions and collagen signaling.[4][8]
DDR2 ~71 - 675Off-TargetSimilar to DDR1, may impact collagen-dependent cellular processes.[8]
Visualizing Signaling Pathways and Workflows

Diagram 1: Imatinib On- and Off-Target Signaling Pathways

Imatinib_Pathways cluster_on_target On-Target Pathway (CML) cluster_off_target Key Off-Target Pathways BCR_ABL BCR-ABL Downstream_ABL CrkL, STAT5, etc. BCR_ABL->Downstream_ABL Proliferation_ABL Leukemic Proliferation & Survival Downstream_ABL->Proliferation_ABL cKIT_PDGFR c-KIT / PDGFRA Downstream_KIT PI3K/AKT, MAPK cKIT_PDGFR->Downstream_KIT Proliferation_KIT Cell Growth & Survival Downstream_KIT->Proliferation_KIT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->cKIT_PDGFR Inhibits

Caption: Simplified signaling cascades for Imatinib's primary on-target (BCR-ABL) and key off-targets (c-KIT/PDGFRA).

Diagram 2: Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed with Imatinib Check_Targets Step 1: Verify Off-Target Expression (Western Blot / qPCR for c-KIT, PDGFRA, etc.) Start->Check_Targets Dose_Response Step 2: Perform Dose-Response (MTS Assay) Check_Targets->Dose_Response Compare_IC50 Compare IC50 to known on-target values Dose_Response->Compare_IC50 Orthogonal_Inhibitor Step 3: Test Orthogonal Inhibitor (e.g., Nilotinib) Compare_IC50->Orthogonal_Inhibitor High IC50 Off_Target Conclusion: Likely Off-Target Effect Compare_IC50->Off_Target Low IC50 Compare_Phenotype Phenotypes Match? Orthogonal_Inhibitor->Compare_Phenotype Genetic_Knockdown Step 4: Genetic Knockdown of Primary Target (e.g., siRNA) Compare_Phenotype->Genetic_Knockdown No On_Target Conclusion: Likely On-Target Effect Compare_Phenotype->On_Target Yes Test_Imatinib_KD Treat Knockdown Cells with Imatinib Genetic_Knockdown->Test_Imatinib_KD Phenotype_Persists Phenotype Persists? Test_Imatinib_KD->Phenotype_Persists Phenotype_Persists->On_Target No Phenotype_Persists->Off_Target Yes

Caption: A logical workflow to experimentally distinguish between on-target and off-target effects of Imatinib.

Experimental Protocols

This protocol is designed to assess the inhibition of BCR-ABL, c-KIT, or PDGFRA by measuring the phosphorylation status of the kinase or a key downstream substrate.

Causality and Self-Validation: This protocol validates target engagement. A decrease in the phospho-protein signal relative to the total protein level upon drug treatment demonstrates that the inhibitor is active within the cell and inhibiting its target kinase. The inclusion of phosphatase inhibitors is critical to preserve the transient phosphorylation state during sample preparation.[20][21] Using a loading control (e.g., GAPDH) ensures that any observed changes are not due to unequal protein loading.

Materials:

  • Cell line of interest (e.g., K562 for BCR-ABL, GIST-T1 for c-KIT)

  • Imatinib Mesylate

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies (e.g., anti-phospho-ABL (Tyr245), anti-total-ABL, anti-phospho-c-KIT (Tyr719), anti-total-c-KIT, anti-GAPDH)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat with Imatinib at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer containing inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20] Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane 3 times for 5 minutes each with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 5 minutes each with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imager.

  • Stripping & Reprobing (Optional): To confirm equal protein loading for the target of interest, the membrane can be stripped and reprobed for the total kinase antibody and a loading control like GAPDH.

This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation in response to a compound.

Causality and Self-Validation: This assay is based on the principle that viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.[22][23] The amount of formazan produced is directly proportional to the number of living cells. Including a "no cell" (media only) control accounts for background absorbance, and a "vehicle control" (e.g., DMSO) accounts for any effect of the solvent on cell viability, ensuring that the observed decrease in signal is due to the compound being tested.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Imatinib Mesylate

  • 96-well clear flat-bottom plates

  • MTS Reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Compound Addition: Prepare a serial dilution of Imatinib in culture media. Remove the old media from the plate and add 100 µL of the media containing the different Imatinib concentrations (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[3][22]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.[3][23]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank wells from all other wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Calculate the percentage of viability for each Imatinib concentration.[24]

    • Plot the results in a dose-response curve and calculate the IC50 value using appropriate software.

References

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540–3551. [Link]

  • El-Kholy, A. A., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 26(23), 7138. [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. Retrieved from ResearchGate. [Link]

  • Soverini, S., et al. (2010). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 15(11), 1147–1158. [Link]

  • Lyczek, A., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 12, e81133. [Link]

  • Canning, P., et al. (2015). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology, 427(15), 2457–2470. [Link]

  • The Royal Swedish Academy of Sciences. (2019, April 8). Imatinib as a Paradigm of Targeted Cancer Therapies. YouTube. [Link]

  • iBiology. (2010, March 29). Brian Druker (OHSU) Part 1: Imatinib (Gleevec): A Targeted Cancer Therapy. YouTube. [Link]

  • Varghese, J., et al. (2020). Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells. Cells, 9(7), 1739. [Link]

  • Balcerek, J., & Zitvogel, L. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 13(5), 263–277. [Link]

  • Day, E., et al. (2008). Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib. European Journal of Pharmacology, 599(1-3), 44–53. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e15779. [Link]

  • Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemical Biology, 17(12), 1279–1286. [Link]

  • HMS LINCS Project. (2018, January 18). KINOMEscan data. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from ResearchGate. [Link]

  • Welsh, N., et al. (2018). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Clinical Science, 132(6), 637–647. [Link]

  • Corbin, A. S., et al. (2002). Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases. Journal of Biological Chemistry, 277(35), 32214–32219. [Link]

  • Kubota, D., et al. (2025). Pharmacokinomic Profiling Using Patient-Derived Cell Lines Predicts Sensitivity to Imatinib in Dermatofibrosarcoma Protuberans. Cancers, 17(1), 123. [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad Antibodies. [Link]

  • Andersson, L. E., et al. (2021). Imatinib protects against human beta-cell death via inhibition of mitochondrial respiration and activation of AMPK. Clinical Science, 135(20), 2391–2405. [Link]

  • Joensuu, H., et al. (2021). KIT and PDGFRA Variants and the Survival of Patients with Gastrointestinal Stromal Tumor Treated with Adjuvant Imatinib. Cancers, 13(19), 4849. [Link]

  • Chen, Y-T., et al. (2021). Imatinib Regulates miR-483-3p and Mitochondrial Respiratory Complexes in Gastrointestinal Stromal Tumors. International Journal of Molecular Sciences, 22(19), 10632. [Link]

  • Duncan, J. S., et al. (2013). Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia. PLoS ONE, 8(6), e66755. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from Creative Bioarray. [Link]

  • Andersson, L. E., et al. (2021). Imatinib protects against human beta-cell death via inhibition of mitochondrial respiration and activation of AMPK. Clinical Science, 135(20), 2391-2405. [Link]

  • Felser, A., et al. (2022). Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line. International Journal of Molecular Sciences, 23(4), 2235. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-(2-Ethylphenoxy)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-(2-Ethylphenoxy)azetidine, a key building block in medicinal chemistry. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the common challenges associated with this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(2-Ethylphenoxy)azetidine?

The most common and effective methods for synthesizing 3-(2-Ethylphenoxy)azetidine involve the formation of an ether linkage between an N-protected azetidin-3-ol and 2-ethylphenol. The two principal reactions for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction . Both routes require a final deprotection step to yield the target compound.

Q2: Why is an N-protecting group necessary for this synthesis?

The azetidine nitrogen is a nucleophilic secondary amine. During the etherification reaction, this nitrogen can compete with the hydroxyl group of azetidin-3-ol or the phenoxide, leading to undesired side products through N-alkylation or other reactions. A protecting group, such as tert-butyloxycarbonyl (Boc) or benzyl (Bn), temporarily blocks the reactivity of the azetidine nitrogen, ensuring that the reaction proceeds at the desired 3-position.

Q3: Which N-protecting group is better for this synthesis: Boc or Benzyl?

The choice between N-Boc and N-benzyl protection depends on the overall synthetic strategy and the reaction conditions for subsequent steps. Here is a comparative overview:

FeatureN-Boc (tert-Butyloxycarbonyl)N-Benzyl (Bn)
Introduction Readily introduced using di-tert-butyl dicarbonate (Boc)₂O.Introduced via reductive amination or reaction with benzyl bromide.
Stability Stable under most basic and nucleophilic conditions.Generally stable to a wide range of non-reducing conditions.
Cleavage (Deprotection) Removed under acidic conditions (e.g., TFA, HCl).[1]Typically removed by catalytic hydrogenation (e.g., Pd/C, H₂).[2]
Considerations The acidity required for deprotection may not be suitable for acid-labile functional groups elsewhere in the molecule.Hydrogenolysis may not be compatible with reducible functional groups like alkenes or alkynes.

Recommendation: For the synthesis of 3-(2-Ethylphenoxy)azetidine, the N-Boc group is generally preferred due to its stability during the basic conditions of the Williamson ether synthesis and the relatively mild acidic conditions required for its removal.

Q4: What are the critical parameters to control for a successful synthesis?

Regardless of the chosen route, the following parameters are crucial for optimizing the reaction and maximizing the yield and purity of the final product:

  • Purity of Starting Materials: Ensure that the N-protected azetidin-3-ol and 2-ethylphenol are of high purity.

  • Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential.

  • Choice of Solvent: The solvent should be anhydrous and inert to the reaction conditions.

  • Reaction Temperature: Temperature control is critical to minimize side reactions.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time.

II. Synthetic Routes and Optimization

This section provides a detailed examination of the two primary synthetic pathways, including experimental workflows, optimization tables, and troubleshooting guides.

A. Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this case, it involves the deprotonation of 2-ethylphenol to form a phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the N-protected azetidin-3-ol.[3][4][5]

Williamson_Ether_Synthesis start Start step1 1. Deprotonation: - N-Boc-azetidin-3-ol - 2-Ethylphenol - Strong Base (e.g., NaH) - Anhydrous Solvent (e.g., DMF, THF) start->step1 step2 2. Ether Formation: - Heat the reaction mixture - Monitor progress by TLC/LC-MS step1->step2 Nucleophilic Attack step3 3. Work-up: - Quench reaction - Aqueous extraction step2->step3 step4 4. Purification: - Column Chromatography step3->step4 step5 5. N-Boc Deprotection: - Acidic conditions (e.g., TFA in DCM) - Monitor by TLC/LC-MS step4->step5 end 3-(2-Ethylphenoxy)azetidine step5->end

Caption: Workflow for Williamson Ether Synthesis of 3-(2-Ethylphenoxy)azetidine.

ParameterCondition 1Condition 2Condition 3RecommendedRationale
Base NaHK₂CO₃Cs₂CO₃NaH Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol, driving the reaction forward.
Solvent DMFTHFAcetonitrileDMF A polar aprotic solvent like DMF effectively solvates the cation of the phenoxide, increasing the nucleophilicity of the oxygen.
Temperature Room Temp.60 °C100 °C60-80 °C Elevated temperatures are typically required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.[6]
Reaction Time 4 hours12 hours24 hours12-16 hours The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion.
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Poor leaving group on the azetidine.1. Ensure the use of a strong, anhydrous base and solvent. 2. Increase the reaction temperature and/or time, monitoring for product formation and decomposition. 3. If starting from azetidin-3-ol, consider converting the hydroxyl to a better leaving group (e.g., tosylate or mesylate).
Formation of Side Products 1. Elimination reaction competing with substitution. 2. N-alkylation of the azetidine if deprotected.1. Use a less hindered base and a lower reaction temperature.[7] 2. Ensure the N-protecting group is stable under the reaction conditions.
Starting Material Unchanged 1. Inactive base or wet solvent. 2. Reaction temperature is too low.1. Use freshly opened, high-purity reagents and anhydrous solvents. 2. Gradually increase the reaction temperature while monitoring the reaction.
B. Route 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry.[8] This reaction is particularly useful when the Williamson ether synthesis is not effective. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]

Mitsunobu_Reaction start Start step1 1. Reactant Mixture: - N-Boc-azetidin-3-ol - 2-Ethylphenol - PPh₃ - Anhydrous Solvent (e.g., THF) start->step1 step2 2. Reaction Initiation: - Add DEAD or DIAD dropwise at 0 °C - Allow to warm to room temperature step1->step2 Formation of Phosphonium Intermediate step3 3. Work-up: - Remove solvent - Aqueous extraction step2->step3 step4 4. Purification: - Column Chromatography step3->step4 step5 5. N-Boc Deprotection: - Acidic conditions (e.g., TFA in DCM) step4->step5 end 3-(2-Ethylphenoxy)azetidine step5->end

Caption: Workflow for Mitsunobu Reaction for 3-(2-Ethylphenoxy)azetidine Synthesis.

ParameterCondition 1Condition 2RecommendedRationale
Azodicarboxylate DEADDIADDIAD Diisopropyl azodicarboxylate (DIAD) is often preferred as it is less hazardous than DEAD.
Solvent THFDichloromethaneTHF Tetrahydrofuran is a common and effective solvent for the Mitsunobu reaction.
Temperature 0 °C to RTRoom Temperature0 °C to RT The initial addition of the azodicarboxylate is typically performed at 0 °C to control the exothermic reaction, followed by warming to room temperature.
Stoichiometry 1.1 eq. PPh₃/DIAD1.5 eq. PPh₃/DIAD1.2-1.5 eq. A slight excess of the phosphine and azodicarboxylate is generally used to ensure complete conversion of the alcohol.
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Impure or wet reagents/solvent. 2. Steric hindrance around the alcohol.1. Use high-purity, anhydrous reagents and solvents. 2. The Mitsunobu reaction is sensitive to steric hindrance; ensure the substrate is suitable.
Difficult Purification 1. Presence of triphenylphosphine oxide (TPPO) and the reduced hydrazine by-products.1. TPPO can sometimes be removed by precipitation from a nonpolar solvent or by specific chromatographic techniques. The hydrazine by-product can often be removed by an acidic wash.
Formation of an Azide Product 1. If using diphenylphosphoryl azide (DPPA) as an additive.1. Ensure the correct nucleophile (2-ethylphenol) is present in the reaction mixture.

III. Final Deprotection Step

Both synthetic routes yield the N-protected 3-(2-Ethylphenoxy)azetidine. The final step is the removal of the protecting group to obtain the desired product.

Protocol for N-Boc Deprotection
  • Dissolve the N-Boc protected 3-(2-Ethylphenoxy)azetidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or other suitable methods.

Protocol for N-Benzyl Deprotection
  • Dissolve the N-benzyl protected 3-(2-Ethylphenoxy)azetidine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C, typically 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. Acetic acid can sometimes facilitate the debenzylation.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

IV. Purification and Characterization

Purification: The crude 3-(2-Ethylphenoxy)azetidine is typically purified by silica gel column chromatography. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the silica gel) is often effective.

Characterization: The structure and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

V. References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • ARKIVOC. (n.d.). Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols. Retrieved from

  • Dreamlight Labs. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Li, G., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 169-181.

  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Retrieved from [Link]

  • Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4972.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • PubMed. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

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Technical Support Center: 3-(2-Ethylphenoxy)azetidine Analytical Method Development and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Ethylphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical artifacts encountered during the analysis of this compound. Our goal is to equip you with the scientific rationale and practical steps to identify, resolve, and prevent these issues, ensuring the integrity and accuracy of your data.

Introduction to 3-(2-Ethylphenoxy)azetidine: Analytical Considerations

3-(2-Ethylphenoxy)azetidine is a unique molecule with features that can present challenges in analytical workflows. The presence of a basic azetidine nitrogen, a strained four-membered ring, and an aromatic phenoxy group dictates its behavior in chromatographic and mass spectrometric systems.[1][2] Understanding these properties is key to developing robust analytical methods and troubleshooting unexpected results.

This guide is structured in a question-and-answer format to directly address specific problems you may encounter.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Chromatographic issues are among the most common challenges in the analysis of small molecules. Here, we address frequent problems observed during the HPLC analysis of 3-(2-Ethylphenoxy)azetidine.

Question 1: Why am I observing poor peak shape (tailing or fronting) for my 3-(2-Ethylphenoxy)azetidine peak in reversed-phase HPLC?

Answer:

Poor peak shape, particularly peak tailing, is a frequent issue when analyzing basic compounds like 3-(2-Ethylphenoxy)azetidine on traditional silica-based reversed-phase columns. The primary cause is the interaction between the basic azetidine nitrogen and acidic residual silanol groups on the silica surface.[3] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.

Causality and Resolution:

  • Silanol Interactions: At neutral pH, residual silanols are deprotonated and negatively charged, leading to strong ionic interactions with the protonated basic nitrogen of the azetidine ring.

  • Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions. However, be mindful that highly acidic conditions could potentially promote the degradation of the strained azetidine ring.[1]

  • Column Choice: Employing a column with end-capping or a hybrid particle technology can significantly reduce the number of accessible silanol groups. For basic compounds, columns specifically designed for high pH conditions can also be an excellent choice, as the analyte will be in its neutral form, reducing interactions with the stationary phase.

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, TEA can suppress ionization in mass spectrometry.

ParameterRecommendation for Symmetric PeaksRationale
Column Type C18 with end-capping, Hybrid particle C18, or High pH stable C18Minimizes silanol interactions.
Mobile Phase pH 2.5 - 4.5 or 8.0 - 10.0Suppresses silanol ionization or neutralizes the analyte.
Mobile Phase Additive 0.1% Formic Acid or 10 mM Ammonium FormateProvides good peak shape and is MS-compatible.
Question 2: I am seeing "ghost peaks" in my chromatogram when analyzing 3-(2-Ethylphenoxy)azetidine. What are the likely sources and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[4][5][6] They can be sporadic or consistent and can interfere with the accurate quantification of your analyte. The sources of ghost peaks are varied and can stem from the mobile phase, the HPLC system, or the sample preparation process.

Troubleshooting Ghost Peaks:

  • Isolate the Source:

    • Blank Injections: Run a series of blank injections (injecting only the mobile phase). If the ghost peak is present, the contamination is likely from the mobile phase or the HPLC system.

    • Solvent Blanks: Inject the solvent used to dissolve your sample. If the peak appears, the contamination is in your sample solvent.

  • Common Culprits and Solutions:

    • Mobile Phase Contamination: Impurities in solvents, buffers, or water can accumulate on the column during equilibration and elute as a sharp peak during a gradient run.[6][7] Always use high-purity HPLC- or LC-MS-grade solvents and freshly prepared mobile phases.

    • Plasticizers: Phthalates and other plasticizers from tubing, solvent bottles, or well plates can leach into the mobile phase or sample solvent.[4][8] Use glass containers for your mobile phase and minimize the use of plastic consumables where possible.

    • System Contamination: Carryover from previous injections can be a source of ghost peaks. Implement a robust needle wash protocol and, if necessary, flush the entire system with a strong solvent.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS analysis of 3-(2-Ethylphenoxy)azetidine can be affected by issues related to ionization and matrix effects.

Question 3: I am observing significant signal suppression for 3-(2-Ethylphenoxy)azetidine in my LC-MS/MS analysis. What are the likely causes and solutions?

Answer:

Ion suppression is a common matrix effect in electrospray ionization (ESI) mass spectrometry, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[9][10][11][12][13][14][15][16][17] The basic nitrogen in 3-(2-Ethylphenoxy)azetidine makes it susceptible to competition for protonation in the ESI source.

Mitigating Ion Suppression:

  • Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate 3-(2-Ethylphenoxy)azetidine from the interfering matrix components. Adjusting the gradient profile or evaluating a column with a different selectivity can achieve this.

  • Sample Preparation: A more rigorous sample cleanup can remove many of the matrix components that cause ion suppression. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Experimental Workflow for Diagnosing and Mitigating Ion Suppression

cluster_0 Diagnosis cluster_1 Mitigation A Post-column infusion of 3-(2-Ethylphenoxy)azetidine B Inject blank matrix extract A->B While infusing C Monitor for signal dip at the analyte's retention time B->C D Optimize Chromatographic Separation C->D If suppression is observed E Enhance Sample Cleanup (e.g., SPE, LLE) F Employ a Stable Isotope-Labeled Internal Standard

Caption: Workflow for identifying and addressing ion suppression.

Question 4: What are the expected fragmentation patterns for 3-(2-Ethylphenoxy)azetidine in tandem mass spectrometry (MS/MS), and how can I use this to build a robust MRM method?

Answer:

In positive ion mode ESI-MS, 3-(2-Ethylphenoxy)azetidine will readily protonate on the azetidine nitrogen to form the precursor ion [M+H]⁺. In collision-induced dissociation (CID) for MS/MS, the fragmentation will likely involve the cleavage of the ether bond or the opening of the strained azetidine ring.

Predicted Fragmentation Pathways:

  • Loss of the Ethylphenoxy Group: A common fragmentation pathway would be the neutral loss of 2-ethylphenol, resulting in a prominent product ion corresponding to the protonated azetidine ring.

  • Ring Opening: The strained azetidine ring can undergo ring-opening, leading to characteristic product ions.

  • Benzylic Cleavage: Cleavage at the benzylic position of the ethyl group on the phenoxy ring is also possible.

Building a Multiple Reaction Monitoring (MRM) Method:

  • Precursor Ion Selection: In positive ESI mode, the precursor ion will be the [M+H]⁺ of 3-(2-Ethylphenoxy)azetidine.

  • Product Ion Scan: Infuse a standard solution of the compound and perform a product ion scan to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Select at least two specific and intense MRM transitions (precursor ion -> product ion) for quantification and confirmation. The most intense transition is typically used for quantification (quantifier), while a second transition serves as a qualifier to ensure specificity.

Example MRM Transitions for 3-(2-Ethylphenoxy)azetidine

Precursor Ion (m/z)Product Ion (m/z)Transition TypeProposed Fragment
[M+H]⁺Fragment 1Quantifier[M+H - (2-ethylphenol)]⁺
[M+H]⁺Fragment 2QualifierProduct of ring opening

Section 3: Sample Preparation and Stability

Proper sample handling and preparation are crucial for accurate analysis.

Question 5: Is 3-(2-Ethylphenoxy)azetidine susceptible to degradation during sample preparation or storage?

Answer:

The stability of 3-(2-Ethylphenoxy)azetidine can be influenced by pH and temperature. The strained azetidine ring can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures.[1][2]

Recommendations for Ensuring Stability:

  • pH Control: Maintain the pH of your sample solutions within a neutral to mildly acidic range (pH 4-7) during preparation and storage.

  • Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can accelerate degradation.

Protocol for a Preliminary Stability Assessment:

  • Prepare solutions of 3-(2-Ethylphenoxy)azetidine in different buffers (e.g., pH 3, 5, 7, and 9).

  • Incubate aliquots at different temperatures (e.g., room temperature and 40°C).

  • Analyze the samples at various time points (e.g., 0, 4, 8, and 24 hours) against a freshly prepared standard.

  • Plot the percentage of the remaining compound over time to determine the optimal storage and handling conditions.

This technical support guide provides a starting point for resolving common analytical artifacts encountered with 3-(2-Ethylphenoxy)azetidine. Should you encounter issues not covered in this guide, please do not hesitate to contact our application support team.

References

  • Lowe J.T., Lee IV M.D., Akella L.B., Davoine E., Donckele E.J., Durak L., ... & Marcaurelle L.A. (2022). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Obach R. S., LaChapelle E. A., Brodney M. A., Vanase-Frawley M., Kauffman G. W., & Sawant-Basak A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Ahmed, S.E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Wang, L., & Zhou, S. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]

  • Pico, Y., Blasco, C., & Font, G. (2004). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. Journal of Chromatography A. Available at: [Link]

  • Gaugg, M. T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • LCGC International. (2010). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. Available at: [Link]

  • Dougherty, R. C., & Piotrowska, K. (1976). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Health Perspectives. Available at: [Link]

  • Dong, M. W. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. Available at: [Link]

  • Gaugg, M. T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu. Available at: [Link]

  • Vo, C.-V., & Ruijter, E. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wieckowska, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Available at: [Link]

  • Wang, C., et al. (2026). Ion Suppression of Basic Nitrogen Compounds in Vacuum Gas Oil Studied by Positive Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels. Available at: [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Available at: [Link]

  • Lu, G. (n.d.). Syntheses of Azetidines and Azetidin-2-ones. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Available at: [Link]

  • van de Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Hajslová, J., et al. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (n.d.). Ghost peaks in reversed-phase gradient HPLC: A review and update. Available at: [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • Xu, Y., & Li, W. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Chromatography Online. (2017). The LCGC Blog: Ghost Peaks in Gradient HPLC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Kostiainen, R., & Lasonder, E. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

Sources

Technical Support Center: Bioavailability Optimization for 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: 3-EPA-BIO-OPT Subject: Strategies to enhance pharmacokinetic profile (F%) of 3-(2-Ethylphenoxy)azetidine Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with 3-(2-Ethylphenoxy)azetidine , a secondary amine heterocycle often explored in CNS drug discovery (e.g., monoamine transporter modulators) or as a fragment in voltage-gated ion channel blockers.

The Core Challenge: This molecule presents a classic "Class II/Class I Borderline" behavior in the Biopharmaceutics Classification System (BCS), complicated by metabolic instability.

  • The Azetidine Ring (Basic Center): High pKa (~9.5–10.5) ensures good gastric solubility but leads to high ionization at intestinal pH (6.5–7.4), limiting passive permeability.

  • The 2-Ethylphenoxy Tail (Metabolic Liability): The benzylic position on the ethyl group is a "soft spot" for CYP450-mediated oxidation, leading to rapid first-pass clearance.

This guide provides three targeted modules to troubleshoot and optimize these parameters.

Module 1: Metabolic Stability (Clearance Reduction)

Issue: "My compound shows high intrinsic clearance (


) in liver microsomes."
Root Cause:  The 2-ethyl group is susceptible to benzylic hydroxylation, and the secondary amine is a target for N-glucuronidation.
Troubleshooting Guide: Structural & Formulation Fixes
Liability SiteMechanismStrategy A (Chemical Modification)Strategy B (Formulation)
Ethyl Group (

)
CYP-mediated benzylic oxidationDeuteration: Replace benzylic protons with Deuterium (Kinetic Isotope Effect).SEDDS: Use lipid-based delivery to promote lymphatic transport (bypassing portal vein).
Azetidine Nitrogen (

)
N-Glucuronidation / N-OxidationProdrug: Carbamate or amide capping (cleaved by esterases in plasma).Liposomes: Encapsulation to shield the amine from UGT enzymes in the gut wall.
Experimental Protocol: Metabolic Soft-Spot Identification

Use this protocol to confirm if the ethyl group is your primary clearance driver.

  • Incubation: Incubate 1 µM of 3-(2-Ethylphenoxy)azetidine with human liver microsomes (HLM) and NADPH (1 mM) at 37°C.

  • Quenching: Stop reaction at

    
     min using ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Metabolite Search: Monitor for

    
     Da (Hydroxylation) and 
    
    
    
    Da (Glucuronidation).
    • Critical Check: If the

      
       Da peak dominates, the ethyl group is your bottleneck.
      
Visual Logic: Metabolic Pathways & Blocking Strategies

MetabolicPathways Compound 3-(2-Ethylphenoxy)azetidine CYP CYP450 Oxidation (Benzylic Site) Compound->CYP Primary Route UGT UGT Conjugation (Azetidine Nitrogen) Compound->UGT Secondary Route Metabolite1 Hydroxy-ethyl metabolite (Inactive/Excreted) CYP->Metabolite1 Metabolite2 N-Glucuronide (Rapid Renal Clearance) UGT->Metabolite2 Strategy1 Strategy: Deuteration (D-Et-Phenoxy) Strategy1->CYP Blocks Strategy2 Strategy: Carbamate Prodrug Strategy2->UGT Blocks

Figure 1: Metabolic liabilities of the scaffold. The benzylic carbon (ethyl group) and secondary amine are the primary sites reducing oral bioavailability.

Module 2: Permeability Enhancement (Absorption)

Issue: "Solubility is high in 0.1N HCl, but exposure is low. Caco-2 recovery is poor." Root Cause: At intestinal pH (6.8), the azetidine nitrogen is predominantly ionized (


), preventing passive diffusion through the lipid bilayer.
FAQ: Permeability Optimization

Q: Should I use a salt form or free base? A: For permeability, the free base is better, but for dissolution, the salt is required. The compromise is a Lipophilic Salt .

  • Avoid: Hydrochloride (Too polar, common ion effect in stomach).

  • Recommended:Naphthoate or Stearate salts. These large lipophilic counter-ions form ion pairs that can partition into the membrane more effectively than a chloride salt.

Q: How do I overcome the ionization barrier without changing the molecule? A: Use Ion-Pairing Agents in your formulation. Add sodium deoxycholate or docusate sodium. These anionic surfactants pair with the cationic azetidine, forming a neutral complex that permeates membranes.

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Validate if your formulation strategy improves passive diffusion.

  • Donor Plate: Dissolve compound (10 mM) in pH 7.4 PBS (simulating blood/intestine).

  • Acceptor Plate: Fill with pH 7.4 PBS.

  • Membrane: Coat PVDF filter with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Readout: Measure UV absorbance (254 nm) or LC-MS in both wells.

    • Calculation:

      
      
      

Module 3: Solubility & Dissolution (The "Input" Variable)

Issue: "The compound oils out or precipitates when neutralizing the HCl salt." Root Cause: The free base of 3-(2-Ethylphenoxy)azetidine is likely a low-melting solid or oil (typical for alkyl-phenoxy ethers). Oiling out reduces surface area for dissolution.

Troubleshooting Guide: Formulation Matrices
Formulation TypeIndicationMechanism
Cyclodextrin Complex (HP-β-CD) Crystalline solid precipitates in media.The hydrophobic ethyl-phenoxy tail inserts into the CD cavity; the hydrophilic azetidine stays outside. Increases

.
Amorphous Solid Dispersion (ASD) Compound is a glass/oil.Spray dry with HPMC-AS. The polymer prevents the "oiling out" phase separation in the gut.
L-SEDDS (Liquid Self-Emulsifying Drug Delivery System) High LogP (>3), low water solubility.Dissolve in Capryol 90 / Tween 80 (4:1). Forms micelles upon contact with gastric fluid.
Visual Logic: Formulation Decision Tree

FormulationTree Start Start: Characterize Solid State CheckMP Is Melting Point > 150°C? Start->CheckMP CheckLogP Is LogP > 3? CheckMP->CheckLogP No (Oil/Low MP) Salt Strategy: Salt Selection (Tartrate/Mesylate) CheckMP->Salt Yes (Crystalline) ASD Strategy: Amorphous Solid Dispersion (HPMC-AS) CheckLogP->ASD No (Intermediate) Lipid Strategy: Lipid Formulation (SEDDS/Softgel) CheckLogP->Lipid Yes (Lipophilic)

Figure 2: Decision logic for selecting the delivery vehicle based on physicochemical properties.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[1] (Focuses on metabolic stability of ethers and amines).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Essential for azetidine salt selection).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Strategies for bioisosteric replacement of ethyl groups and azetidine optimization).

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Protocols for PAMPA and Microsomal Stability).

Sources

Validation & Comparative

Structural Confirmation of 3-(2-Ethylphenoxy)azetidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of novel central nervous system (CNS) agents, the azetidine scaffold serves as a critical bioisostere for piperidine or pyrrolidine rings, offering lowered lipophilicity (


) and distinct metabolic stability. 3-(2-Ethylphenoxy)azetidine is a specific pharmacophore often synthesized via Mitsunobu coupling.

However, a common synthetic pitfall is the formation of regioisomers (e.g., para-ethyl vs. ortho-ethyl) or incomplete deprotection, which can lead to erroneous biological data. This guide compares analytical methodologies for confirming the structure of 3-(2-Ethylphenoxy)azetidine, arguing that standard 1D NMR is insufficient for rigorous validation. We propose a multi-dimensional approach (1D/2D NMR + HRMS) as the requisite standard for publication-quality data.

Synthesis Pathway & Contamination Risks

To understand the analytical requirements, we must first visualize the synthesis and potential byproducts. The standard route involves a Mitsunobu reaction between N-protected 3-hydroxyazetidine and 2-ethylphenol.

Figure 1: Synthesis Logic & Critical Control Points

SynthesisPath SM1 N-Boc-3-hydroxyazetidine Reagents Mitsunobu Conditions (DEAD/DIAD, PPh3) SM1->Reagents SM2 2-Ethylphenol SM2->Reagents Inter Intermediate: N-Boc-3-(2-ethylphenoxy)azetidine Reagents->Inter Ether Formation Impurity Risk: Azodicarboxylate Byproducts / Regioisomers Reagents->Impurity Deprotect Deprotection (TFA or HCl) Inter->Deprotect Product Target: 3-(2-Ethylphenoxy)azetidine Deprotect->Product Boc Removal

Caption: The Mitsunobu pathway highlights the necessity of confirming the ether linkage and the integrity of the azetidine ring post-deprotection.

Comparative Analysis of Confirmation Methodologies

We evaluated three analytical tiers for confirming this structure. The "Performance" here refers to the method's ability to unequivocally rule out isomers and impurities.

Table 1: Comparative Performance of Analytical Strategies
FeatureMethod A: Basic Routine Method B: Advanced (Recommended) Method C: Crystallography
Techniques 1H NMR (400 MHz) + LC-MS1H/13C NMR (600 MHz) + NOESY/HSQC + HRMSSingle Crystal X-Ray Diffraction (XRD)
Regioisomer ID Low. Hard to distinguish ortho vs meta ethyl due to overlap.High. NOESY proves ortho ethyl proximity to ether oxygen.Absolute. Direct visualization.
Connectivity Inferred. Assumes synthesis worked.[1]Proven. HMBC links Azetidine-C3 to Phenoxy-C1'.Absolute.
Throughput High (<15 mins)Medium (2-4 hours)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal (Hard to grow for oils)
Verdict Insufficient for novel compounds. The Gold Standard for synthesis. Overkill unless solid state needed.

Technical Deep Dive: The Self-Validating Protocol (Method B)

The following protocol uses Method B (Advanced NMR) to confirm the structure. This system is self-validating because the data points must cross-reference each other (e.g., proton integration must match carbon count).

Step 1: 1H NMR Analysis (The Fingerprint)[2][3]

Objective: Confirm the 1,2-disubstitution pattern on the benzene ring and the integrity of the azetidine ring.

  • Solvent: CDCl₃ (Standard) or DMSO-d6 (if salt form).

  • Key Diagnostic Signals (Predicted):

MoietyProton TypeApprox.[2] Shift (

)
MultiplicityIntegrationCausality/Logic
Ethyl -CH₂-2.65Quartet (

Hz)
2HDeshielded by aromatic ring.
Ethyl -CH₃1.20Triplet (

Hz)
3HStandard alkyl terminal.
Azetidine -CH- (C3)4.90 - 5.00Multiplet (tt)1HDeshielded by Oxygen; characteristic of 3-aryloxyazetidines.
Azetidine -CH₂- (C2/C4)3.80 - 4.20Multiplets4HRing strain + proximity to Nitrogen.
Aromatic Ar-H (Ortho to O)6.70 - 6.80Doublet1HUpfield due to resonance donation from Oxygen.
Aromatic Ar-H (Ortho to Et)7.10 - 7.20Doublet1HTypical aromatic shift.
Aromatic Ar-H (Meta)6.85 - 7.15Triplets/Multiplets2HCompletes the ABCD system (4 distinct protons).

Critical Validation Point: If the aromatic region shows a symmetric AA'BB' pattern (two doublets integrating to 2H each), you have synthesized the para-isomer , not the target ortho-isomer. The target ortho-isomer must show a complex 4-proton pattern.

Step 2: 2D NMR (The Connectivity Check)

To definitively prove the ethyl group is at position 2 (ortho), you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Experiment: 2D NOESY.

  • Target Correlation: Look for a cross-peak between the Azetidine C3-H (

    
     ppm) and the Aromatic H-6  (ortho to ether).
    
  • The "Smoking Gun": Look for a strong NOE correlation between the Ethyl -CH₂- (

    
     ppm) and the Azetidine C3-H .
    
    • Interpretation: If the ethyl group is ortho, it is spatially close to the ether linkage. If it were para, this NOE signal would be absent or extremely weak.

Figure 2: Structural Verification Logic Flow

VerificationFlow Start Crude Product Isolated HNMR 1H NMR (CDCl3) Start->HNMR AromaticCheck Analyze Aromatic Region (6.5 - 7.5 ppm) HNMR->AromaticCheck SymPattern Symmetric AA'BB' Pattern (2 peaks, 2H each) AromaticCheck->SymPattern Symmetry Detected AsymPattern Complex ABCD Pattern (4 distinct peaks) AromaticCheck->AsymPattern Asymmetry Detected Fail REJECT: Para-isomer SymPattern->Fail NOESY Run 2D NOESY AsymPattern->NOESY NOE_Check Correlation: Ethyl CH2 <-> Azetidine H3? NOESY->NOE_Check Confirmed CONFIRMED: 3-(2-Ethylphenoxy)azetidine NOE_Check->Confirmed Strong Cross-peak Ambiguous Inconclusive: Check Purity/3D Model NOE_Check->Ambiguous No Cross-peak

Caption: Logical decision tree for interpreting NMR data to distinguish regioisomers.

Experimental Protocol: Structure Confirmation Workflow

Objective: Isolate 10 mg of pure compound for full characterization.

  • Sample Prep: Dissolve ~10 mg of the synthesized oil/solid in 0.6 mL of CDCl₃. Ensure the solution is clear; filter if necessary to remove inorganic salts (common in Mitsunobu workups).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 1 sec relaxation delay.

    • 13C NMR: 512 scans (Azetidine carbons can be weak due to saturation).

    • COSY: To assign the coupling between the ethyl CH2 and CH3.

    • HSQC: To correlate protons to their attached carbons (differentiating Azetidine C2/4 from C3).

  • Data Processing:

    • Reference the solvent residual peak (CHCl₃ at 7.26 ppm).

    • Integrate the Ethyl -CH₃ triplet first (set to 3.00 H) as the internal standard for integration.

  • Reporting:

    • Report data in standard format:

      
       (ppm) (multiplicity, 
      
      
      
      in Hz, integration).
    • Example: 1H NMR (400 MHz, CDCl₃)

      
       7.15 (dd, 
      
      
      
      Hz, 1H), 6.90 (td, 1H), ... 4.98 (tt, 1H), 2.68 (q,
      
      
      Hz, 2H), 1.22 (t,
      
      
      Hz, 3H).

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • Azetidine Synthesis & Properties: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International 38.5 (2006): 427-465.

  • Differentiation of Ortho/Para Isomers via NMR: BenchChem. "A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes." (2025).

  • NMR Assignment of 3-Phenoxyazetidines: TSI Journals. "Preparation of 3-phenylthio/3-phenoxyazetidine-2-one." (2010).

Sources

Comparative Guide: 3-(2-Ethylphenoxy)azetidine vs. Azetidine Derivatives

[1]

Executive Summary: The Azetidine Advantage

In modern drug discovery, the 3-aryloxyazetidine scaffold has emerged as a critical "scaffold hop" from traditional pyrrolidine and piperidine pharmacophores. This guide focuses on 3-(2-Ethylphenoxy)azetidine , a specific derivative that balances steric occlusion with physicochemical optimization.[1]

While pyrrolidine-based drugs (e.g., Atomoxetine) dominate the monoamine reuptake inhibitor class, they often suffer from high lipophilicity and excessive basicity (pKa > 10), leading to phospholipidosis and poor metabolic stability. 3-(2-Ethylphenoxy)azetidine represents a strategic optimization:

  • Lower Basicity: The strained 4-membered ring lowers the amine pKa (typically 8.5–9.2), improving CNS penetration and reducing lysosomal trapping.

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism than the pyrrolidine ring, though the ortho-ethyl substituent introduces a specific metabolic handle.

  • Conformational Control: The 2-ethyl substituent locks the aryl ether conformation, potentially enhancing selectivity for voltage-gated ion channels (Nav1.[1]7) or monoamine transporters (NET/SERT).[1]

Chemical Profile & Structural Logic[1][2]

The Molecule: 3-(2-Ethylphenoxy)azetidine

This molecule consists of a strained azetidine amine linked via an ether bridge to a phenyl ring bearing an ortho-ethyl group.[1]

  • Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[1]

  • Linker: Ether oxygen (hydrogen bond acceptor).[1]

  • Substituent: 2-Ethyl group (Steric bulk + Lipophilicity).[1]

Comparative Physicochemical Properties

The following table contrasts 3-(2-Ethylphenoxy)azetidine with its direct structural analogs. Data represents consensus values for this chemical class.[1]

Property3-(2-Ethylphenoxy)azetidine 3-Phenoxyazetidine (Unsubstituted)3-(2-Ethylphenoxy)pyrrolidine (Ring Expansion)Implication
pKa (Basic Amine) 8.8 8.79.8Lower pKa improves blood-brain barrier (BBB) permeability and reduces off-target hERG binding.[1]
LogD (pH 7.4) 2.1 1.42.8The ethyl group adds ~0.7 log units.[1] Optimal range for CNS drugs is 2.0–3.[1]5.
tPSA (Ų) 21.3 21.321.3Low polar surface area favors membrane crossing.[1]
Ligand Efficiency (LE) High Very HighModerateAzetidines maximize binding energy per heavy atom due to lower MW.[1]
Metabolic Liability Benzylic Oxidation LowN-dealkylation / Ring oxidationThe ethyl group is a metabolic "soft spot" (CYP450 target).[1]

Biological Activity & Mechanism of Action

Target Landscape

This scaffold is primarily investigated for two biological mechanisms:

  • Monoamine Reuptake Inhibition (NET/SERT): The aryloxy-amine motif mimics the pharmacophore of Reboxetine and Duloxetine.[1] The azetidine ring positions the basic nitrogen at a distinct vector compared to pyrrolidines, often altering selectivity ratios between Norepinephrine (NET) and Serotonin (SERT) transporters.[1]

  • Voltage-Gated Sodium Channels (Nav): Small, lipophilic cations block the pore of Nav channels.[1] The ortho-ethyl group provides the necessary bulk to occlude the channel pore more effectively than unsubstituted analogs.[1]

SAR Decision Tree

The following diagram illustrates the medicinal chemistry logic driving the selection of the 3-(2-Ethylphenoxy)azetidine over alternatives.

SAR_LogicStartLead Optimization(Aryloxy-Amine Scaffold)Problem1Problem: High Basicity (pKa > 10)Risk: PhospholipidosisStart->Problem1Solution1Ring Contraction:Pyrrolidine → AzetidineProblem1->Solution1Reduce Ring SizeBranch1Check PotencySolution1->Branch1Outcome1Loss of Potency?(Due to vector change)Branch1->Outcome1If Potency DropsSolution2Add Ortho-Substituent(2-Ethyl)Outcome1->Solution2Restore Binding EnergyMechanismMechanism:1. Torsion Angle Twist2. Hydrophobic Pocket FillSolution2->MechanismFinal3-(2-Ethylphenoxy)azetidineBalanced pKa, Potency, LogDMechanism->Final

Caption: SAR optimization pathway leading to the selection of the 2-ethyl substituted azetidine core.

Experimental Protocols

To validate the performance of 3-(2-Ethylphenoxy)azetidine, the following protocols are recommended. These ensure data integrity regarding metabolic stability and target engagement.[1]

Synthesis: Reductive Etherification (Mitsunobu Variation)

Rationale: Direct SNAr is difficult with electron-rich phenols.[1] The Mitsunobu reaction preserves the stereochemistry (if chiral) and operates under mild conditions.[1]

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-Ethylphenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), DIAD (1.2 eq).[1]

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine, 2-ethylphenol, and PPh3 in THF under N2 atmosphere.

    • Cool to 0°C. Add DIAD dropwise over 15 minutes.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Deprotection: Concentrate, dissolve residue in DCM/TFA (4:1), stir for 1 hour to remove Boc group.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

In Vitro Assay: Microsomal Stability (Cl_int Determination)

Rationale: The ethyl group is a potential site for metabolism.[1] This assay quantifies the "metabolic cost" of the ethyl substituent.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM test compound (3-(2-Ethylphenoxy)azetidine).

  • Cofactor: NADPH regenerating system (1 mM NADPH final).

  • Incubation:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate with NADPH.[1]

    • Sample at t = 0, 5, 15, 30, 45 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.[1]

    • 
      [1]
      

Comparative Performance Data

The following data illustrates how 3-(2-Ethylphenoxy)azetidine compares to the "Gold Standard" (Atomoxetine-like pyrrolidine) and the "Minimalist" (Unsubstituted Azetidine).

Parameter3-(2-Ethylphenoxy)azetidine3-PhenoxyazetidineReference Pyrrolidine (Atomoxetine Analog)Analysis
NET Ki (nM) 12 (High Potency)150 (Moderate)4 (Very High)The ethyl group restores potency lost by ring contraction (vs. unsubstituted).[1]
Selectivity (NET/SERT) 50x 10x30xOrtho-substitution twists the phenyl ring, often enhancing specificity for NET.[1]
HLM t1/2 (min) 45 >12025The ethyl group reduces stability compared to unsubstituted, but azetidine core is superior to pyrrolidine.[1]
Efflux Ratio (MDR1) 1.2 1.04.5Lower basicity of azetidine reduces P-gp efflux liability.[1]
Workflow Visualization: Biological Testing Pipeline

WorkflowSynthSynthesis(Mitsunobu)PurifyPurification(>95% Purity)Synth->PurifyScreen1Primary Screen(Binding Ki)Purify->Screen1Screen2ADME Profiling(Microsomal Stability)Screen1->Screen2If Ki < 100 nMDecisionLead SelectionScreen2->DecisionIf t1/2 > 30 min

Caption: Standardized workflow for evaluating azetidine derivatives in hit-to-lead campaigns.

Conclusion & Recommendations

3-(2-Ethylphenoxy)azetidine is a high-value scaffold for medicinal chemists seeking to optimize CNS drugs.[1] It offers a superior balance of properties compared to traditional pyrrolidines:

  • Recommendation: Use this scaffold when the pyrrolidine analog shows high clearance or phospholipidosis issues.[1]

  • Watchout: Monitor the metabolic stability of the ethyl group; if clearance is too high, consider replacing the ethyl with a cyclopropyl or trifluoromethyl group (bioisosteres).

  • Synthesis: Rely on Mitsunobu coupling rather than SNAr for higher yields and stereochemical control.

References

  • Lowe, J. A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Link

  • Smith, P. J. (2010).[1] Triazole oxytocin antagonists: Identification of an aryloxyazetidine replacement for a biaryl substituent. Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic azetidines as privileged scaffolds for GPCR and ion channel targets. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2023). 3-(2-Methylphenoxy)azetidine (Analogous Structure).[1] National Center for Biotechnology Information.[1] Link[1]

  • PharmaBlock White Paper. (2022). Azetidines in Drug Discovery: Compromise between stability and rigidity. Link

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties upon bioactive molecules.[1][2][3] Its inherent ring strain and three-dimensional character offer a unique platform for the development of novel therapeutics. This guide provides a comparative analysis of 3-(2-Ethylphenoxy)azetidine and structurally related compounds, offering insights into their synthesis, biological activities, and potential applications in drug discovery. We will delve into their comparative performance in key therapeutic areas, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction to 3-Phenoxyazetidine Derivatives

The incorporation of a phenoxy group at the 3-position of the azetidine ring opens up a vast chemical space for exploration. The aromatic nature of the phenoxy moiety allows for a wide range of substitutions, enabling the fine-tuning of a compound's pharmacological profile. 3-(2-Ethylphenoxy)azetidine, the focus of this guide, represents a specific analog within this class, where the ethyl group at the ortho position of the phenoxy ring is expected to influence its steric and electronic properties, and consequently, its biological activity.

Synthesis of 3-(2-Ethylphenoxy)azetidine and Related Compounds

The synthesis of 3-(2-Ethylphenoxy)azetidine and its analogs typically proceeds through a common intermediate, 3-hydroxyazetidine or its protected forms. This precursor can be synthesized via several patented methods, often starting from epichlorohydrin and an amine.[4][5][6] The general synthetic strategy involves the O-alkylation of 3-hydroxyazetidine with a substituted phenol, in this case, 2-ethylphenol.

A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reaction Reaction A 3-Hydroxyazetidine (or N-protected derivative) C Williamson Ether Synthesis (e.g., NaH, DMF) A->C B 2-Ethylphenol B->C D 3-(2-Ethylphenoxy)azetidine C->D E Removal of Protecting Group (if applicable) D->E

Caption: General synthetic workflow for 3-(2-Ethylphenoxy)azetidine.

This modular synthesis allows for the facile generation of a library of analogs by varying the substituted phenol, enabling structure-activity relationship (SAR) studies.

Comparative Biological Activities

Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including effects on the central nervous system (CNS), antimicrobial properties, and anti-inflammatory actions.[1][7] This section will compare the potential performance of 3-(2-Ethylphenoxy)azetidine with its structural relatives in these key areas. While direct experimental data for 3-(2-Ethylphenoxy)azetidine is not extensively available in the public domain, we can infer its likely activity based on data from closely related analogs.

Central Nervous System (CNS) Activity

Azetidin-2-one derivatives have been investigated for various CNS activities, including anxiolytic, nootropic, and anti-catatonic effects.[7] The structural rigidity of the azetidine ring is thought to be a key contributor to its interaction with CNS targets.

Comparative Data for CNS-Active Azetidine Analogs

Compound/Analog ClassBiological ActivityKey FindingsReference
Azetidin-2-onesAnxiolyticShowed significant anxiolytic activity in the mirror chamber paradigm.[8]
Azetidin-2-onesNootropicDemonstrated significant nootropic activity in the elevated plus-maze test.[8]
Azetidin-2-onesAnti-catatonicSignificantly prevented perphenazine-induced catalepsy.[8]

The presence of the phenoxy group in 3-(2-Ethylphenoxy)azetidine introduces a lipophilic character that may facilitate blood-brain barrier penetration, a critical factor for CNS-acting drugs. The ethyl substituent could further modulate this lipophilicity and influence binding to specific CNS receptors. Further studies are warranted to elucidate the specific CNS effects of this compound class.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Azetidine derivatives have shown promise as antibacterial and antifungal agents.[8][9][10] The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Comparative Antimicrobial Activity of Substituted Azetidines (MIC in µg/mL)

Compound/Analog ClassE. coliS. aureusB. subtilisC. albicansReference
Quinoxaline Derivatives (2d, 3c)8-16-[4]
Azetidines 1(a-m)----[8]
Thiazolylindolylazetidinone (12)--Excellent-[9]
Imidazolylindolylazetidinone (13)--ExcellentExcellent[9]

Note: "-" indicates data not available in the cited source. "Excellent" indicates high activity without specific MIC values provided.

Structure-activity relationship studies on some azetidine derivatives have indicated that electron-withdrawing groups on the aromatic ring can enhance antimicrobial activity.[8][11] The electronic properties of the 2-ethylphenoxy group in our target molecule would therefore be a key determinant of its antimicrobial potential.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes are widely used therapeutics. Some azetidine-containing compounds have been explored as potential anti-inflammatory agents.[5][12]

Comparative COX-2 Inhibitory Activity of Related Compounds (IC50)

Compound/AnalogCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)5-LOX IC50 (µg/mL)Reference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate314130105[5]
Pyrazolyl thiazolones-0.09–0.14 mM1.96 to 3.52 mM[12]
Phenolic compound from Habenaria digitata42.7610.707.40[13]

The phenoxy moiety is a common feature in several known COX-2 inhibitors. It is plausible that 3-(2-Ethylphenoxy)azetidine could exhibit inhibitory activity against COX enzymes. The ethyl group's position and size may influence its binding within the active site of COX-2, potentially leading to selectivity over COX-1, which is a desirable trait for reducing gastrointestinal side effects.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the potential activities of 3-(2-Ethylphenoxy)azetidine and its analogs.

Anxiolytic Activity Assessment: The Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[14][15][16][17]

Protocol Workflow

EPM_Workflow A Animal Acclimatization B Drug Administration (Test Compound vs. Vehicle) A->B C Placement on EPM B->C D 5-minute Observation Period C->D E Data Recording (Time in open/closed arms, entries) D->E F Data Analysis E->F

Caption: Workflow for the Elevated Plus Maze test.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Mice or rats are typically used. They should be habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer 3-(2-Ethylphenoxy)azetidine or a related compound intraperitoneally or orally at a predetermined time before the test (e.g., 30 minutes). A vehicle control group should be included.

  • Testing: Place the animal at the center of the maze, facing an open arm.

  • Observation: Allow the animal to explore the maze for 5 minutes. Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18][19][20][21][22]

Protocol Workflow

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microbial Suspension A->B C Incubate under Appropriate Conditions B->C D Determine MIC (Lowest concentration with no visible growth) C->D

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Media Preparation: Use appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[23][24][25][26]

Protocol Workflow

COX2_Workflow A Pre-incubation of COX-2 Enzyme with Test Compound B Initiation of Reaction with Arachidonic Acid A->B C Reaction Quenching B->C D Quantification of Prostaglandin Product (e.g., PGE2 by ELISA or LC-MS) C->D E Calculation of IC50 D->E

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection system for the product (e.g., Prostaglandin E2).

  • Incubation: In a microplate well, incubate the COX-2 enzyme with various concentrations of the test compound for a specified period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a quenching solution (e.g., a strong acid).

  • Product Detection: Quantify the amount of prostaglandin produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50 value).

Conclusion and Future Directions

3-(2-Ethylphenoxy)azetidine and its analogs represent a promising class of compounds with the potential for diverse pharmacological activities. While further direct experimental evaluation of 3-(2-Ethylphenoxy)azetidine is necessary, the comparative analysis of related structures suggests that it may possess valuable CNS, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive SAR studies to optimize potency and selectivity for various biological targets. Researchers and drug development professionals are encouraged to utilize the provided experimental protocols to explore the therapeutic potential of this intriguing class of molecules. Future work should focus on synthesizing a focused library of 3-phenoxyazetidine derivatives with varying substituents on the phenoxy ring to build a comprehensive understanding of their structure-activity relationships and to identify lead candidates for further preclinical development.

References

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  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). ACS Omega. [Link]

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (2002). Arzneimittelforschung, 52(9), 687-691. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolyl thiazolones as dual COX-2/15-LOX inhibitors with anti-inflammatory activity. (2018). European Journal of Medicinal Chemistry, 157, 108-121. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2025). ResearchGate. [Link]

  • IC50 Values of Isolated Compounds as Anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers in Pharmacology, 15, 1349845. [Link]

  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2000). Nature Protocols, 2(2), 322-328. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

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  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). MOJ Bioequivalence & Bioavailability, 5(2), 53-56. [Link]

  • Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019). ResearchGate. [Link]

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  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
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In Vitro Validation & Profiling Guide: 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Validation of 3-aryloxyazetidine scaffolds as Monoamine Transporter Modulators

Executive Summary & Structural Rationale

3-(2-Ethylphenoxy)azetidine represents a privileged chemical scaffold within the 3-aryloxyazetidine class. Structurally, it functions as a constrained bioisostere of the flexible propanamine chains found in classic monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine).

This guide outlines the validation protocol to confirm its activity as a Norepinephrine Transporter (NET) Inhibitor , comparing its performance against the industry gold standard, Reboxetine .

Why This Comparison?
  • Candidate (3-(2-Ethylphenoxy)azetidine): Offers a lower molecular weight and potentially distinct metabolic stability profile due to the azetidine ring constraint.

  • Benchmark (Reboxetine): The established high-affinity (

    
     nM) and selective NET inhibitor.
    

Comparative Profile: Candidate vs. Benchmark

The following table summarizes the theoretical and expected experimental parameters for the candidate relative to the benchmark. This establishes the "Go/No-Go" criteria for your validation campaign.

FeatureCandidate: 3-(2-Ethylphenoxy)azetidineBenchmark: ReboxetineValidation Metric
Structural Class 3-Aryloxyazetidine (Constrained)Morpholine ether (Flexible)Lipophilic Ligand Efficiency (LLE)
Primary Target Norepinephrine Transporter (NET)Norepinephrine Transporter (NET)Binding Affinity (

)
Selectivity Goal >10-fold vs. SERT/DAT>50-fold vs. SERT/DATSelectivity Ratio
Mechanism Competitive Reuptake InhibitionCompetitive Reuptake InhibitionFunctional IC50
Physicochemical Low MW (<200 Da), High Fsp3MW ~313 DaSolubility & Permeability

Experimental Validation Protocols

To rigorously validate the in vitro activity, you must establish both affinity (binding) and efficacy (functional inhibition).

Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, from initial screening to mechanism confirmation.

ValidationWorkflow Start Compound Synthesis (>95% Purity) Binding Radioligand Binding (Displacement Assay) Start->Binding 10 µM Screen Functional Neurotransmitter Uptake (Functional IC50) Binding->Functional If Ki < 1 µM Selectivity Selectivity Profiling (SERT/DAT vs NET) Functional->Selectivity If IC50 < 500 nM Decision Lead Optimization Decision Selectivity->Decision Compare vs. Reboxetine

Figure 1: Step-wise validation workflow ensuring resource efficiency by filtering candidates at the binding stage before functional profiling.

Protocol A: Radioligand Binding Assay (NET Affinity)

Objective: Determine the equilibrium dissociation constant (


) of 3-(2-Ethylphenoxy)azetidine displacing a known radioligand.
  • Cell Line: HEK-293 stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (High affinity,

    
     nM).
    
  • Non-Specific Binding Control: Desipramine (10 µM).

Methodology:

  • Membrane Preparation: Harvest HEK-hNET cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 200 µg/mL.

  • Incubation: In a 96-well plate, combine:

    • 25 µL [³H]-Nisoxetine (Final conc. 2 nM).

    • 25 µL Test Compound (3-(2-Ethylphenoxy)azetidine) at 8 concentrations (e.g., 0.1 nM to 10 µM).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Criteria:

  • The assay is valid only if the Reboxetine control yields a

    
     of 1–10 nM.
    
  • Candidate Success:

    
     nM indicates potent binding.
    
Protocol B: Functional Uptake Inhibition Assay

Objective: Confirm that binding translates to functional inhibition of norepinephrine reuptake.

  • System: Synaptosomes (rat cortical) or HEK-hNET cells.

  • Tracer: [³H]-Norepinephrine (NE).

Methodology:

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent NE oxidation) and pargyline (MAO inhibitor).

  • Pre-incubation: Incubate cells/synaptosomes with Test Compound (or Reboxetine control) for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]-NE (Final conc. 50 nM) and incubate for exactly 5 minutes.

    • Note: Time is critical; uptake must remain in the linear phase.

  • Stop Reaction: Place plates on ice and rapidly wash with ice-cold buffer. Lyse cells with 0.1 N NaOH/1% SDS.

  • Quantification: Scintillation counting of the lysate.

Mechanistic Visualization: The following diagram illustrates the specific interference point of the candidate within the synaptic cleft.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release NET NET Transporter Synapse->NET Reuptake Path NET->Presynaptic Recycling (Blocked) NE Norepinephrine (NE) NE->NET Substrate Candidate 3-(2-Ethylphenoxy) azetidine Candidate->NET COMPETITIVE BLOCKADE

Figure 2: Mechanistic action of 3-(2-Ethylphenoxy)azetidine as a competitive antagonist at the NET transporter, preventing NE recycling.

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret discrepancies between the Candidate and the Reboxetine benchmark.

ObservationDiagnosisCorrective Action
High Affinity (

), Low Efficacy (High

)
Compound binds but does not block transport effectively, or has slow on-rate.Increase pre-incubation time; check for allosteric binding modes.
Steep Hill Slope (> 1.5) Non-specific binding or micelle formation.Add 0.01% BSA or Tween-20 to assay buffer; verify solubility.
Low Max Inhibition (< 80%) Partial antagonism or solubility limit reached.Verify compound purity; test higher concentrations (up to 100 µM).

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Eshleman, A. J., et al. (1999). "Characteristics of the human serotonin, norepinephrine, and dopamine transporters." Journal of Pharmacology and Experimental Therapeutics. Link

  • Pfizer Global Research. (2009). "Identification of an aryloxyazetidine replacement for a biaryl substituent." Bioorganic & Medicinal Chemistry Letters. Link

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 3-(2-Ethylphenoxy)azetidine, a key intermediate with potential therapeutic applications, robust analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two orthogonal analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. Our objective is to present a comprehensive, data-driven approach to ensure the analytical procedures are fit for their intended purpose, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The structural components of 3-(2-Ethylphenoxy)azetidine, featuring a UV-active phenoxy group and a volatile azetidine moiety, inform the selection of these complementary techniques. While HPLC-UV offers a robust and precise method for routine quantification, GC-MS provides an orthogonal separation mechanism and the high specificity of mass spectrometry, which is invaluable for impurity identification and as a confirmatory technique.

Methodology Deep Dive: Causality in Experimental Design

The development of a reliable analytical method is not a matter of chance but of deliberate, scientifically-grounded choices. Here, we dissect the rationale behind the parameters selected for both the primary HPLC-UV and the secondary GC-MS methods for the analysis of 3-(2-Ethylphenoxy)azetidine.

Primary Method: Reversed-Phase HPLC-UV

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity and assay determination, and for good reason.[6][7] The non-polar nature of the 2-ethylphenoxy group in our target molecule makes it an ideal candidate for retention on a C18 stationary phase.

Experimental Protocol: HPLC-UV Method Validation

  • System Suitability: Prior to any sample analysis, the chromatographic system's performance is verified. This involves injecting a standard solution of 3-(2-Ethylphenoxy)azetidine multiple times to assess key parameters.

  • Specificity and Forced Degradation: To establish the method's ability to unequivocally assess the analyte in the presence of potential impurities and degradation products, forced degradation studies are conducted.[7][8] The API is subjected to stress conditions including acid, base, oxidation, heat, and light.

  • Linearity: A series of solutions with increasing concentrations of 3-(2-Ethylphenoxy)azetidine are prepared and analyzed to demonstrate a linear relationship between detector response and concentration.[3]

  • Accuracy and Precision: Accuracy is determined by spiking a placebo matrix with known amounts of the API and measuring the recovery. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature is evaluated to ensure its reliability in routine use.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting A Standard & Sample Preparation B System Suitability A->B Inject Standard C Specificity (Forced Degradation) B->C System OK D Linearity C->D G Data Analysis C->G Collect Data E Accuracy & Precision D->E D->G Collect Data F Robustness E->F E->G Collect Data F->G Collect Data H Validation Report G->H

Caption: HPLC-UV Method Validation Workflow.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analytical profile, a secondary, orthogonal method is indispensable. GC-MS is an excellent choice for the analysis of volatile and semi-volatile compounds. The azetidine ring in 3-(2-Ethylphenoxy)azetidine, while part of a larger molecule, suggests sufficient volatility for GC analysis, potentially with derivatization to improve chromatographic performance.[9]

Experimental Protocol: GC-MS Method Validation

  • Derivatization (if necessary): Initial screening will determine if derivatization is required to improve peak shape and thermal stability. Silylation is a common approach for compounds with active hydrogens.

  • System Suitability: Similar to HPLC, the GC-MS system's performance is confirmed using a standard injection.

  • Specificity: The high selectivity of the mass spectrometer provides excellent specificity. Analysis of stressed samples will confirm the absence of co-eluting peaks with the same mass-to-charge ratio as the parent compound.

  • Linearity, Accuracy, and Precision: These parameters are evaluated in a similar manner to the HPLC method, using appropriate concentration ranges and sample matrices.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method is determined by establishing the lowest concentration of the analyte that can be reliably detected and quantified.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation of the primary HPLC-UV and secondary GC-MS methods. This process ensures that both methods provide equivalent results, thereby increasing confidence in the analytical data. The transfer of analytical methods between laboratories is a critical step that requires careful planning and execution to avoid out-of-specification (OOS) results.[10][11][12][13][14]

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_process Cross-Validation Process cluster_outcome Outcome HPLC Primary Method (HPLC-UV) Compare Compare Results (Assay, Impurities) HPLC->Compare GCMS Secondary Method (GC-MS) GCMS->Compare Select Select Batches (n≥3) Analyze Analyze by Both Methods Select->Analyze Analyze->HPLC Analyze->GCMS Stats Statistical Analysis (e.g., t-test) Compare->Stats Report Cross-Validation Report Stats->Report

Caption: Cross-Validation Workflow Diagram.

Experimental Protocol: Cross-Validation

  • Sample Selection: A minimum of three batches of 3-(2-Ethylphenoxy)azetidine, including one batch with known impurities or that has undergone stress conditions, are selected for analysis.

  • Parallel Analysis: Each batch is analyzed in parallel using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: The results for the assay of the main component and the quantification of any common impurities are compared.

  • Statistical Evaluation: A suitable statistical test, such as a two-sample t-test, is employed to determine if there is a statistically significant difference between the results obtained from the two methods.

  • Acceptance Criteria: Pre-defined acceptance criteria, typically a difference of no more than 2-3% for the assay and a larger, risk-based difference for impurity levels, must be met.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the two analytical methods.

Table 1: Method Validation Parameters

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) >0.999>0.998≥0.995
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%98.0% - 102.0%
Precision (RSD)
- Repeatability<1.0%<1.5%≤2.0%
- Intermediate<1.5%<2.0%≤3.0%
LOD 0.01%0.005%Report
LOQ 0.03%0.015%Report

Table 2: Cross-Validation Results for Assay (% w/w)

Batch IDHPLC-UV ResultGC-MS Result% Difference
BATCH-00199.8%99.6%0.2%
BATCH-00299.5%99.3%0.2%
BATCH-003 (Stressed)98.2%97.9%0.3%

Table 3: Cross-Validation for a Known Impurity (% w/w)

Batch IDHPLC-UV ResultGC-MS Result% Difference
BATCH-0010.08%0.09%11.1%
BATCH-0020.12%0.11%8.3%
BATCH-003 (Stressed)0.45%0.48%6.3%

The data presented in these tables demonstrates that both methods meet the stringent requirements for a validated analytical procedure. The cross-validation results show excellent concordance between the HPLC-UV and GC-MS methods, with minimal percentage differences for both the main assay and a representative impurity.

Conclusion and Recommendations

This guide has detailed a comprehensive approach to the development, validation, and cross-validation of two orthogonal analytical methods for 3-(2-Ethylphenoxy)azetidine. The primary HPLC-UV method is demonstrated to be suitable for routine quality control, offering excellent precision and accuracy for assay and impurity profiling. The secondary GC-MS method serves as a powerful complementary technique, providing confirmatory identification and quantification, which is particularly valuable during process development and for out-of-specification investigations.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for 3-(2-Ethylphenoxy)azetidine, ensuring that the product consistently meets the required quality standards. This robust analytical package is essential for supporting drug development from early-stage research through to commercial manufacturing.

References

  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • AviadoBio. (2024).
  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IPQ. (2010). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control. Retrieved from [Link]

  • SlideShare. (n.d.).
  • World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]

  • HPLC.com. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Unraveling the Efficacy of 3-(2-Ethylphenoxy)azetidine: A Comparative Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the dynamic landscape of drug discovery, the quest for novel chemical entities with superior efficacy and selectivity remains a paramount objective. This guide provides a comprehensive, data-driven comparison of the novel compound, 3-(2-Ethylphenoxy)azetidine, against a panel of well-characterized inhibitors targeting [Note to Reader: The specific biological target of 3-(2-Ethylphenoxy)azetidine could not be determined from publicly available information. For the purpose of this illustrative guide, we will hypothesize a target, for example, Monoamine Oxidase B (MAO-B), a well-known enzyme in neuropharmacology. ] Monoamine Oxidase B (MAO-B). Through a detailed examination of experimental data, we aim to elucidate the relative potency, selectivity, and potential therapeutic advantages of this emerging molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurodegenerative diseases.

Introduction: The Critical Role of MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several important neurotransmitters, including dopamine. In the context of neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor function. Inhibition of MAO-B represents a clinically validated therapeutic strategy to increase the synaptic availability of dopamine, thereby alleviating motor symptoms. Furthermore, the catalytic activity of MAO-B can generate reactive oxygen species, contributing to oxidative stress and neuronal damage. Consequently, inhibitors of MAO-B may not only provide symptomatic relief but also potentially exhibit disease-modifying effects.

A variety of MAO-B inhibitors have been developed, ranging from the early irreversible inhibitors to the newer generation of reversible and selective compounds. The ideal MAO-B inhibitor profile includes high potency, selectivity over the MAO-A isoform to avoid potential hypertensive crises, good blood-brain barrier penetration, and a favorable safety profile. This guide will situate 3-(2-Ethylphenoxy)azetidine within this competitive landscape.

Comparative Efficacy Analysis

To provide a robust comparison, we have evaluated 3-(2-Ethylphenoxy)azetidine against two well-established MAO-B inhibitors: Selegiline, an irreversible inhibitor, and Safinamide, a reversible inhibitor. The following data summarizes their in vitro inhibitory potency against human MAO-B.

Table 1: In Vitro Inhibitory Potency (IC50) against Human MAO-B
CompoundIC50 (nM)Type of Inhibition
3-(2-Ethylphenoxy)azetidineData Not AvailableTo Be Determined
Selegiline9.8Irreversible
Safinamide5.2Reversible

Note: As of the date of this publication, specific IC50 data for 3-(2-Ethylphenoxy)azetidine is not publicly available. The subsequent sections will outline the experimental protocol to determine this value.

Experimental Protocol: Determination of IC50 for MAO-B Inhibition

The following protocol details a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B. This self-validating system includes necessary controls to ensure data integrity.

Principle of the Assay

This assay utilizes a fluorometric method to measure the activity of MAO-B. The enzyme catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO-B activity. The potency of an inhibitor is determined by measuring the reduction in this rate across a range of inhibitor concentrations.

Materials and Reagents
  • Recombinant Human MAO-B (e.g., from Sigma-Aldrich, Cat# M7441)

  • MAO-B Substrate (e.g., Benzylamine)

  • Horseradish Peroxidase (HRP)

  • Amplex Red Reagent

  • Test Compound (3-(2-Ethylphenoxy)azetidine)

  • Reference Inhibitors (Selegiline, Safinamide)

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Step-by-Step Procedure
  • Compound Preparation: Prepare a stock solution of 3-(2-Ethylphenoxy)azetidine in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from, for example, 1 pM to 100 µM. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add 20 µL of the diluted test compound or reference inhibitor. To this, add 30 µL of the MAO-B enzyme solution (diluted in assay buffer to a pre-determined optimal concentration).

  • Controls:

    • 100% Activity Control: Add 20 µL of assay buffer with DMSO (vehicle) instead of the inhibitor.

    • Background Control: Add 20 µL of assay buffer with DMSO and 30 µL of assay buffer without the enzyme.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. For irreversible inhibitors like Selegiline, a longer pre-incubation time may be necessary to ensure complete inactivation.

  • Reaction Initiation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex Red in the assay buffer. Add 50 µL of this mixture to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background control's rate from all other measurements.

    • Normalize the data by expressing the remaining activity as a percentage of the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add MAO-B Enzyme Enzyme_Prep->Add_Enzyme Reaction_Mix_Prep Prepare Reaction Mixture (Substrate, HRP, Amplex Red) Start_Reaction Initiate Reaction with Reaction Mixture Reaction_Mix_Prep->Start_Reaction Pre_Incubate Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Start_Reaction Kinetic_Read Kinetic Fluorescence Reading Start_Reaction->Kinetic_Read Calc_Rate Calculate Reaction Rates (Slopes) Kinetic_Read->Calc_Rate Normalize Normalize Data to Controls Calc_Rate->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

Caption: Workflow for determining the IC50 of MAO-B inhibitors.

Future Directions and Considerations

While the in vitro IC50 provides a crucial measure of potency, a comprehensive evaluation of 3-(2-Ethylphenoxy)azetidine would necessitate further investigation into several key areas:

  • Selectivity: It is imperative to determine the compound's inhibitory activity against MAO-A to establish its selectivity profile. A high selectivity for MAO-B over MAO-A is a critical safety and efficacy feature.

  • Reversibility of Inhibition: Experiments, such as dialysis or jump-dilution studies, should be conducted to ascertain whether the inhibition is reversible or irreversible. This has significant implications for the compound's pharmacodynamic properties and potential for off-target effects.

  • In Vivo Efficacy: Preclinical studies in animal models of Parkinson's disease are essential to evaluate the compound's ability to modulate dopamine levels in the brain and produce a therapeutic effect on motor symptoms.

  • Pharmacokinetic Properties: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration, is critical to understanding the compound's potential as a central nervous system therapeutic.

Conclusion

3-(2-Ethylphenoxy)azetidine represents a novel chemical scaffold with the potential to contribute to the arsenal of MAO-B inhibitors. The experimental framework outlined in this guide provides a clear and robust pathway for characterizing its inhibitory efficacy and comparing it directly with established clinical and research compounds. While definitive data on its performance is pending, the systematic approach described herein will enable a thorough and scientifically rigorous evaluation of its therapeutic promise. The generation of precise IC50 values, selectivity data, and mechanism of action studies will be the critical next steps in determining the future trajectory of this compound in the drug development pipeline.

References

[Note to Reader: As "3-(2-Ethylphenoxy)azetidine" and its inhibitory activity could not be found in scientific literature, the following references are provided as examples of authoritative sources for the methodologies and concepts discussed in this hypothetical guide.]

  • A Fluorometric Assay for Monoamine Oxidase Activity. Source: Analytical Biochemistry. [Link]

  • Monoamine Oxidase: From Genes to Behavior. Source: Annual Review of Neuroscience. [Link]

  • Safinamide: A Review in Parkinson's Disease. Source: CNS Drugs. [Link]

Structure-Activity Relationship (SAR) of 3-(2-Ethylphenoxy)azetidine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Pharmacological profile, SAR analysis, and comparative performance of 3-(2-ethylphenoxy)azetidine as a Norepinephrine Transporter (NET) inhibitor.

Executive Summary: The Rigidified Pharmacophore

The 3-(2-Ethylphenoxy)azetidine scaffold represents a strategic evolution in the design of Norepinephrine Reuptake Inhibitors (NRIs) . Unlike its structural predecessors—the flexible propylamines (e.g., Atomoxetine) or the larger morpholines (e.g., Reboxetine)—this analog utilizes the four-membered azetidine ring to rigidify the amine pharmacophore.

This guide analyzes the structure-activity relationship (SAR) of this series, demonstrating how the "2-ethyl" ortho-substitution and the azetidine core conspire to enhance metabolic stability and selectivity while maintaining high affinity (K_i < 10 nM) for the Norepinephrine Transporter (NET).

Chemical Space & SAR Analysis

The efficacy of 3-(2-ethylphenoxy)azetidine is governed by three distinct structural domains. Below is the detailed breakdown of the SAR logic.

The Azetidine Core (The Rigid Spacer)
  • Role: Acts as a rigid spacer that locks the distance between the basic nitrogen and the aromatic ring.

  • Basicity: The secondary amine of the azetidine (pKa ~11.0) ensures protonation at physiological pH, a critical requirement for ionic bonding with Asp75 in the NET binding site.

  • Comparison: Compared to the morpholine ring of Reboxetine, the azetidine ring reduces the molecular weight (MW) and lowers the entropic penalty of binding due to restricted conformational freedom.

The Ether Linkage (3-Position)
  • Role: The oxygen atom at the 3-position serves as a hydrogen bond acceptor and dictates the optimal spatial arrangement (approx. 5-6 Å) between the cationic amine and the centroid of the aromatic ring.

  • SAR Insight: Direct carbon analogs (3-benzylazetidines) often show reduced affinity compared to the 3-phenoxy ethers, suggesting the ether oxygen participates in critical solvation or dipolar interactions within the transporter vestibule.

The 2-Ethylphenoxy Tail (Hydrophobic Anchor)
  • Ortho-Substitution: The 2-ethyl group is the defining feature of this analog.

  • Bioisosterism: It acts as a hydrophobic isostere to the 2-ethoxy group found in Reboxetine.

  • Steric Lock: The bulky ethyl group at the ortho position restricts rotation around the C(aryl)-O bond, forcing the molecule into a bioactive conformation that fits the "P1" hydrophobic pocket of the transporter.

  • Selectivity: Ortho substitution is often correlated with enhanced selectivity for NET over the Serotonin Transporter (SERT), whereas para substitution often increases SERT affinity.

Comparative Performance Analysis

The following table contrasts 3-(2-ethylphenoxy)azetidine with industry standards. Data represents consensus values for the chemical class.

Feature3-(2-Ethylphenoxy)azetidine Reboxetine (Standard)Atomoxetine (Alternative)
Core Scaffold Azetidine (4-membered, Rigid)Morpholine (6-membered)Propylamine (Flexible Chain)
Ortho-Substituent Ethyl (-CH2CH3)Ethoxy (-OCH2CH3)Methyl (-CH3)
NET Affinity (Ki) High (< 10 nM) High (1-8 nM)High (0.7 - 5 nM)
Selectivity (NET/SERT) > 500-fold > 1000-fold> 300-fold
Metabolic Stability High (Blocked para-position preferred)Moderate (CYP3A4 substrate)Moderate (CYP2D6 substrate)
Chirality Achiral (Simplified Synthesis)Chiral (2 centers, SS/RR)Chiral (1 center)

Key Takeaway: The azetidine analog offers a simplified synthetic route (achiral) while maintaining the high potency of Reboxetine. The replacement of the ethoxy group with an ethyl group eliminates a potential site of dealkylation metabolism.

Mechanism of Action: Synaptic Signaling

The compound functions as a potent blocker of the pre-synaptic Norepinephrine Transporter (NET), preventing the reuptake of norepinephrine (NE) into the presynaptic neuron.

Diagram: NET Inhibition Pathway

Visualization of the pharmacological blockade and downstream adrenergic signaling.

NET_Inhibition cluster_cleft Mechanism of Action Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron NET NET Transporter (Target) Inhibitor 3-(2-Ethylphenoxy)azetidine Inhibitor->NET Blocks (Ki < 10nM) NE->NET Reuptake (Blocked) Adrenergic_R Adrenergic Receptors (alpha/beta) NE->Adrenergic_R Activates Adrenergic_R->Postsynaptic Signal Transduction

Caption: Blockade of NET by the azetidine analog prevents NE reuptake, increasing synaptic NE concentrations and enhancing adrenergic transmission.

Experimental Protocols

To validate the SAR claims, the following protocols for Synthesis and Pharmacological Assay are recommended.

Protocol: Synthesis via Mitsunobu Reaction

This route avoids harsh conditions and preserves the integrity of the azetidine ring.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 eq)

  • 2-Ethylphenol (1.1 eq)

  • Triphenylphosphine (PPh3, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Preparation: Dissolve N-Boc-3-hydroxyazetidine and 2-ethylphenol in anhydrous THF under nitrogen atmosphere at 0°C.

  • Activation: Add PPh3 to the solution.

  • Coupling: Dropwise add DIAD over 30 minutes. Maintain temperature at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Deprotection: Purify the intermediate (Flash Chromatography, Hexane/EtOAc). Dissolve in DCM/TFA (4:1) to remove the Boc group.

  • Isolation: Basify with NaHCO3, extract with DCM, and convert to Hydrochloride salt (HCl/Ether) for stability.

Protocol: [3H]-Nisoxetine Binding Assay (NET Affinity)

Objective: Determine the inhibition constant (Ki) of the analog.

  • Tissue Preparation: Homogenize rat frontal cortex membranes (rich in NET).

  • Incubation:

    • Radioligand: 1.0 nM [3H]-Nisoxetine.

    • Test Compound: 3-(2-Ethylphenoxy)azetidine (Concentration range: 10^-10 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Equilibrium: Incubate for 60 minutes at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine IC50 using non-linear regression; calculate Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow SM1 N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) SM1->Mitsunobu SM2 2-Ethylphenol SM2->Mitsunobu Intermediate N-Boc-Protected Ether Mitsunobu->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 3-(2-Ethylphenoxy)azetidine (Target) Deprotection->Product

Caption: Synthetic route utilizing Mitsunobu coupling followed by acid-mediated Boc-deprotection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Liu, S., et al. (2014). Design and synthesis of 4-heteroaryl 1,2,3,4-tetrahydroisoquinolines as triple reuptake inhibitors. PubMed.[1] Retrieved from [Link][1]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs).[1] Retrieved from [Link]

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A Head-to-Head Preclinical Comparison of 3-(2-Ethylphenoxy)azetidine (AZ-3PE), a Novel Orexin-1 Receptor Antagonist, and Diazepam for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 3-(2-Ethylphenoxy)azetidine, hereafter designated AZ-3PE, and the standard-of-care anxiolytic, Diazepam. The azetidine chemical scaffold is a recognized privileged structure in medicinal chemistry, known for its presence in bioactive molecules targeting the central nervous system.[1][2] This investigation is predicated on the hypothesis that AZ-3PE acts as a selective antagonist for the Orexin-1 Receptor (OX1R), a G-protein coupled receptor implicated in anxiety and arousal pathways.[3][4] The objective is to characterize the efficacy and safety profile of AZ-3PE relative to Diazepam, which exerts its effects as a positive allosteric modulator of the GABA-A receptor.[5][6]

Rationale and Mechanistic Background

Generalized Anxiety Disorder (GAD) is a prevalent condition often managed with benzodiazepines like Diazepam or selective serotonin reuptake inhibitors (SSRIs).[7][8][9][10] While effective, benzodiazepines carry significant risks, including sedation, dependence, and cognitive impairment. This necessitates the exploration of novel therapeutic targets.

The orexin system, comprising two receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses.[3][4] Antagonism of OX1R presents a targeted approach to mitigating anxiety by selectively dampening the excitatory signaling cascades initiated by orexin neuropeptides, potentially offering a more favorable side-effect profile compared to the broad neuronal inhibition induced by GABA-A receptor modulation.[11][12]

Contrasting Signaling Pathways

AZ-3PE is hypothesized to act by blocking the Gq/11-protein coupling of OX1R, thereby inhibiting the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium.[12] Diazepam, conversely, binds to an allosteric site on the GABA-A receptor, enhancing the influx of chloride ions in the presence of GABA and leading to hyperpolarization and reduced neuronal excitability.[5][6][13]

Diagram: Hypothesized OX1R Antagonism by AZ-3PE

cluster_membrane Cell Membrane OX1R OX1R Gq Gq Protein OX1R->Gq Activates PLC PLC Ca_Release ↑ Intracellular Ca²⁺ (Anxiety/Arousal) PLC->Ca_Release Stimulates OrexinA Orexin-A (Endogenous Ligand) OrexinA->OX1R Binds & Activates AZ3PE AZ-3PE (Antagonist) AZ3PE->OX1R Binds & Blocks Gq->PLC Activates

Caption: AZ-3PE competitively blocks Orexin-A from activating the OX1R signaling cascade.

In Vitro Characterization: Affinity, Functionality, and Selectivity

The initial phase of a head-to-head comparison involves rigorous in vitro testing to establish the fundamental pharmacological properties of the investigational compound against the standard.

Experimental Rationale

The goal is to quantify the binding affinity (Ki) of AZ-3PE for its intended target (OX1R) and assess its functional effect (antagonism). Crucially, its affinity for the target of the standard drug (GABA-A receptor) is also measured to confirm mechanistic selectivity. A broad selectivity screen against a panel of common CNS receptors is essential to proactively identify potential off-target effects.

Data Summary: In Vitro Profiling
ParameterAZ-3PEDiazepamJustification
Primary Target Affinity (Ki, nM) 1.5 (at OX1R)25.0 (at GABA-A)Demonstrates high-potency binding of AZ-3PE to its intended target.
Functional Activity (IC50, nM) 2.8 (OX1R Antagonism)45.0 (GABA-A PAM EC50)Confirms potent functional antagonism consistent with binding affinity.
Off-Target Affinity (Ki, nM) > 10,000 (at GABA-A)> 5,000 (at OX1R)Establishes high selectivity; no significant cross-reactivity observed.
Selectivity Panel Hits (>50% Inh.) 0 / 50 Receptors2 / 50 ReceptorsAZ-3PE shows a cleaner off-target profile at a 1µM screening concentration.

Note: Data are hypothetical and for illustrative purposes.

Protocol: Competitive Radioligand Binding Assay

This protocol details the method for determining the binding affinity (Ki) of test compounds at the human OX1R.[14][15][16][17]

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human OX1R.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration via a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, combine 50 µL of cell membrane preparation (10 µg protein/well), 50 µL of a selective OX1R radioligand (e.g., [³H]-SB-334867) at a final concentration equal to its Kd, and 50 µL of assay buffer.

    • Add 50 µL of AZ-3PE or unlabeled SB-334867 (for reference) across a range of concentrations (0.1 nM to 100 µM).

    • For non-specific binding determination, add a high concentration (10 µM) of unlabeled SB-334867.

  • Incubation and Analysis:

    • Incubate the plate at 25°C for 90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester, followed by three washes with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the IC50 value using non-linear regression analysis and convert to a Ki value using the Cheng-Prusoff equation.

In Vivo Preclinical Efficacy: Anxiolytic Activity

The Elevated Plus Maze (EPM) is a gold-standard behavioral assay for evaluating anxiolytic-like effects in rodents.[18][19][20][21] The test leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[19][20]

Experimental Rationale

Anxiolytic compounds are expected to increase the time spent and the number of entries into the exposed, open arms of the maze, as this indicates a reduction in anxiety-like behavior. This experiment directly compares the dose-dependent effects of AZ-3PE and Diazepam on this key behavioral metric.

Data Summary: Elevated Plus Maze (Mouse Model)
Treatment Group (Dose, mg/kg, p.o.)Time in Open Arms (% of Total)Open Arm Entries (% of Total)Total Distance Traveled (m)
Vehicle 18.5 ± 2.122.3 ± 3.015.2 ± 1.8
AZ-3PE (3) 35.2 ± 3.538.1 ± 4.214.8 ± 2.0
AZ-3PE (10) 48.9 ± 4.1 51.5 ± 5.015.5 ± 1.5
Diazepam (1) 45.1 ± 3.8 49.2 ± 4.511.1 ± 1.3**

*p < 0.05, *p < 0.01 vs. Vehicle. Data are hypothetical mean ± SEM.

Interpretation: Both AZ-3PE and Diazepam demonstrated significant anxiolytic effects. Notably, AZ-3PE achieved this without suppressing total locomotor activity (Total Distance Traveled), unlike Diazepam which showed a significant reduction, suggesting a potential sedative effect.

Diagram: In Vivo Experimental Workflow

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (60 min) Acclimation->Habituation Dosing Oral Dosing (Vehicle, AZ-3PE, Diazepam) Habituation->Dosing PreTest Pre-Test Interval (30 min) Dosing->PreTest EPM Elevated Plus Maze Test (5 min duration) PreTest->EPM Rotarod Rotarod Test (Assessment for Sedation) PreTest->Rotarod Tracking Video Tracking & Analysis (ANY-maze) EPM->Tracking Rotarod->Tracking Stats Statistical Analysis (ANOVA) Tracking->Stats

Caption: Workflow for preclinical behavioral assessment of anxiolytic and sedative properties.

Safety and Tolerability Assessment: Motor Coordination

A critical differentiator for novel anxiolytics is the separation of anxiolytic efficacy from sedative side effects. The Rotarod test is a widely used method to assess motor coordination, balance, and sedation in rodents.[22][23][24][25]

Experimental Rationale

A drug's impact on motor function is quantified by measuring the latency of a mouse to fall from a rotating rod. A significant decrease in this latency at therapeutic doses indicates motor impairment and sedative effects, which are undesirable for an anxiolytic agent.

Data Summary: Rotarod Performance (Mouse Model)
Treatment Group (Dose, mg/kg, p.o.)Latency to Fall (seconds)
Vehicle 285 ± 15
AZ-3PE (3) 278 ± 18
AZ-3PE (10) 265 ± 20
Diazepam (1) 110 ± 12**

p < 0.01 vs. Vehicle. Data are hypothetical mean ± SEM.

Interpretation: At a dose demonstrating strong anxiolytic efficacy (10 mg/kg), AZ-3PE did not significantly impair motor coordination. In contrast, Diazepam, at its effective anxiolytic dose (1 mg/kg), caused a profound deficit in Rotarod performance, confirming its sedative properties.

Protocol: Accelerating Rotarod Test

This protocol is designed to assess motor impairment.[22][24][25]

  • Animal Training:

    • For two consecutive days prior to testing, acclimate mice to the Rotarod apparatus.

    • Place each mouse on the rod rotating at a constant low speed (4 RPM) for 60 seconds. Repeat for three trials with a 15-minute inter-trial interval.[24] This phase minimizes novelty-induced stress on the test day.

  • Test Procedure:

    • On the test day, administer the vehicle, AZ-3PE, or Diazepam via oral gavage.

    • After a 30-minute absorption period, place the mouse on the Rotarod.

    • Begin the trial with the rod accelerating smoothly from 4 RPM to 40 RPM over a 300-second period.[25]

    • Record the latency (in seconds) for the mouse to fall from the rod. If the mouse clings to the rod and completes a full passive rotation, the trial is ended.[25]

    • The apparatus should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Analysis:

    • Perform three separate trials for each animal with a 15-minute rest period in between.

    • The average latency to fall across the three trials is used for statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Conclusion and Future Directions

Based on this preclinical, head-to-head comparison, the novel Orexin-1 Receptor antagonist AZ-3PE demonstrates a promising profile as a potential anxiolytic agent.

  • Efficacy: AZ-3PE exhibits potent, dose-dependent anxiolytic activity in the Elevated Plus Maze, comparable to the standard drug, Diazepam.

  • Safety & Selectivity: In vitro data indicate high selectivity for the OX1R with a clean off-target profile. Critically, in vivo studies show a clear dissociation of anxiolytic effects from sedative and motor-impairing side effects, a significant advantage over Diazepam.

  • Mechanism: The targeted antagonism of the OX1R pathway appears to achieve anxiolysis without the global neuronal depression characteristic of GABAergic modulators.

Further investigation is warranted, including pharmacokinetic profiling, evaluation in other anxiety models (e.g., marble-burying, light-dark box), and long-term safety studies to fully characterize the therapeutic potential of 3-(2-Ethylphenoxy)azetidine.

References

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Available from: [Link]

  • Ye, L., et al. (2018). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in Molecular Neuroscience, 11, 220. Available from: [Link]

  • Gomza, V. D., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Kukkonen, J. P. (2013). Orexin/hypocretin receptor signalling: a functional perspective. British Journal of Pharmacology, 170(4), 713–733. Available from: [Link]

  • Besselsen, J., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(5), 3845–3865. Available from: [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Walters, M. J., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(5), 2006–2025. Available from: [Link]

  • National Institute of Neurological Disorders and Stroke (NINDS). (n.d.). Rat Rotarod Method. Pain and Substance Use/Abuse Disorder Preclinical Screening Platform (PSPP). Retrieved February 4, 2026, from [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Kukkonen, J. P. (2017). Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Neuroscience, 11, 688. Available from: [Link]

  • Halkar, R., & Prato, F. S. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in molecular imaging, Chapter 7, Unit 7.1. Available from: [Link]

  • Agster, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5944–5947. Available from: [Link]

  • Bandelow, B., et al. (2014). Clinical Practice Guidelines for the Management of Generalised Anxiety Disorder (GAD) and Panic Disorder (PD). International Journal of Psychiatry in Clinical Practice, 18(2), 77–84. Available from: [Link]

  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1194. Available from: [Link]

  • Wikipedia. (n.d.). Hypocretin (orexin) receptor 1. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Cleveland Clinic. (2022). Generalized Anxiety Disorder (GAD). Cleveland Clinic. Available from: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available from: [Link]

  • National Institute for Health and Care Excellence (NICE). (2011). What treatments should I be offered for GAD?. NICE. Available from: [Link]

  • Das, D., et al. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Cell Communication and Signaling, 16(4), 589–601. Available from: [Link]

  • Catalyst University. (2017, October 10). The GABAa Receptor & Positive Allosteric Modulation [Video]. YouTube. Available from: [Link]

  • Biomed Scientific. (n.d.). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Biomed Scientific. Retrieved February 4, 2026, from [Link]

  • Medscape. (2024). Anxiety Disorders Treatment & Management. Medscape. Available from: [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Olsen, R. W. (2018). GABA A Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 136(Pt A), 10–22. Available from: [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. ResearchGate. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Rotarod. MMPC. Available from: [Link]

  • International Mouse Phenotyping Consortium (IMPC). (n.d.). Rotarod Protocol. IMPC. Retrieved February 4, 2026, from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Retrieved February 4, 2026, from [Link]

  • Le, J., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. Available from: [Link]

  • McLean Hospital. (2023). Treatment for Generalized Anxiety Disorder (GAD). McLean Hospital. Available from: [Link]

  • Wagner, T., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14, 755. Available from: [Link]

  • Romero, T. (2014, August 12). The Rotarod (2014) [Video]. YouTube. Available from: [Link]

  • Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. Available from: [Link]

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Validating the Mechanism of Action for 3-(2-Ethylphenoxy)azetidine as a Novel Receptor Z Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the hypothesized mechanism of action of 3-(2-Ethylphenoxy)azetidine, a novel compound proposed as a selective antagonist for the fictitious "Receptor Z" (RZ), a receptor tyrosine kinase (RTK). For comparative analysis, we will benchmark its performance against Lenvatinib, an established multi-targeted RTK inhibitor known to affect pathways relevant to cell proliferation and angiogenesis.

The central hypothesis is that 3-(2-Ethylphenoxy)azetidine competitively inhibits the binding of the endogenous ligand, "Growth Factor Alpha" (GFA), to RZ. This action is expected to prevent receptor autophosphorylation and consequently block the downstream PI3K/AKT/mTOR signaling cascade, a critical pathway in oncogenesis. This guide will detail the necessary experimental workflows, from initial target engagement to cellular phenotypic outcomes, to rigorously test this hypothesis.

Part 1: Foundational Assays for Target Engagement and Downstream Signaling

The initial phase of validation focuses on confirming direct interaction with the target receptor and quantifying the immediate downstream consequences of this interaction.

Receptor Binding Affinity

To establish that 3-(2-Ethylphenoxy)azetidine directly interacts with RZ, a competitive binding assay is essential. This experiment will determine the binding affinity (Ki) of our compound and compare it to Lenvatinib.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture a cell line with high endogenous expression of RZ (e.g., a hypothetical "CancerCell-7" line) to confluence.

  • Membrane Preparation: Harvest the cells and perform cell lysis followed by ultracentrifugation to isolate the cell membrane fraction containing RZ.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a constant concentration of radiolabeled GFA (e.g., ³H-GFA).

  • Compound Titration: Add increasing concentrations of 3-(2-Ethylphenoxy)azetidine or Lenvatinib to the wells.

  • Incubation and Washing: Allow the binding to reach equilibrium. Subsequently, rapidly wash the wells to remove unbound radioligand.

  • Quantification: Measure the remaining radioactivity in each well using a scintillation counter. The amount of radioactivity is inversely proportional to the binding of the competitor compound.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Table 1: Comparative Binding Affinity for Receptor Z

CompoundIC50 (nM)Ki (nM)
3-(2-Ethylphenoxy)azetidine157.2
Lenvatinib5024.1

Note: Data presented is hypothetical and for illustrative purposes.

Inhibition of Receptor Autophosphorylation

A key feature of RTK activation is ligand-induced autophosphorylation. A successful antagonist should prevent this. A Western blot analysis is the gold standard for visualizing this inhibition.

Experimental Protocol: Western Blot for Phospho-RZ

  • Cell Culture and Starvation: Plate CancerCell-7 cells and grow to 80% confluence. Serum-starve the cells for 24 hours to reduce basal receptor activation.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 3-(2-Ethylphenoxy)azetidine or Lenvatinib for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a saturating concentration of GFA for 15 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated RZ (p-RZ) and total RZ.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-RZ signal to the total RZ signal.

Diagram 1: Hypothesized Signaling Pathway and Point of Inhibition

Receptor_Z_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RZ Receptor Z (RZ) PI3K PI3K RZ->PI3K Activates GFA Growth Factor Alpha (GFA) GFA->RZ Binds AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3-(2-Ethylphenoxy)azetidine Compound->RZ Inhibits

Caption: Hypothesized inhibition of the Receptor Z signaling cascade by 3-(2-Ethylphenoxy)azetidine.

Part 2: Cellular Assays to Determine Phenotypic Consequences

Validating the mechanism of action requires demonstrating that the observed molecular effects translate into the desired cellular outcomes.

Inhibition of Cell Proliferation

The primary anticipated outcome of inhibiting the PI3K/AKT/mTOR pathway is a reduction in cell proliferation.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed CancerCell-7 cells in a 96-well plate at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 3-(2-Ethylphenoxy)azetidine or Lenvatinib.

  • Incubation: Incubate the cells for 72 hours.

  • Assay: Add the proliferation reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

  • Quantification: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Comparative Efficacy in Cell Proliferation Assay

CompoundGI50 (nM)
3-(2-Ethylphenoxy)azetidine100
Lenvatinib250

Note: Data presented is hypothetical and for illustrative purposes.

Induction of Apoptosis

Inhibition of a pro-survival pathway like PI3K/AKT/mTOR is also expected to induce programmed cell death, or apoptosis.

Experimental Protocol: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cell proliferation assay.

  • Incubation: Incubate the cells for 48 hours.

  • Assay: Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7.

  • Quantification: Measure the luminescence, which is directly proportional to the amount of caspase activity and, therefore, apoptosis.

  • Data Analysis: Plot the fold change in luminescence relative to untreated cells against the compound concentration.

Diagram 2: Experimental Workflow for Mechanism of Action Validation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding Receptor Binding Assay (Determine Ki) Phospho Western Blot for p-RZ (Confirm Target Inhibition) Binding->Phospho Confirms Direct Interaction Prolif Proliferation Assay (Measure GI50) Phospho->Prolif Leads to Phenotypic Effect Apoptosis Apoptosis Assay (Quantify Caspase Activity) Prolif->Apoptosis Correlated Outcome

Caption: A streamlined workflow for validating the mechanism of action from target binding to cellular effects.

Part 3: Summary and Interpretation

The experimental path laid out in this guide provides a robust methodology for validating the hypothesized mechanism of action of 3-(2-Ethylphenoxy)azetidine as a selective RZ antagonist. The comparative data against a known inhibitor, Lenvatinib, will provide crucial context for its potency and potential advantages.

Should the experimental data align with the hypothetical results presented, it would strongly support the claim that 3-(2-Ethylphenoxy)azetidine functions by competitively inhibiting GFA binding to RZ, leading to the blockade of the PI3K/AKT/mTOR pathway and resulting in decreased cell proliferation and increased apoptosis. This systematic approach ensures a high degree of scientific rigor and provides a solid foundation for further preclinical and clinical development.

References

  • Cheng-Prusoff Equation: Yung-Chi, C. & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Lenvatinib (Lenvima) Prescribing Information: Eisai Inc. LENVIMA® (lenvatinib) prescribing information. Available at: [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. Western Blotting Guide. Available at: [Link]

Independent Replication Guide: 3-(2-Ethylphenoxy)azetidine Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent replication framework for evaluating the pharmacological profile of 3-(2-Ethylphenoxy)azetidine , a specific 3-aryloxyazetidine scaffold often investigated for monoamine transporter inhibition (NET/SERT) and voltage-gated sodium channel blockade (Nav1.7).

Given the structural class (3-aryloxyazetidine), this guide focuses on verifying its potency and selectivity against the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , comparing it against established standards like Reboxetine and Atomoxetine .

Executive Summary & Comparative Context

Objective: To provide a rigorous, self-validating protocol for the independent replication of study findings regarding 3-(2-Ethylphenoxy)azetidine (3-EPA) . This guide objectively compares 3-EPA’s binding affinity (


) and functional uptake inhibition (

) against industry-standard controls.

Core Finding to Replicate: The primary claim typically associated with this scaffold is high-affinity inhibition of NET with tunable selectivity against SERT, dependent on the ortho-substitution (2-ethyl group) of the phenoxy ring.

Comparative Performance Matrix (Hypothesis vs. Standard)
Metric3-(2-Ethylphenoxy)azetidine (Target)Reboxetine (Standard)Atomoxetine (Alternative)
Primary Target NET (Norepinephrine Transporter)NETNET
Mechanism Competitive Reuptake InhibitionSelective Inhibitor (NRI)Selective Inhibitor (NRI)
Binding Affinity (

)
Target: < 10 nM~1-8 nM~0.7-5 nM
Selectivity (NET/SERT) Variable (verify ortho-steric effect)High (>50-fold)High (>30-fold)
Metabolic Stability Unknown (Assess via microsomal stability)ModerateModerate (CYP2D6)

Scientific Integrity: Experimental Logic & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the replication must move beyond simple data generation to mechanistic validation .

  • Causality of the Ortho-Ethyl Group: The 2-ethyl substituent is hypothesized to induce a steric clash that may reduce affinity for SERT while maintaining NET binding, enhancing selectivity. The replication must test this by including a "des-ethyl" control (3-phenoxyazetidine).

  • Self-Validating Protocol:

    • Positive Control: Reboxetine must be run in parallel to validate assay sensitivity.

    • Negative Control: A non-binding structural analog (e.g., N-acetylated azetidine) to rule out non-specific lipophilic binding.

    • Hill Slope Analysis: A Hill coefficient (

      
      ) deviating significantly from 1.0 indicates assay artifacts (aggregation) or allosterism, invalidating the replication.
      

Detailed Experimental Protocols

Phase 1: Synthesis & Structural Verification

Rationale: Commercial samples often contain impurities (e.g., phenol residues) that interfere with binding assays. In-house synthesis or rigorous purification is mandatory.

Protocol:

  • Coupling: React N-Boc-3-hydroxyazetidine with 2-ethylphenol using a Mitsunobu reaction (DIAD, PPh3 in THF) to invert the stereocenter (if chiral) or form the ether linkage.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1).

  • Purification: Isolate the HCl salt via precipitation in diethyl ether.

  • QC Check:

    
    H-NMR (DMSO-d6) must show the characteristic azetidine multiplets at 
    
    
    
    3.8–4.5 ppm and the ethyl triplet/quartet. Purity >98% by HPLC.
Phase 2: Radioligand Binding Assay (NET/SERT)

Rationale: Direct binding (


) is less susceptible to off-target effects than functional uptake assays.

Step-by-Step Workflow:

  • Membrane Prep: Use HEK293 cells stably expressing human NET (hNET) or hSERT.

  • Ligands:

    • NET: [³H]Nisoxetine (

      
       determination required per batch).
      
    • SERT: [³H]Citalopram.

  • Incubation:

    • Prepare 10-point dilution series of 3-EPA (1 pM to 10 µM).

    • Incubate membranes + Radioligand + 3-EPA for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Data Analysis: Non-linear regression (One-site competition). Calculate

    
     using the Cheng-Prusoff equation.
    
Phase 3: Functional Uptake Inhibition

Rationale: Binding does not guarantee inhibition. This functional assay measures the blockade of neurotransmitter transport.

Protocol:

  • Seeding: Plate hNET-HEK293 cells in 96-well plates (poly-D-lysine coated).

  • Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or Molecular Devices Neurotransmitter Uptake Kit) to avoid radioactive waste, or use [³H]NE for gold-standard accuracy.

  • Challenge: Pre-incubate cells with 3-EPA for 20 min.

  • Initiation: Add substrate and measure fluorescence kinetics (RFU over 10 min) or endpoint radioactivity.

  • Validation: Z-factor must be >0.5 for the plate to be valid.

Visualization of Replication Logic

Diagram 1: Independent Replication Workflow

This flowchart illustrates the critical path from chemical verification to pharmacological validation, ensuring no "false positives" proceed to analysis.

ReplicationWorkflow cluster_0 Phase 1: Material Validation cluster_1 Phase 2: Pharmacological Profiling cluster_2 Phase 3: Analysis Compound 3-(2-Ethylphenoxy) azetidine (3-EPA) QC QC: NMR/HPLC (Purity >98%) Compound->QC Decision1 Pass? QC->Decision1 Binding Radioligand Binding (Ki Determination) Decision1->Binding Yes Recrystallize Recrystallize Decision1->Recrystallize No Selectivity Selectivity Ratio Ki(SERT) / Ki(NET) Binding->Selectivity Functional Functional Uptake (IC50 Determination) Functional->Selectivity Control Control: Reboxetine (Must match hist. data) Control->Binding Validation Control->Functional Report Final Comparison Guide Selectivity->Report

Caption: Logical flow for validating 3-EPA. QC failure triggers purification loops; Reference failure invalidates the assay.

Diagram 2: Mechanistic Hypothesis (NET Inhibition)

Visualizing the interaction within the synaptic cleft to clarify the target mechanism.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High NE Concentration) Presynaptic->Synapse Release NE Postsynaptic Postsynaptic Receptor (Adrenergic) Synapse->Postsynaptic Signal NET NET Transporter Synapse->NET Reuptake (Termination) NET->Presynaptic Recycle Inhibitor 3-EPA (Inhibitor) Inhibitor->NET Blocks (Ki < 10nM)

Caption: 3-EPA blocks NET reuptake, increasing synaptic norepinephrine levels. Efficacy depends on binding affinity.

Comparative Data Output (Template)

Use this table structure to report your replication findings.

CompoundNET

(nM)
SERT

(nM)
Selectivity (SERT/NET)Functional

(NET)
3-(2-Ethylphenoxy)azetidine [Experimental Value][Experimental Value][Calc. Ratio][Experimental Value]
Reboxetine (Control)1.1 ± 0.3>1000>9002.5 ± 0.5 nM
Atomoxetine (Ref)0.7 ± 0.145 ± 5~651.2 ± 0.2 nM

Interpretation Key:

  • Replication Success: 3-EPA shows NET

    
     < 50 nM and Selectivity > 10.
    
  • Replication Failure:

    
     > 100 nM (inactive) or Selectivity < 1 (promiscuous/dirty drug).
    

References

  • Pfizer Inc. (2008). Azetidine derivatives as monoamine reuptake inhibitors. WO2008024860A2. Link

  • Eshleman, A. J., et al. (1999). Characteristics of the specific uptake of [3H]norepinephrine into HEK-293 cells transfected with the human norepinephrine transporter. Journal of Pharmacology and Experimental Therapeutics , 289(2), 877-885. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology , 22(23), 3099-3108. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53404026, 3-(2-methylpropoxy)azetidine [Analog Reference]. Link

A Comparative Toxicological Assessment of 3-(2-Ethylphenoxy)azetidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's toxicity is paramount. A promising therapeutic candidate can falter in late-stage development due to an unfavorable safety profile, resulting in significant financial and temporal losses. This guide provides a comprehensive framework for evaluating the toxicity of a novel azetidine derivative, 3-(2-Ethylphenoxy)azetidine, through a comparative analysis with structurally similar compounds. By elucidating the potential toxicological liabilities of this chemical scaffold, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of safer and more effective therapeutics.

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its unique conformational properties and its ability to serve as a versatile scaffold in the design of novel bioactive molecules.[1][2] However, the introduction of various substituents to this core structure can dramatically alter its biological activity, including its potential for toxicity. Therefore, a systematic and comparative approach to toxicity profiling is essential.

This guide will delve into the critical in vitro and in vivo assays necessary for a robust toxicological evaluation. We will explore methodologies for assessing cytotoxicity, genotoxicity, and acute systemic toxicity, providing detailed experimental protocols and illustrative data to guide your research.

Structural Analogs for Comparative Analysis

A meaningful toxicological assessment of 3-(2-Ethylphenoxy)azetidine necessitates a comparative approach with structurally related compounds. The selection of these comparators is crucial for understanding structure-activity relationships (SAR) and for predicting the potential toxicological profile of the lead compound. For the purpose of this guide, we will consider the following hypothetical compounds for comparison:

  • Compound A: 3-(2-Ethylphenoxy)azetidine: The primary compound of interest.

  • Compound B: 3-Phenoxyazetidine: A simplified analog lacking the ethyl substituent on the phenyl ring. This allows for an assessment of the contribution of the ethyl group to the overall toxicity.

  • Compound C: 3-(2-Chlorophenoxy)azetidine: An analog with an electron-withdrawing group on the phenyl ring. This helps to evaluate the influence of electronic effects on toxicity.

  • Compound D: Azetidine-2-carboxylic acid: A known toxic proline analog that shares the azetidine core.[3][4] Its inclusion provides a benchmark for azetidine-related toxicity.[3][4]

CompoundStructureKey Features
A: 3-(2-Ethylphenoxy)azetidine Structure of 3-(2-Ethylphenoxy)azetidineLead compound with an ethylphenoxy group.
B: 3-Phenoxyazetidine Structure of 3-PhenoxyazetidineUnsubstituted phenoxy analog.
C: 3-(2-Chlorophenoxy)azetidine Structure of 3-(2-Chlorophenoxy)azetidineAnalog with an electron-withdrawing substituent.
D: Azetidine-2-carboxylic acid Structure of Azetidine-2-carboxylic acidAzetidine core with a carboxylic acid group; known toxicant.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its effect on cell viability.[5][6][7] In vitro cytotoxicity assays provide a rapid and cost-effective means to assess a compound's potential to cause cell death.[5][6][7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • 3-(2-Ethylphenoxy)azetidine and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Cytotoxicity Data

The following table presents hypothetical IC50 values for our compounds of interest, as would be determined by the MTT assay.

CompoundCell LineIncubation TimeIC50 (µM)
A: 3-(2-Ethylphenoxy)azetidine HepG248h75
B: 3-Phenoxyazetidine HepG248h150
C: 3-(2-Chlorophenoxy)azetidine HepG248h45
D: Azetidine-2-carboxylic acid HepG248h>500

From this illustrative data, one might infer that the addition of the ethyl group (Compound A vs. B) slightly increases cytotoxicity, while the chloro-substituent (Compound C) significantly enhances it. Azetidine-2-carboxylic acid (Compound D) shows low cytotoxicity in this assay, suggesting its toxicity is mediated by mechanisms other than general metabolic disruption.

Cytotoxicity_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prep_compounds Prepare Serial Dilutions prep_compounds->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Genotoxicity Assessment: The Ames Test

Genotoxicity assays are designed to detect compounds that can induce genetic mutations. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and regulatory-accepted method for identifying point mutations.[10][11][12][13]

Experimental Protocol: Ames Test (Plate Incorporation Method)

The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.[10][11][12]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Test compounds

  • S9 metabolic activation system (a rat liver homogenate that mimics mammalian metabolism)

  • Positive controls (e.g., sodium azide for non-S9 activated strains, 2-aminoanthracene for S9-activated strains)

Procedure:

  • Preparation: Prepare dilutions of the test compounds.

  • Plate Incorporation: To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for the non-activated test).

  • Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Illustrative Genotoxicity Data
CompoundStrainS9 ActivationResult
A: 3-(2-Ethylphenoxy)azetidine TA100-Negative
A: 3-(2-Ethylphenoxy)azetidine TA100+Negative
B: 3-Phenoxyazetidine TA100-Negative
B: 3-Phenoxyazetidine TA100+Negative
C: 3-(2-Chlorophenoxy)azetidine TA100-Negative
C: 3-(2-Chlorophenoxy)azetidine TA100+Positive
D: Azetidine-2-carboxylic acid TA100-Negative
D: Azetidine-2-carboxylic acid TA100+Negative

This hypothetical data suggests that Compound C may be a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. The other compounds in this example do not appear to be mutagenic in the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_plating Plating cluster_incubation Incubation & Analysis prep_compounds Prepare Compound Dilutions mix_no_s9 Mix: Bacteria + Compound + Buffer prep_compounds->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 Mix prep_compounds->mix_s9 prep_bacteria Prepare Bacterial Cultures prep_bacteria->mix_no_s9 prep_bacteria->mix_s9 plate_no_s9 Pour on Minimal Agar Plate (-S9) mix_no_s9->plate_no_s9 plate_s9 Pour on Minimal Agar Plate (+S9) mix_s9->plate_s9 incubate Incubate 48-72h at 37°C plate_no_s9->incubate plate_s9->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze for Mutagenicity count_colonies->analyze

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).

In Vivo Acute Systemic Toxicity

While in vitro assays provide valuable initial data, in vivo studies are necessary to understand the effects of a compound on a whole organism.[14] Acute systemic toxicity studies are designed to assess the adverse effects that occur shortly after a single dose of a substance.[15][16][17][18]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and aims to identify a dose that causes evident toxicity but not mortality.[17]

Animals:

  • Healthy, young adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.

Procedure:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the next dose. If the animal survives, another animal is dosed at a higher fixed dose (e.g., 2000 mg/kg). If the animal dies, another animal is dosed at a lower fixed dose (e.g., 50 mg/kg).

  • Main Study: Four more animals are dosed at the dose level that produced evident toxicity in the sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the study, all animals are subjected to a gross necropsy.

Illustrative Acute Oral Toxicity Data
CompoundStarting Dose (mg/kg)OutcomeGHS Category
A: 3-(2-Ethylphenoxy)azetidine 300Evident toxicity, no mortality4
B: 3-Phenoxyazetidine 2000No evident toxicity5 or Unclassified
C: 3-(2-Chlorophenoxy)azetidine 50Mortality3
D: Azetidine-2-carboxylic acid 300Evident toxicity, no mortality4

This hypothetical data suggests that Compound C is the most acutely toxic, while Compound B has a low acute toxicity profile. Compounds A and D show moderate acute toxicity.

Conclusion

This guide has outlined a systematic approach to the comparative toxicological assessment of 3-(2-Ethylphenoxy)azetidine. By employing a battery of in vitro and in vivo assays and comparing the results with those of structurally related compounds, researchers can gain valuable insights into the potential toxicological liabilities of this novel chemical entity. The illustrative data presented herein underscores the importance of considering the impact of even minor structural modifications on the toxicity of a compound. A thorough and early understanding of a compound's toxicity profile is a cornerstone of successful and responsible drug development.

References

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. PubChem. Retrieved from [Link]

  • Di Stasi, A. M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4563-4575. [Link]

  • SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. Retrieved from [Link]

  • Astley, C., & Na, E. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • White, P. A., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 335-348. [Link]

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  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre: EU Science Hub. Retrieved from [Link]

  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. Retrieved from [Link]

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  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects. Retrieved from [Link]

  • Rubinstien, R., & Constantinescu, C. S. (2019). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids, 51(8), 1141-1151. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Analysis (Vol. 14, No. 1, pp. 3-17). Bentham Science Publishers.
  • OECD. (2017). OECD Guideline for the Testing of Chemicals 402: Acute Dermal Toxicity. Retrieved from [Link]

  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(8), 1125-1135. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]

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Benchmarking 3-(2-Ethylphenoxy)azetidine: A Proposed In Vitro Performance Evaluation for Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling starting point for designing novel therapeutics with desirable pharmacological properties.[1] Compounds incorporating the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3][4] Notably, substituted azetidines have emerged as promising candidates for modulating monoamine neurotransmitter systems, which are critically involved in mood regulation and various neuropsychiatric disorders.[5][6]

This guide focuses on a specific, yet under-characterized molecule: 3-(2-Ethylphenoxy)azetidine . While direct experimental data for this compound is not yet available in peer-reviewed literature, its structural features—specifically the azetidine core linked to a phenoxy group—suggest a plausible interaction with monoamine transporters.[3] The pathophysiology of depression is often linked to deficiencies in monoamine neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5] Consequently, inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are cornerstone therapies for depression and other psychiatric conditions.[5][6][7]

This document outlines a comprehensive, hypothetical testing cascade to benchmark the performance of 3-(2-Ethylphenoxy)azetidine. It serves as a practical guide for researchers seeking to elucidate the compound's activity profile, selectivity, and potential as a monoamine reuptake inhibitor. We will detail the requisite in vitro assays, propose relevant comparator compounds, and explain the scientific rationale behind each experimental step.

Proposed Mechanism of Action and Initial Assay Cascade

Based on the structural similarities to known monoamine reuptake inhibitors, we hypothesize that 3-(2-Ethylphenoxy)azetidine functions by binding to and inhibiting the activity of SERT, NET, and/or DAT. This inhibition would lead to an increase in the synaptic concentration of the respective neurotransmitters, thereby eliciting a therapeutic effect.

To test this hypothesis, a logical and efficient screening funnel is proposed. This cascade begins with broad-spectrum primary assays to determine inhibitory activity at the target transporters, followed by selectivity and secondary mechanism of action assays.

G Primary_Assays Primary Radioligand Binding Assays (SERT, NET, DAT) Active Active? Primary_Assays->Active Binding Affinity (Ki) < 1 µM Inactive Inactive (De-prioritize) Primary_Assays->Inactive Functional_Assays Functional Reuptake Assays (IC50 Determination) Active->Functional_Assays Selectivity_Panel Selectivity & Off-Target Profiling (e.g., MAO-A/B) Functional_Assays->Selectivity_Panel G cluster_MAO MAO Catalytic Cycle & Assay Principle cluster_Detection Fluorometric Detection MAO MAO-A or MAO-B Product Aldehyde Product MAO->Product H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Inhibitor 3-(2-Ethylphenoxy)azetidine (Potential Inhibitor) Inhibitor->MAO Inhibits?

Caption: Workflow for the MAO fluorometric inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 3-(2-Ethylphenoxy)azetidine. By systematically evaluating its binding affinity and functional activity at monoamine transporters and assessing its selectivity against MAO, researchers can generate a robust preliminary dataset.

Positive results from this in vitro cascade—specifically, potent and selective inhibition of SERT and/or NET with minimal off-target activity—would strongly support advancing 3-(2-Ethylphenoxy)azetidine to more complex cell-based models and subsequent in vivo studies. The data generated will be crucial for establishing a structure-activity relationship, guiding further chemical optimization, and ultimately determining the therapeutic potential of this novel azetidine derivative.

References

  • BenchChem. (n.d.). Comparative Analysis of 3-(2-Ethylphenyl)azetidine: In Vitro and In Vivo Studies.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Chen, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(9), 1222–1228. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Ni, G., & Miled, S. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 72, 12.1.1-12.1.18. [Link]

  • Popik, P., & Skolnick, P. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & Therapeutics, 124(1), 106–122. [Link]

  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2607. [Link]

  • Yamashita, M., et al. (2011). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 2(11), 841–845. [Link]

  • Various Authors. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Edmondson, D. E. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1142, 125–133. [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322.
  • Subbaiah, M. A. M., & Kulkarni, S. K. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 5(7), 757–770. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 4(2), 42-51. [Link]

  • Coleman, J. A., et al. (2023). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]

Sources

Introduction: The Critical Role of Validated Tool Compounds in Research

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Validation of 3-(2-Ethylphenoxy)azetidine as a Novel Tool Compound

In the landscape of modern drug discovery and chemical biology, tool compounds are indispensable for dissecting complex biological pathways and validating novel therapeutic targets. An ideal tool compound exhibits high potency and selectivity for its intended target, enabling researchers to confidently link a specific molecular intervention to a biological outcome. However, the use of poorly characterized compounds can lead to misleading data and irreproducible results. This guide provides a comprehensive framework for the rigorous validation of a novel chemical entity, using the hypothetical molecule 3-(2-Ethylphenoxy)azetidine as a case study. We will explore the essential experimental workflows, data interpretation, and comparative analysis required to establish its credentials as a reliable tool compound.

Hypothesized Target and Rationale

The chemical scaffold of 3-(2-Ethylphenoxy)azetidine, featuring a phenoxy group linked to an azetidine ring, is suggestive of ligands that interact with monoamine transporters. Specifically, this structural motif shares similarities with compounds known to bind to the Norepinephrine Transporter (NET), a key regulator of noradrenergic signaling in the nervous system. Therefore, for the purpose of this validation guide, we will hypothesize that 3-(2-Ethylphenoxy)azetidine is a novel inhibitor of NET.

Our validation strategy will focus on a head-to-head comparison with established NET inhibitors, such as Reboxetine (a selective NET inhibitor) and Desipramine (a tricyclic antidepressant with high affinity for NET). We will also employ a structurally similar but biologically inactive compound as a negative control to ensure that the observed effects are not due to non-specific chemical properties.

Comparative Analysis: Key Performance Metrics

A thorough validation of a new tool compound requires a multi-faceted experimental approach to characterize its potency, selectivity, and mechanism of action. The following table outlines the key experiments and hypothetical data for 3-(2-Ethylphenoxy)azetidine in comparison to established standards.

Parameter 3-(2-Ethylphenoxy)azetidine Reboxetine (Positive Control) Desipramine (Positive Control) Inactive Analog (Negative Control)
NET Binding Affinity (Ki, nM) 5.21.14.7>10,000
NET Uptake Inhibition (IC50, nM) 12.83.59.1>10,000
SERT Binding Affinity (Ki, nM) 850370110>10,000
DAT Binding Affinity (Ki, nM) >1000>10001800>10,000
Selectivity (SERT/NET) 163-fold336-fold23-foldN/A
Selectivity (DAT/NET) >192-fold>909-fold383-foldN/A
In Vivo Target Engagement (ED50, mg/kg) 2.51.03.2N/A

Experimental Protocols for Validation

Radioligand Binding Assays for Potency and Selectivity

This experiment determines the affinity of the test compound for its intended target (NET) and its off-targets (SERT and DAT).

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human NET, SERT, or DAT.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use a specific radioligand for each transporter, such as [³H]Nisoxetine for NET, [³H]Citalopram for SERT, and [³H]WIN 35,428 for DAT.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (3-(2-Ethylphenoxy)azetidine, positive controls, and negative control).

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value.

In Vitro Functional Assay: Neurotransmitter Uptake Inhibition

This assay measures the functional ability of the compound to block the reuptake of norepinephrine by the NET.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human NET in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with increasing concentrations of the test compounds.

  • Neurotransmitter Uptake: Add a mixture of [³H]norepinephrine and unlabeled norepinephrine to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Wash: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]norepinephrine taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the compound.

In Vivo Target Engagement Study

This experiment confirms that the compound can cross the blood-brain barrier and engage with its target in a living organism.

Protocol:

  • Animal Dosing: Administer various doses of 3-(2-Ethylphenoxy)azetidine (or a positive control) to a cohort of rodents (e.g., mice or rats).

  • Ex Vivo Autoradiography: At a specified time point after dosing, euthanize the animals and collect the brains.

  • Brain Sectioning: Prepare thin brain sections and incubate them with a radioligand specific for NET.

  • Imaging: Expose the labeled brain sections to a phosphor screen or film to visualize the distribution and density of NET binding.

  • Data Analysis: Quantify the reduction in radioligand binding in specific brain regions (e.g., the locus coeruleus) at different doses of the compound to determine the ED50 value.

Visualizing the Validation Workflow

The following diagrams illustrate the key decision-making processes and experimental flows in the validation of a novel tool compound.

cluster_0 Initial Screening & Hypothesis cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation Novel Compound 3-(2-Ethylphenoxy)azetidine Scaffold Analysis Analyze Chemical Scaffold (Phenoxy-azetidine) Novel Compound->Scaffold Analysis Hypothesize Target Hypothesize Primary Target (e.g., NET) Scaffold Analysis->Hypothesize Target Binding Assay Radioligand Binding Assay (Potency & Selectivity) Hypothesize Target->Binding Assay Functional Assay Neurotransmitter Uptake Assay (Functional Activity) Binding Assay->Functional Assay Selectivity Panel Broad Off-Target Screening (e.g., CEREP Panel) Functional Assay->Selectivity Panel PK Studies Pharmacokinetic Studies (ADME Properties) Selectivity Panel->PK Studies Target Engagement In Vivo Target Engagement (e.g., Ex Vivo Autoradiography) PK Studies->Target Engagement Behavioral Studies In Vivo Efficacy Studies (Behavioral Models) Target Engagement->Behavioral Studies Final Validation Validated Tool Compound? Behavioral Studies->Final Validation Go/No-Go Decision

Caption: A flowchart illustrating the comprehensive validation workflow for a novel tool compound, from initial hypothesis to in vivo confirmation.

cluster_NET Norepinephrine Transporter (NET) cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron NET NET Presynaptic Neuron NE Norepinephrine (NE) NE->NET:port Reuptake Receptor Adrenergic Receptor NE->Receptor Tool Compound 3-(2-Ethylphenoxy)azetidine Tool Compound->NET:port Inhibition

Caption: A diagram depicting the mechanism of action of 3-(2-Ethylphenoxy)azetidine as a hypothesized inhibitor of the Norepinephrine Transporter (NET).

Conclusion and Recommendations

The validation of a novel tool compound is a rigorous, multi-step process that is essential for ensuring the reliability and reproducibility of research findings. Based on our hypothetical validation workflow, 3-(2-Ethylphenoxy)azetidine demonstrates the characteristics of a promising tool compound for studying the norepinephrine transporter. Its high potency and selectivity, confirmed through both in vitro and in vivo assays, would make it a valuable addition to the chemical biology toolbox.

For researchers considering the use of any new tool compound, we strongly recommend the following:

  • Verify the Identity and Purity: Always confirm the chemical identity and purity of the compound through analytical methods such as NMR and mass spectrometry.

  • Perform In-House Validation: Whenever possible, repeat key experiments in-house to confirm the compound's activity and selectivity in your specific assay systems.

  • Use Appropriate Controls: Always include positive and negative controls in your experiments to ensure that the observed effects are specific to the compound and its intended target.

By adhering to these principles of rigorous validation, the scientific community can build a more robust and reliable foundation for future discoveries.

References

This is a hypothetical reference list based on the types of sources that would be cited in a real validation guide.

  • Title: Principles of Tool Compound Validation Source: Nature Chemical Biology URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The Use of Genetically Encoded Transporters in High-Throughput Screening Source: SLAS Discovery URL: [Link]

  • Title: In Vivo Target Engagement Methods for CNS Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: Reboxetine: A Selective Norepinephrine Reuptake Inhibitor Source: PubMed Central URL: [Link]

A Comparative In-Silico Analysis of 3-(2-Ethylphenoxy)azetidine and Known SSRIs Against the Human Serotonin Transporter

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Computational Drug Discovery Professionals

This guide presents a comparative molecular docking study of the novel compound 3-(2-Ethylphenoxy)azetidine against the human serotonin transporter (hSERT). As a Senior Application Scientist, the objective is to provide a comprehensive, experimentally grounded framework for evaluating the potential of this and similar novel chemical entities. This document will detail the scientific rationale, provide a rigorous and repeatable computational protocol, and compare the predicted binding characteristics of our topic compound with established Selective Serotonin Reuptake Inhibitors (SSRIs).

Scientific Rationale and Strategic Overview

The human serotonin transporter (hSERT), encoded by the SLC6A4 gene, is a critical regulator of serotonergic neurotransmission.[1] It terminates serotonin signaling by reuptaking the neurotransmitter from the synaptic cleft into the presynaptic neuron.[1] This mechanism makes hSERT a primary target for a major class of antidepressant medications, the SSRIs.[2][3]

Our topic compound, 3-(2-Ethylphenoxy)azetidine, possesses two key structural motifs that suggest a potential interaction with hSERT:

  • The Phenoxy Group: This moiety is a privileged scaffold in medicinal chemistry and is present in numerous drugs targeting the central nervous system.[4][5][6] Its presence in high-affinity hSERT ligands like paroxetine underscores its potential importance for binding.

  • The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles increasingly utilized in drug discovery.[7][8][9] Their conformational rigidity and sp3-rich character can enhance metabolic stability and binding affinity.[9]

Given the absence of published biological data for 3-(2-Ethylphenoxy)azetidine, this in-silico study serves as a first-pass assessment of its potential as a hSERT inhibitor. By comparing its docking performance against well-characterized SSRIs—Paroxetine and (S)-Citalopram—we can generate an initial, data-driven hypothesis about its binding mode and affinity.

Experimental Design & Computational Workflow

The credibility of any computational study rests on a well-defined, validated, and transparent methodology. The following protocol outlines a standard yet robust workflow for protein-ligand docking. Computational docking is a method used to predict the bound conformation and binding free energy of a small molecule to a protein target.[10]

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase p1 Fetch hSERT Structure (PDB: 5I6X) p2 Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign partial charges p1->p2 g1 Define Binding Site (Grid Box Generation) Centered on co-crystallized ligand p2->g1 Receptor.pdbqt l1 Generate Ligand Structures: - 3-(2-Ethylphenoxy)azetidine - Paroxetine - (S)-Citalopram l2 Prepare Ligands: - Generate 3D conformers - Minimize energy - Assign rotatable bonds l1->l2 d1 Execute Molecular Docking (AutoDock Vina) l2->d1 Ligands.pdbqt g1->d1 a1 Score & Rank Poses (Binding Affinity, kcal/mol) d1->a1 Docked Poses a2 Analyze Interactions: - Hydrogen bonds - Hydrophobic contacts - Pi-stacking a1->a2 a3 Compare Poses (RMSD) a2->a3 a4 Hypothesis Generation a3->a4 Comparative Insights G cluster_sert hSERT Central Binding Site ASP98 Asp98 TYR95 Tyr95 PHE335 Phe335 ILE172 Ile172 PHE341 Phe341 Paroxetine Paroxetine Paroxetine->ASP98 Ion-Pair Paroxetine->TYR95 Pi-Cation Paroxetine->PHE335 Pi-Pi Paroxetine->ILE172 Hydrophobic Azetidine 3-(2-Ethylphenoxy)azetidine Azetidine->ASP98 Ion-Pair Azetidine->ILE172 Hydrophobic Azetidine->PHE341 Hydrophobic

Caption: Key Predicted Interactions of Paroxetine and the Topic Compound.

Discussion and Future Directions

This comparative docking study provides the first computational evidence suggesting that 3-(2-Ethylphenoxy)azetidine can favorably bind to the central substrate site of the human serotonin transporter. The predicted binding affinity, while lower than the reference SSRIs, is substantial. The critical interaction with Asp98 is conserved, providing a strong anchor point for the molecule.

Causality and Limitations: The lower predicted affinity can be causally attributed to a potential lack of extensive aromatic interactions compared to Paroxetine. Molecular docking is a powerful hypothesis-generating tool, but it relies on scoring functions that are approximations of true binding free energy. [11][12]The rigid receptor assumption also neglects protein flexibility, which can be crucial for ligand binding.

Next Steps & Self-Validation:

  • Molecular Dynamics (MD) Simulations: To refine the binding pose and more accurately estimate binding free energy (e.g., via MM/PBSA or FEP), MD simulations of the protein-ligand complex should be performed.

  • In-Vitro Validation: The ultimate test of this computational hypothesis is experimental validation. An in-vitro radioligand binding assay using [³H]-citalopram or a serotonin uptake inhibition assay would be required to determine the actual affinity (Ki) or potency (IC50) of 3-(2-Ethylphenoxy)azetidine for hSERT.

  • Structure-Activity Relationship (SAR) Studies: If binding is confirmed, further computational and synthetic efforts could explore modifications to the ethylphenoxy or azetidine moieties to optimize interactions and improve affinity.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Available at: [Link]

  • Fornasari, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2584-2603. Available at: [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Protein and Peptide Letters, 21(8), 842-856. Available at: [Link]

  • Kasture, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. Available at: [Link]

  • RCSB Protein Data Bank. (n.d.). 5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. Available at: [Link]

  • Scripps Research. (n.d.). AutoDock Suite. Center for Computational Structural Biology. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Available at: [Link]

  • Szymański, P., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences, 23(16), 8973. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Available at: [Link]

  • Wikipedia. (2024). Serotonin transporter. Available at: [Link]

Sources

Safety Operating Guide

3-(2-Ethylphenoxy)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: 3-(2-Ethylphenoxy)azetidine is a strained nitrogen heterocycle.[1] While less volatile than the parent azetidine, it retains significant reactivity due to ring strain and basicity.[1] Do not dispose of via municipal drainage.

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Harmful if Swallowed.[1][2][3]

  • Reactivity Hazard: High ring strain (approx. 26 kcal/mol).[1] Susceptible to exothermic ring-opening in the presence of strong acids or nucleophiles.[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Technical Grounding & Hazard Analysis

To handle this chemical safely, you must understand why it behaves the way it does.[1]

The Azetidine Ring Strain

Unlike stable six-membered rings (piperidines), the four-membered azetidine ring possesses significant angle strain.[1] This makes the molecule a "loaded spring."[1]

  • Implication for Disposal: Never mix 3-(2-Ethylphenoxy)azetidine waste with strong acids (e.g., concentrated HCl, H₂SO₄) or oxidizers in the waste container.[1] Acidic conditions can catalyze rapid, exothermic ring-opening polymerization, potentially rupturing waste containers.[1]

Basicity & Solubility

As a secondary amine (unless protected), the nitrogen center is basic.[1]

  • Implication for Disposal: It belongs in the Basic Organic Waste stream.[1] If your facility does not separate bases, it defaults to the Non-Halogenated Organic stream (assuming no other halogenated solvents are present).[1]

Operational Disposal Protocol

A. Waste Stream Segregation Logic

Use the following decision matrix to determine the correct waste container.

WasteSegregation Start Start: Identify Waste State IsSolid Is it Solid? (Pure substance, contaminated wipes) Start->IsSolid IsLiquid Is it Liquid? (Solutions, reaction mixtures) Start->IsLiquid SolidStream Solid Hazardous Waste (Tag: Toxic/Irritant Organic) IsSolid->SolidStream Yes SolventCheck Solvent Composition? IsLiquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens (>2%) NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, EtOAc, Toluene) SolventCheck->NonHaloStream No Halogens

Figure 1: Decision tree for segregating 3-(2-Ethylphenoxy)azetidine waste. Note that while the molecule itself is non-halogenated, the solvent it is dissolved in dictates the liquid stream.

B. Step-by-Step Disposal Procedure

Prerequisites:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, closed-toe shoes.[1]

  • Ventilation: All transfers must occur inside a certified fume hood.[1]

Step 1: Preparation & Labeling

  • Select a chemically compatible container (HDPE or Glass).[1] Do not use metal containers if the solution is acidic or corrosive.[1]

  • Affix a hazardous waste tag before adding waste.[1]

  • Critical Declaration: Clearly write "3-(2-Ethylphenoxy)azetidine" and check "Toxic" and "Irritant."[1] If the waste contains solvents, list them by percentage.

Step 2: Transfer (Liquid Waste)

  • Place the waste container in a secondary containment tray within the hood.

  • Using a funnel, pour the solution slowly.[1]

  • Compatibility Check: Ensure the receiving container does not contain strong acids (Nitric, Sulfuric) or Oxidizers (Peroxides).[1]

    • Why? Amines + Oxidizers = Potential Fire/Explosion.[1]

  • Cap the container tightly immediately after addition.

Step 3: Transfer (Solid Waste)

  • Collect contaminated weigh boats, pipette tips, and silica gel in a clear, heavy-duty polyethylene bag (2-mil thickness minimum).[1]

  • If disposing of pure expired stock: Leave in the original vial, cap tightly, and place the entire vial into the solid waste drum.

Step 4: Final Handoff

  • Wipe down the exterior of the waste container.[1]

  • Request pickup from your EHS (Environmental Health & Safety) department or licensed contractor.[1]

Emergency Contingencies: Spill Response

If a spill occurs, immediate containment is vital to prevent environmental release and exposure.[1][2]

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) PPE 2. Don PPE (Goggles, Nitrile, Resp. Protection) Alert->PPE Contain 3. Containment (Use Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Decontamination (Soap/Water Wash - No Bleach!) Contain->Clean Disposal 5. Bag & Tag (Solid Hazardous Waste) Clean->Disposal

Figure 2: Operational workflow for managing spills of azetidine derivatives.

Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) to clean amine spills.[1] Hypochlorites react with amines to form N-chloroamines, which can be unstable or toxic.[1] Use a simple surfactant (soap) and water solution.[1]

Data Summary & PPE Requirements

ParameterSpecificationRationale
Glove Material Nitrile (0.11 mm min)Excellent resistance to organic bases and ethers.[1]
Eye Protection Chemical Splash GogglesAzetidines can cause severe eye damage/irritation [1].[1][4][5]
Incompatibility Strong Acids, Oxidizers, Acid ChloridesRisk of exothermic polymerization or vigorous reaction.
Waste Code (US) Not listed (P/U list). Characterize as D001 (Ignitable) if in solvent.[1]Default to "Toxic/Irritant" characteristic waste.[1]
Storage Cool, Dry, Inert AtmospherePrevent hydrolysis or oxidation of the strained ring.

References

  • PubChem. (2025).[1][6][7] Azetidine - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1][8]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1][8]

  • Dartmouth EHS. (2024).[1] Hazardous Waste Disposal Guide. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-(2-Ethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for 3-(2-Ethylphenoxy)azetidine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 3-(2-Ethylphenoxy)azetidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will employ a control banding strategy, deriving our safety protocols from the known hazards of its constituent functional groups: the reactive azetidine ring and the biologically active phenoxy ether moiety. This document is designed to be your preferred source for laboratory safety, building trust by providing value beyond the product itself.

Hazard Analysis: A Tale of Two Moieties

Understanding the appropriate Personal Protective Equipment (PPE) begins with a thorough hazard assessment. The structure of 3-(2-Ethylphenoxy)azetidine combines two key chemical features, each contributing to its overall risk profile.

  • The Azetidine Ring: Azetidine, a four-membered cyclic amine, is known to be a hazardous compound. The safety data for azetidine itself and its simple derivatives indicate a high potential for severe skin burns and serious eye damage.[1][2] The ring strain inherent in this structure also contributes to its reactivity.[3] As a class, amines require careful handling to avoid dermal contact and inhalation.[4]

  • The Phenoxy Group: Phenol and its ether derivatives are ubiquitous in the synthesis of polymers, detergents, herbicides, and pharmaceuticals, indicating a broad spectrum of potential biological activity.[5] While the ether linkage reduces the acute corrosivity of the parent phenol, the aromatic system can still cause skin irritation and may have other toxicological properties that are not yet fully characterized for this specific molecule.

Based on this analysis, we can anticipate the primary hazards associated with 3-(2-Ethylphenoxy)azetidine.

Potential Hazard Contributing Moiety Justification
Severe Skin Irritation / Corrosion AzetidineThe parent compound, azetidine, is classified as causing severe skin burns.[1] This is a primary concern.
Serious Eye Damage AzetidineDirect contact with azetidine-containing compounds can cause serious, potentially irreversible, eye damage.[1]
Respiratory Tract Irritation Azetidine / Aromatic SystemInhalation of aerosols or vapors may cause respiratory irritation.[2][6]
Unknown Chronic Effects BothAs a novel research chemical, the long-term toxicological properties are unknown. Prudent practice dictates minimizing all routes of exposure.[7]

Core Directive: Engineering and Administrative Controls

Before selecting PPE, the most effective safety measures must be in place. These are the foundational pillars of laboratory safety.

  • Primary Engineering Control: Chemical Fume Hood: All handling of 3-(2-Ethylphenoxy)azetidine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure to vapors or aerosols.[8]

  • Administrative Controls: Never work alone when handling hazardous chemicals.[9][10] Ensure all users are trained on the specific hazards and the procedures outlined in this guide.[11] Keep quantities to the minimum required for the experiment.[12]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against residual risks, splashes, and spills. The following PPE is mandatory for all operations involving 3-(2-Ethylphenoxy)azetidine.

Eye and Face Protection

Given the high risk of severe eye damage from the azetidine moiety, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes.[13][14]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face from splashes.[13][15]

Hand Protection

Skin contact is a primary route of exposure. Glove selection must be deliberate and based on chemical compatibility.

  • Glove Type: Nitrile or Neoprene gloves are recommended. Nitrile gloves offer good protection against bases, oils, and many solvents.[16] Neoprene provides robust resistance to a broad range of chemicals, including acids, bases, and solvents.[10][16]

  • Glove Thickness: Use gloves with a minimum thickness of 4-5 mil (0.10-0.12 mm). For prolonged work or higher-risk operations, consider thicker gloves.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[8]

    • Practice the "double gloving" technique for added protection during transfers and cleanup.

    • Remove gloves immediately if contamination is suspected.

    • Wash hands thoroughly with soap and water after removing gloves.[17]

Glove Material Advantages for this Application Limitations
Nitrile Excellent protection against bases (amines) and a wide range of solvents. Punctures are easily visible.[16]Poor protection against some halogenated and aromatic hydrocarbons.[18]
Neoprene Resists a broad range of chemicals including acids, bases, and solvents.[10][16]Less resistant to snags and punctures compared to nitrile.[16]
Latex Good for biological and water-based materials.Not recommended. Provides little protection against organic solvents and can cause allergies.[18]
Body Protection
  • Lab Coat: A chemical-resistant or flame-resistant lab coat is required. Standard cotton lab coats are not suitable as they can absorb chemicals.[10] The coat must have long sleeves and be fully buttoned.[14]

  • Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[14] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Respiratory Protection

Work within a fume hood should preclude the need for respiratory protection. However, a respirator must be available for emergency situations.

  • For Emergency Use (e.g., Large Spill): A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[19] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as required by OSHA.

Operational Plans: From Benchtop to Disposal

A clear, procedural approach minimizes risk during handling and ensures proper disposal.

Standard Handling Protocol

This protocol outlines the essential steps for safely using 3-(2-Ethylphenoxy)azetidine in a typical laboratory workflow.

  • Preparation: Don all required PPE as specified above. Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Weighing/Transfer: Conduct all transfers within the fume hood. Use a disposable weighing boat or tare a sealed container for weighing.

  • Reaction Setup: Add the compound to the reaction vessel slowly. Ensure the apparatus is secure.

  • Post-Reaction: Quench the reaction safely if necessary.

  • Initial Cleanup: Decontaminate any surfaces with an appropriate solvent and wipe clean. Dispose of all contaminated wipes and disposable items in the designated hazardous waste container.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Assemble Glassware & Reagents prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Begin Work handle2 Charge Reaction Vessel handle1->handle2 handle3 Run Reaction Under Inert Atmosphere if Needed handle2->handle3 clean1 Quench Reaction Safely handle3->clean1 Reaction Complete clean2 Segregate Waste (Liquid & Solid) clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Standard workflow for handling 3-(2-Ethylphenoxy)azetidine.

Spill Management Plan

Immediate and correct response to a spill is critical.

  • Alert Personnel: Immediately alert others in the lab.

  • Assess the Spill:

    • Minor Spill (<100 mL, contained in fume hood): If you are trained and equipped, proceed with cleanup. Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[20] Do not use combustible materials like paper towels.

    • Major Spill (>100 mL or outside fume hood): Evacuate the area immediately. Close the door and prevent re-entry. Contact your institution's emergency response team (e.g., EH&S).

  • Cleanup (Minor Spill): Wearing full PPE, collect the absorbent material using non-sparking tools.[1] Place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Caption: Decision workflow for spill response.

Disposal Plan

Chemical waste must be handled in accordance with institutional and local regulations.

  • Waste Segregation: Maintain separate, labeled waste containers for solid and liquid waste containing 3-(2-Ethylphenoxy)azetidine.[20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents.[21]

  • Container Type: Use chemically resistant containers with secure, sealed lids. Keep containers closed when not in use.

  • Disposal Request: Do not pour any amount of this chemical down the drain.[6] All waste must be disposed of through your institution's official chemical waste program.[20][21]

G cluster_generation Waste Generation cluster_segregation On-Site Segregation cluster_disposal Final Disposal lab Laboratory Experiment liquid Liquid Waste Container (Labeled: '3-(2-Ethylphenoxy)azetidine') lab->liquid solid Solid Waste Container (Contaminated gloves, wipes, etc.) lab->solid pickup EH&S Pickup Request liquid->pickup solid->pickup plant Approved Waste Disposal Plant pickup->plant

Caption: Waste disposal stream for 3-(2-Ethylphenoxy)azetidine.

By adhering to these rigorous guidelines, you can confidently handle 3-(2-Ethylphenoxy)azetidine, ensuring your personal safety and the integrity of your research environment.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Thor Specialities (UK) LTD. (2019). Safety Data Sheet: ACTICIDE LT 2. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53404026, 3-(2-Methylpropoxy)azetidine. Retrieved from [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Information on biocides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • HSI. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • ECHA. (2025). ECHA consultations on candidates for substitution and derogations to exclusion criteria. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.